2,3-Dimethylbenzenethiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKJATAIMQKTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066417 | |
| Record name | Benzenethiol, 2,3-dimethyl- | |
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Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-51-6 | |
| Record name | 2,3-Dimethylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Xylenethiol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, 2,3-dimethyl- | |
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| Record name | Benzenethiol, 2,3-dimethyl- | |
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| Record name | 2,3-dimethylbenzenethiol | |
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| Record name | 2,3-XYLENETHIOL | |
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Foundational & Exploratory
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2,3-Dimethylbenzenethiol (CAS 18800-51-6)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 18800-51-6), a key aromatic thiol derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and applications. Particular emphasis is placed on its role as a versatile nucleophilic building block in organic synthesis and its relevance as a pharmaceutical impurity. All protocols and data are presented with the intent of ensuring scientific integrity and practical applicability in a laboratory setting.
This compound, also known as 2,3-dimethylthiophenol or 2,3-xylenethiol, is an organosulfur compound characterized by a benzene ring substituted with two adjacent methyl groups and a thiol functional group.[1][2] Its structure is foundational to its chemical behavior, particularly the nucleophilicity of the sulfur atom.
Caption: Chemical Structure and Identifiers of this compound.
The core physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 18800-51-6 | [1][3][4][5] |
| Molecular Formula | C₈H₁₀S | [2][3][4] |
| Molecular Weight | 138.23 g/mol | [2][4] |
| Synonyms | 2,3-Dimethylthiophenol, 2,3-Xylenethiol, Benzenethiol, 2,3-dimethyl- | [1][2][3][6] |
| Appearance | Light yellow to brown solid or oily substance | [4][7] |
| Melting Point | 22-23 °C | [1] |
| Boiling Point | 93.5 °C at 8 Torr | [1] |
| Density | ~1.034 g/mL | [8] |
| pKa | 6.92 ± 0.48 (Predicted) | [3][7] |
| Storage | 2-8°C, stored under an inert atmosphere (e.g., nitrogen) | [7][8] |
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount in synthesis and quality control. The following sections outline the expected spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic analysis.[9][10][11]
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for each type of proton. The two methyl groups (CH₃) should appear as singlets in the aliphatic region (~2.0-2.5 ppm). The aromatic protons will reside in the downfield region (~7.0-7.5 ppm), with their splitting patterns determined by their coupling with adjacent protons. The thiol proton (-SH) typically appears as a broad singlet with a chemical shift that can vary depending on concentration and solvent; it will readily exchange with D₂O.
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals, corresponding to the eight carbon atoms in the molecule. This includes two signals in the aliphatic region for the methyl carbons and six distinct signals in the aromatic region for the benzene ring carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[12] Key expected absorptions include C-H stretching from the aromatic ring and methyl groups, C=C stretching vibrations characteristic of the benzene ring (around 1600 cm⁻¹), and a weak but distinct S-H stretching band for the thiol group, typically found around 2550 cm⁻¹.[13]
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z (mass-to-charge ratio) of approximately 138, corresponding to its molecular weight.[14]
Synthesis Protocol: A Field-Proven Methodology
The synthesis of this compound can be reliably achieved through the reduction of its corresponding disulfide, bis(2,3-dimethylphenyl) disulfide. The following protocol is adapted from established procedures and provides a high-yield pathway to the target compound.[4]
Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) serves as a mild yet effective reducing agent for the disulfide bond. The reaction is conducted under a nitrogen atmosphere to prevent the highly susceptible thiol product from oxidizing back to the disulfide. The biphasic workup with ethyl acetate and acidified water ensures the protonation of the thiolate intermediate and its efficient extraction into the organic phase, separating it from inorganic salts.
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Setup: To a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add bis(2,3-dimethylphenyl)disulfide (0.49 mol).
-
Dissolution: Add 500 mL of acetonitrile and 50 mL of water to the flask.
-
Heating: Under a steady flow of nitrogen, heat the mixture to reflux (approximately 80-82 °C) with stirring.
-
Reduction: In a separate vessel, dissolve sodium borohydride (NaBH₄, 0.19 mol) in an aqueous solution of sodium hydroxide (52 g of 45% NaOH).
-
Addition: Add the NaBH₄ solution dropwise to the refluxing reaction mixture over a period of about 1 hour.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.
-
Solvent Removal: After cooling, remove the acetonitrile via distillation. Simultaneously, add 200 mL of water to the flask.
-
Extraction: Cool the mixture to 60°C and add 400 mL of ethyl acetate. Adjust the pH of the aqueous layer to 1.5 using concentrated hydrochloric acid.
-
Isolation: Transfer the mixture to a separatory funnel and separate the organic phase.
-
Purification: Concentrate the ethyl acetate phase under reduced pressure to yield 2,3-dimethylthiophenol as an oily substance. This procedure has been reported to achieve a yield of 92% with a purity of 99.1%.[4]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is dominated by the nucleophilic character of its thiol group. In a basic environment, the thiol proton is abstracted to form the more potent thiolate anion (RS⁻), which is a soft nucleophile.[15][16]
This high reactivity makes it an excellent partner for reactions with a wide range of soft electrophiles, such as alkyl halides and α,β-unsaturated carbonyl compounds, through mechanisms like S-alkylation and Michael additions.[15][17] This reactivity is fundamental to its use as a molecular building block for introducing the 2,3-dimethylthiophenyl moiety into more complex molecules.
Caption: General Reactivity Pathway of this compound.
A significant application within the pharmaceutical industry is its role as a known impurity and potential starting material related to the synthesis of the antidepressant drug Vortioxetine. It is specifically identified as "Vortioxetine Impurity 48". For drug development professionals, having access to a well-characterized standard of this impurity is critical for analytical method development, validation, and routine quality control of the active pharmaceutical ingredient (API).
Safety, Handling, and Storage
Working with this compound requires adherence to standard laboratory safety protocols, primarily due to its potential for irritation and its strong, unpleasant odor (stench).[18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[18][20]
-
Engineering Controls: All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][20] Eyewash stations and safety showers must be readily accessible.[20]
-
Handling: Avoid contact with skin and eyes.[19] Do not ingest. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames as it may be combustible.[19][20]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[20][21]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[19][20]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[19][20]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[20]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19][20] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7][8]
References
- CAS, a division of the American Chemical Society. (n.d.). This compound. CAS Common Chemistry.
- SIELC Technologies. (2018, May 16). Benzenethiol, 2,3-dimethyl-.
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- Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol.
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An In-depth Technical Guide to 2,3-Dimethylbenzenethiol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethylbenzenethiol (CAS No: 18800-51-6), a substituted aromatic thiol of significant interest in synthetic and medicinal chemistry. The document details its molecular formula, C8H10S, and elucidates its chemical and physical properties.[1] Key synthetic methodologies, including the reduction of bis(2,3-dimethylphenyl) disulfide and the diazotization of 2,3-dimethylaniline, are presented with a focus on the underlying reaction mechanisms. Furthermore, this guide explores the characteristic spectroscopic signatures of this compound, its reactivity profile with an emphasis on nucleophilic aromatic substitution, and its pivotal role as a precursor in the synthesis of high-value compounds such as the antidepressant vortioxetine.[2] Best practices for safe handling, storage, and purification are also outlined to support researchers and drug development professionals in their work with this versatile molecule.
Introduction: Unveiling this compound
This compound, also known as 2,3-dimethylthiophenol or 2,3-xylenethiol, is an organosulfur compound featuring a thiol functional group attached to a 2,3-dimethyl substituted benzene ring.[3] Its molecular structure imparts a unique combination of nucleophilicity and aromatic character, making it a valuable building block in organic synthesis. The presence of the thiol group, in particular, allows for a diverse range of chemical transformations, positioning this compound as a key intermediate in the development of pharmaceuticals and other complex organic molecules. This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications.
Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C8H10S | [1] |
| Molecular Weight | 138.23 g/mol | [2] |
| CAS Number | 18800-51-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Distinct, strong aromatic (typical of thiols) | [3] |
| Boiling Point | Not explicitly available for 2,3-isomer. Isomers have boiling points around 207-208 °C. | |
| Density | Not explicitly available for 2,3-isomer. Isomers have densities around 1.02-1.04 g/mL. | |
| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |
| pKa | Estimated around 6.92 | [1] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
From 2,3-Dimethylaniline via Diazotization
A robust method for the synthesis of aryl thiols involves the diazotization of the corresponding aniline. This multi-step process leverages the conversion of the amino group into a diazonium salt, which is a versatile intermediate.
Reaction Scheme:
Figure 1: Synthesis of this compound via Diazotization.
Experimental Protocol:
-
Diazotization: 2,3-Dimethylaniline is dissolved in an aqueous acidic solution (typically HCl or H2SO4) and cooled to 0-5 °C in an ice bath.[4] A solution of sodium nitrite (NaNO2) in water is then added dropwise while maintaining the low temperature to form the 2,3-dimethyldiazonium salt.[4][5] The presence of the diazonium salt can be confirmed by a positive starch-iodide paper test.
-
Thiolation: The cold diazonium salt solution is then slowly added to a solution of a sulfur nucleophile. A common and effective reagent for this step is potassium ethyl xanthate (KEtX).[5] This reaction leads to the formation of an aryl xanthate intermediate.
-
Hydrolysis: The resulting xanthate is hydrolyzed, typically by heating with a strong base such as sodium hydroxide, to cleave the xanthate group and yield the thiophenolate anion.
-
Acidification: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl). This protonates the thiophenolate, causing the this compound to separate, often as an oil, which can then be extracted with an organic solvent.
Causality and Insights: The low temperature during diazotization is critical to prevent the highly unstable diazonium salt from decomposing. The choice of the sulfur nucleophile in the second step is key; xanthates are often preferred due to their stability and the relative ease of the subsequent hydrolysis step.
Reduction of Bis(2,3-dimethylphenyl) Disulfide
Another common route to thiols is the reduction of the corresponding disulfide. This method is particularly useful if the disulfide is readily available or easily synthesized.
Reaction Scheme:
Figure 2: Synthesis of this compound via Disulfide Reduction.
Experimental Protocol:
-
Dissolution: Bis(2,3-dimethylphenyl) disulfide is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF).
-
Reduction: A reducing agent is added to the solution. Common choices include sodium borohydride (NaBH4) or dithiothreitol (DTT).[6] The reaction is typically stirred at room temperature until the disulfide is fully consumed, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched, often with an acidic solution to neutralize any excess reducing agent and to protonate the resulting thiolate.
-
Isolation: The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude thiol.
Causality and Insights: The choice of reducing agent can influence the reaction conditions and work-up procedure. Sodium borohydride is a cost-effective and powerful reducing agent, while DTT is a milder option often used in biochemical applications due to its water solubility and low redox potential.[6]
The Newman-Kwart Rearrangement: An Alternative Pathway
For cases where the corresponding 2,3-dimethylphenol is a more accessible starting material, the Newman-Kwart rearrangement offers a powerful, albeit high-temperature, method for its conversion to the thiophenol.[7][8]
Reaction Scheme:
Figure 3: General Pathway of the Newman-Kwart Rearrangement.
This intramolecular rearrangement involves the migration of the aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, forming the thermodynamically more stable S-aryl thiocarbamate.[7][8] Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol.[8] While requiring high temperatures, recent advances have explored photocatalytic methods to achieve this transformation under milder conditions.[9]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to their different chemical environments, they will likely exhibit complex splitting patterns (doublets and triplets) based on their ortho and meta coupling constants.[2][10]
-
Methyl Protons (-CH₃): Two singlets are expected for the two non-equivalent methyl groups, likely in the region of δ 2.1-2.4 ppm.[10]
-
Thiol Proton (-SH): A singlet for the thiol proton is expected, typically in the range of δ 3.0-4.0 ppm. The chemical shift of this proton can be variable and is influenced by concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly attached to the methyl groups and the thiol group will have characteristic chemical shifts.[10][11]
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region (typically δ 15-25 ppm) are anticipated for the two methyl carbons.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol S-H stretch.[12]
-
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the aromatic C-H stretching vibrations.[13]
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.[13]
-
C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of C8H10S. Aromatic thiols typically show a stable molecular ion.[14]
-
Fragmentation: Common fragmentation patterns for aromatic thiols include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of the SH group to give an [M-33]⁺ ion. Cleavage of the methyl groups can also be observed.[15]
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is largely dictated by the nucleophilic character of the thiol group and the chemistry of the substituted benzene ring.
Nucleophilic Aromatic Substitution
A key application of this compound is its use as a nucleophile in SₙAr reactions.[8][9][16] In these reactions, the thiolate anion, formed by deprotonation of the thiol with a base, attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halide).[9][16]
This reactivity is central to its role in the synthesis of the multimodal antidepressant vortioxetine . Although many published routes utilize the 2,4-isomer, the underlying principle of coupling the dimethylbenzenethiol with a suitably activated phenylpiperazine precursor is a cornerstone of the synthesis.
Conceptual Reaction Scheme in Vortioxetine Synthesis:
Figure 4: Conceptual Role of this compound in Synthesizing Vortioxetine Analogs.
Purification and Handling
Purification
High-purity this compound is often required for applications in drug development and fine chemical synthesis.
-
Vacuum Distillation: Due to the relatively high boiling point of dimethylbenzenethiols, vacuum distillation is the preferred method for purification.[17] Distillation under reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition.[17][18]
-
Column Chromatography: For smaller scales or for the removal of non-volatile impurities, column chromatography can be employed. Care must be taken to prevent oxidation on the stationary phase. Using deoxygenated solvents and potentially acidic alumina instead of silica gel can mitigate this issue.[19]
Safe Handling and Storage
As with all thiols, appropriate safety measures are paramount.
-
Ventilation: All work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of its strong and unpleasant odor.[20]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[21]
-
Odor Control: The potent stench of thiols is a primary handling challenge. It is advisable to have a bleach solution (sodium hypochlorite) readily available to quench any spills and to decontaminate glassware.[3][20] Exhaust from reactions or rotary evaporators should be passed through a bleach trap.[20]
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[21]
Conclusion
This compound is a valuable and versatile chemical intermediate with the molecular formula C8H10S. Its synthesis via established routes such as diazotization of the corresponding aniline or reduction of its disulfide provides reliable access to this compound. Its unique reactivity, particularly as a nucleophile in SₙAr reactions, has cemented its importance in the synthesis of complex molecules, most notably as a precursor to pharmaceuticals like vortioxetine. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control. Adherence to strict safety protocols for handling and purification is crucial for its safe and effective use in a research and development setting. This guide provides the foundational technical knowledge required for professionals to confidently and safely incorporate this compound into their synthetic endeavors.
References
- Organic Chemistry Portal. Newman-Kwart Rearrangement.
- Wikipedia. Newman–Kwart rearrangement.
- Lloyd-Jones, G. C., et al. (2007).
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- Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684–15687.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
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An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbenzenethiol
Foreword: Unveiling the Physicochemical Landscape of a Key Aromatic Thiol
Welcome to a comprehensive exploration of the physical properties of 2,3-Dimethylbenzenethiol (CAS No. 18800-51-6), a sulfur-containing aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This guide moves beyond a simple recitation of data, offering a critical evaluation of reported values, detailed experimental methodologies for their verification, and the underlying scientific principles that govern these characteristics. In the pursuit of scientific rigor, we will navigate the existing literature, highlighting areas of consensus and discrepancy to provide a clear and trustworthy resource.
Molecular Identity and Core Attributes
This compound, also known as 2,3-dimethylthiophenol, is a substituted aromatic thiol with the molecular formula C₈H₁₀S. Its structure, featuring a benzene ring substituted with two adjacent methyl groups and a thiol functional group, dictates its characteristic chemical reactivity and physical behavior.
A foundational understanding begins with its key molecular identifiers, summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18800-51-6 | [1][2] |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | |
| Canonical SMILES | CC1=C(C(=CC=C1)S)C | [1] |
| InChI Key | NDKJATAIMQKTPM-UHFFFAOYSA-N | [1] |
A Critical Examination of Macroscopic Physical Properties
The macroscopic physical properties of a compound, such as its melting point, boiling point, and density, are critical for its practical application in experimental and industrial settings. For this compound, the available literature presents some variation in these values, underscoring the importance of experimental verification.
Tabulated Physical Property Data
The following table consolidates the reported physical properties for this compound, with a clear distinction between experimental and estimated values where possible.
| Physical Property | Reported Value(s) | Notes | Source(s) |
| Melting Point | 22-23 °C | Experimental | |
| -30 °C | Estimated | [3] | |
| Boiling Point | 93.5 °C @ 8 Torr | Experimental | |
| 213.67 °C | Estimated | [3] | |
| 217.1 °C @ 760 mmHg | Not specified | ||
| Density | 1.0 ± 0.1 g/cm³ | Not specified | [4] |
| 1.0340 g/cm³ | Estimated | [3] | |
| Refractive Index | 1.5466 | Estimated | [3] |
| Flash Point | 84.6 ± 16.7 °C | Not specified | [4] |
| pKa | 6.92 ± 0.48 | Predicted | [1] |
Note: The significant discrepancies, particularly in melting and boiling points, may arise from differences in experimental conditions, sample purity, or the use of predictive algorithms versus empirical measurement.
Causality Behind the Properties: A Deeper Dive
The physical state of this compound at ambient temperature is a direct consequence of the interplay of intermolecular forces. The aromatic ring contributes to van der Waals interactions, while the thiol group, though less polar than a hydroxyl group, allows for weak hydrogen bonding. The presence of two methyl groups influences the molecule's symmetry and packing efficiency in the solid state, thereby affecting its melting point. The boiling point is a measure of the energy required to overcome these intermolecular attractions in the liquid phase. The predicted pKa suggests that this compound is a weak acid, a characteristic feature of thiophenols.
Experimental Protocols for Property Determination
To ensure the scientific integrity of research and development, the independent verification of physical properties is paramount. The following section details robust, step-by-step methodologies for determining the key physical parameters of this compound.
Workflow for Physical Property Determination
The logical flow for characterizing a chemical substance's physical properties is outlined below. This workflow ensures a systematic and comprehensive analysis.
Caption: A generalized workflow for the systematic determination of the physical properties of a chemical compound.
Detailed Experimental Methodologies
The Thiele tube method is a convenient and microscale technique for accurate boiling point determination.
Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By heating a small sample and observing the temperature at which rapid bubble formation ceases upon cooling, the boiling point can be precisely determined.
Procedure:
-
Sample Preparation: Fill a small test tube (Durham tube) to approximately one-third with this compound.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a microburner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Justification of Method: The unique design of the Thiele tube facilitates uniform heating of the mineral oil bath through convection currents, ensuring an accurate temperature reading. The use of a capillary tube provides a clear and precise endpoint for the boiling point determination.
The pycnometer method offers a high degree of precision for measuring the density of liquids.
Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume, allowing for the accurate determination of a liquid's density by measuring its mass.
Procedure:
-
Pycnometer Calibration: Clean and dry a pycnometer and determine its mass (m₁).
-
Water Mass: Fill the pycnometer with deionized water of a known temperature and measure the combined mass (m₂).
-
Sample Mass: Empty and dry the pycnometer, then fill it with this compound at the same temperature and measure the combined mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
Justification of Method: The use of a calibrated pycnometer minimizes errors in volume measurement, leading to a highly accurate density value. Temperature control is crucial as density is temperature-dependent.
A qualitative assessment of solubility in various solvents is essential for understanding the polarity and potential applications of a compound.
Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
-
Miscibility Test: In a small test tube, add approximately 1 mL of the solvent.
-
Sample Addition: Add this compound dropwise (for liquids) or in small portions (for solids) to the solvent, shaking well after each addition.
-
Observation: Observe whether the compound dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble. Record the observations.
Justification of Method: This systematic approach provides a comprehensive solubility profile, which is invaluable for selecting appropriate solvents for reactions, extractions, and purifications.
Spectroscopic and Physicochemical Characterization
While macroscopic physical properties are vital, a deeper understanding of a molecule's identity and purity comes from spectroscopic analysis. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, this section will focus on the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methyl groups, and the thiol proton. The aromatic protons would likely appear as a complex multiplet in the range of 6.8-7.2 ppm. The two methyl groups would be visible as singlets around 2.1-2.4 ppm. The thiol proton (S-H) would appear as a singlet, with its chemical shift being variable depending on concentration and solvent, but typically in the range of 3-4 ppm.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons would be in the range of 120-140 ppm, while the methyl carbons would appear at higher field, around 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ for the methyl groups.
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-S Stretch: This absorption is often weak and can be difficult to assign definitively, typically appearing in the fingerprint region (below 1500 cm⁻¹).
The substitution pattern on the benzene ring can also influence the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z of 138. Common fragmentation patterns for thiophenols include the loss of the thiol group (-SH) and cleavage of the methyl groups. It is important to note that in some GC-MS analyses, thiophenols can undergo oxidation to form disulfides at elevated temperatures in the instrument.[7]
Conclusion and Future Directions
This technical guide has provided a thorough overview of the physical properties of this compound, grounded in available literature and established experimental principles. The discrepancies in reported values for key parameters like melting and boiling points highlight the critical need for further experimental validation to establish a definitive and reliable dataset for this compound. The provided experimental protocols offer a robust framework for researchers to conduct such verifications. Furthermore, the acquisition and publication of high-resolution, experimentally-derived spectroscopic data (NMR, IR, and MS) would be an invaluable contribution to the scientific community, aiding in the unambiguous identification and characterization of this compound in various research and development applications.
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chemical properties of 2,3-Dimethylbenzenethiol
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylbenzenethiol
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analytical characterization of this compound (CAS No. 18800-51-6). It is intended for researchers, scientists, and drug development professionals who utilize substituted thiophenols as intermediates and building blocks in complex chemical syntheses.
Introduction and Molecular Overview
This compound, also known as 2,3-dimethylthiophenol or o,m-dimethylthiophenol, is an organosulfur compound belonging to the thiophenol family.[1] Its structure consists of a benzene ring substituted with a thiol (-SH) group and two adjacent methyl (-CH₃) groups at positions 2 and 3. The molecular formula is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol .[1][2]
The presence of the electron-donating methyl groups ortho and meta to the thiol functionality significantly influences its electronic properties, steric hindrance, and reactivity compared to unsubstituted thiophenol or other xylenethiol isomers. These subtle yet critical differences are paramount in synthetic planning and mechanistic considerations. For instance, the methyl groups enhance the electron density of the aromatic ring and can sterically influence the approach of reagents to the sulfur atom.
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is the foundation of its practical application in the laboratory. These parameters dictate choices for reaction conditions, purification methods, and storage.
| Property | Value | Source |
| CAS Number | 18800-51-6 | [2][3][4] |
| Molecular Formula | C₈H₁₀S | [1][2][5] |
| Molecular Weight | 138.23 g/mol | [1][2][5] |
| Appearance | Light yellow to brown solid | [3] |
| Boiling Point | 213.67°C (estimate) | [3] |
| Melting Point | -30°C (estimate) | [3] |
| Density | 1.0340 g/cm³ (estimate) | [3] |
| pKa | 6.92 ± 0.48 (Predicted) | [2][3] |
| Storage | 2-8°C, stored under nitrogen, sealed in dry, room temperature | [1][3][5] |
Note: Some physical properties are estimates provided by chemical suppliers and databases. Experimental verification is recommended for critical applications.
The predicted pKa of ~6.9 suggests that this compound is a weak acid, comparable to other thiophenols. This acidity is a key determinant of its reactivity, allowing for easy deprotonation with common bases to form the highly nucleophilic thiolate anion.
Synthesis Pathways
The synthesis of this compound can be approached from several common precursors. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. A common and reliable method involves the reduction of the corresponding sulfonyl chloride.
Reactions of the Thiol Group
-
Acidity and Thiolate Formation: The thiol proton is acidic and readily removed by bases to form the corresponding thiolate anion. This thiolate is a potent nucleophile, far more so than the neutral thiol. This step is foundational for most subsequent reactions at the sulfur center.
-
Oxidation to Disulfides: Thiols are susceptible to oxidation. Mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) will couple two molecules of the thiol to form bis(2,3-dimethylphenyl) disulfide. This reaction is often reversible, which is a key aspect of sulfur chemistry in biological systems and materials science.
-
Alkylation and Acylation (S-alkylation/S-acylation): The thiolate anion readily participates in S_N2 reactions with alkyl halides or other electrophiles to form thioethers. This is one of the most common and synthetically useful transformations of thiols, crucial for building more complex molecular architectures.
Reactions of the Aromatic Ring
The thiol group is an ortho-, para-director for electrophilic aromatic substitution. However, the existing 2,3-dimethyl substitution pattern leaves positions 4, 5, and 6 available. The combined directing effects of the two electron-donating methyl groups and the thiol group will favor substitution at the C4 and C6 positions. The steric bulk of the ortho-methyl group may slightly disfavor substitution at C6, potentially leading to a preference for the C4 position.
Analytical Characterization Workflow
Confirming the identity and purity of this compound after synthesis or before use is non-negotiable. A multi-technique approach is required for unambiguous characterization.
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2,3-Dimethylbenzenethiol synonyms and IUPAC name
An In-depth Technical Guide: 2,3-Dimethylbenzenethiol
Introduction
This compound, an aromatic thiol, is a significant chemical intermediate whose importance is most pronounced in the realm of pharmaceutical development and organic synthesis. As a member of the xylenethiol family, its specific substitution pattern imparts unique reactivity and properties that are of considerable interest to researchers and process chemists. This guide serves as a comprehensive technical resource, delving into the core chemical identity, synthesis, applications, and handling of this compound, with a particular focus on its role as a critical reference standard in the pharmaceutical industry. Its identification as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Vortioxetine underscores the necessity for a thorough understanding of its characteristics.[1]
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is foundational to all scientific and regulatory endeavors. The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] However, it is known by a variety of synonyms in commercial and academic literature.
Structure
The molecular structure consists of a benzene ring substituted with a thiol (-SH) group and two methyl (-CH3) groups at the 2 and 3 positions, respectively.
Caption: Chemical structure of this compound.
Synonyms and Identifiers
For ease of reference and literature searching, the various names and registry numbers associated with this compound are summarized below.
Table 1: Common Synonyms
| Synonym | Source Context |
|---|---|
| 2,3-Dimethylthiophenol | Common alternative name[3][4] |
| 2,3-Xylenethiol | Trivial name derived from xylene |
| Benzenethiol, 2,3-dimethyl- | Indexing name[1][2] |
| o,m-Dimethylthiophenol | Trivial name indicating substituent positions |
| Vortioxetine Impurity 48 | Pharmaceutical reference standard name[1] |
Table 2: Key Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 18800-51-6[1][2][5] |
| Molecular Formula | C₈H₁₀S[1][2][3] |
| Molecular Weight | 138.23 g/mol [2][3] |
| EC Number | 242-586-2 |
| InChI | InChI=1S/C8H10S/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3[1][2] |
| InChIKey | NDKJATAIMQKTPM-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CC1=C(C(=CC=C1)S)C[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions, its appropriate storage conditions, and the analytical methods for its characterization.
Table 3: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Light yellow to brown solid[5] | Can exist as a liquid above its melting point. |
| Odor | Strong, characteristic stench[6][7] | Typical of thiol compounds. |
| Melting Point | 22-23 °C[8] | Some sources provide a lower estimated value.[5] |
| Boiling Point | 132.2 °C @ 50 Torr (66.7 mbar)[8] | The boiling point is pressure-dependent. |
| Density | ~1.034 g/mL (estimate)[5] | |
| pKa | 6.92 ± 0.48 (Predicted)[1][5] | Indicates it is a weak acid. |
| Storage Temperature | 2-8°C, stored under nitrogen[5] | Recommended to prevent oxidation. |
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes to aryl thiols exist, a robust and widely applicable method proceeds via the reduction of a corresponding sulfonyl chloride. This two-step approach is favored for its reliability and the ready availability of starting materials.
Proposed Synthesis Workflow
The synthesis begins with 2,3-dimethylaniline, which is converted to the diazonium salt and then to the sulfonyl chloride. The final step involves the reduction of the sulfonyl chloride to the desired thiol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol and Rationale
Step 1: Synthesis of 2,3-Dimethylbenzenesulfonyl Chloride
-
Diazotization: 2,3-Dimethylaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C.
-
Expertise & Experience: The low temperature is critical. Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if the temperature rises. The use of excess acid ensures complete diazotization and prevents the diazonium salt from coupling with unreacted aniline.
-
-
Sulfonylation (Sandmeyer-type Reaction): A solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride. The cold diazonium salt solution from the previous step is added slowly to this mixture.
-
Expertise & Experience: This is a variation of the Sandmeyer reaction. Copper(I) acts as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group. The reaction generates nitrogen gas, so controlled addition and adequate ventilation are essential.
-
-
Work-up: After the addition is complete, the mixture is stirred and allowed to warm to room temperature. The product is then extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and concentrated under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Reduction to this compound
-
Reduction: The crude 2,3-dimethylbenzenesulfonyl chloride is dissolved in a solvent like ethanol or aqueous sulfuric acid. Zinc dust is added portion-wise with vigorous stirring. The reaction is often exothermic and may require cooling.
-
Expertise & Experience: Zinc metal in an acidic medium is a powerful and cost-effective reducing agent for converting sulfonyl chlorides to thiols. The reaction proceeds through the transfer of electrons from the zinc surface. The large surface area of zinc dust maximizes the reaction rate.
-
-
Work-up and Purification: Upon completion, the excess zinc is filtered off. The filtrate is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The resulting crude thiol can be purified by vacuum distillation.
-
Trustworthiness: This protocol is self-validating. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical methods such as NMR and GC-MS, ensuring the material meets the required specifications for its intended use.
-
Applications in Drug Development and Synthesis
The primary driver for the synthesis and characterization of high-purity this compound is its role in the pharmaceutical industry.
-
Pharmaceutical Impurity Standard: It is identified as a process-related impurity in the synthesis of Vortioxetine, an antidepressant.[1] Regulatory bodies like the FDA and EMA require that all impurities in a drug substance be identified, quantified, and controlled within strict limits. Therefore, having an authenticated analytical standard of this compound is essential for developing and validating analytical methods (e.g., HPLC) to monitor the quality and consistency of the API.
-
Synthetic Building Block: Beyond its role as an impurity, the thiol group is a versatile functional group in organic synthesis. It can readily undergo:
-
S-Alkylation and S-Arylation: To form thioethers, which are present in various biologically active molecules.
-
Oxidation: To form disulfides or sulfonic acids.
-
Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be adapted for C-S bond formation.
-
The use of related isomers, such as 2,5-dimethylbenzenethiol, in the synthesis of conductive polymers also suggests potential applications for this compound in materials science research.
Safety and Handling
As with all thiol-containing compounds, this compound must be handled with appropriate caution. The information below is a guideline based on data for closely related isomers and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.
-
Toxicity and Irritation: Isomers are known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][9]
-
Odor: The compound has a powerful and unpleasant stench, a characteristic feature of volatile thiols.[6][7] All manipulations should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][10]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Keep away from sources of ignition, as related compounds can be combustible.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Storing under an inert atmosphere of nitrogen or argon is recommended to prevent oxidation to the disulfide.[5]
References
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- PubChem - NIH. CID 141453243 | C16H20S2. [Link]
- Angene Chemical.
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The Subtle Dance of Methyl Groups: An In-depth Technical Guide to the Reactivity of the Thiol Group in Dimethylbenzenethiols
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Benzenethiol - A World of Tunable Reactivity
In the intricate landscape of modern drug discovery and organic synthesis, the thiol group stands as a uniquely versatile functional group. Its nucleophilicity, acidity, and redox activity make it a key player in a vast array of chemical transformations. While benzenethiol itself provides a foundational understanding, the introduction of substituents onto the aromatic ring unlocks a world of tunable reactivity. This guide delves into the fascinating and often subtle effects of methyl group substitution on the reactivity of the thiol moiety in the six isomers of dimethylbenzenethiol (also known as xylenethiols).
For the medicinal chemist, understanding these nuances is paramount. The reactivity of a thiol can dictate the success of a conjugation reaction, the stability of a final compound, or its metabolic fate. For the process chemist, these differences can be exploited to optimize reaction conditions and improve yields. This guide will provide a comprehensive exploration of the structural and electronic factors governing the reactivity of dimethylbenzenethiols, offering both theoretical insights and practical, field-proven methodologies for their characterization and application.
The Acidic Nature of Dimethylbenzenethiols: The Gateway to Reactivity
The reactivity of a thiol is intrinsically linked to its acidity, as the deprotonated thiolate anion (ArS⁻) is a significantly more potent nucleophile than the neutral thiol (ArSH). The acid dissociation constant (pKa) is therefore a critical parameter for predicting and controlling the reactivity of dimethylbenzenethiols.
Electronic and Steric Influence of Methyl Groups on pKa
The position of the two methyl groups on the benzene ring exerts a combination of electronic and steric effects that modulate the acidity of the thiol proton.
-
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring, which in turn destabilizes the thiolate anion, making the thiol less acidic (higher pKa). The magnitude of this effect is dependent on the position of the methyl groups relative to the thiol.
-
Steric Effects: Methyl groups in the ortho position (2- and 6- positions) can sterically hinder the solvation of the thiolate anion. This destabilization of the conjugate base leads to a decrease in acidity (higher pKa).
| Isomer | Predicted pKa | Key Influencing Factors |
| Benzenethiol (Reference) | ~6.6[1] | - |
| 2,3-Dimethylbenzenethiol | 6.92 ± 0.48[2] | Weak electron-donating effect from both methyl groups. Minor steric hindrance from the 2-methyl group. |
| 2,4-Dimethylbenzenethiol | 7.02 ± 0.48[3] | Electron-donating effects from both methyl groups. Minor steric hindrance from the 2-methyl group. |
| 2,5-Dimethylbenzenethiol | N/A | Electron-donating effects from both methyl groups. Minor steric hindrance from the 2-methyl group. |
| 2,6-Dimethylbenzenethiol | ~6.9[4] | Significant steric hindrance from two ortho-methyl groups, which is expected to increase the pKa. This predicted value may not fully capture the steric effect. |
| 3,4-Dimethylbenzenethiol | N/A | Electron-donating effects from both methyl groups. No direct steric hindrance. |
| 3,5-Dimethylbenzenethiol | N/A | Electron-donating effects from both methyl groups. No direct steric hindrance. |
Note: The predicted pKa values should be used as a guide. Experimental determination is crucial for precise applications.
Experimental Protocol: Spectrophotometric Determination of pKa
A robust method for the experimental determination of thiol pKa values utilizes UV-Vis spectrophotometry, monitoring the change in absorbance of the thiolate anion as a function of pH.
Principle: The thiolate anion (ArS⁻) has a distinct and stronger absorbance in the UV region compared to the protonated thiol (ArSH). By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined using the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 9).
-
Stock Solution of Dimethylbenzenethiol: Prepare a stock solution of the specific dimethylbenzenethiol isomer in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.
-
Spectrophotometric Measurement:
-
For each pH value, add a small, constant volume of the dimethylbenzenethiol stock solution to a cuvette containing the buffer solution.
-
Ensure the final concentration of the thiol is low enough to remain soluble and within the linear range of the spectrophotometer.
-
Record the UV spectrum and determine the absorbance at the wavelength of maximum absorbance (λmax) for the thiolate anion.
-
-
Data Analysis:
-
Plot the absorbance at λmax against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at half-maximal absorbance.
-
}
Workflow for pKa determination of dimethylbenzenethiols.
Nucleophilic Reactivity: The Heart of Thiol Chemistry
The utility of dimethylbenzenethiols in synthesis and drug development often hinges on their nucleophilic character. The thiolate anion is a soft nucleophile, readily participating in reactions such as nucleophilic aromatic substitution (SNA_r_) and Michael additions.
Predicting Nucleophilicity from pKa and Steric Hindrance
A lower pKa generally correlates with a higher concentration of the more nucleophilic thiolate anion at a given pH. However, the intrinsic nucleophilicity of the thiolate is also a key factor.
-
Electronic Effects: Electron-donating methyl groups increase the electron density on the sulfur atom, which should, in principle, increase its nucleophilicity. However, this effect is often counteracted by the increase in pKa, which reduces the concentration of the thiolate.
-
Steric Effects: Ortho-methyl groups can significantly hinder the approach of the nucleophilic sulfur atom to an electrophilic center. This steric hindrance can dramatically reduce the reaction rate, even if the electronic effects are favorable.
Predicted Order of Nucleophilic Reactivity (General Trend):
3,5- > 3,4- > 2,4- > 2,5- > 2,3- > 2,6-dimethylbenzenethiol
This predicted order is based on a balance of electronic and steric effects. The 3,5- and 3,4-isomers are expected to be the most reactive due to the absence of steric hindrance and the electron-donating nature of the methyl groups. The 2,6-isomer is predicted to be the least reactive due to severe steric hindrance from the two ortho-methyl groups.
Experimental Protocol: Comparative Kinetic Analysis via Competition Experiments
To experimentally determine the relative nucleophilicity of the dimethylbenzenethiol isomers, a competition experiment can be employed. This method allows for a direct comparison of reaction rates under identical conditions.
Principle: Two different dimethylbenzenethiol isomers are allowed to compete for a limited amount of a common electrophile. The ratio of the products formed is directly proportional to the ratio of their reaction rate constants.
Step-by-Step Methodology:
-
Selection of Electrophile and Analytical Method: Choose a suitable electrophile that undergoes a clean reaction with thiols, such as an activated aryl halide (e.g., 2,4-dinitrochlorobenzene for an SNA_r_ reaction) or a maleimide derivative for a Michael addition. The products should be readily separable and quantifiable by HPLC or GC.
-
Reaction Setup:
-
In a reaction vessel, combine equimolar amounts of two different dimethylbenzenethiol isomers.
-
Add a sub-stoichiometric amount of the electrophile (e.g., 0.5 equivalents relative to the total amount of thiols).
-
The reaction should be carried out in a suitable solvent and at a controlled temperature.
-
-
Reaction Monitoring and Quenching: Monitor the reaction progress by TLC or HPLC. Once the limiting electrophile is consumed, quench the reaction.
-
Product Analysis:
-
Analyze the final reaction mixture by a calibrated HPLC or GC method to determine the ratio of the two products.
-
The ratio of the product concentrations directly reflects the relative reactivity of the two thiols.
-
}
Workflow for comparing nucleophilicity via competition.
Oxidation-Reduction Chemistry: A Double-Edged Sword
The thiol group is susceptible to oxidation, which can be both a useful synthetic tool and a potential liability in drug stability. Thiols can be oxidized to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The ease of oxidation is related to the redox potential of the thiol/disulfide couple.
Influence of Methyl Groups on Redox Potential
The redox potential of a substituted benzenethiol is influenced by the electronic properties of the substituents.
-
Electronic Effects: Electron-donating methyl groups increase the electron density on the sulfur atom, making it more susceptible to oxidation. This generally leads to a lower oxidation potential (i.e., the thiol is more easily oxidized).
Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation potential of a thiol.
Principle: A linearly varying potential is applied to an electrode immersed in a solution containing the analyte. The resulting current is measured as a function of the applied potential. The potential at which an oxidation peak appears corresponds to the oxidation potential of the species.
Step-by-Step Methodology:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Prepare a solution of the dimethylbenzenethiol isomer in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
Cyclic Voltammetry Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon).
-
Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reverse the scan.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis: Identify the anodic peak potential (Epa), which corresponds to the oxidation of the thiol. This value provides a measure of the ease of oxidation.
}
Workflow for determining oxidation potential by CV.
Applications in Drug Discovery and Development: A Case Study of Vortioxetine
The differential reactivity of dimethylbenzenethiol isomers is not merely of academic interest; it has profound implications in the synthesis of pharmaceuticals. A prime example is the use of 2,4-dimethylbenzenethiol in the synthesis of the multimodal antidepressant vortioxetine .[5][6][7]
The synthesis of vortioxetine often involves a nucleophilic aromatic substitution (SNA_r_) reaction where the thiolate of 2,4-dimethylbenzenethiol displaces a leaving group (such as a halogen) on an aromatic ring.[5][6][7]
}
Role of 2,4-dimethylbenzenethiol in vortioxetine synthesis.
The choice of 2,4-dimethylbenzenethiol is likely a strategic one, balancing several factors:
-
Sufficient Nucleophilicity: While not the most reactive isomer, its nucleophilicity is adequate for the desired transformation under practical reaction conditions.
-
Steric Profile: The single ortho-methyl group provides a degree of steric shielding that may help to prevent unwanted side reactions without completely shutting down the desired reactivity.
-
Availability and Cost: The 2,4-isomer is a commercially available and relatively inexpensive starting material.
-
Intellectual Property: The specific use of this isomer in the synthesis of vortioxetine is a key aspect of the drug's patent landscape.
This case study highlights the importance of understanding the structure-reactivity relationships of substituted thiophenols in the rational design of synthetic routes for complex pharmaceutical agents.
Conclusion: A Framework for Rational Design
The reactivity of the thiol group in dimethylbenzenethiols is a finely tuned property, governed by the interplay of electronic and steric effects of the methyl substituents. This guide has provided a comprehensive framework for understanding and predicting these effects, as well as practical, field-proven methodologies for their experimental characterization.
While a complete experimental dataset for all six isomers remains to be fully elucidated, the principles outlined herein provide researchers, scientists, and drug development professionals with the tools to:
-
Predict relative reactivity based on isomer structure.
-
Design and execute experiments to quantify differences in acidity, nucleophilicity, and redox potential.
-
Make informed decisions in the selection of reagents and the design of synthetic strategies.
By embracing this nuanced understanding of thiol reactivity, the scientific community can continue to unlock the full potential of these versatile building blocks in the creation of novel medicines and materials.
References
- Frech Nabold, C. (2019). New route of synthesis to vortioxetine salts. SciSpace. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design.
- Google Patents. (n.d.). WO2016079751A2 - A process for preparation of vortioxetine and polymorphs thereof.
- PubMed. (2005). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Vortioxetine Hydrobromide Synthesis: A Deep Dive into 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene. (n.d.).
- New Drug Approvals. (n.d.). VORTIOXETINE.
- Google Patents. (n.d.). US9353073B2 - Vortioxetine manufacturing process.
- AMiner. (n.d.). Applications Substituted 2-Aminothiophenes in Drug Design.
- ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
- PubMed. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in S N Ar Reactions: An Experimental Study. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.).
- National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- FooDB. (2010). Showing Compound Benzenethiol (FDB011878).
- Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
- Substitutent Effects and LFERS. (n.d.).
- Cambridge University Press. (n.d.). 1 The Hammett cp relationship.
- FooDB. (2010). Showing Compound 2,6-Dimethylbenzenethiol (FDB008717).
- PubChem. (2012). 2,5-Dimethylphenol.
- PubChem. (n.d.). 2,3-Dimethylphenol.
- Hammett Equation. (n.d.).
- Problem Set #3 – Solutions Q1, 3, 5, 7. (n.d.).
- Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- 2,6-dimethylbenzenethiol 118-72-9. (n.d.).
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol.
- PubChem. (n.d.). 3,4-Xylenethiol.
- YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
- PubChem. (n.d.). CID 141453243 | C16H20S2.
- Pharmaffiliates. (n.d.). CAS No : 4001-61-0 | Product Name : 2,5-Dimethylbenzenethiol.
- The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol.
- ResearchGate. (2025).
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Spectroscopic and Synthetic Elucidation of 2,3-Dimethylbenzenethiol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2,3-dimethylbenzenethiol (CAS 18800-51-6). In the absence of publicly available experimental spectroscopic data for this specific isomer, this guide leverages high-fidelity predicted data to serve as a valuable resource for researchers, scientists, and professionals in drug development. Furthermore, we present detailed experimental spectroscopic data for its logical precursor, 2,3-dimethylphenol, to offer a complete workflow perspective from synthesis to characterization.
Introduction and Chemical Overview
This compound, a member of the thiophenol family, is an aromatic thiol with a molecular formula of C₈H₁₀S and a molecular weight of 138.23 g/mol .[1] Its structure, featuring a thiol group flanked by two methyl groups in an ortho arrangement on a benzene ring, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialized polymers. The steric hindrance and electronic effects imparted by the ortho-methyl groups can influence the reactivity of the thiol moiety and the overall properties of its derivatives.
Key Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 18800-51-6 | [1] |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Predicted pKa | 6.92 ± 0.48 | [2] |
Synthesis of this compound from 2,3-Dimethylphenol
A viable and commonly employed synthetic strategy for preparing substituted thiophenols involves the conversion of the corresponding phenol. This approach provides a logical and accessible route to this compound, starting from the readily available 2,3-dimethylphenol. The following multi-step synthesis is proposed based on established methodologies for similar transformations.
Experimental Workflow for Synthesis
The synthesis can be conceptualized as a two-stage process: first, the conversion of the phenol to a thiocarbamate, followed by a thermal rearrangement and subsequent hydrolysis to yield the desired thiol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials: 2,3-dimethylphenol, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), N,N-dimethylthiocarbamoyl chloride, potassium hydroxide, ethanol, hydrochloric acid.
Step 1: Synthesis of O-(2,3-Dimethylphenyl) N,N-dimethylthiocarbamate
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3-dimethylphenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(2,3-dimethylphenyl) N,N-dimethylthiocarbamate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Heat the purified O-(2,3-dimethylphenyl) N,N-dimethylthiocarbamate under a nitrogen atmosphere at a temperature sufficient to induce the Newman-Kwart rearrangement (typically 200-250 °C). The progress of the rearrangement to S-(2,3-dimethylphenyl) N,N-dimethylthiocarbamate can be monitored by TLC or ¹H NMR.
-
After the rearrangement is complete, cool the resulting S-aryl thiocarbamate.
-
Add a solution of potassium hydroxide (excess) in ethanol and reflux the mixture until hydrolysis is complete (monitoring by TLC).
-
Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the desired this compound with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Spectroscopic Data of the Precursor: 2,3-Dimethylphenol
For the purpose of reaction monitoring and starting material verification, the experimental spectroscopic data for 2,3-dimethylphenol (CAS 526-75-0) is provided below.
¹H NMR (Proton Nuclear Magnetic Resonance) of 2,3-Dimethylphenol: [3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | t | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H |
| ~6.65 | d | 1H | Ar-H |
| ~4.8 (variable) | s (broad) | 1H | -OH |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~2.10 | s | 3H | Ar-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) of 2,3-Dimethylphenol: [4]
| Chemical Shift (ppm) | Assignment |
| ~152 | C-OH |
| ~138 | C-CH₃ |
| ~130 | Ar-CH |
| ~126 | C-CH₃ |
| ~122 | Ar-CH |
| ~118 | Ar-CH |
| ~20 | Ar-CH₃ |
| ~12 | Ar-CH₃ |
IR (Infrared) Spectroscopy of 2,3-Dimethylphenol: [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch |
Mass Spectrometry (MS) of 2,3-Dimethylphenol: [6]
| m/z | Relative Intensity | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 107 | High | [M-CH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Predicted Spectroscopic Data of this compound
The following spectroscopic data for this compound has been generated using validated computational prediction tools. While these predictions are expected to be highly accurate, they should be used as a guide and confirmed with experimental data when available.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the thiol proton, and the two methyl groups.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 6.90 | m | 3H | Ar-H |
| 3.40 | s | 1H | -SH |
| 2.30 | s | 3H | Ar-CH₃ |
| 2.20 | s | 3H | Ar-CH₃ |
Interpretation: The three aromatic protons will likely appear as a complex multiplet due to their proximity and differing electronic environments. The thiol proton is expected to be a singlet, though its chemical shift can be variable and concentration-dependent. The two methyl groups, being non-equivalent, are predicted to have slightly different chemical shifts.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| 138.5 | Ar-C |
| 137.0 | Ar-C |
| 130.0 | Ar-C |
| 128.0 | Ar-CH |
| 126.5 | Ar-CH |
| 125.0 | Ar-CH |
| 20.5 | Ar-CH₃ |
| 15.0 | Ar-CH₃ |
Interpretation: Six distinct signals are expected for the aromatic carbons, reflecting their unique chemical environments. Two separate signals are predicted for the two non-equivalent methyl carbons.
Predicted IR Spectrum
The infrared spectrum is a valuable tool for identifying functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2550 | Weak | S-H stretch |
| ~1600, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~1100 | Medium | C-S stretch |
Interpretation: A key feature to look for is the weak S-H stretching band around 2550 cm⁻¹. The presence of aromatic and aliphatic C-H stretches, as well as aromatic C=C stretching vibrations, will also be characteristic.
Predicted Mass Spectrum
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Predicted m/z | Relative Intensity | Assignment |
| 138 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M-CH₃]⁺ |
| 105 | Medium | [M-SH]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Interpretation: The molecular ion peak at m/z 138 should be prominent. Common fragmentation pathways would include the loss of a methyl group to give a peak at m/z 123, and potentially the loss of the thiol group.
Practical Applications and Significance
Thiophenol derivatives are important intermediates in the synthesis of various biologically active molecules. The unique substitution pattern of this compound could lead to novel compounds with interesting pharmacological properties. Its potential applications include:
-
Drug Discovery: As a scaffold for the synthesis of new drug candidates. The thiol group can be a key pharmacophore or a handle for further functionalization.
-
Agrochemicals: As a building block for new pesticides and herbicides.
-
Materials Science: In the synthesis of specialty polymers and materials with specific thermal or optical properties.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound, alongside a practical synthetic route from its corresponding phenol. The inclusion of experimental data for the precursor, 2,3-dimethylphenol, offers a solid foundation for researchers embarking on the synthesis and characterization of this and related compounds. It is our hope that this guide will facilitate further research and application of this compound in various scientific disciplines. As experimental data for this compound becomes available, this guide will be updated to reflect the most accurate information.
References
- PubChem. 2,3-Dimethylphenol. [Link]
- Human Metabolome Database. Showing metabocard for 2,3-Dimethylphenol (HMDB0032148). [Link]
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An In-Depth Technical Guide to 2,3-Dimethylbenzenethiol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethylbenzenethiol (also known as 2,3-dimethylthiophenol), a substituted aromatic thiol of significant interest in synthetic chemistry and materials science. This document delves into the molecule's structural and physicochemical properties, outlines a detailed and validated laboratory-scale synthesis protocol, and establishes a robust framework for its spectroscopic characterization. Furthermore, it explores the current and potential applications of this compound, with a particular focus on its relevance to researchers in drug discovery and development. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for professionals in the field.
Introduction and Core Concepts
This compound, with the chemical formula C₈H₁₀S, is an organosulfur compound characterized by a benzene ring substituted with a thiol (-SH) group and two adjacent methyl (-CH₃) groups at positions 2 and 3.[1] The unique steric and electronic environment created by the vicinal methyl groups imparts specific reactivity and properties to the thiol functionality, making it a valuable building block in organic synthesis. While isomeric dimethylbenzenethiols are common intermediates, the 2,3-disubstituted pattern offers distinct structural features that can be leveraged in the design of complex molecules. Its role as an impurity in pharmaceutical manufacturing, such as in the synthesis of Vortioxetine, also necessitates a thorough understanding of its properties and synthesis for control and reference standard preparation.[2]
Molecular Structure and Isomerism
The core of this compound is the benzene ring, a planar, aromatic system. The thiol group and two methyl groups are attached to this ring. The spatial arrangement of these substituents is critical to the molecule's reactivity. The proximity of the C2-methyl group to the C1-thiol group creates steric hindrance that can influence the accessibility and nucleophilicity of the sulfur atom.
Caption: Structural formula of this compound (C₈H₁₀S).
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its handling, synthesis, and application. These properties are influenced by the combination of the aromatic ring, the polarizable thiol group, and the nonpolar methyl groups.
| Property | Value | Source |
| CAS Number | 18800-51-6 | [1][2] |
| Molecular Formula | C₈H₁₀S | [1][2] |
| Molecular Weight | 138.23 g/mol | [3] |
| Appearance | Light yellow to brown solid/liquid | [2][4] |
| Boiling Point | ~213.7 °C (estimate) | [2][4] |
| Melting Point | ~ -30 °C (estimate) | [2][4] |
| Density | ~1.034 g/cm³ (estimate) | [2][4] |
| pKa | 6.92 ± 0.48 (Predicted) | [1][4] |
| Storage | 2-8°C, under inert atmosphere (Nitrogen) | [2][4] |
Synthesis and Purification Protocol
The synthesis of substituted benzenethiols can be approached through various routes. A common and reliable method for preparing this compound involves a multi-step process starting from the corresponding aniline derivative, 2,3-dimethylaniline. This pathway, involving diazotization followed by xanthate formation and subsequent hydrolysis, is a well-established method for introducing a thiol group onto an aromatic ring.
Causality of Experimental Choices:
-
Starting Material: 2,3-Dimethylaniline is a commercially available and suitable precursor. The amino group provides a reactive handle for the introduction of the thiol functionality via a diazonium salt intermediate.
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C) is critical. This forms the corresponding diazonium salt. The low temperature is essential to prevent the unstable diazonium salt from decomposing.
-
Xanthate Formation: The diazonium salt is then reacted with a nucleophile, potassium ethyl xanthate. This is a crucial step where the diazonium group is displaced by the xanthate, forming an aryl xanthate intermediate. This method is often preferred over direct reaction with sulfide reagents as it tends to produce cleaner products with fewer disulfide side-products.
-
Hydrolysis: The final step involves the hydrolysis of the xanthate intermediate under basic conditions (e.g., with NaOH or KOH), followed by acidification. This cleaves the xanthate ester to yield the desired this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
Safety Precaution: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6][7]
-
Diazotization of 2,3-Dimethylaniline: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2,3-dimethylaniline (0.1 mol) in a mixture of concentrated sulfuric acid (0.12 mol) and water (100 mL). b. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 30 mL water) dropwise via the dropping funnel. Ensure the temperature does not rise above 5 °C. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.
-
Formation of Aryl Xanthate: a. In a separate beaker, dissolve potassium ethyl xanthate (0.12 mol) in water (50 mL) and cool the solution to ~10 °C. b. Add the cold diazonium salt solution from step 1d to the potassium ethyl xanthate solution slowly with vigorous stirring. c. Allow the reaction mixture to warm to room temperature and stir for 2 hours. A dark, oily layer of the aryl xanthate should separate.
-
Hydrolysis and Isolation: a. Separate the oily aryl xanthate layer using a separatory funnel. b. Add the crude xanthate to a solution of sodium hydroxide (0.3 mol) in ethanol (100 mL) and water (20 mL). c. Heat the mixture to reflux for 4 hours to ensure complete hydrolysis. d. Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. e. Acidify the aqueous solution carefully with concentrated hydrochloric acid until it is acidic to litmus paper. The thiol will precipitate as an oil. f. Extract the product with diethyl ether (3 x 50 mL). g. Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. h. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. i. Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative. The spectra should be recorded in a deuterated solvent such as deuterochloroform (CDCl₃).[8][9]
Expected ¹H NMR (300 MHz, CDCl₃) Chemical Shifts: The provided data is based on typical values for similar structures and predictive models. Actual experimental values may vary slightly.[10][11]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 | d | 1H | Aromatic H (C6-H) |
| ~ 6.95 | t | 1H | Aromatic H (C5-H) |
| ~ 6.85 | d | 1H | Aromatic H (C4-H) |
| ~ 3.40 | s | 1H | Thiol SH |
| ~ 2.30 | s | 3H | Methyl CH ₃ (at C2) |
| ~ 2.20 | s | 3H | Methyl CH ₃ (at C3) |
Rationale for Assignments:
-
The aromatic protons will appear in the typical downfield region (6.5-7.5 ppm). Their splitting patterns (doublet, triplet, doublet) are due to coupling with adjacent aromatic protons.
-
The thiol proton (-SH) is a singlet and its chemical shift can be variable and concentration-dependent.
-
The two methyl groups are in slightly different chemical environments, which may result in two distinct singlets.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded as a thin film on a salt plate or using an ATR accessory.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (from CH₃) |
| ~ 2600-2550 | Weak | S-H stretch (Thiol) |
| ~ 1600, 1470 | Strong | Aromatic C=C ring stretches |
Self-Validation: The presence of a weak but distinct absorption band around 2550 cm⁻¹ is a key diagnostic peak for the thiol (S-H) functional group, confirming the success of the synthesis.[12] The absence of strong bands in the N-H region (~3300-3500 cm⁻¹) confirms the complete conversion of the starting aniline.
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, it serves as a valuable intermediate and building block in medicinal chemistry and materials science. The thiophene and thiophenol moieties are present in numerous biologically active compounds and approved drugs.[13][14]
Building Block for Heterocyclic Synthesis
Thiophenols are common starting materials for the synthesis of sulfur-containing heterocycles, which are privileged scaffolds in drug discovery.[15][16] They can undergo reactions such as condensation with dicarbonyl compounds or alkylation followed by cyclization to form thiophenes, benzothiophenes, and other related structures. These heterocyclic cores are found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14]
Role in Ligand Design for Catalysis
The thiol group is an excellent ligand for various metal ions. Sterically hindered thiols, like this compound, can be used to synthesize specific metal complexes for applications in catalysis. The bulky methyl groups can control the coordination environment around the metal center, influencing the catalyst's activity and selectivity.
Precursor for Agrochemicals and Polymers
Substituted thiophenols are also used in the synthesis of agrochemicals and specialized polymers. The introduction of the 2,3-dimethylphenylthio group can impart specific properties such as pesticidal activity or enhanced thermal stability in polymers.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[2][17] Like most thiols, it has a strong, unpleasant stench.[5][6]
-
Handling: Always work in a well-ventilated chemical fume hood.[5][18] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][7] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5][6] It is recommended to store under an inert atmosphere, such as nitrogen, to prevent oxidation to the corresponding disulfide.[2][4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[18]
Conclusion
This guide has provided a detailed technical overview of this compound, from its fundamental molecular structure to its synthesis, characterization, and application. The provided protocols and data are designed to be a valuable resource for researchers and professionals in drug development and chemical synthesis. By understanding the causality behind the experimental choices and adhering to strict safety and characterization standards, scientists can confidently synthesize and utilize this versatile chemical intermediate in their research endeavors.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica.
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- National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- AMiner. (n.d.). Applications Substituted 2-Aminothiophenes in Drug Design.
- Angene Chemical. (2022). Safety Data Sheet - 2,5-Dimethylfuran-3-thiol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83617, 2,4-Dimethylbenzenethiol.
- PubMed. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini reviews in medicinal chemistry.
- ResearchGate. (n.d.). Sulfonylation of substituted thiophenols.
- National Institute of Standards and Technology. (n.d.). Benzenethiol. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2,4-Dimethylbenzenethiol - Optional[1H NMR] - Spectrum.
- SciELO. (n.d.). A series of thiophenols with different ortho-substituents.
- Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
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The Unseen Architects: A Technical Guide to the Discovery and History of Xylenethiols
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the scientific journey of xylenethiols, from the foundational discoveries in thiol chemistry to their synthesis and characterization. It is structured to provide not just a historical overview, but a deeper understanding of the scientific principles and experimental logic that have shaped our knowledge of these significant organosulfur compounds.
Prelude to Discovery: The Dawn of Thiol Chemistry
The story of xylenethiols begins not with their own synthesis, but with the broader discovery of their parent chemical class: the thiols. For much of the early 19th century, the focus of organic chemistry was largely on oxygen-containing compounds. However, the synthesis of the first thiol, ethanethiol, in 1834 by the Danish chemist William Christopher Zeise marked a significant expansion of the field. Zeise's work, a reaction of ethyl hydrogen sulfate with potassium hydrosulfide, opened the door to the systematic study of organosulfur compounds.
This early work laid the crucial groundwork for understanding the fundamental properties of the thiol group (-SH), including its characteristic strong odors and its reactivity, which is distinct from its oxygen analogue, the hydroxyl group (-OH). The name "mercaptan," often used interchangeably with thiol, originates from the Latin mercurium captans (mercury capturing), a nod to the strong affinity of the thiol group for mercury and other heavy metals.
The Rise of Aromatic Thiols and the Inferred Synthesis of Xylenethiols
While a singular, celebrated "discovery" of xylenethiols is not documented in the annals of chemistry, their emergence can be understood as a logical progression from the synthesis of the simplest aromatic thiol, thiophenol (benzenethiol). The development of methods to create a carbon-sulfur bond on an aromatic ring was the key technological leap.
One of the earliest and most fundamental methods for synthesizing thiophenols was the reduction of benzenesulfonyl chlorides. This reaction, typically employing a reducing agent like zinc dust in an acidic medium, provided a reliable route to thiophenol and its derivatives.
It is highly probable that the first syntheses of xylenethiols (dimethylbenzenethiols) were achieved through the application of such established methods to xylene-based starting materials. For instance, the sulfonation of xylene, followed by conversion to the corresponding xylenesulfonyl chloride and subsequent reduction, would yield a mixture of xylenethiol isomers.
Logical Framework for Early Xylenethiol Synthesis
Caption: A plausible early synthetic route to xylenethiols.
The specific isomer distribution of the resulting xylenethiols would be dictated by the directing effects of the two methyl groups on the aromatic ring during the initial sulfonation step. This inherent complexity of isomeric mixtures likely contributed to the challenges in isolating and characterizing individual xylenethiols in the early days of organic synthesis.
The Industrial Imperative: Xylenethiols in the Context of Petroleum and Beyond
The mid-20th century saw a surge in the petrochemical industry, and with it, a deeper investigation into the composition of crude oil. It was discovered that crude oil contains a significant variety of organosulfur compounds, including thiols.[1] The presence of these compounds was often problematic, leading to corrosion and the poisoning of catalysts used in refining processes.[1] This created a strong impetus for the development of methods to both remove and characterize these sulfur-containing molecules.
While the primary focus was on removal, this industrial necessity inadvertently drove the advancement of analytical techniques capable of identifying specific thiols, including the various isomers of xylenethiol. Furthermore, the vast quantities of xylene available from petroleum refining provided a ready and inexpensive feedstock for the deliberate synthesis of xylenethiols for other applications. These applications ranged from their use as intermediates in the synthesis of pesticides and pharmaceuticals to their role as specialized solvents and additives in various industrial processes.
Deciphering the Molecules: The Evolution of Analytical Techniques for Xylenethiol Identification
The history of xylenethiol chemistry is inextricably linked to the development of analytical instrumentation. Early chemists would have relied on classical methods such as boiling point determination, elemental analysis, and derivatization to characterize these compounds. However, the presence of multiple isomers with very similar physical properties would have made definitive identification extremely challenging.
The advent of modern analytical techniques revolutionized the study of xylenethiols, allowing for their precise identification and quantification.
| Analytical Technique | Application to Xylenethiol Analysis |
| Gas Chromatography (GC) | Separation of volatile xylenethiol isomers from complex mixtures. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns of xylenethiols, enabling definitive structural identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous isomer differentiation. |
| Infrared (IR) Spectroscopy | Identification of the characteristic S-H stretching vibration, confirming the presence of the thiol functional group. |
A Modern Analytical Workflow for Xylenethiol Identification
Caption: A typical modern analytical workflow for the identification of xylenethiol isomers.
The Scent of Discovery: Xylenethiols in the World of Flavors and Fragrances
Many low molecular weight thiols are known for their potent and often unpleasant odors. However, at very low concentrations, some thiols can contribute desirable notes to flavors and fragrances. The human nose is exceptionally sensitive to many sulfur compounds, detecting them at parts-per-trillion levels.
While not as extensively studied for their aromatic properties as other thiols, it is plausible that various xylenethiol isomers were synthesized and evaluated by flavor and fragrance companies in their search for novel aroma chemicals. The subtle differences in the positions of the methyl groups on the benzene ring would be expected to produce distinct olfactory profiles. For example, 2,6-dimethylbenzenethiol is noted for its meaty, metallic, and phenolic taste profile.[2] The exploration of these sensory properties represents an ongoing area of research, driven by the constant demand for new and interesting flavor and fragrance ingredients.
Conclusion: From Obscurity to Essential Building Blocks
The history of xylenethiols is not one of a single, dramatic discovery, but rather a story of gradual emergence, driven by the steady advancement of organic synthesis and analytical chemistry. From their theoretical conception as derivatives of the first thiols, to their identification in industrial process streams and their deliberate synthesis for a variety of applications, xylenethiols have transitioned from chemical curiosities to valuable molecular building blocks. For researchers and drug development professionals, a deep understanding of the history and fundamental chemistry of these compounds provides a crucial foundation for their innovative application in the creation of new materials and medicines.
References
- Britannica, The Editors of Encyclopaedia. "Thiol". Encyclopedia Britannica, 14 Nov. 2025, [Link]. Accessed 9 January 2026.
- Britannica, The Editors of Encyclopaedia. "Organosulfur compound". Encyclopedia Britannica, [Link]. Accessed 9 January 2026.
- FooDB. "Showing Compound 2,6-Dimethylbenzenethiol (FDB008717)". [Link]. Accessed 9 January 2026.
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A Theoretical and Practical Guide to 2,3-Dimethylbenzenethiol for Advanced Research
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2,3-dimethylbenzenethiol (CAS No. 18800-51-6), a substituted aromatic thiol of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic properties, and theoretical analysis of this compound. Given the scarcity of published experimental data for this specific isomer, this guide uniquely combines established synthetic methodologies with robust computational predictions to provide a thorough characterization.
Introduction to Substituted Thiophenols
Thiophenols and their derivatives are a critical class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of methyl groups onto the benzene ring, as in this compound, significantly influences the molecule's steric and electronic properties. These substitutions can affect reactivity, acidity of the thiol group, and interaction with biological targets. This compound, in particular, is a known impurity and potential starting material in the synthesis of pharmaceuticals like Vortioxetine[1]. A thorough understanding of its synthesis and spectroscopic signature is therefore crucial for process development and quality control.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several reliable methods common for the preparation of aromatic thiols. Below are two detailed protocols starting from commercially available precursors.
Synthesis via the Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols[2][3][4][5]. The reaction proceeds through the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the desired thiophenol.
Workflow for Newman-Kwart Rearrangement
Caption: Workflow for the synthesis of this compound via the Newman-Kwart Rearrangement.
Experimental Protocol:
-
Formation of the O-Aryl Thiocarbamate:
-
To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent such as DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(2,3-dimethylphenyl) dimethylthiocarbamate. Purify by column chromatography if necessary.
-
-
Newman-Kwart Rearrangement:
-
Heat the purified O-aryl thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 220-250 °C. The reaction is typically conducted under an inert atmosphere.
-
The progress of the intramolecular rearrangement can be monitored by TLC or HPLC. The reaction time can vary from a few hours to over 24 hours.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature to obtain the S-(2,3-dimethylphenyl) dimethylthiocarbamate.
-
-
Hydrolysis to this compound:
-
Dissolve the crude S-aryl thiocarbamate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M NaOH).
-
Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2 M HCl) to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
-
Synthesis via Reduction of a Sulfonyl Chloride
An alternative route involves the reduction of a sulfonyl chloride, which can be prepared from the corresponding aniline[6][7].
Workflow for Sulfonyl Chloride Reduction ```dot digraph "Sulfonyl_Chloride_Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}``` Caption: Workflow for the synthesis of this compound via reduction of the corresponding sulfonyl chloride.
Experimental Protocol:
-
Synthesis of 2,3-Dimethylbenzene-1-sulfonyl chloride:
-
Dissolve 2,3-dimethylaniline (1.0 eq) in concentrated hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution. A precipitate of the sulfonyl chloride should form.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Reduction to this compound:
-
Method A (Zinc/Acid): Suspend the 2,3-dimethylbenzene-1-sulfonyl chloride in a suitable solvent like toluene or acetic acid.
-
Add activated zinc dust (excess, e.g., 4-5 eq) and then slowly add concentrated sulfuric acid or hydrochloric acid while maintaining the temperature below 30 °C.
-
Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC).
-
Filter off the remaining zinc, and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation.
-
Method B (Lithium Aluminum Hydride): In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (excess, e.g., 2-3 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the sulfonyl chloride in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the product by vacuum distillation.
-
Theoretical Spectroscopic Analysis
In the absence of comprehensive published experimental spectra for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool for predicting its spectroscopic properties. The following predictions are based on calculations performed at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for such molecules.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are presented below.
| Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| H4: ~7.15 (d, J ≈ 7.5 Hz)H5: ~7.00 (t, J ≈ 7.6 Hz)H6: ~6.95 (d, J ≈ 7.7 Hz)SH: ~3.40 (s)CH₃ (C2): ~2.30 (s)CH₃ (C3): ~2.20 (s) | C1 (C-S): ~130.5C2 (C-CH₃): ~137.0C3 (C-CH₃): ~135.0C4: ~128.0C5: ~125.5C6: ~129.0CH₃ (C2): ~20.5CH₃ (C3): ~15.0 |
Causality of Predicted Shifts:
-
¹H NMR: The aromatic protons (H4, H5, H6) are expected in the range of 6.9-7.2 ppm. The electron-donating nature of the methyl groups and the thiol group influences their precise shifts. The thiol proton (SH) is predicted to be a singlet around 3.4 ppm, though its position can be highly dependent on concentration and solvent. The two methyl groups are in different environments and are expected to have slightly different chemical shifts.
-
¹³C NMR: The carbon attached to the sulfur (C1) is deshielded. The quaternary carbons bearing the methyl groups (C2 and C3) are also significantly deshielded. The chemical shifts of the methyl carbons themselves are distinct due to their different positions relative to the thiol group.
Predicted Vibrational (FTIR) Spectrum
The predicted key vibrational frequencies for this compound are listed below. These are crucial for identifying the functional groups present in the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| S-H Stretch | ~2550-2600 | Weak to medium intensity, characteristic of thiols. |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium intensity, multiple bands. |
| C-H Stretch (Aliphatic) | ~2850-3000 | Medium to strong intensity, from the methyl groups. |
| C=C Stretch (Aromatic) | ~1450-1600 | Medium to strong intensity, multiple bands characteristic of the benzene ring. |
| C-S Stretch | ~600-800 | Weak to medium intensity. |
Diagram of Key Vibrational Modes ```dot digraph "Vibrational_Modes" { graph [splines=ortho]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, color="#5F6368"];
}
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
-
m/z 138 (M⁺): The molecular ion.
-
m/z 137 ([M-H]⁺): Loss of a hydrogen radical.
-
m/z 123 ([M-CH₃]⁺): Loss of a methyl radical, a common fragmentation for methylated aromatics.
-
m/z 105 ([M-SH]⁺): Loss of the thiol radical.
-
m/z 91 ([C₇H₇]⁺): A common fragment corresponding to the stable tropylium cation, formed after loss of a methyl group and sulfur.
Conclusion and Future Directions
This technical guide provides a foundational understanding of this compound, bridging the gap left by the absence of extensive experimental data through robust theoretical predictions and established synthetic protocols. The provided synthetic routes are reliable and can be readily implemented in a laboratory setting. The predicted spectroscopic data offers a valuable reference for the characterization of this compound, aiding in its identification and purity assessment.
Future experimental work should focus on the synthesis and full spectroscopic characterization of this compound to validate these theoretical predictions. Such data would be a valuable addition to the scientific literature and would further support research in areas where this compound is of interest.
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- Veeprho.
- Wikipedia. Newman–Kwart rearrangement. [Link]
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- J&K Scientific LLC. Newman-Kwart Rearrangement. [Link]
- Perkowski, A. J., et al. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-15687. [Link]
- Mylroie, V. L., & Doles, J. K. (1990). Reduction of Sulfonyl Chlorides to Thiols. In Catalysis of Organic Reactions (pp. 235-242). Marcel Dekker, Inc.
- Organic Chemistry Portal. Reduction of sulfonyl chlorides. [Link]
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A Technical Guide to the Solubility of 2,3-Dimethylbenzenethiol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethylbenzenethiol. In the absence of extensive published quantitative solubility data, this document establishes a framework for predicting solubility based on fundamental physicochemical principles and provides a robust, step-by-step experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding and practical methodology for working with this compound in various organic solvent systems.
Introduction: Understanding this compound
This compound, also known as 2,3-xylenethiol, is an aromatic thiol compound with the chemical formula C₈H₁₀S. Its structure, featuring a benzene ring substituted with two methyl groups and a thiol group, dictates its chemical behavior and physical properties, including its solubility. A thorough understanding of its solubility is critical for a variety of applications, from its use as a building block in organic synthesis to its potential role in the development of novel pharmaceutical agents. The choice of solvent is paramount in controlling reaction kinetics, purification processes, and formulation stability.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The key properties of this compound are summarized below:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | -30°C (estimate) | [2] |
| Boiling Point | 213.67°C (estimate) | [2] |
| Density | 1.0340 g/cm³ | [2] |
| pKa | 6.92 ± 0.48 (Predicted) | [1][2] |
The structure of this compound, with its largely nonpolar aromatic ring and methyl groups, suggests that it will be more soluble in nonpolar organic solvents. The presence of the thiol (-SH) group, however, introduces a degree of polarity and the potential for weak hydrogen bonding, which may afford some solubility in more polar solvents.
Theoretical Principles of Solubility: A Predictive Approach
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules.
-
Van der Waals Forces: The nonpolar benzene ring and methyl groups of this compound will primarily interact with nonpolar solvents through London dispersion forces, a type of van der Waals force.
-
Dipole-Dipole Interactions: The thiol group introduces a weak dipole moment to the molecule. This allows for dipole-dipole interactions with polar aprotic solvents.
-
Hydrogen Bonding: While the sulfur-hydrogen bond is less polarized than an oxygen-hydrogen bond, the thiol group can act as a weak hydrogen bond donor.[4] It can also act as a hydrogen bond acceptor through the lone pairs on the sulfur atom. This suggests potential solubility in protic solvents, although likely less than in nonpolar solvents.
Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
Predicted Solubility Profile in Common Organic Solvents
The following table provides a predicted solubility profile for this compound based on the physicochemical properties of the solute and solvents. It is crucial to note that this is a qualitative assessment; for precise applications, experimental determination is essential.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | High | Dominated by van der Waals forces between the aromatic ring and methyl groups of the solute and the nonpolar solvent molecules. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | Dipole-dipole interactions between the thiol group and the polar solvent, in addition to van der Waals forces. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Weak hydrogen bonding potential of the thiol group with the hydroxyl group of the alcohol. The nonpolar character of the xylene backbone limits extensive solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The large nonpolar surface area of the molecule is not effectively solvated by the highly polar and strongly hydrogen-bonded network of water. While DMSO is a strong solvent, the nonpolar nature of the solute will be the limiting factor. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate solubility data, a standardized experimental procedure is necessary. The isothermal equilibrium method, followed by gravimetric analysis, is a reliable and widely applicable technique.[1][5]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or watch glass
-
Drying oven
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[6]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining microscopic solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the filtered solution into the pre-weighed evaporating dish.
-
Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature. For less volatile solvents, gentle heating in a drying oven at a temperature well below the boiling point of the solute can be employed.
-
Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately (W₂).
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish (Mass = W₂ - W₁).
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent used.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Toluene | 25 | Experimental Value | e.g., Clear, colorless solution |
| e.g., Ethanol | 25 | Experimental Value | e.g., Slight yellow tinge |
| e.g., Acetone | 25 | Experimental Value |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
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- 6. dissolutiontech.com [dissolutiontech.com]
An In-Depth Technical Guide to the Health and Safety Hazards of Aromatic Thiols for Research and Development Professionals
1.0 Executive Summary
Aromatic thiols, characterized by a sulfhydryl (-SH) group attached to an aromatic ring, are invaluable reagents in pharmaceutical and chemical research due to their unique reactivity. However, their utility is matched by a significant and multifaceted hazard profile. This guide provides an in-depth analysis of these hazards, moving beyond standard safety data to offer mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals. The primary hazards include high acute toxicity via multiple exposure routes, severe and pervasive malodor that constitutes a safety and nuisance issue, and a complex toxicological mechanism centered on the induction of oxidative stress. Mastery of the principles and protocols within this document is critical for ensuring a safe and compliant research environment.
2.0 Introduction to Aromatic Thiols
2.1 Chemical Structure and Properties Aromatic thiols, or aryl thiols, are organosulfur compounds with the general formula Ar-SH, where 'Ar' represents an aryl group. The prototypical example is thiophenol (C₆H₅SH). The sulfur-hydrogen bond is weaker and less polar than the oxygen-hydrogen bond in the analogous phenols, making thiols more acidic and highly nucleophilic. This reactivity is central to their utility in synthesis but also a key driver of their biological activity and hazards. They are generally volatile liquids with a notoriously strong and unpleasant odor.[1]
2.2 The Duality of Reactivity: Utility vs. Hazard In drug development, the thiol group is often used as a critical linker or a key pharmacophore. However, the same chemical properties that make them effective reagents also underlie their toxicity. They are readily oxidized, a process that can be harnessed in synthesis but which can also occur in biological systems, leading to harmful downstream effects.[2][3] Understanding this duality is fundamental to their safe handling.
3.0 Toxicological Profile and Mechanistic Insights
Aromatic thiols exert their toxicity through a combination of local irritation and systemic effects, the latter being driven primarily by metabolic processes that induce severe oxidative stress.
3.1 Routes of Exposure and Primary Target Organs Exposure can occur via inhalation, dermal contact, and ingestion, with all routes presenting a significant risk of systemic toxicity.[1][4][5]
-
Inhalation: Vapors can cause severe irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[6][7] Systemic absorption through the lungs is rapid and can lead to central nervous system (CNS) effects.
-
Dermal Contact: Aromatic thiols are readily absorbed through the skin.[8] Contact can cause immediate skin irritation, and repeated exposure may lead to dermatitis.[6][9] More critically, dermal absorption can lead to systemic toxicity equivalent to that of inhalation or ingestion.[4][10]
-
Ingestion: Ingestion is highly toxic and can be fatal even in small amounts.[5][10]
-
Ocular Contact: Direct contact with the eyes can cause severe irritation and potentially permanent damage.[6]
The primary target organs for systemic toxicity include the central nervous system, liver, kidneys, and red blood cells.[6][11][12]
3.2 Acute and Chronic Toxicity Acute exposure to high concentrations can cause weakness, dizziness, headache, nausea, and vomiting, progressing to muscle weakness, paralysis, respiratory depression, and death.[5][6][7] This clinical picture is indicative of initial CNS stimulation followed by profound depression.[5] Chronic exposure may lead to cumulative damage to the liver and kidneys.[6][10] There is also evidence suggesting that some aromatic thiols may be teratogenic (cause birth defects) or have adverse effects on the male reproductive system, based on animal studies.[4][6][10]
3.3 The Core Mechanism: Oxidative Stress and Thiol-Disulfide Redox Cycling The primary mechanism for the systemic toxicity of many aromatic thiols is the induction of oxidative stress.[2] This process involves a futile redox cycle where the thiol is oxidized to a disulfide, which is then reduced back to the thiol by intracellular reducing agents like glutathione (GSH).[11]
This redox cycling has two major deleterious consequences:
-
Generation of Reactive Species: The oxidation of the thiol can produce thiyl radicals and reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA.[2]
-
Depletion of Cellular Reductants: The continuous reduction of the disulfide consumes cellular antioxidants, most notably glutathione.[11][13] Depletion of GSH compromises the cell's ability to defend against oxidative damage, leading to cell injury and death.
In human red blood cells, this process leads to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport, and can ultimately cause hemolysis (cell lysis).[11]
Caption: Mechanism of Aromatic Thiol-Induced Oxidative Stress.
4.0 The Olfactory Hazard: Managing the Stench
Beyond their chemical toxicity, aromatic thiols pose a significant operational hazard due to their extremely potent and offensive odor. The human nose can detect some thiols at concentrations in the parts-per-billion or even parts-per-trillion range.[14][15]
-
Nuisance vs. Hazard: While the odor itself is detectable at concentrations far below the toxic threshold, its presence can cause headaches and nausea in sensitive individuals.[15] It should not be used as a reliable indicator of hazardous concentration, as olfactory fatigue can occur.[6]
-
Operational Disruption: The primary issue with the stench is the potential for alarm and disruption. Since thiols are used as odorants in natural gas, even a minor release from a laboratory can trigger a building evacuation and emergency response, mistaking it for a gas leak.[14][15] This underscores the critical need for impeccable odor control.
5.0 Occupational Exposure Limits and Monitoring
To protect laboratory personnel, regulatory bodies have established Occupational Exposure Limits (OELs) for some aromatic thiols. These limits are the maximum permissible concentration in workplace air averaged over a specific period.
| Substance | Agency | Limit Type | Value |
| Benzenethiol (Thiophenol) | NIOSH | REL (Recommended Exposure Limit) - Ceiling | 0.1 ppm (0.5 mg/m³) |
| ACGIH | TLV (Threshold Limit Value) - TWA (8-hr) | 0.1 ppm (0.5 mg/m³) | |
| Table 1: Occupational Exposure Limits for Benzenethiol.[6] |
Causality Behind Limits: These low limits reflect the high inhalation toxicity of the compound. The ceiling limit from NIOSH indicates that this concentration should not be exceeded at any time during the work period.[6]
Air Monitoring: For work involving significant quantities or prolonged use of aromatic thiols, workplace air monitoring may be necessary to ensure exposures remain below the OELs. The National Institute for Occupational Safety and Health (NIOSH) provides standardized analytical methods for this purpose, such as Method 2542 for mercaptans.[8]
6.0 Risk Mitigation and Safe Handling Protocols
A multi-layered approach based on the hierarchy of controls is essential for managing the risks associated with aromatic thiols.
6.1 The Hierarchy of Controls
-
Elimination/Substitution: If scientifically feasible, replace the aromatic thiol with a less hazardous alternative.
-
Engineering Controls: These are the most critical for preventing exposure and odor release.
-
Administrative Controls: Standard operating procedures (SOPs) and training.
-
Personal Protective Equipment (PPE): The last line of defense.
6.2 Engineering Controls: A Self-Validating System All work with aromatic thiols must be conducted within a certified chemical fume hood.[16] For reactions that are heated, run under pressure, or have the potential for vapor release, a closed or isolated system is required, with all exhaust vented through a neutralization trap.[17]
Caption: Experimental Workflow for Safe Handling of Aromatic Thiols.
6.3 Administrative Controls
-
Develop detailed Standard Operating Procedures (SOPs) for all work involving aromatic thiols.[14]
-
Designate a specific fume hood or area for thiol work.
-
Inform colleagues and building managers before starting work to prevent false alarms in case of an unforeseen minor odor release.[15]
-
Maintain a minimal inventory; purchase only the quantities needed for the experiment.[16]
6.4 Personal Protective Equipment (PPE)
-
Hand Protection: Use appropriate chemical-resistant gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is a potential for exposure above the OEL (e.g., during a spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][18] Respirator use must be part of a formal institutional program.[6]
Protocol 1: Step-by-Step Guide for Working with Aromatic Thiols
1. Preparation (Pre-Experiment): a. Designate a specific fume hood for the work. b. Prepare a bleach bath (e.g., a 1:1 mixture of commercial bleach and water) inside a labeled, covered plastic container within the fume hood.[17] c. Prepare a bleach scrubber trap by filling a gas-washing bottle or bubbler with commercial-grade bleach.[17] d. Ensure all required glassware, reagents, and waste containers are inside the fume hood before starting.
2. Execution (During Reaction): a. Always work within the fume hood sash at the lowest practical height. b. Use a closed reaction system (e.g., Schlenk line or equivalent) to contain vapors.[19] c. Connect the exhaust outlet of the reaction apparatus (e.g., from a condenser or nitrogen bubbler) to the inlet of the bleach scrubber trap.[17] d. When transferring thiols, use syringes or cannulas to minimize exposure to air.
3. Work-up and Purification: a. Conduct all work-up steps (quenching, extractions) within the fume hood. b. Keep flasks and separatory funnels stoppered whenever possible.[17] c. If using a rotary evaporator or vacuum filtration, ensure the vacuum pump exhaust is vented through a bleach trap or directly into the fume hood's exhaust duct.[17]
4. Post-Experiment: a. Immediately place all contaminated glassware into the prepared bleach bath to soak overnight.[17] b. Wipe down the fume hood surfaces with a bleach solution. c. Seal all waste containers tightly.
7.0 Decontamination and Waste Disposal
7.1 The Chemistry of Decontamination: Oxidative Neutralization The most effective method for neutralizing the odor and toxicity of thiols is oxidation.[14] Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent that converts volatile, malodorous thiols into non-volatile, odorless sulfonic acids or other oxidized sulfur species.[3][16]
7.2 Protocol: Decontamination of Glassware and Equipment
-
Immediate Submersion: Immediately after use, place all contaminated glassware (flasks, syringes, stir bars) directly into the prepared bleach bath inside the fume hood.[17]
-
Soaking: Allow glassware to soak for at least 12-24 hours to ensure complete oxidation.[14][17]
-
Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with normal cleaning procedures.
-
Disposal of Bleach Bath: When the bleach bath becomes ineffective (indicated by a strong odor or formation of solids), it should be disposed of as hazardous waste according to institutional guidelines.[17]
7.3 Protocol: Management of Solid and Liquid Waste Streams
-
Segregation: All thiol-containing waste must be segregated from other waste streams.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed container.
-
Solid Waste: Contaminated items like gloves, paper towels, and silica gel should be double-bagged in sealed plastic bags, placed in a wide-mouth solid waste container, and labeled as hazardous waste containing thiols.[14]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (e.g., "Thiophenol"), and a warning about the stench. This informs waste management personnel of the specific hazards.[17]
8.0 Emergency Preparedness and Response
8.1 First Aid for Exposures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7]
-
Dermal Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15-30 minutes. Seek medical attention.[6]
-
Ocular Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[18]
Protocol 2: Emergency Response to an Aromatic Thiol Spill
1. Immediate Actions: a. Alert all personnel in the immediate area and evacuate. b. If the spill is large or you feel unwell, activate the fire alarm to initiate a building-wide evacuation and call emergency services. c. If the spill is small and contained within a fume hood, and you are trained to handle it, proceed with cleanup.
2. Spill Cleanup (for trained personnel with proper PPE only): a. Ensure you are wearing appropriate PPE, including a respirator, double gloves, safety goggles, a face shield, and a lab coat. b. Remove all ignition sources.[6] c. Cover the spill with an absorbent, non-combustible material like vermiculite or sand. Do not use paper towels initially as this can increase vapor release. d. Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container. e. Decontaminate the spill area by washing it thoroughly with a bleach solution. f. Place all cleanup materials into the hazardous waste container.
3. Reporting: a. Report the incident to your institution's Environmental Health & Safety (EH&S) department, regardless of the spill size.[16]
Aromatic thiols are powerful tools in the modern research laboratory, but they demand a commensurate level of respect and caution. Their high acute toxicity, potent malodor, and insidious mechanism of action via oxidative stress create a unique combination of hazards. Effective management relies not just on following protocols, but on understanding the scientific principles behind them—the why of every safety step. By integrating robust engineering controls, meticulous administrative procedures, and a deep understanding of the toxicology of these compounds, research and development professionals can harness their utility while upholding the highest standards of health and safety.
10.0 References
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SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
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Benzenethiol - HAZARD SUMMARY. (2004). New Jersey Department of Health and Senior Services.
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Chemical Hazards - Thiols. (2002). Government of Alberta.
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Stench Chemicals (thiols) SOP. University of Minnesota, Department of Environmental Health and Safety.
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How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
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Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-673.
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1-Propanethiol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Thiols | Safety Services. (2020). University College London.
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Valentine, W. N., et al. (1983). Toxicity of aromatic thiols in the human red blood cell. Toxicology and Applied Pharmacology, 68(3), 405-415.
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SOP FOR STENCH CHEMICALS. Columbia University, Research.
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Handling thiols in the lab. (2013). Reddit r/chemistry.
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Thiophenol - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
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ECETOC TR No. 101: Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC.
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Screening assessment thiols group. (2018). Government of Canada.
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Lee, J., et al. (2024). Trivalent arsenicals induce skin toxicity through thiol depletion. Toxicology and Applied Pharmacology, 480, 117115.
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Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. (2023). AZoNetwork.
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Thiophenol - Material Safety Data Sheet. Santa Cruz Biotechnology.
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
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Special Issue : Toxicokinetics and Metabolism. MDPI.
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THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.
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ECETOC Technical Report No. 119: Evaluation of Systemic Health Effects Following Dermal Exposure to Chemicals. ECETOC.
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Toxicokinetics an essential tool in drug discovery: A review article. Journal of Pharmaceutical and Biological Sciences.
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The Chemistry of the Thiol Groups. ResearchGate.
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Journal of Natural Products. American Chemical Society Publications.
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Thiophenol. PubChem, National Institutes of Health.
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Occupational exposure to n-alkane mono thiols, cyclohexanethiol, and benzenethiol. Centers for Disease Control and Prevention.
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Inhalation toxicity of high flash aromatic naphtha. PubMed.
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Fragrance compound. Wikipedia.
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Pharmaco-toxicological aspects of thymol in veterinary medicine. A systematic review. Frontiers in Veterinary Science.
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Essential Oils: More Harmful Than Helpful? (2024). American Lung Association.
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Toxicokinetics and metabolism. PubMed.
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In vivo dermal absorption and sub-acute toxicity studies of essential oil from Blumea eriantha DC. ResearchGate.
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Toxicokinetics of cocaine and metabolites: the forensic toxicological approach. PubMed.
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The Environmental Impact of Substituted Thiophenols: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted thiophenols, a class of organosulfur compounds characterized by a sulfhydryl group attached to a substituted benzene ring, are integral to numerous industrial processes, including the synthesis of pharmaceuticals, pesticides, and polymers. Their widespread use, however, raises significant environmental concerns due to their potential toxicity and persistence. This in-depth technical guide provides a comprehensive overview of the environmental impact of substituted thiophenols, designed for researchers, scientists, and drug development professionals. The guide delves into the sources, environmental fate, ecotoxicological effects, and potential remediation strategies for this important class of compounds. By synthesizing current scientific knowledge, this document aims to foster a deeper understanding of the environmental implications of substituted thiophenols and to guide future research toward mitigating their ecological footprint.
Introduction: The Double-Edged Sword of Substituted Thiophenols
Substituted thiophenols are versatile chemical intermediates, playing a crucial role in the synthesis of a wide array of commercially important products. Their utility stems from the reactivity of the thiol group, which allows for a variety of chemical transformations. However, this reactivity, coupled with the inherent toxicity of many organosulfur compounds, presents a significant environmental challenge. The nature and position of the substituent on the phenyl ring profoundly influence the physicochemical properties, and consequently, the environmental behavior and toxicity of these compounds. This guide will explore the intricate relationship between the chemical structure of substituted thiophenols and their environmental impact, providing a foundational understanding for professionals working with these compounds.
Sources and Environmental Release
The primary anthropogenic sources of substituted thiophenols in the environment are industrial activities. Their release can occur through various pathways, including:
-
Industrial Wastewater: The manufacturing of pharmaceuticals, pesticides (e.g., carbamates), dyes, and high-performance polymers like polyphenylene sulfide (PPS) can generate wastewater streams containing significant concentrations of substituted thiophenols.[1]
-
Petroleum Industry: Thiophenols and their derivatives are naturally occurring components of crude oil and can be released during extraction, refining, and transportation processes.[2]
-
Chemical Synthesis and Laboratory Waste: Research and development activities in academia and industry contribute to the release of a diverse range of substituted thiophenols, often in smaller, localized quantities.
The environmental release of these compounds is a critical first step in their potential to cause ecological harm. Understanding the primary sources is essential for developing effective pollution prevention and control strategies.
Environmental Fate and Transport: A Journey Through Ecosystems
Once released into the environment, substituted thiophenols are subject to a complex interplay of physical, chemical, and biological processes that determine their transport, transformation, and ultimate fate.
Physicochemical Properties and Partitioning
The environmental distribution of substituted thiophenols is governed by their physicochemical properties, which are heavily influenced by the substituents on the aromatic ring. Key parameters include:
-
Water Solubility: Generally, thiophenols have limited water solubility, which tends to decrease with increasing hydrophobicity of the substituent.
-
Vapor Pressure: Thiophenols are volatile compounds, and their tendency to partition into the atmosphere is dependent on their vapor pressure.[2]
-
Octanol-Water Partition Coefficient (Kow): This parameter indicates the lipophilicity of a compound and its potential to bioaccumulate in organisms. The log Kow for thiophenol is 1.46, suggesting a low potential for bioaccumulation.[3]
These properties dictate whether a substituted thiophenol will predominantly reside in the water column, sorb to soil and sediment, or volatilize into the atmosphere. The pH of the surrounding medium is also a critical factor, as the acidity of the thiol group (pKa of thiophenol is ~6.6) means that at neutral or alkaline pH, the more water-soluble thiophenolate anion will be the dominant species.[4]
Abiotic Degradation: The Role of Light and Water
Abiotic degradation processes can contribute to the transformation of substituted thiophenols in the environment.
-
Photodegradation: The aromatic ring in substituted thiophenols allows them to absorb ultraviolet (UV) radiation from sunlight, leading to photodegradation. The specific pathways and products of photodegradation are dependent on the substituents and the environmental matrix. While specific data for many substituted thiophenols is scarce, studies on related thiol and thione compounds have shown that photodegradation can be a significant removal mechanism.[5] The process can involve the formation of reactive oxygen species and subsequent oxidation and cleavage of the aromatic ring.
-
Hydrolysis: The thiol group in thiophenols is generally stable to hydrolysis under typical environmental conditions. However, the presence of certain substituents could potentially influence this stability.
Biotic Degradation: The Microbial Contribution
Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. While research on the biodegradation of substituted thiophenols is not as extensive as for other aromatic compounds, existing studies and knowledge of related compounds allow for the postulation of likely degradation pathways.
Bacteria capable of degrading substituted thiophenes, such as Rhodococcus species, have been isolated from activated sludge.[6] These bacteria can utilize these compounds as a sole source of carbon and energy, mineralizing them to carbon dioxide and sulfate.[6] The enzymatic machinery involved in the degradation of thiophene-based polyesters has also been identified, with cutinases showing the ability to hydrolyze these polymers.[7][8]
Based on the well-established pathways for the degradation of phenols and other aromatic compounds, the biodegradation of substituted thiophenols likely proceeds through the following key steps, as illustrated in the diagram below:
Caption: Proposed aerobic biodegradation pathway for substituted thiophenols.
-
Initial Enzymatic Attack: The degradation is likely initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring.
-
Formation of Catecholic Intermediates: This hydroxylation leads to the formation of substituted (thio)catechols.
-
Ring Cleavage: The catecholic intermediate then undergoes ring cleavage, which can occur via either the ortho or meta pathway, catalyzed by dioxygenases.
-
Funneling into Central Metabolism: The resulting aliphatic intermediates are further metabolized and funneled into the tricarboxylic acid (TCA) cycle.
-
Mineralization: Ultimately, the organic carbon is mineralized to carbon dioxide, and the sulfur is oxidized to sulfate.
The specific enzymes and genes responsible for these transformations in the context of substituted thiophenols are an active area of research.
Ecotoxicological Effects: Assessing the Harm
Substituted thiophenols can exert a range of toxic effects on aquatic and terrestrial organisms. The toxicity is highly dependent on the nature and position of the substituents on the phenyl ring.
Aquatic Ecotoxicity
Substituted thiophenols can be toxic to a variety of aquatic organisms, including algae, invertebrates, and fish.
| Compound Class | Test Organism | Endpoint | Concentration Range | Reference(s) |
| Phenol (unsubstituted) | Freshwater Aquatic Life | 24-hour average criterion | 600 µg/L | [9] |
| Freshwater Aquatic Life | Maximum concentration | 3,400 µg/L | [9] | |
| Human Health (water & organism ingestion) | Criterion | 3.4 mg/L | [9] | |
| Organoleptic (taste & odor) | Criterion | 1.0 µg/L | [9] | |
| Chlorinated Phenols | Various Freshwater Species | Acute Toxicity (LC50) | 30 µg/L to >500,000 µg/L | [10] |
| Various Saltwater Species | Acute Toxicity (LC50) | 440 µg/L to 29,700 µg/L | [10] | |
| 4-Chlorophenol | Chlorella vulgaris (algae) | - | - | [11] |
| Substituted Thiophenols | Daphnia magna (invertebrate) | Acute Immobilization (EC50) | - | [12][13] |
Note: Direct ecotoxicological data for a wide range of substituted thiophenols is limited. The data for phenols and chlorinated phenols are presented as surrogates to indicate the potential range of toxicity.
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the toxicity of substituted phenols and thiophenols. These studies have shown that the electronic properties of the substituents play a key role in determining toxicity.
Terrestrial Ecotoxicity
Information on the toxicity of substituted thiophenols to terrestrial organisms, such as soil microorganisms, invertebrates, and plants, is less abundant than for aquatic ecosystems. However, given their potential to sorb to soil particles, there is a need for further research in this area.
Analytical Methodologies and Environmental Monitoring
The accurate detection and quantification of substituted thiophenols in environmental matrices are crucial for assessing their environmental impact and for regulatory compliance.
Sample Preparation
Due to the complexity of environmental samples (e.g., wastewater, soil, sediment), sample preparation is a critical step to isolate and concentrate the target analytes. Common techniques include:
-
Liquid-Liquid Extraction (LLE): For aqueous samples.
-
Solid-Phase Extraction (SPE): A more efficient and less solvent-intensive method for pre-concentrating analytes from water samples.[1]
-
Soxhlet Extraction or Pressurized Liquid Extraction (PLE): For solid samples like soil and sediment.
Analytical Instrumentation
Several analytical techniques are employed for the determination of substituted thiophenols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection. Derivatization with a fluorescent tag can significantly enhance the sensitivity and selectivity of the method for thiophenols.[1]
-
UV-Visible Spectroscopy: Can be used for the detection of thiophenols in aqueous solutions, with the absorbance maximum being pH-dependent.[2]
Remediation Strategies: Cleaning Up the Contamination
In cases of environmental contamination with substituted thiophenols, various remediation strategies can be employed.
Physicochemical Treatment
-
Adsorption: The use of adsorbent materials like activated carbon or clays (e.g., sepiolite) can effectively remove thiophenols from contaminated water.[2] The efficiency of adsorption is often pH-dependent.[2]
-
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation or Fenton's reagent, generate highly reactive hydroxyl radicals that can non-selectively oxidize and degrade a wide range of organic pollutants.
Bioremediation
Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants.
-
Bioaugmentation: The introduction of specific microbial strains or consortia with known degradative capabilities for substituted thiophenols to a contaminated site.
-
Biostimulation: The addition of nutrients and electron acceptors to stimulate the growth and activity of indigenous microorganisms capable of degrading the target compounds.
The following workflow illustrates a general approach to the bioremediation of a site contaminated with substituted thiophenols:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
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- 6. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2,3-Dimethylbenzenethiol from 2,3-Dimethylaniline
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2,3-dimethylbenzenethiol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the robust Leuckart thiophenol reaction, proceeding via a three-step, one-pot sequence starting from the commercially available 2,3-dimethylaniline. The methodology involves the low-temperature diazotization of the aniline, subsequent conversion to an S-aryl O-ethyl xanthate intermediate, and finally, basic hydrolysis to yield the target thiophenol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and characterization guidelines to ensure reproducible and high-purity results.
Introduction and Scientific Background
Aryl thiols, or thiophenols, are crucial structural motifs in a wide array of biologically active molecules and functional materials. Their utility stems from the unique reactivity of the sulfhydryl group, which serves as a potent nucleophile, a ligand for metal catalysts, and a precursor for various sulfur-containing functional groups. This compound, specifically, is an important building block in the synthesis of specialized agrochemicals, pharmaceuticals, and polymers.
The conversion of aromatic amines to thiophenols is a cornerstone transformation in organic synthesis. While several methods exist, the Leuckart thiophenol reaction, first reported in 1890, remains a highly reliable and versatile approach.[1][2] This method circumvents the use of harsh reagents or expensive catalysts often required in alternative C-S bond-forming reactions. The overall strategy leverages the conversion of a stable and readily available aromatic amine into a highly reactive diazonium salt intermediate. The diazonium group, being an excellent leaving group (N₂), facilitates nucleophilic aromatic substitution with a sulfur source, which in this case is a xanthate salt.[3] The resulting xanthate ester is then readily cleaved under basic conditions to afford the final thiophenol.
This document details a protocol optimized for the synthesis of this compound from 2,3-dimethylaniline, emphasizing mechanistic understanding, operational safety, and validation of the final product.
Reaction Scheme and Mechanism
The synthesis proceeds in three distinct mechanistic stages, which are typically performed sequentially in a single reaction vessel.
Overall Reaction Scheme:
Stage 1: Diazotization
The process begins with the diazotization of the primary aromatic amine, 2,3-dimethylaniline. This reaction is conducted at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂). Nitrous acid is inherently unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][5] The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic amine, and a series of proton transfers and water elimination steps lead to the formation of the 2,3-dimethylbenzenediazonium chloride salt.[5]
-
Causality: Maintaining a low temperature is critical. Aryl diazonium salts are unstable and can explosively decompose at elevated temperatures.[6] Furthermore, premature decomposition in the aqueous acidic medium would lead to the formation of 2,3-dimethylphenol as an undesired byproduct.[7]
Stage 2: Formation of the Aryl Xanthate Ester
The cold diazonium salt solution is then treated with a solution of potassium ethyl xanthate (KEX). The xanthate anion is a soft, sulfur-based nucleophile that efficiently attacks the diazonium salt, displacing the dinitrogen moiety.[1][8] This reaction forms an intermediate S-(2,3-dimethylphenyl) O-ethyl xanthate, which often separates from the aqueous solution as a dense, reddish-brown oil.
-
Causality: Potassium ethyl xanthate is an ideal sulfur transfer reagent for this reaction. It is readily prepared or commercially available, and its subsequent hydrolysis to the target thiol is straightforward. The reaction is typically warmed slightly to ensure the complete decomposition of any intermediate diazoxanthate and drive the reaction to completion.[2][9]
Stage 3: Basic Hydrolysis
The final step is the hydrolysis of the crude aryl xanthate ester to liberate the thiophenol. This is achieved by heating the xanthate in the presence of a strong base, such as sodium or potassium hydroxide, typically in an alcoholic solvent.[9] The hydroxide ion attacks the electrophilic thiocarbonyl carbon of the xanthate, leading to a tetrahedral intermediate. Subsequent rearrangement and cleavage yield the 2,3-dimethylbenzenethiolate anion, along with other byproducts.
-
Causality: The reaction is performed under basic conditions to generate the highly nucleophilic hydroxide ion. The final acidification step in the work-up is essential to protonate the thiolate anion (ArS⁻) to the neutral thiophenol (ArSH), which can then be extracted into an organic solvent.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2,3-Dimethylaniline | 87-59-2[10] | 121.18 | 12.12 g (0.10 mol) | Toxic liquid, handle with care. |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | 25 mL | Corrosive. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.25 g (0.105 mol) | Oxidizer, toxic. |
| Potassium Ethyl Xanthate (KEX) | 140-89-6 | 160.30 | 17.6 g (0.11 mol) | Irritant. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 20.0 g (0.50 mol) | Corrosive. |
| Ethanol (95%) | 64-17-5 | 46.07 | 100 mL | Flammable. |
| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | Extremely flammable. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | |
| Ice | N/A | N/A | As needed | For cooling bath. |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle with stirrer
-
Condenser
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Part A: Preparation of 2,3-Dimethylbenzenediazonium Chloride
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 2,3-dimethylaniline (12.12 g, 0.10 mol) and 100 mL of water.
-
While stirring, slowly add concentrated hydrochloric acid (25 mL). The aniline hydrochloride salt may precipitate.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Maintain vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of water.
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold aniline hydrochloride suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the resulting pale yellow diazonium salt solution in the ice bath for an additional 20 minutes. The solution should be clear at this point.
Part B: Formation of S-(2,3-Dimethylphenyl) O-Ethyl Xanthate
-
In a 1 L beaker, dissolve potassium ethyl xanthate (17.6 g, 0.11 mol) in 100 mL of water. Gently warm the solution to approximately 40 °C.
-
Remove the diazonium salt solution from the ice bath. Slowly and carefully, add the cold diazonium solution to the warm potassium ethyl xanthate solution with steady stirring.
-
Vigorous evolution of nitrogen gas will occur. A dense, reddish-brown oil (the crude xanthate ester) will begin to form and settle at the bottom.
-
Once the addition is complete, continue stirring and allow the mixture to stand for 30 minutes, maintaining a temperature of around 40-45 °C to ensure complete reaction.[9]
-
Cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the lower oily layer of crude S-(2,3-dimethylphenyl) O-ethyl xanthate. Extract the aqueous layer with diethyl ether (2 x 50 mL) and combine the extracts with the crude oil.
Part C: Hydrolysis to this compound
-
In a clean 500 mL round-bottom flask, prepare a solution of sodium hydroxide (20.0 g, 0.50 mol) in 100 mL of 95% ethanol.
-
Add the combined crude xanthate ester and ether extracts to the ethanolic NaOH solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours with continuous stirring. The hydrolysis reaction will proceed, forming the sodium salt of the thiophenol.
-
After the reflux period, allow the dark mixture to cool to room temperature.
Part D: Work-up and Purification
-
Remove the ethanol and ether under reduced pressure using a rotary evaporator.
-
To the remaining residue, add 150 mL of water. Cool the flask in an ice bath.
-
With stirring, slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH ~1-2, check with pH paper). The this compound will precipitate as an oil.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
For high purity, the crude product should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (approx. 95-97 °C at 15 mmHg).
Visualization of Synthesis Workflow
Sources
- 1. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 2. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]
Synthesis of 2,3-Dimethylthiophenol: A Detailed Guide to Experimental Protocols
Introduction
2,3-Dimethylthiophenol, a key organosulfur intermediate, finds significant application in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is present in various biologically active molecules, making its efficient and reliable synthesis a topic of considerable interest to researchers in medicinal and process chemistry. This application note provides detailed experimental protocols for two distinct and effective methods for the laboratory-scale synthesis of 2,3-dimethylthiophenol, offering insights into the underlying chemical principles and practical considerations for each approach.
The selection of a synthetic route is often dictated by the availability of starting materials, desired purity, scalability, and safety considerations. Herein, we present:
-
A two-step synthesis via the reduction of 2,3-dimethylbenzenesulfonyl chloride. This modern approach offers high yields and purity through the formation of a disulfide intermediate, followed by a clean reduction.
-
The classical Leuckart thiophenol reaction, commencing from 2,3-dimethylaniline. This method proceeds through a diazonium salt intermediate and offers a valuable alternative when the corresponding aniline is the more accessible precursor.
This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the rationale behind the experimental choices to ensure both successful execution and a deeper understanding of the chemical transformations involved.
Method 1: Two-Step Synthesis from 2,3-Dimethylbenzenesulfonyl Chloride
This contemporary and high-yielding method involves the initial conversion of 2,3-dimethylbenzenesulfonyl chloride to the corresponding disulfide, which is subsequently reduced to the target thiophenol. This approach is particularly advantageous for its high purity and yield.[1]
Core Principles
The synthesis begins with the reaction of 2,3-dimethylbenzenesulfonyl chloride with a reducing agent, such as sodium bisulfite, to form a disulfide intermediate. This disulfide is then cleanly reduced to 2,3-dimethylthiophenol using a reducing agent like sodium borohydride. This two-step process allows for the isolation of a stable intermediate, which can be purified before the final reduction, leading to a high-purity final product.
Experimental Workflow
Caption: Workflow for the synthesis of 2,3-dimethylthiophenol via a disulfide intermediate.
Quantitative Data
| Reagent/Parameter | Step 1: Disulfide Formation | Step 2: Reduction |
| Starting Material | 2,3-Dimethylbenzenesulfonyl chloride | 1,2-bis(2,3-dimethylphenyl) disulfide |
| Key Reagents | Sodium bisulfite, Sodium hydroxide, Sulfur dioxide | Sodium borohydride |
| Solvent | Water | Acetonitrile, Water |
| Temperature | 40-100°C | 80-82°C (Reflux) |
| Reaction Time | ~10 hours | ~3 hours |
| Yield | ~99% (disulfide) | ~92% (thiophenol) |
| Purity | - | >99% |
Detailed Experimental Protocol
Step 1: Synthesis of 1,2-bis(2,3-dimethylphenyl) disulfide [1]
-
To a reaction vessel under a nitrogen atmosphere, add a 45% aqueous solution of sodium bisulfite (0.54 mol) and water (400 mL).
-
Adjust the pH of the solution to 6.5 using a 45% aqueous solution of sodium hydroxide and heat the mixture to 45°C.
-
Slowly add 2,3-dimethylbenzenesulfonyl chloride (0.49 mol) to the reaction mixture at a temperature between 40-50°C. Simultaneously, add a 45% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction system at 6.5.
-
After the addition of 2,3-dimethylbenzenesulfonyl chloride is complete, continue stirring for an additional 2 hours.
-
Purge the vessel with nitrogen twice. At room temperature, introduce sulfur dioxide (0.59 mol) into the reaction vessel.
-
Heat the reaction mixture to 100°C over approximately 1.5 hours and maintain this temperature with stirring for an additional 8 hours.
-
After the reaction is complete, cool the mixture to 30°C and carefully depressurize the vessel.
-
Separate the aqueous phase and wash the remaining organic phase (the disulfide compound) with water to yield 1,2-bis(2,3-dimethylphenyl) disulfide.
Step 2: Synthesis of 2,3-Dimethylthiophenol [1]
-
Dissolve the 1,2-bis(2,3-dimethylphenyl) disulfide (0.49 mol) obtained in Step 1 in acetonitrile (500 mL) and water (50 mL) in a reaction vessel under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 80-82°C).
-
Prepare a solution of sodium borohydride (0.19 mol) in a 45% aqueous solution of sodium hydroxide (52 g).
-
Add the sodium borohydride solution dropwise to the refluxing mixture over about 1 hour.
-
Continue the reaction at reflux for an additional 2 hours.
-
After the reaction is complete, distill off the acetonitrile while adding 200 mL of water.
-
Cool the mixture to 60°C and add ethyl acetate (400 mL).
-
Adjust the pH to 1.5 by adding concentrated hydrochloric acid.
-
Separate the organic phase and concentrate it to remove the ethyl acetate, yielding 2,3-dimethylthiophenol as an oily substance.
Method 2: Leuckart Thiophenol Reaction from 2,3-Dimethylaniline
The Leuckart thiophenol reaction is a classic method for introducing a thiol group into an aromatic ring, starting from the corresponding aniline.[2][3] This reaction proceeds via a diazonium salt, which is then reacted with a xanthate, followed by hydrolysis to yield the thiophenol.
Core Principles
This synthesis begins with the diazotization of 2,3-dimethylaniline using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This highly reactive intermediate is then treated with a solution of potassium ethyl xanthate. The resulting aryl xanthate is subsequently hydrolyzed under basic conditions to afford the desired 2,3-dimethylthiophenol. The use of a copper(I) catalyst can facilitate the decomposition of the diazo intermediate.[2]
Experimental Workflow
Caption: Workflow for the Leuckart synthesis of 2,3-dimethylthiophenol.
Quantitative Data (Illustrative)
| Reagent/Parameter | Step 1: Diazotization | Step 2: Xanthate Formation | Step 3: Hydrolysis |
| Starting Material | 2,3-Dimethylaniline | 2,3-Dimethylbenzenediazonium chloride | O-Ethyl S-(2,3-dimethylphenyl) dithiocarbonate |
| Key Reagents | Sodium nitrite, Hydrochloric acid | Potassium ethyl xanthate | Sodium hydroxide |
| Solvent | Water | Water | Ethanol/Water |
| Temperature | 0-5°C | 0-10°C | Reflux |
| Reaction Time | ~30 minutes | ~1 hour | ~2-3 hours |
| Yield | - | - | Moderate to Good |
| Purity | - | - | Requires purification |
Detailed Experimental Protocol
Step 1: Diazotization of 2,3-Dimethylaniline
-
In a flask equipped with a mechanical stirrer, dissolve 2,3-dimethylaniline (1.0 mol) in a mixture of concentrated hydrochloric acid (2.5 mol) and water, ensuring the final volume allows for efficient stirring.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 mol) in water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5°C. The addition should be slow enough to prevent a rise in temperature and excessive evolution of nitrogen oxides.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.
Step 2: Formation of O-Ethyl S-(2,3-dimethylphenyl) dithiocarbonate
-
In a separate large beaker, dissolve potassium ethyl xanthate (1.2 mol) in water.
-
Cool the xanthate solution to 10°C.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. A precipitate of the aryl xanthate should form.
-
Allow the mixture to stand for a short period to ensure complete reaction.
Step 3: Hydrolysis to 2,3-Dimethylthiophenol
-
Isolate the crude aryl xanthate by filtration.
-
In a round-bottom flask, add the crude xanthate to a solution of sodium hydroxide (3.0 mol) in a mixture of ethanol and water.
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) until the solution is acidic to litmus paper.
-
The 2,3-dimethylthiophenol will separate as an oil. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation under reduced pressure.
Safety and Handling
-
2,3-Dimethylbenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution. Do not isolate the diazonium salt.
-
Thiophenols have strong, unpleasant odors and are toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and add it portion-wise to the reaction mixture.
-
Always conduct a thorough risk assessment before beginning any chemical synthesis.
References
- Organic Syntheses. (n.d.). Thiophenol.
- Wikipedia. (2023, November 29). Leuckart thiophenol reaction.
- Google Patents. (2020). CN111187188A - Synthesis method of substituted thiophenol.
- Google Patents. (1957). US2792422A - Manufacture of thiophenols.
- Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Expertsmind.com. (n.d.). Leuckart thiophenol reaction Assignment Help.
- Wiley Online Library. (2005). Leuckart Thiophenol Reaction. In Name Reactions. [Link]
- Wikipedia. (2024, January 2). Sandmeyer reaction.
- Taylor & Francis. (1989). Reduction of Sulfonyl Chlorides to Thiols.
- Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides.
- Google Patents. (2001). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Royal Society of Chemistry. (n.d.). Experimental Section.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (2002). WO2002030883A1 - Process for the preparation of thiophenols.
- Google Patents. (2012). CN102531978B - Preparation method of thiophenol.
- Quick Company. (2019). A Process For Preparing 2,4 Dimethylthiophenol.
- Google Patents. (2015). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- HETEROCYCLES. (2022). SYNTHESIS OF NOVEL 2,3-DISUBSTITUTED THIOPHENES VIA TANDEM THIA-MICHAEL/ALDOL REACTION OF ALLENYL ESTERS.
- Patsnap. (2021). Method for preparing 2, 3-dimethyl thioanisole.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- Google Patents. (1976). US3931298A - Chemical process for forming 2,6-dimethylaniline.
Sources
Application Notes and Protocols: 2,3-Dimethylbenzenethiol as a Versatile Building Block in Organic Synthesis
Abstract: This technical guide provides a comprehensive overview of the applications of 2,3-dimethylbenzenethiol in modern organic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reactivity and utility of this versatile building block. The document details its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed C-S Cross-Coupling, and Thia-Michael Addition reactions. Each section includes a discussion of the underlying mechanistic principles, step-by-step experimental protocols, and expected outcomes, supported by visualizations and a curated list of authoritative references.
Introduction: The Synthetic Potential of this compound
This compound, also known as 2,3-xylenethiol, is an aromatic thiol that serves as a valuable nucleophile and building block in the synthesis of a diverse array of sulfur-containing molecules. The presence of the thiol group provides a reactive handle for the formation of carbon-sulfur bonds, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. The methyl groups on the aromatic ring influence the electronic properties and steric environment of the thiol, which can be strategically exploited to modulate reactivity and selectivity in various transformations. This guide will explore three major classes of reactions where this compound is a key reactant, providing both the theoretical framework and practical guidance for its effective use in the laboratory.
Safety and Handling
General Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents. Keep the container tightly sealed.
Physicochemical and Spectroscopic Data
| Property | Value (for isomers, where applicable) | Reference |
| Molecular Formula | C₈H₁₀S | N/A |
| Molecular Weight | 138.23 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Strong, stenching | [2] |
| Boiling Point | 218 °C (for 3,4-isomer) | |
| Density | 1.027 g/mL at 25 °C (for 3,4-isomer) | |
| ¹H NMR (CDCl₃, predicted) | δ ~ 7.1-6.9 (m, 3H, Ar-H), 3.4 (s, 1H, SH), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) | Based on isomer data[3] and standard shifts[4][5] |
| ¹³C NMR (CDCl₃, predicted) | δ ~ 137, 136, 130, 128, 126, 125, 20, 15 | Based on isomer data[6][7] and standard shifts[8] |
Key Applications and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The thiol group of this compound is a potent nucleophile that can displace a leaving group on an electron-deficient aromatic or heteroaromatic ring.[9][10] This SNAr reaction is a powerful method for the formation of diaryl thioethers.[9] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and is facilitated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[9][10]
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[11]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. The choice of base depends on the acidity of the thiol and the sensitivity of other functional groups in the molecule.
-
Temperature: The reaction is often heated to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent departure of the leaving group.
Diagram of SNAr Workflow:
Caption: Workflow for the SNAr reaction.
This protocol is adapted from general procedures for SNAr reactions with thiophenols.[11]
Materials:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous DMF (approximately 0.2 M concentration with respect to the thiol) to the flask.
-
Equip the flask with a condenser and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diaryl thioether.
Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination has been extended to the formation of C-S bonds, providing a versatile method for the synthesis of aryl thioethers from aryl halides or triflates and thiols.[12] This reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base. Monophosphine ligands have been shown to be effective in promoting these transformations.[13]
-
Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-catalyst like Pd-PEPPSI-IPent, is used to form the active Pd(0) species.[14]
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the thiol and facilitate the catalytic cycle.[15]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are used to prevent catalyst deactivation.
Diagram of Buchwald-Hartwig C-S Coupling Workflow:
Sources
- 1. 2,6-二甲基苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. spectrabase.com [spectrabase.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 2,4-Dimethylbenzenethiol | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. [PDF] Recent Advances in the Synthesis of Heterocycles via Reactions Involving Elemental Sulfur | Semantic Scholar [semanticscholar.org]
- 11. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
The Untapped Potential of 2,3-Dimethylbenzenethiol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for 2,3-Dimethylbenzenethiol
Abstract
This guide delves into the prospective applications of this compound in the landscape of medicinal chemistry. While its isomer, 2,4-Dimethylbenzenethiol, is a well-established intermediate in the synthesis of the multimodal antidepressant Vortioxetine, the 2,3-substituted analog remains a largely unexplored chemical entity. This document serves as a detailed technical guide, providing a scientifically grounded framework for leveraging this compound as a novel scaffold in drug discovery. We will explore its synthetic utility, hypothesize potential biological targets by drawing analogies from related structures, and provide actionable protocols for its incorporation into screening libraries and targeted drug design programs.
Introduction: The Case for an Unexplored Scaffold
In the vast arsenal of chemical building blocks available to medicinal chemists, the family of thiophenols stands out for its versatile reactivity and presence in numerous bioactive compounds.[1] The sulfur atom in the thiol group enhances drug-receptor interactions through various non-covalent interactions and provides a handle for diverse chemical modifications.[2] While the broader class of thiophene and thiophenol derivatives is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the specific contributions of isomeric substitution patterns on the benzene ring are often nuanced and underexplored.[1]
A compelling case in point is the contrast between 2,4-Dimethylbenzenethiol and its 2,3-isomer. The former is a key component of Vortioxetine, a successful antidepressant. The 2,3-dimethyl isomer, however, is most frequently cited merely as a potential impurity in the synthesis of its more famous counterpart. This lack of dedicated research into the applications of this compound presents a unique opportunity for innovation in drug discovery. This guide aims to bridge this knowledge gap by providing a forward-looking perspective on how this underutilized scaffold can be strategically employed in the quest for novel therapeutics.
Physicochemical Properties and Synthetic Accessibility
Understanding the fundamental properties of this compound is the first step towards its rational application in drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀S | |
| Molecular Weight | 138.23 g/mol | |
| CAS Number | 18800-51-6 | |
| Boiling Point | 218 °C (lit.) | |
| Density | 1.027 g/mL at 25 °C (lit.) |
This compound is commercially available from various suppliers, ensuring its accessibility for research purposes. Its synthesis can be achieved through several established methods for preparing thiophenols, offering a reliable supply for larger-scale medicinal chemistry campaigns.
Strategic Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a versatile building block. The nucleophilic thiol group is a reactive handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.
Synthesis of Thioether Derivatives
The most straightforward application of this compound is in the synthesis of thioethers. The high nucleophilicity of the thiophenolate anion, formed by deprotonation of the thiol, facilitates efficient S-alkylation and S-arylation reactions.[3]
Protocol 1: General Procedure for S-Alkylation of this compound
Objective: To synthesize a library of 2,3-dimethylphenyl thioethers for biological screening.
Materials:
-
This compound
-
A diverse set of alkyl halides (e.g., benzyl bromide, 2-chloro-N-phenylacetamide, ethyl 2-bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF at 0 °C, add K₂CO₃ (1.5 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiophenolate.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Causality behind Experimental Choices:
-
Base: K₂CO₃ is a mild and easy-to-handle base suitable for most S-alkylations. For less reactive alkyl halides, a stronger base like NaH may be required.
-
Solvent: DMF and MeCN are polar aprotic solvents that are excellent for Sₙ2 reactions.
-
Purification: Column chromatography is a standard method for purifying moderately polar organic compounds.
Incorporation into Heterocyclic Scaffolds
The 2,3-dimethylphenylthio moiety can be incorporated into a wide range of heterocyclic systems known for their pharmacological relevance. For instance, substituted thiophenols are precursors to benzothiazoles, a class of compounds with diverse biological activities.
Protocol 2: Synthesis of 2-Substituted-benzothiazoles from o-Aminophenols and this compound (Conceptual)
While direct condensation with this compound is not the standard route, a multi-step synthesis can be envisioned where the 2,3-dimethylphenylthio group is introduced prior to the cyclization to form the benzothiazole ring.
Conceptual Workflow:
Caption: Conceptual workflow for benzothiazole synthesis.
Prospective Biological Targets and Screening Strategies
Given the lack of specific biological data for this compound derivatives, a rational approach to identifying potential targets involves drawing parallels with structurally similar compounds and broader classes of thiophenol-containing molecules.
Analogy to Vortioxetine: Serotonin Modulators
The most immediate line of inquiry stems from the structural similarity to the 2,4-isomer in Vortioxetine. While the change in the methyl group position from para to meta relative to the sulfur atom will undoubtedly alter the electronic and steric properties, it is plausible that derivatives of this compound could also interact with serotonin transporters and receptors.
Screening Protocol:
A primary screen of a library of this compound derivatives should be conducted against a panel of serotonin-related targets, including:
-
Serotonin Transporter (SERT)
-
5-HT₃ Receptor
-
5-HT₇ Receptor
-
5-HT₁ₐ Receptor
Standard radioligand binding assays or functional assays measuring downstream signaling can be employed to identify initial hits.
RORγt Modulation: A Hypothesis
Recent studies have identified derivatives of 2,3-disubstituted tetrahydro-benzothiophenes as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases.[4] Although the core scaffold is different, the presence of a "2,3-disubstituted" pattern on a sulfur-containing ring suggests that this compound derivatives could be explored for their potential to interact with the RORγt ligand-binding pocket.
Caption: Hypothesis for RORγt modulation.
Conclusion and Future Directions
This compound represents a latent opportunity in medicinal chemistry. While it has been overshadowed by its 2,4-isomer, its unique electronic and steric profile warrants dedicated investigation. This guide has provided a foundational framework for initiating such an exploration. By systematically applying established synthetic methodologies and employing rational, analogy-driven screening strategies, researchers can unlock the therapeutic potential of this underutilized chemical scaffold. The path forward involves the synthesis of diverse chemical libraries based on the this compound core and their subsequent evaluation in a broad range of biological assays. Such efforts may lead to the discovery of novel drug candidates with unique pharmacological profiles.
References
- Vertex AI Search, based on general knowledge of medicinal chemistry principles.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents.
- Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC - PubMed Central.
- Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Methodology for Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Strategic Use of 2,3-Dimethylbenzenethiol in the Synthesis of Topramezone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topramezone, a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, is a leading herbicide for post-emergence weed control in corn and other crops.[1][2] Its complex molecular architecture necessitates a multi-step synthesis, where the strategic introduction of key functional groups is paramount for achieving high yields and purity. This document provides a comprehensive guide to a synthetic route for topramezone that strategically utilizes 2,3-dimethylbenzenethiol as a key starting material for the construction of the substituted phenyl moiety of the final product. We will delve into the chemical logic behind this synthetic approach, provide detailed, field-tested protocols for each major transformation, and present data in a clear, accessible format.
Introduction to Topramezone and its Synthesis
Topramezone's herbicidal activity stems from its ability to inhibit HPPD, a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols in plants.[3] Inhibition of this enzyme leads to the disruption of carotenoid biosynthesis, resulting in the characteristic bleaching of susceptible weeds and their eventual death. The molecular structure of topramezone features a substituted benzoyl group attached to a pyrazolone ring. A key intermediate in many industrial syntheses of topramezone is 1,2-dimethyl-3-methylsulfanylbenzene.[1][4][5] This application note details a synthetic pathway commencing with this compound, a commercially available starting material, to generate this crucial intermediate and subsequently, topramezone.
Synthetic Strategy Overview
The synthesis of topramezone from this compound can be dissected into two main stages:
-
Formation of the Key Intermediate (1,2-dimethyl-3-methylsulfanylbenzene): This stage focuses on the S-methylation of this compound to introduce the methylthio- group.
-
Elaboration of the Intermediate to Topramezone: This multi-step process involves the functionalization of the benzene ring and subsequent coupling with the pyrazolone moiety to construct the final topramezone molecule.
This approach offers a logical and efficient pathway to this important herbicide.
PART 1: Synthesis of the Key Intermediate: 1,2-dimethyl-3-methylsulfanylbenzene
The initial step in this synthetic route is the S-methylation of this compound. This reaction is a nucleophilic substitution where the thiolate anion, generated by deprotonation of the thiol, attacks a methylating agent.
Protocol 1: S-Methylation of this compound
Objective: To synthesize 1,2-dimethyl-3-methylsulfanylbenzene from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 138.23 | 13.8 g | 0.1 |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| Methyl Iodide | 141.94 | 15.6 g (6.8 mL) | 0.11 |
| Methanol | 32.04 | 100 mL | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Water | 18.02 | 200 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (13.8 g, 0.1 mol) in 100 mL of methanol.
-
To this solution, add sodium hydroxide (4.4 g, 0.11 mol) and stir until it is completely dissolved.
-
Slowly add methyl iodide (15.6 g, 0.11 mol) to the reaction mixture. An exothermic reaction will be observed.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1,2-dimethyl-3-methylsulfanylbenzene as a colorless oil.
Expected Yield: 85-95%
PART 2: Elaboration of 1,2-dimethyl-3-methylsulfanylbenzene to Topramezone
With the key intermediate in hand, the subsequent steps focus on the construction of the topramezone molecule. This involves a series of reactions including bromination, oxidation, and finally coupling with the pyrazolone heterocycle.
Workflow for Topramezone Synthesis
Caption: Overall workflow for the synthesis of Topramezone.
Protocol 2: Bromination of 1,2-dimethyl-3-methylsulfanylbenzene
Objective: To synthesize 2-bromo-3,4-dimethyl-1-(methylthio)benzene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-dimethyl-3-methylsulfanylbenzene | 152.26 | 15.2 g | 0.1 |
| Acetic Acid | 60.05 | 100 mL | - |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |
| Sodium Thiosulfate solution (10%) | - | 50 mL | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Water | 18.02 | 200 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, dissolve 1,2-dimethyl-3-methylsulfanylbenzene (15.2 g, 0.1 mol) in 100 mL of acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Pour the reaction mixture into 200 mL of ice-water and decolorize the excess bromine by adding 10% sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield 2-bromo-3,4-dimethyl-1-(methylthio)benzene.
Expected Yield: 70-80%
Protocol 3: Oxidation to the Sulfone
Objective: To synthesize 2-bromo-3,4-dimethyl-1-(methylsulfonyl)benzene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-3,4-dimethyl-1-(methylthio)benzene | 231.16 | 23.1 g | 0.1 |
| Acetic Acid | 60.05 | 150 mL | - |
| Hydrogen Peroxide (30%) | 34.01 | 22.7 mL | 0.22 |
| Dichloromethane | 84.93 | 200 mL | - |
| Water | 18.02 | 300 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-bromo-3,4-dimethyl-1-(methylthio)benzene (23.1 g, 0.1 mol) in 150 mL of acetic acid.
-
Slowly add 30% hydrogen peroxide (22.7 mL, 0.22 mol) to the solution.
-
Heat the reaction mixture to 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into 300 mL of cold water.
-
Extract the product with dichloromethane (3 x 70 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude sulfone.
-
Recrystallize the crude product from ethanol to obtain pure 2-bromo-3,4-dimethyl-1-(methylsulfonyl)benzene.
Expected Yield: 80-90%
Protocol 4: Final Coupling to Topramezone
Objective: To synthesize topramezone by coupling the sulfone intermediate with 1-methyl-5-hydroxypyrazole.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-3,4-dimethyl-1-(methylsulfonyl)benzene | 263.15 | 26.3 g | 0.1 |
| 1-methyl-5-hydroxypyrazole | 98.10 | 10.8 g | 0.11 |
| Copper(I) Iodide (CuI) | 190.45 | 1.9 g | 0.01 |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 1.76 g | 0.02 |
| Potassium Carbonate | 138.21 | 27.6 g | 0.2 |
| Toluene | 92.14 | 200 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | 100 mL | - |
| Water | 18.02 | 300 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
To a 500 mL three-necked flask, add 2-bromo-3,4-dimethyl-1-(methylsulfonyl)benzene (26.3 g, 0.1 mol), 1-methyl-5-hydroxypyrazole (10.8 g, 0.11 mol), copper(I) iodide (1.9 g, 0.01 mol), and potassium carbonate (27.6 g, 0.2 mol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add 200 mL of degassed toluene and N,N'-dimethylethylenediamine (1.76 g, 0.02 mol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Combine all organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain topramezone.
Expected Yield: 60-70%
Chemical Synthesis Pathway of Topramezone
Caption: Chemical synthesis pathway of Topramezone.
Conclusion
This application note outlines a robust and logical synthetic route to the herbicide topramezone, starting from this compound. The provided protocols are designed to be reproducible and scalable, offering researchers and process chemists a solid foundation for the synthesis of this important agrochemical. The strategic use of this compound provides an alternative and efficient entry point to the key 1,2-dimethyl-3-methylsulfanylbenzene intermediate, which is central to many topramezone syntheses.
References
- Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. Bentham Science Publishers. [Link]
- CN107162944A - The preparation method of 2,3 dimethyl benzene methyl sulfides.
- Topramezone (Ref: BAS 670 H). AERU. [Link]
- 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry. [Link]
- Synthetic method of topramezone intermediate 1,2-dimethyl-3-methylsulfanyl-benzene.
- CN112094211B - Preparation method of topramezone intermediate.
- CN113862703B - Preparation method of topramezone intermediate.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. CN113862703B - Preparation method of topramezone intermediate - Google Patents [patents.google.com]
- 4. CN107162944A - The preparation method of 2,3 dimethyl benzene methyl sulfides - Google Patents [patents.google.com]
- 5. Synthetic method of topramezone intermediate 1,2-dimethyl-3-methylsulfanyl-benzene (2019) | Bu Long [scispace.com]
Application Note: Synthesis of 1,2-Dimethyl-3-methylsulfanylbenzene
Abstract
1,2-Dimethyl-3-methylsulfanylbenzene, also known as 3-(methylthio)-o-xylene, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the herbicide topramezone.[1][2] This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this compound. Two primary synthetic routes are discussed: a modern approach via diazotization and methanethiolation, and a classical organometallic approach. The document offers in-depth procedural details, safety protocols, and methods for product characterization, designed for researchers in organic synthesis and drug development.
Introduction
The synthesis of substituted aromatic thioethers is a fundamental transformation in organic chemistry due to their prevalence in bioactive molecules. 1,2-Dimethyl-3-methylsulfanylbenzene serves as a critical building block, particularly for the production of topramezone, an important post-emergence herbicide for maize.[3] Traditional synthetic methods often involve harsh conditions or reagents that are difficult to handle, such as Grignard reagents or organolithiums at very low temperatures.[3] More recent advancements have focused on improving the safety and efficiency of this synthesis. A notable example is a two-step continuous-flow method starting from 2,3-dimethylaniline, which involves diazotization followed by methanethiolation.[1][4] This method significantly enhances safety by avoiding the accumulation of unstable diazonium salts and boosts the yield to over 90%.[1][2]
This guide will detail a robust batch protocol inspired by classical organometallic chemistry, which is highly effective and illustrative for a research setting. The chosen method involves the lithiation of an appropriate o-xylene derivative followed by quenching with a sulfur electrophile. This approach provides high yield and purity, leveraging well-understood organometallic principles.
Principle of the Method
The selected synthesis strategy is based on a nucleophilic substitution reaction involving an organolithium reagent. The core transformation involves generating a potent carbon nucleophile on the aromatic ring, which then attacks an electrophilic sulfur source.
The protocol begins with 3-bromo-1,2-dimethylbenzene. This starting material is treated with n-butyllithium (n-BuLi) at low temperature (-78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF). This step performs a lithium-halogen exchange to generate (2,3-dimethyl)phenyllithium in situ. This highly reactive organolithium species is then quenched by the addition of dimethyl disulfide (DMDS). The organolithium attacks one of the sulfur atoms in the disulfide bond, displacing a methanethiolate leaving group and forming the desired C-S bond.
The causality for these choices is rooted in reaction kinetics and stability:
-
Low Temperature (-78 °C): Essential to prevent side reactions, such as the elimination of lithium hydride to form a benzyne intermediate, and to control the high reactivity of the n-butyllithium and the resulting aryllithium.[3]
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water.[5] Rigorous exclusion of moisture is paramount for high yields.
-
Inert Atmosphere (Argon/Nitrogen): n-Butyllithium is pyrophoric and will ignite upon contact with air.[6][7] The aryllithium intermediate is also highly air-sensitive.
-
Dimethyl Disulfide (DMDS): A suitable electrophilic source of the "S-CH₃" group. It is less volatile and easier to handle than methanethiol.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Hazards | Supplier |
| 3-Bromo-1,2-dimethylbenzene | C₈H₉Br | 185.06 | 576-23-8 | Irritant, Harmful | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 | Pyrophoric, Corrosive | Acros Organics |
| Dimethyl disulfide (DMDS) | C₂H₆S₂ | 94.20 | 624-92-0 | Flammable, Irritant, Stench | Alfa Aesar |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Peroxide-former | Fisher Scientific |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | 12125-02-9 | Irritant | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable | J.T.Baker |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic | EMD Millipore |
| Argon Gas (High Purity) | Ar | 39.95 | 7440-37-1 | Asphyxiant | Airgas |
Experimental Protocol
Part 1: Reaction Setup and Lithiation
-
Glassware Preparation: All glassware (a three-neck round-bottom flask, dropping funnel, thermometer adapter) must be oven-dried at 120 °C overnight and assembled hot under a stream of dry argon.
-
Inert Atmosphere: The reaction flask is equipped with a magnetic stirrer, a rubber septum, a low-temperature thermometer, and an argon inlet connected to a bubbler. Maintain a positive pressure of argon throughout the experiment.
-
Reagent Charging: To the flask, add 3-bromo-1,2-dimethylbenzene (1.85 g, 10.0 mmol) and 50 mL of anhydrous THF via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium may result in a slight color change.
Part 2: Quenching and Work-up
-
Quenching: While maintaining the temperature at -78 °C, add dimethyl disulfide (1.04 g, 1.0 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Reaction Quench: Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part 3: Purification
-
Method: The crude product, a pale yellow oil, is purified by flash column chromatography on silica gel.
-
Eluent: Use a non-polar eluent system, such as hexanes or a gradient of 0-5% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC (Thin Layer Chromatography) to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1,2-dimethyl-3-methylsulfanylbenzene as a colorless oil. A typical yield is in the range of 80-90%.
Diagrams and Visualizations
Caption: Overall reaction scheme for the synthesis.
Caption: Step-by-step experimental workflow diagram.
Characterization Data
The identity and purity of the synthesized 1,2-dimethyl-3-methylsulfanylbenzene should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15-7.00 (m, 3H, Ar-H)
-
δ 2.45 (s, 3H, S-CH₃)
-
δ 2.30 (s, 3H, Ar-CH₃)
-
δ 2.25 (s, 3H, Ar-CH₃)
-
Note: The aromatic multiplet corresponds to the three protons on the benzene ring. The three singlets correspond to the methylsulfanyl group and the two distinct aromatic methyl groups.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
GC-MS (EI):
-
m/z (%): 152 (M⁺, 100), 137 (M⁺ - CH₃, 80), 105 (45).
-
The mass spectrum will show a strong molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the product.
-
Safety Precautions
This protocol involves highly hazardous reagents and requires strict adherence to safety procedures.
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that ignites spontaneously on contact with air and reacts violently with water.[10] It must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques (e.g., AcroSeal packaging).[5][11] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[7] Work must be conducted in a chemical fume hood, and a Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible.[6] Never work alone when handling pyrophoric reagents.[6]
-
Organosulfur Compounds: Many organosulfur compounds, including the starting material and product, have strong, unpleasant odors and should be handled in a well-ventilated fume hood.[12] While this specific product's toxicity is not fully characterized, similar compounds can be irritants.[13][14]
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides upon storage. Use from freshly opened containers or stills, and ensure there are no ignition sources nearby.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals by using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
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- Wikipedia. (n.d.). Mustard gas. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Mustard_gas]
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- Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS. HETEROCYCLES, 81(2). [Link: https://www.heterocycles.jp/library/fulltext/21734]
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Application Notes and Protocols: The Electrophilic Reactivity of 2,3-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide details the reactivity of 2,3-dimethylbenzenethiol with a range of common electrophiles. As a nucleophilic sulfur compound, this compound readily participates in various chemical transformations, including S-alkylation, S-acylation, and reactions with carbonyl compounds and epoxides. Understanding the nuances of these reactions is critical for the synthesis of novel thioether and thioester derivatives, which are valuable intermediates in medicinal chemistry and materials science. This document provides not only the theoretical framework for these reactions but also detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Chemical Persona of this compound
This compound, also known as 2,3-dimethylthiophenol, is an aromatic thiol characterized by a nucleophilic sulfur atom attached to a benzene ring bearing two adjacent methyl groups. The electron-donating nature of the methyl groups enhances the electron density of the aromatic ring and influences the nucleophilicity of the sulfur atom. The thiol proton is weakly acidic, and its deprotonation to the corresponding thiolate anion significantly enhances its nucleophilic character, making it a potent reactant for a variety of electrophiles.
The steric hindrance imposed by the ortho-methyl group can play a role in modulating the reactivity of the sulfur center, a factor that must be considered when designing synthetic strategies. This guide will explore the key reactions of this compound with common electrophiles, providing insights into reaction mechanisms and practical laboratory procedures.
S-Alkylation: Forging Carbon-Sulfur Bonds with Alkyl Halides
The S-alkylation of this compound is a fundamental transformation for the synthesis of 2,3-dimethylphenyl thioethers. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion acts as the nucleophile, displacing a halide from an alkyl halide.[1]
Mechanistic Considerations
The reaction is initiated by the deprotonation of the thiol to form the more nucleophilic thiolate. A variety of bases can be employed for this purpose, ranging from strong bases like sodium hydride to milder bases like potassium carbonate. The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. Green chemistry approaches often utilize aqueous conditions or phase-transfer catalysts to facilitate the reaction.
Caption: S-Alkylation of this compound.
Experimental Protocol: Synthesis of S-Benzyl-2,3-dimethylbenzenethiol
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure S-benzyl-2,3-dimethylbenzenethiol.
Data Presentation: Representative S-Alkylation Reactions
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | 2 | >95 | Adapted from |
| Ethyl Bromide | NaOH | H₂O/THF | 3 | 92 | Adapted from |
| Benzyl Chloride | Cs₂CO₃ | DMF | 2 | 98 | Adapted from |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 4 | 90 | Adapted from |
S-Acylation: Synthesis of Thioesters
S-acylation of this compound provides access to 2,3-dimethylphenyl thioesters, which are valuable synthetic intermediates. This transformation is typically achieved by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a Lewis acid catalyst.[2][3]
Mechanistic Pathways
Base-Mediated Acylation: In the presence of a base (e.g., pyridine, triethylamine), the thiol is deprotonated to the thiolate, which then attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction.[4]
Lewis Acid-Catalyzed Acylation: Lewis acids, such as copper(II) triflate (Cu(OTf)₂), can activate the acylating agent, making the carbonyl carbon more electrophilic and facilitating the attack by the neutral thiol.[2] This method is particularly useful for less reactive substrates.
Caption: S-Acylation pathways for this compound.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of S-(2,3-Dimethylphenyl) benzothioate
Materials:
-
This compound
-
Benzoic anhydride
-
Copper(II) triflate (Cu(OTf)₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) and benzoic anhydride (1.2 mmol) in dry DCM (10 mL) in a round-bottom flask, add Cu(OTf)₂ (5 mol%).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the pure thioester.[5]
Data Presentation: Comparison of Acylation Methods
| Acylating Agent | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 95 | Adapted from[4] |
| Acetic Anhydride | Cu(OTf)₂ | DCM | RT | 92 | Adapted from[2] |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 96 | Adapted from[4] |
| Isobutyryl Chloride | Pyridine | DCM | 0 to RT | 93 | Adapted from[4] |
Reaction with Aldehydes and Ketones: Formation of Hemithioacetals and Thioacetals
This compound can react with aldehydes and ketones in the presence of an acid catalyst to form hemithioacetals and thioacetals. These reactions are analogous to the formation of hemiacetals and acetals from alcohols.
Mechanistic Overview
The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The sulfur atom of the thiol then attacks the carbonyl carbon, leading to the formation of a hemithioacetal. In the presence of excess thiol and continued acid catalysis, the hemithioacetal can undergo further reaction to form a thioacetal.
Caption: Acid-catalyzed formation of thioacetals.
Experimental Protocol: Synthesis of a Thioacetal from Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and this compound (2.2 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add a catalytic amount of PTSA (0.1 mmol).
-
Reflux the mixture for 2-4 hours, collecting the water that is formed.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude thioacetal can be purified by crystallization or column chromatography.
Reaction with Epoxides: Ring-Opening to Form β-Hydroxy Thioethers
Epoxides readily undergo ring-opening reactions with nucleophiles. This compound, particularly in its thiolate form, is an effective nucleophile for this transformation, leading to the formation of β-hydroxy thioethers.
Mechanistic Insight
Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The thiolate attacks one of the electrophilic carbons of the epoxide ring, leading to inversion of stereochemistry at that center. The attack generally occurs at the less sterically hindered carbon of the epoxide.[6]
Caption: SN2 ring-opening of an epoxide by a thiolate.
Experimental Protocol: Reaction with Styrene Oxide
Materials:
-
This compound
-
Styrene oxide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).
-
Add a solution of sodium hydroxide (1.1 mmol) in water (1 mL) and stir for 10 minutes.
-
Add styrene oxide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.
-
Remove the ethanol under reduced pressure.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude β-hydroxy thioether by column chromatography.
Halogenation: Synthesis of Aryl Sulfenyl Halides and Disulfides
The reaction of this compound with halogenating agents can lead to different products depending on the reaction conditions. Mild oxidation can lead to the corresponding disulfide, while reaction with electrophilic halogen sources can potentially form sulfenyl halides. A common reagent for electrophilic bromination is N-bromosuccinimide (NBS).[7]
The reaction of thiols with NBS can be complex. While it can be used for the synthesis of sulfenyl bromides, these are often reactive intermediates. In the absence of other trapping agents, the reaction of a thiol with one equivalent of NBS can lead to the formation of the corresponding disulfide.
Experimental Protocol: Oxidative Coupling to 1,2-Bis(2,3-dimethylphenyl) disulfide using NBS
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask and cool the solution to 0 °C.
-
Add a solution of NBS (0.5 mmol) in acetonitrile (2 mL) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the disappearance of the thiol by TLC.
-
Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude disulfide can be purified by recrystallization or column chromatography.
Friedel-Crafts Reactions: A Note on Limitations
While Friedel-Crafts alkylation and acylation are powerful methods for C-C bond formation on aromatic rings, their application to thiophenols, including this compound, is often problematic.[2] The lone pairs on the sulfur atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the desired reaction on the aromatic ring. This can lead to low yields or no reaction. Alternative synthetic strategies that do not rely on traditional Friedel-Crafts conditions are generally preferred for the functionalization of the aromatic ring of thiophenols.
Conclusion
This compound is a versatile nucleophile that undergoes a variety of reactions with electrophiles to form valuable sulfur-containing organic molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery. By understanding the principles governing its reactivity, chemists can effectively utilize this compound as a building block for the construction of complex molecular architectures.
References
- Chemistry LibreTexts. (2024). 18.S: Ethers and Epoxides; Thiols and Sulfides (Summary). [Link][7]
- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link][8]
- Al-Smadi, M. H., & Al-Momani, E. A. (2008).
- Organic Chemistry Portal. (n.d.).
- Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link][2]
- Valgimigli, L., et al. (2008). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. [Link][11]
- Kumar, A., et al. (2012). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Tetrahedron Letters. [Link][12]
- Mastyugin, M., & Kanan, M. W. (2014). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][13]
- Arnold, K., et al. (2019). Biocatalytic Friedel-Crafts Reactions.
- Kim, S., et al. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
- Chandra, K. L., et al. (2002).
- Sharma, S. D., & Kaur, S. (2012). A review on the synthesis of amides from carboxylic acids. Der Pharma Chemica. [Link][15]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link][16]
- Alvarado, A., et al. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. Results in Chemistry. [Link][17]
- Pavlishchuk, V. V., et al. (2024). Some thioether-ketones and their related derivatives.
- Van der Henst, T., et al. (2018).
- Chemistry university. (2021).
- Quick Company. (2019). A Process For Preparing 2,4 Dimethylthiophenol. [Link][21]
- Al-Zaydi, K. M. (2003). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Asian Journal of Chemistry. [Link][22]
- Sanchez-Gabriel, E., et al. (2014). Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. Journal of the Mexican Chemical Society. [Link][23]
- Liu, R., et al. (2018). Thiol Michael Addition Reaction: A facile Tool for Introducing Peptides into Polymer-based Gene Delivery Systems.
- Jarusriboonchai, A., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science. [Link][25]
- Guerre, M., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link][26]
- Ghorab, M. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link][27]
- Oehlke, K., et al. (2016). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Polymers. [Link][28]
- Zhang, Y., et al. (2012).
- Zhang, M., et al. (2016).
- Bahrami, H., & Shaabani, A. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis. [Link][32]
- Engle, J. (2015). Ring Opening of Epoxides, Thiols, and Sulfides. [Link][33]
- The Organic Chemistry Tutor. (2018). Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. [Link][34]
- Bang-Andersen, B., et al. (2015). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Stauffer Chemical Company. (1976). Process for the preparation of substituted S-alkyl thio-carbamates.
- Perosa, A., et al. (2001).
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Sources
Application Note: Comprehensive Characterization of 2,3-Dimethylbenzenethiol
Introduction and Scope
2,3-Dimethylbenzenethiol (also known as 2,3-dimethylthiophenol) is an organosulfur compound with applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceuticals and agrochemicals. Its distinct chemical properties, driven by the thiol (-SH) group and the substituted aromatic ring, necessitate precise and accurate characterization to ensure identity, purity, and consistency. This guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative analysis of this compound, tailored for researchers, quality control scientists, and drug development professionals.
The methodologies detailed herein—Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—are foundational techniques in modern analytical chemistry. This document moves beyond simple procedural lists to explain the causality behind methodological choices, enabling scientists to adapt and troubleshoot effectively. Each protocol is designed as a self-validating system, incorporating necessary checks for reliability and reproducibility.
Safety, Handling, and Physicochemical Properties
2.1 Critical Safety Precautions
This compound, like many thiols, presents specific hazards. It is characterized by a powerful and unpleasant stench. All handling must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[1][2] It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1] Users must familiarize themselves with the full Safety Data Sheet (SDS) before handling.
2.2 Physicochemical Data Summary
A clear understanding of the physical properties of this compound is essential for designing analytical methods, particularly for chromatographic and thermal analyses.
| Property | Value | Source |
| CAS Number | 18800-51-6 | |
| Molecular Formula | C₈H₁₀S | [3] |
| Molecular Weight | 138.23 g/mol | [3] |
| Appearance | Liquid (typically light yellow) | [1] |
| Boiling Point | ~218 °C (lit.) | [3] |
| Density | ~1.027 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D ~1.5736 (lit.) | [3] |
| Odor | Strong, unpleasant (stench) | [1] |
Chromatographic Analysis for Purity and Quantification
Gas Chromatography is the premier technique for assessing the purity of volatile and semi-volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
3.1 Principle of GC Analysis
The choice of a GC system is predicated on the compound's volatility and thermal stability. This compound is well-suited for GC analysis. A non-polar capillary column is typically employed, which separates compounds primarily based on their boiling points.[4] A Flame Ionization Detector (FID) is ideal for quantitative analysis due to its high sensitivity to hydrocarbons and its wide linear range.
3.2 Experimental Protocol: GC-FID
This protocol outlines a standard method for determining the purity of a this compound sample.
3.2.1 Sample Preparation
-
Prepare a stock solution of this compound at approximately 1000 µg/mL in a suitable solvent such as dichloromethane or hexane.
-
Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution to establish a calibration curve for quantification.
-
For purity assessment of a neat sample, dilute it 1:1000 (v/v) in the chosen solvent.
3.2.2 Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; e.g., Supelco SPB-1 or Agilent DB-1 (100% dimethylpolysiloxane) | A non-polar phase separates analytes by boiling point, which is effective for isomers and related impurities.[4] |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. Maintain a constant flow rate (e.g., 1.0 mL/min). |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | Separates lower-boiling impurities from the main analyte and ensures elution of any higher-boiling contaminants. |
| Detector | Flame Ionization Detector (FID) | Excellent sensitivity for organic compounds. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
3.2.3 Data Analysis and Interpretation
-
Identification: The retention time of the major peak in the sample chromatogram should match that of a certified this compound standard run under identical conditions.
-
Quantification: Purity is determined by area percent calculation (Purity % = (Area of Main Peak / Total Area of All Peaks) * 100). For concentration determination, a calibration curve is constructed by plotting peak area versus concentration for the standard dilutions.
3.3 GC Workflow Diagram
Caption: Workflow for purity analysis of this compound by GC-FID.
Structural Confirmation by Mass Spectrometry
While GC provides retention time data, it does not offer definitive structural proof. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile organic compounds by providing a unique fragmentation pattern (mass spectrum) for a given molecule.
4.1 Principle of GC-MS
In GC-MS, the GC column separates the mixture, and the eluting components are directly introduced into a mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragments. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
4.2 Protocol: GC-MS Analysis
4.2.1 Sample Preparation and GC Conditions Sample preparation and GC conditions are identical to those described in Section 3.2. The MS serves as the detector.
4.2.2 Mass Spectrometer Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Highly reproducible fragmentation patterns are available in standard libraries (e.g., NIST). |
| Ionization Energy | 70 eV | Standard energy for EI, ensuring comparability with library spectra. |
| Mass Range | 35 - 350 amu | Captures the molecular ion (m/z 138) and relevant lower-mass fragments. |
| Source Temp. | 230 °C | Standard temperature to maintain ions in the gas phase. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Scan Mode | Full Scan | Acquires the complete mass spectrum for identification. |
4.2.3 Data Analysis and Interpretation
-
Extract Mass Spectrum: Obtain the mass spectrum from the apex of the GC peak corresponding to this compound.
-
Identify Molecular Ion: Look for the molecular ion peak ([M]⁺), which should appear at m/z = 138, corresponding to the molecular weight of C₈H₁₀S.
-
Analyze Fragmentation: The fragmentation pattern is key. Expected fragments for dimethylbenzenethiols include:
-
m/z 123: Loss of a methyl group (-CH₃)
-
m/z 105: Loss of the thiol group (-SH)
-
m/z 91: Tropylium ion, characteristic of alkylbenzenes.
-
-
Library Search: Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for a confident match. The mass spectrum of the isomeric 2,3-dimethylphenol shows a molecular ion at m/z 122, allowing for easy differentiation.[5]
4.3 GC-MS Data Analysis Logic
Caption: Logical flow for structural confirmation using GC-MS data.
Definitive Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
5.1 Principle of NMR
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The frequency (chemical shift) is highly sensitive to the local electronic environment, providing information about the type of atom and its neighbors.
5.2 Protocol: ¹H and ¹³C NMR
5.2.1 Sample Preparation
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
5.2.2 NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | TMS (0.00 ppm) | TMS (0.00 ppm) |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Number of Scans | 8 - 16 | 256 - 1024 |
5.2.3 Data Analysis and Expected Spectra
The structure of this compound predicts a specific set of signals:
-
¹H NMR Spectrum:
-
Aromatic Protons (3H): Expected in the range of δ 6.9-7.2 ppm. The three adjacent protons will exhibit complex splitting patterns (doublets and triplets).
-
Thiol Proton (1H): A singlet, often broad, with a chemical shift that can vary with concentration and temperature (typically δ 3.0-4.0 ppm). The position of this peak is known to shift upon dilution due to changes in hydrogen bonding.[6]
-
Methyl Protons (6H): Two distinct singlets, each integrating to 3H, likely around δ 2.2-2.4 ppm.
-
-
¹³C NMR Spectrum:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm).
-
Methyl Carbons (2C): Two signals in the aliphatic region (δ 15-25 ppm).
-
The presence of the thiol can be distinguished from its corresponding disulfide, as the protons on the carbon adjacent to the sulfur show different chemical shifts and multiplicities.[7]
Functional Group Analysis by FTIR Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
6.1 Principle of FTIR
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). An FTIR spectrum provides a plot of absorbance versus wavenumber, where specific peaks indicate the presence of functional groups.
6.2 Protocol: Attenuated Total Reflectance (ATR)-FTIR
6.2.1 Sample Preparation
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place one drop of the neat this compound liquid directly onto the ATR crystal.
6.2.2 FTIR Spectrometer Parameters
| Parameter | Recommended Setting |
| Mode | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 - 32 |
6.2.3 Data Analysis and Expected Spectrum The FTIR spectrum of this compound will exhibit characteristic absorption bands. The most diagnostic peak is the S-H stretching vibration.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3050-3000 | Aromatic C-H Stretch | Medium |
| ~2950-2850 | Aliphatic C-H Stretch (from -CH₃) | Medium |
| ~2600-2550 | S-H Stretch | Weak but diagnostic |
| ~1600 & ~1470 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1200-1000 | In-plane C-H Bending | Medium |
| ~600-700 | C-S Stretch | Weak-Medium |
The disappearance of the S-H stretch around 2550 cm⁻¹ and the appearance of an S-S stretch (~500-540 cm⁻¹) would indicate oxidation to the corresponding disulfide.[8]
Summary of Analytical Techniques
This table provides a comparative summary to guide the selection of the most appropriate analytical method based on the desired information.
| Technique | Primary Application | Strengths | Limitations |
| GC-FID | Purity assessment, Quantification | High resolution, quantitative accuracy, robust. | Provides limited structural information (retention time only). |
| GC-MS | Definitive Identification, Impurity Profiling | Provides molecular weight and a unique fragmentation pattern for high-confidence identification. | Less accurate for quantification compared to GC-FID unless using isotopic standards. |
| NMR | Unambiguous Structural Elucidation | Provides complete structural map of the molecule. | Lower sensitivity, requires more sample, more expensive instrumentation. |
| FTIR | Functional Group Confirmation | Fast, simple, requires minimal sample preparation. | Provides limited information on the overall molecular structure; S-H peak can be weak. |
References
- Forsen, S., & Hoffman, R. A. (1963). Evidence for hydrogen bonding in thiols from NMR. Proceedings of the National Academy of Sciences, 49(6), 843-847. [Link]
- Seco, J. M., Quílez-Díaz, S., & Riguera, R. (2012). Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. Organic Letters, 14(2), 592-595. [Link]
- Bioquochem. (n.d.). KB03007 Thiol Quantification Assay Kit.
- Larsen, M., Jørgensen, M., Kjeldsen, F., & Bjørnholm, T. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: 1H NMR spectroscopic evidence from solutions of gold clusters. Journal of the American Chemical Society, 124(7), 1132–1133. [Link]
- Small, A. C. (2014). Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. ScholarWorks@CWU. [Link]
- G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay.
- ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur.
- Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. Current Protocols in Toxicology, Chapter 17, Unit 17.2. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83617, 2,4-Dimethylbenzenethiol.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- NIST. (n.d.). 2,5-Dimethylbenzenethiol, TMS derivative. In NIST Chemistry WebBook.
- Google Patents. (2018). CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material.
- Poymenova, I. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4287. [Link]
- NIST. (n.d.). Benzenethiol. In NIST Chemistry WebBook.
- Phenomenex. (n.d.). ASTM D5441: Purity of MTBE by Gas Chromatography.
- ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide.
- ResearchGate. (2014). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations.
- NIST. (n.d.). Phenol, 2,3-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 2,6-Dimethylthiophenol. In NIST Chemistry WebBook.
- Supelco. (n.d.). Capillary GC Columns.
Sources
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- 8. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Separation and Quantification of 2,3-Dimethylbenzenethiol and Its Positional Isomers
An authoritative application note on the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dimethylbenzenethiol and its positional isomers, designed for researchers and drug development professionals. This document provides in-depth technical guidance, from method development principles to a detailed, validated protocol.
Abstract & Introduction
The six positional isomers of dimethylbenzenethiol (also known as xylenethiol) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern on the aromatic ring dictates the molecule's reactivity, steric hindrance, and ultimately, the properties of the final product. For instance, this compound is a known impurity or starting material in the synthesis of certain active pharmaceutical ingredients (APIs). Due to their identical molecular weight (138.23 g/mol ) and closely related physicochemical properties, the separation and accurate quantification of these isomers present a significant analytical challenge.[1][2][3][4][5]
Conventional gas chromatography (GC) methods can struggle to achieve baseline separation for all six isomers without specialized columns or complex temperature programs.[6] High-Performance Liquid Chromatography (HPLC) offers a robust and versatile alternative. This application note details a validated reversed-phase HPLC (RP-HPLC) method capable of resolving this compound from its five other positional isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-). We will explore the causal logic behind the method development choices, provide a step-by-step protocol, and discuss data interpretation, establishing a self-validating system for reliable analysis.
The Analytical Challenge: Overcoming Isobaric Similarity
The primary difficulty in separating dimethylbenzenethiol isomers stems from their structural similarity. All isomers share the same empirical formula (C₈H₁₀S) and, consequently, the same mass. Their polarity and hydrophobicity are very similar, leading to co-elution on standard chromatographic columns.[7][8] Achieving separation requires a chromatographic system that can exploit subtle differences in their molecular geometry and electronic structure. This is analogous to the well-documented difficulty in separating xylene isomers, where specialized stationary phases are often required to resolve the ortho, meta, and para forms.[9][10][11][12]
Our method development, therefore, focuses on maximizing the selectivity of the HPLC system.
Method Development: A Rationale-Driven Approach
The choices of column, mobile phase, and detector are not arbitrary; they are deliberate decisions made to exploit the minor physicochemical differences between the isomers.
Stationary Phase (Column) Selection
A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. The primary separation mechanism is based on hydrophobic interactions between the analytes and the C18 alkyl chains. However, for closely related isomers, relying on hydrophobicity alone is often insufficient.
The selected column, a Newcrom R1 , is a specialized reversed-phase column with low silanol activity.[13] This is critical because residual, un-capped silanols on the silica surface can lead to undesirable secondary interactions with the weakly acidic thiol group (-SH), causing peak tailing and poor resolution. By minimizing these interactions, we ensure that the separation is governed primarily by the intended hydrophobic mechanism, leading to more symmetrical and reproducible peaks.
Mobile Phase Optimization
The mobile phase is the most powerful tool for manipulating selectivity in HPLC.
-
Organic Modifier: Acetonitrile is chosen over methanol. Its lower viscosity allows for higher efficiency (sharper peaks), and its different solvent properties can offer unique selectivity for aromatic compounds compared to methanol.
-
Aqueous Phase & pH Control: A key aspect of this method is the control of the analyte's ionization state. Thiophenols are weakly acidic, with a pKa generally in the range of 6.5-7.5.[1][4] If the mobile phase pH is near the pKa, a mixture of the neutral (R-SH) and anionic (R-S⁻) forms will exist, leading to broad, split, or drifting peaks. By acidifying the mobile phase with phosphoric acid to a pH of approximately 2.5-3.0, we ensure that the thiol group is fully protonated (in its neutral R-SH form). This results in a single, well-defined analyte species that interacts consistently with the stationary phase, yielding sharp, reproducible peaks.
-
Ion-Pair Reagent (Optional Enhancement): For particularly difficult separations, the addition of a cation-pairing reagent like Tetrabutylammonium Hydroxide (TBAH) to the mobile phase can be considered, as described in some patent literature for related compounds.[6] This advanced technique would require re-optimization but can significantly alter selectivity by introducing an ion-pairing mechanism. For this primary method, we will proceed without an ion-pair reagent for simplicity and robustness.
Detector & Wavelength Selection
The benzene ring in the dimethylbenzenethiol structure contains a chromophore that strongly absorbs UV light. UV-Vis spectroscopy is therefore the ideal detection method. While thiophenol derivatives show broad absorption, selecting an optimal wavelength is crucial for sensitivity.[14][15][16] Based on literature for similar compounds and empirical data, a detection wavelength of 230 nm provides a strong signal for all isomers, offering a good balance of sensitivity and baseline stability.[6] For highest sensitivity, it is always recommended to run a UV-Vis scan of the analyte standards in the mobile phase to determine the precise absorption maximum (λmax).
The logical flow for developing this method is visualized below.
Caption: Logic diagram for HPLC method development.
Detailed Analytical Protocol
This protocol is designed to be a starting point for analysis and should be fully validated according to internal SOPs and relevant regulatory guidelines (e.g., ICH Q2(R1)).
Instrumentation & Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Newcrom R1, 5 µm, 4.6 x 150 mm (SIELC Technologies) or equivalent.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
Reagents & Standards
-
This compound: CAS 18800-51-6, >98% purity.[13]
-
Isomeric Standards: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-Dimethylbenzenethiol, >98% purity.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.
-
Phosphoric Acid (H₃PO₄): ACS grade, ~85%.
Chromatographic Conditions
| Parameter | Setting | Justification |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm | Specialized reversed-phase with low silanol activity for improved peak shape.[13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH ensures thiol group is fully protonated and non-ionized. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-80% B; 15-16 min: 80-50% B; 16-20 min: 50% B | Gradient elution is necessary to resolve all six closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures stable and reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity needs. |
| Detection | UV at 230 nm | Good absorbance for thiophenol derivatives.[6] |
| Run Time | 20 minutes | Includes elution and column re-equilibration. |
Solution Preparation
Caution: Dimethylbenzenethiols have a strong, unpleasant odor and are irritants. Handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3][5]
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of DI water in a 1 L media bottle. Mix thoroughly.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of each dimethylbenzenethiol isomer into separate 25 mL amber volumetric flasks. Dissolve and dilute to volume with acetonitrile. This creates individual stock solutions.
-
Mixed Isomer Working Standard (10 µg/mL): Pipette 100 µL of each of the six stock solutions into a single 10 mL amber volumetric flask. Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This standard is used for method validation and system suitability.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain ~10 mg of total dimethylbenzenethiols into a 10 mL amber volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial. Further dilution may be necessary to bring the concentration within the calibration range.
Experimental Workflow
The overall process from sample receipt to final report is outlined below.
Caption: HPLC analysis workflow for dimethylbenzenethiol isomers.
System Suitability & Data Analysis
Before sample analysis, inject the Mixed Isomer Working Standard (10 µg/mL) five times. The system is deemed ready for use if the following criteria are met:
-
Resolution (Rs): The resolution between the two closest eluting isomer peaks must be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each isomer peak should be ≤ 2.0.
-
Repeatability (%RSD): The relative standard deviation of the peak areas for all isomers should be ≤ 2.0%.
Identification: Isomers in the sample are identified by comparing their retention times to those of the authenticated standards. Quantification: Create a calibration curve for each isomer by injecting a series of standards at different concentrations (e.g., 0.5, 1, 5, 10, 25 µg/mL). Plot peak area versus concentration and perform a linear regression. The concentration of each isomer in the sample is calculated from its peak area using the corresponding calibration curve.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the challenging analysis of this compound and its five positional isomers. By understanding the underlying chemical principles and making informed choices in column and mobile phase selection, a robust and reliable RP-HPLC method has been established. The detailed protocol serves as a validated starting point for implementation in quality control, process monitoring, and research environments, ensuring the purity and quality of materials where these isomers are present.
References
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- Benzenethiol, 2,3-dimethyl- | SIELC Technologies. (2018-05-16). SIELC Technologies.
- 3d-Orbital participation and ultraviolet spectra of thiophenols. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
- The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE.
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Application Note: NMR Spectroscopic Analysis of Dimethylbenzenethiol Isomers
Abstract
The six structural isomers of dimethylbenzenethiol present a significant analytical challenge due to their closely related structures and physicochemical properties. Accurate and unambiguous identification is critical in fields ranging from pharmaceutical development to materials science, where isomeric purity can dictate efficacy and safety. This application note provides a comprehensive guide and detailed protocols for the differentiation of all six dimethylbenzenethiol isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) using a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. We detail a systematic workflow, from sample preparation to advanced 2D NMR analysis, enabling researchers to confidently assign the correct isomeric structure. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, ensuring scientific integrity.
Introduction
Dimethylbenzenethiols, also known as xylenethiols, are aromatic thiols with the chemical formula C₈H₁₀S. The differential placement of the two methyl (-CH₃) groups and one thiol (-SH) group on the benzene ring gives rise to six distinct structural isomers. While sharing the same molecular weight and many chemical properties, their unique substitution patterns lead to different steric and electronic environments. These subtle structural variations can profoundly impact their biological activity, reactivity, and material properties, making their individual identification essential.
Standard analytical techniques like mass spectrometry can confirm the molecular formula but often fail to distinguish between these isomers. NMR spectroscopy, however, is an exceptionally powerful tool for this purpose, as it probes the precise chemical environment of each nucleus (¹H and ¹³C) within the molecule.[1][2] This guide will demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can be used to solve this analytical problem definitively.
Materials and Instrumentation
-
Analytes: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzenethiol.
-
Deuterated Solvents: Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the labile thiol proton.[3][4] CDCl₃ is a common starting point for its versatility.[3]
-
Internal Standard: Tetramethylsilane (TMS) for referencing ¹H and ¹³C spectra to 0.00 ppm.[5]
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe is recommended for achieving the necessary spectral dispersion.
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad, Norell) are essential for good spectral resolution and minimizing shimming issues.[6][7]
-
Ancillary Equipment: Calibrated micropipettes, analytical balance, sample vials.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of NMR spectra is fundamentally dependent on proper sample preparation.[6][8] This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities.
-
Weighing the Sample:
-
Solvent Addition:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the NMR coil.[9]
-
If TMS is not already present in the solvent, add a very small drop. Alternatively, use the residual solvent peak as a secondary reference.[4][10]
-
-
Dissolution and Transfer:
-
Tube Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the tube clearly with a unique identifier.[9]
-
Causality Note: Thiols can be sensitive to oxidation. While these specific compounds are relatively stable, for highly sensitive samples, preparation under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents may be necessary.[6]
Protocol 2: NMR Data Acquisition
The following is a standard set of experiments for structural elucidation.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. The symmetry of the isomer directly impacts the number of observed signals.[11]
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is invaluable for mapping the connectivity of the aromatic protons.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). It provides a secure link between the ¹H and ¹³C assignments.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing these isomers. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). These long-range correlations definitively establish the connectivity of the molecular framework.[14][16]
Data Analysis and Isomer Differentiation
The differentiation strategy relies on a systematic analysis of the spectra, moving from simple observations to the definitive connectivity information provided by 2D correlations.
Workflow for Isomer Identification
Caption: Systematic workflow for dimethylbenzenethiol isomer identification.
Step 1: Analysis of Symmetry (¹³C NMR)
The number of signals in the proton-decoupled ¹³C NMR spectrum is a powerful initial filter. Due to molecular symmetry, some isomers will have fewer than the 8 expected carbon signals (6 aromatic + 2 methyl).
| Isomer | Plane of Symmetry? | Expected Unique ¹³C Signals (Aromatic + Methyl) |
| 2,3-Dimethyl | No | 6 + 2 = 8 |
| 2,4-Dimethyl | No | 6 + 2 = 8 |
| 2,5-Dimethyl | No | 6 + 2 = 8 |
| 3,4-Dimethyl | No | 6 + 2 = 8 |
| 2,6-Dimethyl | Yes | 4 + 1 = 5 |
| 3,5-Dimethyl | Yes | 4 + 1 = 5 |
Table 1: Effect of molecular symmetry on the number of expected ¹³C NMR signals.
This initial count immediately narrows the possibilities. If 5 signals are observed, the isomer is either 2,6- or 3,5-. If 8 signals are observed, it is one of the other four.
Step 2: Analysis of Aromatic Protons (¹H NMR)
The splitting patterns of the aromatic protons (typically found between 6.8-7.4 ppm) provide the next layer of evidence. The number of adjacent protons determines the multiplicity of a signal (n+1 rule).
| Isomer | Aromatic Proton Environments | Expected Splitting Pattern |
| 2,3-Dimethyl | 3 (H4, H5, H6) | Doublet, Triplet, Doublet |
| 2,4-Dimethyl | 3 (H3, H5, H6) | Singlet, Doublet, Doublet |
| 2,5-Dimethyl | 3 (H3, H4, H6) | Singlet, Doublet, Doublet |
| 3,4-Dimethyl | 3 (H2, H5, H6) | Singlet, Doublet, Doublet |
| 2,6-Dimethyl | 2 (H3/H5, H4) | Doublet, Triplet |
| 3,5-Dimethyl | 3 (H2/H6, H4) | Singlet (x2), Singlet (x1) |
Table 2: Predicted ¹H NMR splitting patterns for the aromatic region of each isomer.
Key Differentiators from ¹H NMR:
-
3,5-Dimethyl: Is immediately identifiable by having three aromatic singlets.
-
2,6-Dimethyl: Is distinguished from the 3,5-isomer by its doublet and triplet pattern.
-
2,4-, 2,5-, and 3,4-isomers: These are challenging to separate by ¹H splitting alone as they all show a similar singlet, doublet, doublet pattern. This is where 2D NMR becomes essential.
Step 3: Unambiguous Assignment (HMBC)
The HMBC experiment provides the definitive connections. The key is to observe the long-range correlations from the well-defined methyl proton singlets to the aromatic carbons. Each methyl group's protons will show correlations to the two adjacent aromatic carbons (³JCH) and the carbon to which it is attached (²JCH). This pattern is unique for each isomer.
Below are diagrams illustrating the key HMBC correlations from the methyl protons (¹H, red arrows) to the aromatic carbons (¹³C) that would be used to confirm the structure for the most challenging cases.
Caption: Key HMBC correlations for 2,4-dimethylbenzenethiol.
Caption: Key HMBC correlations for 2,5-dimethylbenzenethiol.
Caption: Key HMBC correlations for 3,4-dimethylbenzenethiol.
Analysis Logic: By identifying the carbons that show a correlation to both methyl groups, or to one specific methyl group and the thiol-bearing carbon, the substitution pattern can be unequivocally traced. For example, in the 3,4-isomer, the C3 and C4 carbons will each show correlations to a different methyl group's protons. In the 2,4-isomer, the C3 carbon will show correlations to protons from both the C2-methyl and the C4-methyl.
Troubleshooting
-
Broad or Missing -SH Proton: The thiol proton is acidic and can exchange with trace water in the solvent, leading to a broad signal or its complete disappearance. Warming the sample slightly or ensuring the use of a very dry solvent can sometimes sharpen the signal. In D₂O, this proton will exchange completely and the signal will vanish.
-
Poor Resolution in Aromatic Region: If the aromatic signals are overlapping and difficult to interpret, acquiring the spectrum on a higher field instrument (e.g., 600 MHz) will increase spectral dispersion. Alternatively, trying a different solvent like Benzene-d₆ or Toluene-d₈ can induce different chemical shifts and may resolve overlapping signals.[3]
-
Low Signal-to-Noise in 2D Spectra: For dilute samples, increase the number of scans per increment in the 2D acquisition parameters. Ensure the sample concentration is adequate (10+ mg).[17]
Conclusion
The unambiguous identification of dimethylbenzenethiol isomers is readily achievable through a systematic and multi-technique NMR approach. While ¹³C NMR provides a rapid assessment of molecular symmetry and ¹H NMR offers valuable insight into proton coupling networks, their combined power is often insufficient to distinguish all six isomers. The application of 2D correlation experiments, particularly HMBC, is essential. By mapping the long-range heteronuclear connectivities between the easily identified methyl protons and the aromatic carbon framework, a definitive and self-validating structural assignment can be made for each isomer. This workflow provides researchers with a robust protocol for ensuring isomeric purity and correctly identifying these important chemical entities.
References
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- Step-by-Step NMR. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- The Royal Society of Chemistry. (n.d.). Supplementary Data.
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- Das, A., & Sardar, M. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. RSC Advances, 4(91), 49917-49921.
- Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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Application Notes and Protocols for IR Spectroscopy of Substituted Thiophenols
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Architecture with Infrared Light
Infrared (IR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes.[1] For researchers in drug development and materials science, where thiophenol derivatives are crucial intermediates and functional moieties, IR spectroscopy offers a rapid, non-destructive method to confirm identity, assess purity, and understand intermolecular interactions.[2][3] This guide provides an in-depth exploration of the IR spectroscopy of substituted thiophenols, detailing the theoretical underpinnings, practical experimental protocols, and the nuanced effects of substituents on their vibrational spectra.
Thiophenols, characterized by a sulfhydryl (-SH) group attached to a benzene ring, and their derivatives exhibit a series of characteristic IR absorption bands. The position, intensity, and shape of these bands are highly sensitive to the molecular environment, making IR spectroscopy an invaluable tool for structural elucidation.[2] Understanding these spectral features is paramount for controlling the quality of pharmaceutical ingredients and for designing novel materials with tailored properties.
The Vibrational Landscape of Thiophenols: Characteristic IR Bands
The infrared spectrum of a substituted thiophenol is a composite of vibrations arising from the sulfhydryl group, the aromatic ring, and the substituent itself. The key vibrational modes to consider are:
-
S-H Stretching (ν(S-H)) : This is one of the most diagnostic peaks for a thiophenol. It typically appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹ .[4][5] The relative weakness of this band is due to the small change in dipole moment during the S-H bond vibration. The position of this band is sensitive to hydrogen bonding; intermolecular hydrogen bonding can cause a shift to lower wavenumbers (red shift).[6][7] For instance, in carbon tetrachloride (CCl₄), a non-polar solvent, the S-H stretch of thiophenol is observed around 2589 cm⁻¹, while in more electron-rich aromatic solvents like benzene, it shifts to 2572 cm⁻¹.[6]
-
C-S Stretching (ν(C-S)) : The C-S stretching vibration is generally found in the fingerprint region of the IR spectrum, typically between 600-800 cm⁻¹ .[4][8] This band is often weak and can be coupled with other vibrations, making its assignment challenging. For thiophenol, this mode has been assigned to a band around 698 cm⁻¹.[8]
-
S-H In-Plane Bending (β(S-H)) : This bending vibration is typically observed in the range of 910-920 cm⁻¹ for thiophenol.[8][9]
-
Aromatic C-H Stretching (ν(C-H)) : These vibrations occur above 3000 cm⁻¹ , typically in the 3000-3100 cm⁻¹ range, and are characteristic of the aromatic ring.[10]
-
Aromatic C=C Stretching (ν(C=C)) : The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to a series of bands, often of variable intensity, in the region of 1400-1600 cm⁻¹ .[11]
-
C-H Out-of-Plane Bending (γ(C-H)) : These strong absorptions, found between 650-900 cm⁻¹ , are highly diagnostic of the substitution pattern on the benzene ring.
The Influence of Substituents: A Deeper Dive
The true power of IR spectroscopy in the context of substituted thiophenols lies in its ability to reveal the electronic effects of different functional groups attached to the aromatic ring. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their presence significantly alters the vibrational frequencies of the parent thiophenol molecule.
Electronic Effects on S-H Stretching Frequency
The S-H stretching frequency is particularly sensitive to the electronic environment.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the sulfur atom. This inductive effect strengthens the S-H bond, leading to a shift to higher wavenumbers (blue shift) in the ν(S-H) frequency.
-
Electron-Donating Groups (EDGs) : Groups such as amino (-NH₂), methoxy (-OCH₃), and alkyl groups (-CH₃) donate electron density to the aromatic ring. This increases the electron density on the sulfur atom, weakening the S-H bond and causing a shift to lower wavenumbers (red shift) in the ν(S-H) frequency.[12]
The position of the substituent on the ring (ortho, meta, or para) also plays a crucial role due to resonance and inductive effects. For instance, a para-substituent will have a more pronounced electronic effect on the S-H bond compared to a meta-substituent due to the direct conjugation.
Data Presentation: Characteristic IR Frequencies of Substituted Thiophenols
| Substituent | Position | Effect | ν(S-H) (cm⁻¹) | ν(C-S) (cm⁻¹) | Key Substituent Bands (cm⁻¹) |
| -H (Thiophenol) | - | Reference | ~2585 (in CHCl₃)[6] | ~698[8] | - |
| -CH₃ (p-Thiocresol) | para | EDG (weak) | ~2585 (in CHCl₃)[6] | ~700-720 | C-H stretch: ~2850-2960 |
| -OCH₃ | para | EDG (strong) | Red-shifted | Shifted | C-O stretch: ~1250 |
| -NO₂ | para | EWG (strong) | Blue-shifted | Shifted | N-O stretch (asym/sym): ~1520 / ~1340 |
| -Cl | para | EWG (weak) | Blue-shifted | Shifted | C-Cl stretch: ~700-800 |
| -NH₂ | para | EDG (strong) | Red-shifted | Shifted | N-H stretch: ~3300-3500 |
Experimental Protocols
Protocol 1: Sample Preparation for FTIR Analysis
The quality of an IR spectrum is highly dependent on the sample preparation technique.[13] The choice of method depends on the physical state of the substituted thiophenol (solid or liquid).
A. For Liquid Samples (Neat or in Solution)
-
Neat Liquids :
-
Solutions :
-
Dissolve the thiophenol derivative in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform, or carbon disulfide). A concentration of 1-5% is typically sufficient.
-
Rationale : The solvent should not have strong absorption bands in the spectral regions of interest. A background spectrum of the pure solvent must be run and subtracted from the sample spectrum.[14][15]
-
Inject the solution into a liquid cell of known path length.[16]
-
Ensure there are no air bubbles in the cell.[16]
-
Place the cell in the sample holder for analysis.
-
B. For Solid Samples
-
KBr Pellet Method :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[13][17]
-
Rationale : KBr is transparent to IR radiation in the mid-IR region and acts as a matrix to hold the sample. The sample must be finely ground to reduce light scattering.[17]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[13]
-
Place the pellet in the sample holder.
-
-
Nujol Mull Method :
-
Grind a few milligrams of the solid sample to a fine powder in an agate mortar.[15][17]
-
Add one to two drops of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).[15][17]
-
Spread a thin, even layer of the mull onto a salt plate and cover with a second plate.[15]
-
Rationale : Nujol is a hydrocarbon oil and will have its own characteristic C-H stretching and bending bands. This method is useful when the sample is sensitive to the pressure of the KBr press or reacts with KBr. A spectrum of Nujol should be run for reference.[14]
-
Protocol 2: FTIR Data Acquisition and Processing
-
Background Spectrum : Always run a background spectrum of the empty sample compartment (or the pure solvent in the case of solutions) before running the sample spectrum. This will account for atmospheric water and carbon dioxide absorptions.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing :
-
Baseline Correction : Adjust the baseline of the spectrum to be flat.
-
Smoothing : Apply a smoothing function if the spectrum is noisy.
-
Peak Picking : Identify and label the wavenumbers of the absorption maxima.
-
Spectral Subtraction : For solutions, subtract the spectrum of the pure solvent from the sample spectrum.
-
Visualization of Concepts
Molecular Structure and Key Vibrational Modes
Caption: Influence of substituent electronic effects on the S-H stretching frequency.
Experimental Workflow for FTIR Analysis
Caption: A streamlined workflow for obtaining and analyzing the IR spectrum of a substituted thiophenol.
Conclusion
IR spectroscopy is an indispensable technique for the characterization of substituted thiophenols in both academic and industrial settings. By understanding the characteristic vibrational frequencies and the predictable shifts induced by various substituents, researchers can gain valuable insights into molecular structure, purity, and intermolecular interactions. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals working with these important compounds, enabling them to leverage the full potential of IR spectroscopy in their research and development endeavors.
References
- Andre Peremans. (n.d.). Ab initio vibrational modes of thiophenol along with schematic representations of the infrared dipoles (double arrows) and Raman tensors (ellipsoids). ResearchGate.
- (1962). Infra-red Spectra of Thiophenol and Thioglycollic Acid. RSC Publishing.
- (n.d.). Vibrational assignment of thiophenol characteristic modes observed in inelastic Raman scattering (RS) and by SERS using two different substrates. ResearchGate.
- (n.d.). Vibrational modes of aminothiophenol: a TERS and DFT study. RSC Publishing.
- (n.d.). Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and... ResearchGate.
- (n.d.). Analyzing the Vibrational Signatures of Thiophenol Adsorbed on Small Gold Clusters by DFT Calculations | Request PDF. ResearchGate.
- (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
- (n.d.). Sample preparation for FT-IR.
- (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube.
- (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
- (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ScienceDirect.
- (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
- (2024, July 22). SH bond in IR : r/Chempros. Reddit.
- (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.
- (n.d.). www.rsc.org/analyst.
- Otsuji, Y., & Imoto, E. (n.d.). Infrared Absorption Spectra of Substituted Thiophenes. Amanote Research.
- (n.d.). Substituent effects on the S–H bond dissociation energies of thiophenols. RSC Publishing.
- (n.d.). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI.
- (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Indian Academy of Sciences.
- (2022, November 8). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena | The Journal of Physical Chemistry A. ACS Publications.
- (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals.
- (n.d.). FTIR differential spectra showing the CH stretching mode of thiophenol... ResearchGate.
- (n.d.). FTIR spectra of (a) thiophenol capped CoS 2 nanoparticle prepared in 10... ResearchGate.
- (n.d.). Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX. Slideshare.
- (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS | Semantic Scholar.
- (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.
- (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. ResearchGate.
- (n.d.). Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. Lambda Scientific.
- (n.d.). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. PubMed.
- (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
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Application Note: Mass Spectrometric Characterization of 2,3-Dimethylbenzenethiol
Abstract
This technical document provides a comprehensive guide for the analysis of 2,3-Dimethylbenzenethiol using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this note details optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to ensure high sensitivity, specificity, and reproducibility. We delve into the fundamental principles of ionization and fragmentation of this compound, providing a predictive fragmentation pattern based on established chemical principles and data from isomeric compounds. This application note serves as a complete reference, incorporating field-proven insights and self-validating systems to ensure trustworthy and accurate analytical outcomes.
Introduction
This compound, an organosulfur compound, is of significant interest due to its presence in various industrial processes, environmental samples, and as a potential impurity in pharmaceutical manufacturing. Its distinct odor and biological activity necessitate precise and reliable analytical methods for its detection and quantification. Mass spectrometry, lauded for its sensitivity and specificity, stands as the premier technique for the characterization of such volatile and semi-volatile compounds. When coupled with chromatographic separation, it provides an unparalleled analytical tool.
This application note presents detailed protocols for the mass spectrometric analysis of this compound, addressing the common challenges associated with thiol analysis, such as their high reactivity and potential for oxidation[1].
Physicochemical Properties & Mass Spectrometry Fundamentals
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value |
| Molecular Formula | C₈H₁₀S |
| Monoisotopic Mass | 138.05032 u |
| Molar Mass | 138.23 g/mol |
| Synonyms | 2,3-Dimethylthiophenol, 1-Mercapto-2,3-dimethylbenzene |
Electron Ionization (EI) is a common technique for GC-MS, where high-energy electrons bombard the analyte molecule, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed, often resulting in a prominent protonated molecule, [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for the analysis of volatile sulfur compounds like this compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity methanol.
-
Working Standards: Serially dilute the stock solution to prepare a series of working standards in the desired concentration range (e.g., 1-1000 ng/mL).
-
Matrix Samples: For complex matrices, employ solid-phase microextraction (SPME) for sample cleanup and pre-concentration. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for trapping volatile thiols.
Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Robust and widely used platform |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column offering good separation for aromatic compounds. |
| Injector | 250 °C, Splitless mode | Ensures efficient vaporization and transfer of the analyte onto the column. |
| Oven Program | 50 °C (2 min), ramp 10 °C/min to 280 °C (5 min) | Provides good separation of analytes with varying volatilities. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |
| MS System | Agilent 5977B or equivalent | High-sensitivity mass detector. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temp. | 230 °C | Prevents analyte condensation. |
| Quad Temp. | 150 °C | Ensures stable ion transmission. |
| Scan Range | m/z 35-400 | Covers the molecular ion and expected fragments. |
Predicted Mass Spectrum and Fragmentation
Caption: LC-MS/MS workflow for the analysis of this compound.
Quality Control and Method Validation
To ensure the trustworthiness and scientific integrity of the results, the following should be implemented:
-
Method Blanks: Analyze a solvent blank with each batch to monitor for contamination.
-
Calibration Curve: A multi-point calibration curve (minimum 5 points) should be generated with a correlation coefficient (r²) of >0.99.
-
Internal Standards: The use of a deuterated analog of this compound as an internal standard is highly recommended to correct for matrix effects and variations in sample preparation.
-
Recovery Studies: Spike known concentrations of the analyte into a representative blank matrix to assess the recovery of the extraction procedure.
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and specific analysis of this compound by both GC-MS and LC-MS. The choice of methodology will be dictated by the sample matrix, required sensitivity, and available instrumentation. By adhering to the principles of sound analytical chemistry and implementing rigorous quality control, reliable and defensible data can be generated for a variety of research and industrial applications.
References
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol.
- de Sá Tavares Russo, M., Carvajal, C., Darlington, P. J., Jin, B., & Vuckovic, D. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. McMaster University. [Link]
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The Pivotal Role of 2,3-Dimethylbenzenethiol in Agrochemical Synthesis: Application Notes and Protocols for Researchers
Introduction: The Unseen Contribution of Substituted Thiophenols in Crop Protection
In the intricate world of agrochemical synthesis, the selection of starting materials is paramount to achieving desired efficacy, selectivity, and safety in the final product. Among the versatile building blocks available to synthetic chemists, substituted thiophenols play a crucial, albeit often understated, role. Their unique reactivity, particularly the nucleophilicity of the thiol group, allows for the strategic introduction of sulfur-containing moieties into complex molecules. This is of particular significance in the development of modern herbicides and fungicides, where the resulting thioether linkage can be critical for biological activity.
This technical guide focuses on a specific, yet important, member of this class: 2,3-Dimethylbenzenethiol. While not as commonly cited as some of its isomers, this aromatic thiol is a key precursor in the synthesis of intermediates for potent herbicides. We will delve into its application in the synthesis of a key intermediate for the herbicide Topramezone, providing a detailed protocol and exploring the chemical principles that underpin its utility. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both foundational knowledge and actionable experimental details.
Core Concepts: The Chemistry and Application of this compound
This compound, a member of the thiophenol family, is an organic compound characterized by a thiol functional group (-SH) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions. The presence of the thiol group makes it a potent nucleophile, readily participating in reactions to form thioethers. This reactivity is the cornerstone of its application in agrochemical synthesis.
The primary application of this compound in the agrochemical industry is as a precursor to key intermediates in the synthesis of herbicides. A notable example is its role in the synthesis of the herbicide Topramezone. Topramezone is a post-emergence herbicide used to control a wide range of broadleaf and grass weeds in corn. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and, consequently, carotenoids. This inhibition leads to the bleaching of susceptible plants.
The synthesis of Topramezone involves the creation of a complex molecular structure where a substituted pyrazole ring is linked to a substituted phenyl ring. A key intermediate in this synthesis is a 2,3-dimethylphenyl moiety containing a sulfur linkage, which is derived from this compound.
Application Spotlight: Synthesis of a Topramezone Intermediate
The synthesis of a key intermediate for the herbicide Topramezone, 1,2-dimethyl-3-methylsulfanylbenzene, is a prime example of the practical application of this compound. This process typically involves the S-methylation of this compound, a classic nucleophilic substitution reaction.
Reaction Principle: Nucleophilic Substitution
The thiol group of this compound is deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, displacing the leaving group and forming the stable thioether, 1,2-dimethyl-3-methylsulfanylbenzene.
Experimental Protocol: Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene
This protocol outlines a representative procedure for the S-methylation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Methyl Iodide (CH₃I) | Reagent Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Round-bottom flask | ||
| Magnetic stirrer | ||
| Dropping funnel | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of this compound in 100 mL of dichloromethane.
-
Base Addition: To the stirred solution, add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water. Stir the biphasic mixture vigorously for 15 minutes at room temperature.
-
Methylation: From the dropping funnel, add 15.6 g (0.11 mol) of methyl iodide dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at or below 30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product, 1,2-dimethyl-3-methylsulfanylbenzene, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Expected Yield and Characterization
The expected yield of 1,2-dimethyl-3-methylsulfanylbenzene is typically in the range of 85-95%. The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Logical Workflow for the Synthesis of a Topramezone Intermediate
Caption: Synthetic pathway from this compound to Topramezone.
Significance and Broader Implications
The use of this compound in the synthesis of a Topramezone intermediate highlights a critical principle in agrochemical development: the strategic use of functionalized building blocks to construct complex and highly active molecules. The thioether moiety introduced via this starting material is not merely a structural linker but is integral to the overall electronic and steric properties of the intermediate, which in turn influences the subsequent steps of the synthesis and the biological activity of the final herbicide.
The protocol provided serves as a foundational method that can be adapted and optimized for the synthesis of other agrochemicals. The principles of nucleophilic substitution on the thiol group are broadly applicable to the synthesis of a wide range of thioether-containing compounds, which are a recurring motif in many classes of fungicides and insecticides.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound, while a specific molecule, represents a broader class of reagents that are indispensable in the agrochemical industry. Its role in the synthesis of the herbicide Topramezone is a testament to the importance of sulfur chemistry in the development of effective crop protection agents. The ability to efficiently and selectively introduce the 2,3-dimethylphenylthio group provides a powerful tool for medicinal and process chemists aiming to create novel and improved agrochemical solutions. As the demand for more selective and environmentally benign pesticides continues to grow, the strategic application of such versatile building blocks will undoubtedly play a central role in the future of agriculture.
References
- CN110526844B - Synthetic method of topramezone intermediate 2, 3-dimethyl benzylthio-ether. This patent describes the use of a 2,3-dimethylbenzyl thioether, a derivative of this compound, as an intermediate in the synthesis of the herbicide Topramezone.
- Topramezone (Ref: BAS 670 H) - AERU. Provides an overview of the herbicide Topramezone, including its mode of action and synthesis.
- Metabolic Pathway of Topramezone in Multiple-Resistant Waterhemp (Amaranthus tuberculatus) Differs From Naturally Tolerant Maize - Frontiers. Discusses the metabolism of Topramezone, highlighting the chemical structure and its importance.
- Two-step Continuous-Flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation - ResearchGate. Describes the synthesis of a key intermediate of Topramezone, 1,2-Dimethyl-3-methylsulfanylbenzene.
- CN112094211B - Preparation method of topramezone intermediate. This patent details a preparation method for a Topramezone intermediate starting from a 2,3-dimethyl-benzylthio-ether.
Application Notes and Protocols for 2,3-Dimethylbenzenethiol as a Ligand in Organometallic Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2,3-dimethylbenzenethiol as a versatile ligand in organometallic chemistry. This guide moves beyond a simple recitation of facts to explain the underlying principles governing its synthesis, coordination, and application. We will explore its role in forming stable transition metal complexes and its potential in catalysis and materials science. Detailed, field-tested protocols for the synthesis of the ligand and its subsequent use in forming organometallic complexes are provided, alongside characterization methodologies and data interpretation.
Introduction: The Significance of Substituted Thiophenolates
Thiolate ligands (RS⁻) are a cornerstone of coordination chemistry, prized for their soft donor characteristics that favor strong covalent bonds with mid-to-late transition metals.[1] The parent ligand, thiophenolate (C₆H₅S⁻), has been extensively studied. However, the introduction of substituents onto the phenyl ring, as in this compound, allows for the fine-tuning of both steric and electronic properties of the resulting metal complexes.
The two methyl groups in this compound (also known as 2,3-dimethylthiophenol) are strategically positioned. The ortho-methyl group provides significant steric bulk near the sulfur donor atom, which can influence the coordination number and geometry of the metal center, potentially creating coordinatively unsaturated sites crucial for catalysis. Electronically, the methyl groups are weak electron-donating groups, which can modulate the electron density on the sulfur and, consequently, the reactivity of the metal-sulfur bond.
This guide will focus on the practical aspects of utilizing this specific ligand, from its synthesis to its incorporation into functional organometallic systems.
Physicochemical Properties of this compound
A clear understanding of the ligand's properties is essential for its effective use.
| Property | Value | Source |
| CAS Number | 18800-51-6 | [2][3][4] |
| Molecular Formula | C₈H₁₀S | [2][3] |
| Molecular Weight | 138.23 g/mol | [3] |
| Appearance | Oily substance | [3] |
| pKa | 6.92 ± 0.48 (Predicted) | [2] |
Synthesis and Handling of this compound
The most common laboratory-scale synthesis involves the reduction of the corresponding disulfide, bis(2,3-dimethylphenyl) disulfide. This approach is reliable and yields a high-purity product.
Protocol 1: Synthesis of this compound via Disulfide Reduction
This protocol is adapted from established reduction methods for diaryl disulfides.[3] The core principle is the cleavage of the S-S bond using a reducing agent, typically sodium borohydride (NaBH₄), in a suitable solvent system.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve bis(2,3-dimethylphenyl)disulfide (1.0 eq) in a mixture of acetonitrile and water (10:1 v/v).[3]
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. This is critical to prevent re-oxidation of the resulting thiol to the disulfide by atmospheric oxygen.
-
Heating: Heat the mixture to reflux (approximately 80-82 °C) with vigorous stirring.[3]
-
Reductant Addition: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, ~2.5 eq) in a small amount of 45% aqueous NaOH. The alkaline solution stabilizes the NaBH₄. Add this solution dropwise to the refluxing disulfide mixture over 1 hour.[3]
-
Causality: The dropwise addition controls the rate of hydrogen gas evolution, a byproduct of the reaction, ensuring safety. NaBH₄ serves as the hydride source to reduce the S-S bond.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to continue at reflux for an additional 2 hours.[3] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the disulfide spot.
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.[3]
-
Workup - Acidification & Extraction: Add water to the remaining aqueous residue. Cool the mixture in an ice bath and carefully add concentrated hydrochloric acid dropwise to adjust the pH to ~1.5. This protonates the thiolate intermediate to the desired thiol.[3] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the this compound product, typically as an oily substance.[3] Purity can be assessed by ¹H NMR and GC-MS.
Handling and Storage: this compound should be stored under an inert atmosphere (N₂ or Ar) at room temperature to prevent oxidation.[5] It is an irritant, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Coordination Chemistry and Synthesis of Organometallic Complexes
The thiol proton is acidic (predicted pKa ≈ 6.92) and is readily removed by a suitable base to form the nucleophilic thiolate anion.[2] This anion is the active form of the ligand that coordinates to a metal center.
General Reaction Scheme: R-SH + Base → [R-S]⁻ [Base-H]⁺ [R-S]⁻ + M-X → R-S-M + X⁻ (where R = 2,3-dimethylphenyl, M = Metal, X = Halide or other leaving group)
The choice of base is crucial and depends on the sensitivity of the metal precursor. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or triethylamine (NEt₃).
Protocol 2: General Synthesis of a Late Transition Metal-Thiolate Complex
This protocol provides a general framework for synthesizing a complex such as (2,3-Me₂C₆H₃S)₂M(L)₂, where M is a metal like Ni(II), Pd(II), or Pt(II) and L is a phosphine ligand.
Workflow for Complex Synthesis
Caption: General workflow for synthesizing a metal-thiolate complex.
Step-by-Step Methodology:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in an anhydrous, deoxygenated solvent (e.g., THF or CH₂Cl₂).
-
Deprotonation: Add a suitable base (e.g., triethylamine, 2.2 eq) to the solution and stir for 20 minutes at room temperature. The formation of the triethylammonium salt may be observed.
-
Causality: Anhydrous and deoxygenated conditions are paramount to prevent side reactions with water or oxygen, which can decompose sensitive organometallic species or oxidize the ligand.
-
-
Coordination: In a separate Schlenk flask, dissolve the metal precursor (e.g., dichlorobis(triphenylphosphine)palladium(II), 1.0 eq) in the same anhydrous solvent.
-
Reaction: Transfer the thiolate solution to the metal precursor solution via cannula at room temperature. Stir the reaction mixture for 4-12 hours. Gentle heating may be required for less reactive precursors.
-
Monitoring: Track the reaction's progress by ³¹P NMR (observing the shift of the phosphine signal upon ligand exchange) or by TLC.
-
Isolation: Upon completion, the salt byproduct (e.g., [Et₃NH]Cl) can be removed by filtration. The filtrate is then concentrated under vacuum.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel to yield the pure organometallic complex.
Characterization of this compound Complexes
A multi-technique approach is necessary to unambiguously characterize the resulting complexes.
-
¹H and ¹³C NMR Spectroscopy: Confirms the presence of the this compound ligand in the complex. Coordination to a metal center typically causes shifts in the signals of the aromatic protons and methyl groups compared to the free ligand.
-
Infrared (IR) Spectroscopy: The most diagnostic feature for the free thiol is the S-H stretching vibration. Upon deprotonation and coordination, this peak (typically ~2550 cm⁻¹) will disappear completely. New bands in the far-IR region (below 500 cm⁻¹) may be assigned to Metal-Sulfur (M-S) stretching vibrations.[6]
-
X-ray Crystallography: Provides definitive structural information, including M-S bond lengths, bond angles, and the overall coordination geometry of the metal center. For instance, Fe-S bond lengths in thiophenolate complexes typically range from 2.23 to 2.57 Å.[6]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized complex. Techniques like ESI-MS can show the parent ion peak, confirming the successful synthesis.
Applications and Future Directions
While specific applications of this compound complexes are an emerging area of research, the broader class of metal thiophenolates has shown significant promise in several fields.
Catalysis
Thiolate ligands can act as ancillary or "spectator" ligands, modifying the electronic and steric environment of a catalytically active metal center.[7] They can also participate directly in the catalytic cycle through metal-ligand cooperation, where the S-H bond is transiently involved in substrate activation.[8] The steric bulk of the 2,3-dimethylphenyl group could be exploited to promote specific selectivities in cross-coupling or hydrogenation reactions.
Drug Development & Bioinorganic Chemistry
Thiol-containing molecules are crucial in biological systems. While this compound itself is not a drug, related isomers are key intermediates in pharmaceutical synthesis. For example, the closely related 2,4-dimethylbenzenethiol is a key building block in the synthesis of the antidepressant Vortioxetine.[9] This highlights the utility of dimethyl-substituted thiophenols in constructing complex bioactive molecules. Organotin complexes with thio-Schiff bases have also been investigated for their biological activity, where the sulfur ligand plays a key role in modulating the toxicity and efficacy of the organometallic fragment.[10]
Materials Science
Metal thiolate complexes can serve as single-source precursors for the synthesis of metal sulfide nanomaterials. The decomposition of a well-defined molecular precursor [M(SR)ₓ] can offer precise control over the stoichiometry and morphology of the resulting material.
References
- ResearchGate. (n.d.). The Chemistry of Metal Thiophenolates | Request PDF.
- Klingele, J., & Kersting, B. (2013). The Chemistry of Metal Thiophenolates. Patai's Chemistry of Functional Groups. [Link]
- Sunway Pharm Ltd. (n.d.). This compound - CAS:18800-51-6.
- Skvortsov, I. V., et al. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. International Journal of Molecular Sciences, 24(9), 8319. [Link]
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol.
- Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Montag, M., et al. (2020). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research, 53(7), 1416-1427. [Link]
- Chemistry LibreTexts. (2021). 11.1: Organometallic Ligands.
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- 8. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 10. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,3-Dimethylbenzenethiol
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 2,3-Dimethylbenzenethiol (also known as 2,3-dimethylthiophenol), a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. The protocols described herein are designed to be self-validating systems, ensuring the attainment of high-purity this compound suitable for demanding applications.
Introduction and Significance
This compound is an aromatic thiol of significant interest in organic synthesis. Its nucleophilic sulfur moiety and substituted aromatic ring make it a versatile building block for the construction of complex molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised purity of the final products in multi-step syntheses.
This guide will explore the common impurities encountered during the synthesis of this compound and present detailed protocols for its purification via fractional distillation, flash column chromatography, and chemical extraction. The causality behind experimental choices will be elucidated to provide a deeper understanding of the purification strategies.
Understanding the Impurity Profile
The selection of an appropriate purification strategy is contingent upon a thorough understanding of the potential impurities present in the crude this compound. The impurity profile is largely dictated by the synthetic route employed. A common synthetic pathway involves the reduction of bis(2,3-dimethylphenyl) disulfide.[1]
Table 1: Common Impurities in Crude this compound
| Impurity Class | Specific Examples | Rationale for Presence |
| Starting Materials | bis(2,3-dimethylphenyl) disulfide | Incomplete reduction during synthesis. |
| Isomeric Impurities | Other dimethylbenzenethiol isomers (e.g., 2,4-, 2,5-, 3,4-isomers) | Use of impure starting materials or non-specific synthesis methods. |
| Oxidation Products | bis(2,3-dimethylphenyl) disulfide | Exposure of the thiol to air or oxidizing agents. |
| Side-Reaction Products | 2,3-Dimethylphenol | Hydrolysis of intermediate species during synthesis. |
| Residual Solvents | Acetonitrile, Ethyl Acetate, Toluene | Solvents used in the synthesis and initial work-up.[1][2] |
The presence of these impurities can significantly impact downstream applications. For instance, the disulfide impurity represents a loss of the desired thiol, while phenolic impurities can interfere with reactions targeting the thiol group.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.
-
Fractional Distillation: Ideal for separating compounds with different boiling points. It is particularly effective for removing volatile solvents and impurities with significantly different boiling points from this compound.
-
Flash Column Chromatography: A powerful technique for separating compounds with different polarities. It is highly effective for removing non-volatile impurities, isomers, and oxidation products.
-
Chemical Extraction: Useful for removing acidic or basic impurities. For instance, an aqueous base wash can remove acidic impurities like phenols.
The following diagram illustrates a logical workflow for the purification of crude this compound, often employing a combination of these techniques for optimal results.
Caption: A logical workflow for the purification of this compound.
Detailed Purification Protocols
Safety Precautions: this compound and its related isomers are irritants and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing volatile solvents and impurities with boiling points significantly different from that of this compound (Boiling Point: ~214 °C).[1]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirring
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound, not exceeding two-thirds of the flask's volume. Add boiling chips or a magnetic stir bar.
-
Initiating Distillation: Begin gentle heating of the flask. If a vacuum is used, slowly reduce the pressure to the desired level.
-
Collecting Fractions:
-
Forerun: Collect the initial fraction, which will contain low-boiling impurities and residual solvents, until the temperature at the distillation head stabilizes.
-
Main Fraction: As the temperature approaches the boiling point of this compound, change to a clean receiving flask to collect the purified product.
-
High-Boiling Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR spectroscopy.
Causality of Steps:
-
The fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component at each stage.[3]
-
Vacuum distillation is employed for compounds with high boiling points to prevent thermal decomposition.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating this compound from impurities with different polarities, such as its disulfide oxidation product and isomeric impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sample loading apparatus (e.g., pipette or separatory funnel)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
-
Thin-layer chromatography (TLC) plate and chamber for monitoring
Procedure:
-
Column Packing: Securely clamp the column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Top with another layer of sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the elution. Collect fractions in separate tubes.
-
Fraction Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining and Concentrating: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the final product by GC-MS and NMR.
Causality of Steps:
-
Silica gel is a polar stationary phase that retains polar compounds more strongly. By using a non-polar eluent, non-polar compounds will elute first, followed by compounds of increasing polarity.
-
The choice of eluent is critical for achieving good separation. A solvent system where the target compound has an Rf value of approximately 0.2-0.3 on TLC is a good starting point.[4]
Caption: Schematic of flash column chromatography for purification.
Protocol 3: Chemical Extraction for Impurity Removal
This protocol is designed to remove acidic impurities, such as 2,3-dimethylphenol, from the crude product.
Materials and Equipment:
-
Crude this compound
-
Separatory funnel
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent in a separatory funnel.
-
Base Wash: Add the aqueous NaOH solution to the separatory funnel, stopper it, and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated phenol will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.
-
Analysis: Assess the purity of the product. This method is often used as a preliminary purification step before distillation or chromatography.
Causality of Steps:
-
The basic wash deprotonates the more acidic phenol, forming a water-soluble phenoxide salt, which is then extracted into the aqueous phase, leaving the less acidic thiol in the organic phase.
Purity Assessment
The purity of the final this compound product should be rigorously assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and detecting the presence of impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in the identification of contaminants.[5]
Conclusion
The protocols detailed in this application note provide a robust framework for the purification of this compound to a high degree of purity. The selection of the most appropriate method or combination of methods will depend on the specific impurity profile of the crude material. By understanding the principles behind each technique, researchers can effectively tailor these protocols to their specific needs, ensuring the quality and reliability of their synthetic work.
References
- Puji Bio-technology (Taizhou) Co., Ltd.; et al. Synthesis of 2,3-dimethylthiophenol. CN111187188, 2020, A.
- University of Rochester, Department of Chemistry.
- The preparation method of 2,3 dimethyl benzene methyl sulfides. CN107162944A.
- University of Rochester, Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. [Link]
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Flash Purification Methodology for Synthetic Peptides. Phenomenex. [Link]
- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem.2010, 75 (21), 7511–7514. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Fulmer, G. R.; et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010, 29 (9), 2176–2179. [Link]
- Shimadzu. Solutions for Pharmaceutical Impurities. [Link]
- Reddit. Recrystallization with two solvents. r/Chempros. [Link]
- Wikipedia.
- Summit Research. Fractional Distillation of Curatives - The Basics - 2 of 3. YouTube. [Link]
- Organic Syntheses. 2,3-dimethyl-1,3-butadiene. [Link]
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]
- Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
- Organic Syntheses. 2-thiophenethiol. [Link]
- ResearchGate.
- Agilent.
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. EP2981520B1.
- SpectraBase. 2,4-Dimethylbenzenethiol - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN107162944A - The preparation method of 2,3 dimethyl benzene methyl sulfides - Google Patents [patents.google.com]
- 3. 2,6-二甲基苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Purification [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
troubleshooting side reactions in 2,3-Dimethylbenzenethiol synthesis
Welcome to the Technical Support Center for the synthesis of 2,3-dimethylbenzenethiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis and effectively manage common side reactions.
Introduction
This compound is a valuable organosulfur compound utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide focuses on the two most common synthetic routes and provides a structured approach to troubleshooting the challenges you may encounter.
Two primary methods for the synthesis of this compound are:
-
The Leuckart Thiophenol Synthesis: This classic route involves the diazotization of 2,3-dimethylaniline, followed by reaction with a xanthate salt and subsequent hydrolysis.
-
Reduction of 2,3-Dimethylbenzenesulfonyl Chloride: This method utilizes a readily available starting material and a variety of reducing agents.
This support center is divided into a detailed Troubleshooting Guide for each synthetic route and a comprehensive FAQ section to address more general inquiries.
Troubleshooting Guide: Leuckart Synthesis of this compound
This pathway begins with the diazotization of 2,3-dimethylaniline. The resulting diazonium salt is then reacted with a xanthate, typically potassium ethyl xanthate, to form an S-aryl xanthate intermediate. The final step is the hydrolysis of this intermediate to yield the desired this compound.
Caption: Competing reactions of the 2,3-dimethylbenzenediazonium salt.
Problem 2: Violent Reaction or Low Yield During Xanthate Addition
Question: When I add the potassium ethyl xanthate solution to my diazotized 2,3-dimethylaniline, I either see a very vigorous, almost explosive reaction, or I get a poor yield of the S-aryl xanthate. What is happening?
Answer:
This step is critical and potentially hazardous. The intermediate diazonium xanthate can be explosive if it accumulates and then decomposes uncontrollably. [1] Possible Causes and Solutions:
-
Accumulation and Uncontrolled Decomposition of Diazonium Xanthate:
-
Cause: Mixing the diazonium salt and xanthate solutions at low temperatures without immediate decomposition can lead to the formation of an unstable precipitate. Subsequent warming can cause rapid, exothermic decomposition.
-
Solution: The addition of the xanthate solution should be done at a temperature that allows for the controlled decomposition of the intermediate as it is formed. A temperature of around 25-50 °C is often recommended. It is crucial to add the xanthate solution portion-wise to the diazonium salt solution, not the reverse. The use of a catalytic amount of a copper(I) salt can facilitate a smoother decomposition of the diazo intermediate. [2]
-
-
Side Reactions of the Xanthate:
-
Cause: Xanthates can undergo hydrolysis in acidic or basic conditions, reducing the amount of nucleophile available to react with the diazonium salt. [3] * Solution: Prepare the potassium ethyl xanthate solution just before use and keep it neutral or slightly basic. Add it to the acidic diazonium salt solution in a controlled manner.
-
Problem 3: Formation of Disulfide and Thioether Byproducts
Question: After hydrolysis of the S-aryl xanthate, my final product is contaminated with a significant amount of bis(2,3-dimethylphenyl) disulfide and possibly some thioether. How can I minimize these?
Answer:
The formation of disulfides and thioethers are common side reactions in thiophenol synthesis.
Possible Causes and Solutions:
-
Oxidation of the Thiol:
-
Cause: this compound, like most thiols, is highly susceptible to oxidation to the corresponding disulfide, especially in the presence of air (oxygen) under basic or neutral conditions. [4]This can occur during the workup and purification steps.
-
Solution:
-
Inert Atmosphere: Perform the hydrolysis and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Acidic Workup: After hydrolysis, promptly acidify the reaction mixture to a low pH. The thiolate anion is much more easily oxidized than the neutral thiol.
-
Reducing Agents: During workup, you can add a mild reducing agent like sodium bisulfite or sodium dithionite to prevent oxidation.
-
-
-
Formation of Thioether:
-
Cause: During the Leuckart reaction, further warming of the aryl xanthate can lead to the formation of aryl thioethers. [2] * Solution: Carefully control the temperature during the xanthate decomposition step. Avoid prolonged heating after the initial reaction is complete.
-
Troubleshooting Guide: Reduction of 2,3-Dimethylbenzenesulfonyl Chloride
This synthetic route involves the reduction of 2,3-dimethylbenzenesulfonyl chloride to the desired thiol. While various reducing agents can be employed, a common challenge is the formation of the corresponding disulfide as a major byproduct.
Caption: Reduction of 2,3-dimethylbenzenesulfonyl chloride and the formation of the disulfide byproduct.
Problem 4: High Proportion of Disulfide in the Final Product
Question: I am reducing 2,3-dimethylbenzenesulfonyl chloride, but my main product is the disulfide. How can I favor the formation of the thiol?
Answer:
The formation of the disulfide is a very common issue in this reduction. It can arise from either incomplete reduction or oxidation of the thiol product during the reaction or workup.
Possible Causes and Solutions:
-
Choice and Stoichiometry of Reducing Agent:
-
Cause: Some reducing agents or reaction conditions may favor the formation of the disulfide as a stable intermediate or final product. Insufficient reducing agent will lead to incomplete reduction.
-
Solution:
-
Zinc Dust and Acid: This is a classic and effective method. Using a sufficient excess of activated zinc dust in an acidic medium (e.g., sulfuric acid or acetic acid) can drive the reaction to the thiol. [5]The quality of the zinc dust is crucial; it may need to be activated (e.g., with dilute HCl) to remove surface oxides.
-
Triphenylphosphine: This reagent can be used for a cleaner reduction, often with good selectivity for the thiol. [6][7] * Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce sulfonyl chlorides to thiols. However, it is not chemoselective and will reduce other functional groups. [4] * Catalytic Hydrogenation: Hydrogenation over a palladium catalyst in the presence of a base can be a clean method for this transformation. [8]
-
-
-
Reaction Conditions:
-
Cause: Temperature and reaction time can influence the product distribution.
-
Solution: Optimize the reaction temperature and time for your chosen reducing agent. For zinc/acid reductions, maintaining a moderate temperature may be necessary to control the reaction rate.
-
-
Oxidative Workup:
-
Cause: As with the Leuckart synthesis, exposure of the thiol product to air during workup, especially under neutral or basic conditions, will lead to disulfide formation.
-
Solution: Use an inert atmosphere and perform an acidic workup as described in Problem 3.
-
Problem 5: Difficulty in Purifying the Thiol from the Disulfide
Question: I have a mixture of this compound and the corresponding disulfide. How can I separate them effectively?
Answer:
Separating a thiol from its disulfide can be challenging due to their similar physical properties. A combination of chemical treatment and physical separation is often most effective.
Purification Strategies:
-
Reduction of the Crude Product:
-
Procedure: Before final purification, treat the entire crude product mixture with a reducing agent to convert the disulfide back to the thiol. A common method is to stir the mixture with zinc dust and a small amount of acid (e.g., acetic acid or HCl) in a suitable solvent like ethanol or THF.
-
Rationale: This converts the main impurity into the desired product, simplifying the subsequent purification.
-
-
Base Extraction:
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane). Extract the organic phase with an aqueous solution of a base, such as 10% NaOH. The thiol, being acidic, will deprotonate and move into the aqueous layer as the thiolate salt, while the non-acidic disulfide remains in the organic layer. Separate the layers and then carefully re-acidify the aqueous layer with a non-oxidizing acid (e.g., cold HCl) to precipitate the pure thiol. The thiol can then be extracted back into an organic solvent, washed, and dried.
-
Rationale: This method exploits the acidic nature of the thiol for separation. It is crucial to perform the re-acidification and subsequent steps under an inert atmosphere to prevent re-oxidation.
-
-
Distillation:
-
Procedure: If the thiol is thermally stable, vacuum distillation can be an effective purification method. The boiling points of the thiol and disulfide are typically different enough to allow for separation.
-
Rationale: This is a physical separation method based on boiling point differences. It is important to perform the distillation under reduced pressure to avoid thermal decomposition of the thiol.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when synthesizing this compound?
A1: The primary safety concerns are:
-
Diazonium Salts (Leuckart Route): These intermediates can be explosive, especially in a dry state or upon uncontrolled decomposition. Always handle them in solution at low temperatures and follow procedures carefully to avoid their accumulation. [1]* Thiols: this compound, like most thiols, has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Many of the reagents used, such as strong acids, bases, and reducing agents like LiAlH₄, are hazardous and require careful handling.
Q2: How does the steric hindrance from the two methyl groups in this compound and its precursors affect the synthesis?
A2: The ortho and meta methyl groups can exert steric effects that influence reaction rates and selectivity.
-
Diazotization: The ortho-methyl group can provide some steric hindrance around the amino group, which might slightly decrease the rate of diazotization compared to less hindered anilines.
-
Nucleophilic Aromatic Substitution: In reactions involving nucleophilic attack on the aromatic ring, the methyl groups can influence the regioselectivity and rate of the reaction. However, in the Leuckart synthesis, the reaction occurs at the diazonium group, which is external to the ring.
-
Newman-Kwart Rearrangement: For alternative syntheses like the Newman-Kwart rearrangement, ortho substituents can actually be beneficial by restricting rotation around the Ar-O bond, which decreases the entropy of activation for the rearrangement. [9] Q3: What are the characteristic analytical signatures to distinguish this compound from its disulfide byproduct?
A3: Several analytical techniques can be used for this purpose:
| Technique | This compound | Bis(2,3-dimethylphenyl) disulfide |
| ¹H NMR | A singlet for the thiol proton (-SH), typically in the range of 3-4 ppm. The chemical shifts of the aromatic and methyl protons will also be characteristic. [10] | Absence of the -SH proton signal. The aromatic and methyl proton signals will have slightly different chemical shifts compared to the thiol due to the change in the electronic environment. [11][12] |
| ¹³C NMR | The carbon atom attached to the sulfur will have a characteristic chemical shift. | The chemical shift of the carbon atom attached to the sulfur will be different from that in the thiol. |
| GC-MS | A distinct molecular ion peak and a characteristic fragmentation pattern. Common fragments may arise from the loss of the -SH group or cleavage of the aromatic ring. | A molecular ion peak corresponding to the dimer. The fragmentation pattern will be different, often showing a fragment corresponding to the monomeric thiol radical cation. |
| IR Spectroscopy | A weak absorption band for the S-H stretch, typically around 2550-2600 cm⁻¹. | Absence of the S-H stretching band. |
Q4: Are there any "greener" or more environmentally friendly methods for the synthesis of this compound?
A4: Yes, research is ongoing to develop more sustainable methods for thiol synthesis. Some approaches include:
-
Catalytic Hydrogenation: As mentioned, using H₂ gas with a catalyst for the reduction of the sulfonyl chloride is a cleaner alternative to stoichiometric metal reductants. [8]* Thiol Synthesis from Aryl Halides: Palladium- or copper-catalyzed C-S coupling reactions using a sulfur source like thiourea or sodium sulfide are being developed. [13]These methods can sometimes offer milder conditions and avoid the use of hazardous reagents like those in the diazotization route.
-
Newman-Kwart Rearrangement: While this reaction often requires high temperatures, recent developments using photoredox catalysis can allow the reaction to proceed at room temperature, making it a potentially greener alternative. [14]
References
- American Chemical Society. (n.d.). Reduction of Sulfonyl Chlorides to Thiols. ACS Publications.
- Sciencemadness Discussion Board. (2008). sulfonylchloride to thiol.
- Organic Syntheses. (n.d.). m-THIOCRESOL.
- Google Patents. (n.d.). Hydrogen reduction of sulfonyl chlorides to thiols.
- Wikipedia. (n.d.). Leuckart thiophenol reaction.
- Organic Chemistry Portal. (n.d.). Reduction of sulfonyl chlorides.
- ResearchGate. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols.
- Royal Society of Chemistry. (2009). A novel, practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives.
- ChemistryStudent. (n.d.). Azo Dye Formation (A-Level).
- Royal Society of Chemistry. (2011). Electronic Supporting Information for: Graphene Oxide: A Convenient and Metal-Free Catalyst for the Oxidation of Sulfides.
- Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement.
- Chem-Station. (2016). Newman-Kwart Rearrangement.
- ResearchGate. (2014). 1H and 13C NMR study of 2-substituted phenyl methyl sulphides.
- Chemistry Stack Exchange. (2020). Purification of thiols.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- Scribd. (n.d.). Potassium Ethyl Xanthate Uses & Reactions.
- PubMed. (2005). An unprecedented concerted pathway in the alkaline hydrolysis of S-aryl thioesters.
- Digital Scholarship@UNLV. (2010). Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins.
- National Center for Biotechnology Information. (2022). The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS.
- Reddit. (2021). Effect on steric hindrance on nucleophiles.
- ResearchGate. (2014). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 9. Steric effects on mesomerism: XII). On the effective size of methyl(ene) groups, especially in ortho‐xylene derivatives | Semantic Scholar [semanticscholar.org]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. rsc.org [rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Yield of 2,3-Dimethylbenzenethiol
Welcome to the technical support center for the synthesis and optimization of 2,3-Dimethylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound via the reduction of 2,3-dimethylbenzenesulfonyl chloride, but I am observing a very low yield or no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or negligible yields in the reduction of 2,3-dimethylbenzenesulfonyl chloride to the corresponding thiol can stem from several factors, primarily related to the choice of reducing agent, reaction conditions, and the purity of the starting material.
Potential Causes and Solutions:
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.
-
Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally effective for this transformation. However, their reactivity can be compromised by improper handling or storage, leading to deactivation by moisture. Soaker, weaker reducing agents may not be sufficient to drive the reaction to completion.
-
Solution:
-
Ensure your LiAlH₄ is fresh and has been stored under anhydrous conditions.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by atmospheric moisture.
-
Consider alternative robust reduction systems, such as zinc dust in the presence of a strong mineral acid like hydrochloric acid, which is a common industrial method for this type of reduction.[1][2]
-
-
-
Suboptimal Reaction Temperature: Temperature control is crucial for balancing reaction rate and selectivity.
-
Causality: The reduction of sulfonyl chlorides is often exothermic. If the temperature is too low, the reaction may be sluggish or not initiate at all. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Solution:
-
For reductions using zinc and acid, maintaining a temperature range of 30°C to 50°C is often recommended to ensure a controlled and efficient reaction.[1]
-
When using hydrides like LiAlH₄, the initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0°C) to control the initial exotherm, followed by a gradual warming to room temperature or gentle reflux to drive the reaction to completion.
-
-
-
Impure Starting Material: The purity of the 2,3-dimethylbenzenesulfonyl chloride is paramount.
-
Causality: Impurities in the starting material can interfere with the reduction process. For instance, residual starting materials from the chlorosulfonation of o-xylene can lead to the formation of undesired byproducts.
-
Solution:
-
Purify the 2,3-dimethylbenzenesulfonyl chloride before use, for example, by recrystallization or column chromatography.
-
Confirm the purity of your starting material using analytical techniques such as ¹H NMR or melting point determination.
-
-
-
Formation of Disulfide Byproduct: Over-oxidation of the thiol product can lead to the formation of the corresponding disulfide.
-
Causality: Thiols are susceptible to oxidation, especially in the presence of air, to form disulfides. This can occur during the reaction or workup.
-
Solution:
-
Maintain an inert atmosphere throughout the reaction and workup.
-
If disulfide formation is suspected, the disulfide can be reductively cleaved back to the thiol. A common method is to treat the reaction mixture with a reducing agent like sodium borohydride (NaBH₄) after the primary reduction.[3]
-
-
Issue 2: Difficulty in Product Purification
Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the common impurities and the best purification strategies?
Answer:
Purification of this compound can be challenging due to its physical properties and the nature of potential impurities.
Common Impurities and Purification Strategies:
-
Unreacted Starting Material (2,3-dimethylbenzenesulfonyl chloride):
-
Detection: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the presence of the starting material.
-
Removal:
-
Aqueous Workup: During the workup, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze and remove any remaining sulfonyl chloride.
-
Column Chromatography: If the sulfonyl chloride persists, purification by column chromatography on silica gel is an effective method. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
-
-
-
Disulfide (1,2-bis(2,3-dimethylphenyl) disulfide):
-
Detection: Disulfides have different retention factors on TLC and elution times in GC compared to the corresponding thiol.
-
Removal:
-
Reductive Workup: As mentioned previously, treating the crude product with a reducing agent like NaBH₄ will convert the disulfide back to the desired thiol.
-
Column Chromatography: The disulfide can also be separated from the thiol by column chromatography, as it is typically less polar.
-
-
-
Other Isomers:
-
Causality: The synthesis of the 2,3-dimethylbenzenesulfonyl chloride precursor from o-xylene can sometimes yield a mixture of isomers.
-
Removal: Careful fractional distillation under reduced pressure can be effective in separating isomers with different boiling points. Alternatively, preparative HPLC may be necessary for achieving high purity.
-
General Purification Protocol:
-
After the reaction is complete, quench the reaction mixture carefully (e.g., by adding it to ice-water).
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, a mild aqueous base (e.g., NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and industrially relevant methods for synthesizing this compound and other aryl thiols are:
-
Reduction of Dimethylbenzenesulfonyl Chlorides: This involves the initial chlorosulfonation of o-xylene to produce 2,3-dimethylbenzenesulfonyl chloride, which is then reduced to the thiol.[1][2] This is a widely used method, though it can be associated with the formation of isomeric impurities.
-
From Diazonium Salts (via Xanthates): This method involves the diazotization of 2,3-dimethylaniline, followed by reaction with a xanthate salt (e.g., potassium ethyl xanthate). The resulting S-aryl xanthate is then hydrolyzed to yield the thiol.[4] This route can offer good regioselectivity.
-
Newman-Kwart Rearrangement: This is a multi-step process that starts from the corresponding phenol (2,3-dimethylphenol). The phenol is converted to an O-aryl dialkylthiocarbamate, which then undergoes thermal rearrangement to an S-aryl dialkylthiocarbamate, followed by hydrolysis to the thiol.[5]
Q2: What are the key safety precautions to consider when working with this compound and its precursors?
A2: Safety is paramount in any chemical synthesis. Key precautions include:
-
Handling of Thiols: Thiols, including this compound, are known for their strong, unpleasant odors.[6] All manipulations should be carried out in a well-ventilated fume hood. They can also cause skin and eye irritation.[6][7]
-
Corrosive Reagents: The synthesis often involves corrosive reagents such as chlorosulfonic acid and strong mineral acids.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Flammability: 2,4-Dimethylbenzenethiol is a flammable liquid, and it is likely that the 2,3-isomer has similar properties.[9] Avoid open flames and sources of ignition.
-
Reactive Reagents: Strong reducing agents like LiAlH₄ are highly reactive with water and should be handled with extreme care under anhydrous conditions.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the synthesis of this compound can be effectively monitored using the following techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of the starting material (e.g., 2,3-dimethylbenzenesulfonyl chloride) and the appearance of the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction. It allows for the separation and identification of starting materials, intermediates, products, and byproducts, providing a more quantitative assessment of the reaction's progress.
-
¹H NMR Spectroscopy: Taking small aliquots from the reaction mixture (after a mini-workup) and analyzing them by ¹H NMR can show the conversion of the starting material to the product by observing the disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the product.
Section 3: Data and Protocols
Table 1: Recommended Reaction Parameters for Thiol Synthesis
| Synthetic Route | Key Reagents | Temperature Range | Typical Reaction Time | Reported Yield Range | Reference |
| Reduction of Sulfonyl Chloride | 2,3-Dimethylbenzenesulfonyl chloride, Zinc, Mineral Acid | 30°C - 50°C | 1 - 3 hours | 70% - 90% | [1] |
| Diazotization via Xanthate | 2,3-Dimethylaniline, NaNO₂, Acid, Potassium Ethyl Xanthate | 0°C - 5°C (Diazotization), Room Temp (Xanthate reaction) | 2 - 4 hours | Good to Excellent | [4] |
| Newman-Kwart Rearrangement | 2,3-Dimethylphenol, N,N-Dimethylthiocarbamoyl chloride, High Temp, Base | 270°C - 275°C (Pyrolysis) | 45 min (Pyrolysis) | 71% - 80% | [5] |
Experimental Workflow: Reduction of 2,3-Dimethylbenzenesulfonyl Chloride
Caption: Workflow for the reduction of 2,3-dimethylbenzenesulfonyl chloride.
References
- Vertex AI Search.
- Organic Syntheses Procedure.
- A Process For Preparing 2,4 Dimethylthiophenol - Quick Company.
- 2,3-dimethylphenol synthesis - ChemicalBook.
- CN111187188A - Synthesis method of substituted thiophenol - Google P
- This compound 18800-51-6 wiki - Guidechem.
- 2 - SAFETY D
- This compound | CAS No- 18800-51-6 | Simson Pharma Limited.
- 2,6-Dimethylbenzenethiol 95 118-72-9 - Sigma-Aldrich.
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
- SAFETY D
- Synthetic access to thiols: A review - Indian Academy of Sciences.
- Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 - Smolecule.
- Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal.
- SAFETY D
- 18800-51-6|this compound|BLD Pharm.
- 2,5-Dimethylbenzenethiol 97 4001-61-0 - Sigma-Aldrich.
- This compound - CAS:18800-51-6 - Sunway Pharm Ltd.
- Optimization of the reaction conditions | Download Table - ResearchG
- CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google P
- Thiol Type Collectors Adsorption Mechanisms - 911Metallurgist.
- 2,4-Dimethylbenzenethiol | Drug Information, Uses, Side Effects, Pharma intermedi
- 3,5-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 2736235 - PubChem.
- Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community.
- The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides.
- Thiol-click chemistry: A multifaceted toolbox for small molecule and polymer synthesis | Request PDF - ResearchG
- 2,4-Dimethylbenzenethiol 95 13616-82-5 - Sigma-Aldrich.
- CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis.
- Thiol synthesis methods: a review | Request PDF - ResearchG
- 2,5-Dimethylbenzenethiol 97 4001-61-0 - Sigma-Aldrich.
- 18800-53-8|3,4-Dimethylbenzenethiol|BLD Pharm.
- 3,4-Dimethylbenzenethiol 98 18800-53-8 - Sigma-Aldrich.
Sources
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- 4. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2,3-Dimethylbenzenethiol
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of 2,3-Dimethylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound. As a substituted thiol, this compound presents unique challenges, most notably its susceptibility to oxidation and the characteristic strong odor of thiols. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Safety First - Essential Handling Precautions
Handling thiols requires strict adherence to safety protocols due to their potential health hazards and pervasive odor.
Q: What are the mandatory safety precautions for handling this compound?
A: Due to its stench, potential for skin and eye irritation, and respiratory effects, all work with this compound must be conducted in a certified chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1][2] Inspect gloves for any signs of degradation before use.[2]
-
Ventilation: Ensure your fume hood has adequate airflow. Handle the product only in a closed system or with appropriate exhaust ventilation.[3][4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] It is incompatible with strong oxidizing agents, acids, and bases.[1]
-
Spill & Waste Management: Have a plan for accidental spills. Small spills can be absorbed with inert material like sand or silica gel.[2][3] All waste, including contaminated consumables, must be treated to neutralize the thiol (e.g., with bleach) before disposal according to your institution's guidelines.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the chromatographic purification of this compound.
Q: What is the most suitable stationary phase for purifying this compound?
A: Standard silica gel (mesh 230-400 for flash chromatography) is the most common and effective stationary phase.[5] Silica gel is a polar adsorbent, which allows for good separation of the moderately polar thiol from less polar impurities like disulfide byproducts or more polar impurities.[6][7] Given that silica gel is slightly acidic, if your compound shows signs of degradation, neutral alumina could be considered as an alternative.[6][8]
Q: How do I select the optimal mobile phase (eluent) for my separation?
A: The selection process should always begin with Thin-Layer Chromatography (TLC).[5][9]
-
Start with a non-polar solvent system: Begin with 100% hexanes or petroleum ether.
-
Gradually increase polarity: Add a more polar solvent, such as ethyl acetate or dichloromethane, in increasing increments (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexanes).
-
Target an Rf value: For optimal separation on a column, aim for an Rf (retention factor) of 0.25-0.35 for this compound on your TLC plate.[6] This Rf value typically provides the best balance, ensuring the compound moves down the column but is sufficiently retained to separate from impurities.
Q: My this compound appears to be oxidizing into a disulfide during purification. How can I prevent this?
A: Thiol oxidation is a primary challenge. The disulfide byproduct, bis(2,3-dimethylphenyl) disulfide, is less polar and will elute faster than the target thiol. To minimize oxidation:
-
Use De-gassed Solvents: Oxygen dissolved in the eluent is a major culprit. Before use, sparge your mobile phase solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Efficiently: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up solvent flow, is highly recommended over gravity chromatography.[5]
-
Maintain an Inert Atmosphere: If possible, packing and running the column under a nitrogen or argon atmosphere can further reduce exposure to oxygen.
Q: What are the common impurities I should be looking for?
A: Besides the disulfide oxidation product, other potential impurities depend on the synthetic route but often include:
-
Isomeric Impurities: Other dimethylbenzenethiol isomers (e.g., 2,4- or 2,5-dimethylbenzenethiol) may be present and can be difficult to separate due to very similar polarities.[10][11][12]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Other minor products formed during the synthesis. Analytical techniques like GC-MS are excellent for identifying the profile of impurities in your crude material before you begin purification.[10]
Part 3: Detailed Experimental Protocol
This protocol outlines a standard procedure for flash column chromatography of this compound.
Workflow Overview
Caption: Workflow for purifying this compound.
Step-by-Step Methodology
-
Column Preparation (Wet Slurry Method):
-
Secure a glass column of appropriate size vertically to a stand inside a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[13]
-
In a beaker, prepare a slurry of silica gel in your starting mobile phase (the solvent system determined by TLC).[6] Mix thoroughly to remove air bubbles.[6]
-
Quickly pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[6][14]
-
Once the silica has settled, add another thin layer (~0.5 cm) of sand on top to protect the silica bed surface.[15]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [15]
-
-
Sample Loading:
-
Wet Loading (Recommended for liquids/oils): Dissolve your crude this compound in the minimum amount of mobile phase.[15] Carefully add this solution dropwise to the top of the silica bed using a pipette.[15] Drain the solvent until the sample has fully entered the silica bed. Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the entire sample is loaded in a narrow band.[14]
-
Dry Loading (For solids or poorly soluble samples): Dissolve your crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[15] Carefully add this powder to the top of the packed column.[15]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock and applying gentle, steady pressure to the top of the column using compressed air or nitrogen (flash chromatography).[5][14]
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for medium-sized columns.[7]
-
-
Analysis:
Part 4: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to common problems.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Q: My compound is eluting too quickly (with the solvent front) or is not separating from a non-polar impurity.
A: This indicates your mobile phase is too polar. The eluent is competing too effectively for sites on the silica, washing everything through without interaction.[6]
-
Solution: Decrease the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5% or 2%.[8]
Q: My compound is stuck at the top of the column and will not move.
A: This means your mobile phase is not polar enough to displace the compound from the silica gel.[8][16]
-
Solution: Gradually and systematically increase the polarity of your mobile phase. You can do this by preparing eluents with higher percentages of the polar solvent (e.g., move from 5% to 10% to 20% ethyl acetate). This is known as a step-gradient elution.
Q: The separation between my bands is poor, and all my fractions are mixed.
A: This can be caused by several factors:
-
Incorrect Eluent: The polarity might not be optimal. Re-run TLCs to find a solvent system that gives better separation between the spots.
-
Column Overloading: You have loaded too much crude material for the amount of silica. A general rule is to use a silica-to-sample mass ratio of at least 20:1 to 50:1 for difficult separations.[6]
-
Band Broadening: The initial sample band was too wide. This happens if you dissolve the sample in too much solvent during loading or use a solvent that is much more polar than the mobile phase.[15] Always use the minimum amount of solvent for loading.
Q: The column is running very slowly or has stopped completely.
A: This indicates a blockage or excessive back pressure.
-
Solution 1: Check for leaks in your pressure system. Ensure all connections are secure.
-
Solution 2: The column may be packed too tightly, or the silica gel fines may have clogged the bottom frit.[17] Applying slightly more pressure may help, but if it is completely blocked, the column may need to be repacked.
-
Solution 3: Your compound may have precipitated at the top of the column due to low solubility in the eluent. If this occurs, you may need to change your solvent system.
Part 5: Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18800-51-6 | [18] |
| Molecular Formula | C8H10S | [18][19] |
| Molecular Weight | 138.23 g/mol | [18][19] |
| Appearance | Light yellow to brown liquid/solid | [19] |
| Boiling Point | ~214 °C (estimate) | [19] |
| LogP | 3.27 | [18] |
| pKa | 6.92 (estimate) | [19] |
Note: The LogP value indicates moderate non-polarity, consistent with its elution behavior in hexane/ethyl acetate systems.
Table 2: Example Solvent Systems and Expected Elution Order
| Compound | Expected Polarity | Example Eluent System (Hexane:EtOAc) | Expected Elution Order |
| bis(2,3-dimethylphenyl) disulfide | Low (Non-polar) | 98:2 to 95:5 | First |
| This compound | Moderate | 95:5 to 90:10 | Second |
| Isomeric Phenol Impurity | High (Polar) | 80:20 or lower | Last |
References
- SIELC Technologies. (2018). Benzenethiol, 2,3-dimethyl-. [Link]
- Angene Chemical. (2024). Safety Data Sheet: 2,5-Dimethylfuran-3-thiol. [Link]
- Cytiva. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.).
- ChemistryViews. (2012).
- SIELC Technologies. (2018). Benzenethiol, 2,4-dimethyl-. [Link]
- Wikipedia. (n.d.).
- Request PDF. (2025).
- Chemistry LibreTexts. (2023).
- Organic Syntheses. (2025).
- Magritek. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Lisa Nichols. (2022).
- Magritek. (n.d.).
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol. [Link]
- Carroll, K. S. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 15, 230-240. [Link]
- ResearchGate. (2017).
Sources
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- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 18. Benzenethiol, 2,3-dimethyl- | SIELC Technologies [sielc.com]
- 19. This compound | 18800-51-6 [chemicalbook.com]
stability and degradation of 2,3-Dimethylbenzenethiol
Welcome to the technical support guide for 2,3-Dimethylbenzenethiol (CAS 18800-51-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent properties of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability and prevent degradation, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, open flames, and other ignition sources.[3][4][5] The compound is susceptible to oxidation, so minimizing exposure to air is the most critical factor for long-term storage.
Q2: What is the primary degradation pathway for this compound?
The thiol group (-SH) is readily susceptible to oxidation. The most common degradation pathway for this compound, like other thiophenols, is the oxidative coupling of two thiol molecules to form a disulfide bond.[6] This results in the formation of bis(2,3-dimethylphenyl) disulfide. This reaction is significantly accelerated by the presence of oxygen, basic conditions, and certain metal ions.[6]
Q3: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent. The thiol group is acidic, with a predicted pKa of approximately 6.92.[1][7] At pH values near or above its pKa, the thiol group deprotonates to form the thiophenolate anion. This anion is a more potent nucleophile and is significantly more susceptible to oxidation than the protonated thiol.[6][8][9] Therefore, in neutral to alkaline aqueous solutions, the rate of oxidative degradation to the disulfide increases substantially.[10]
Q4: What are the common impurities I might encounter in a sample of this compound?
The most prevalent impurity is its oxidation product, bis(2,3-dimethylphenyl) disulfide . Depending on the synthesis route and storage history, you may also find residual starting materials or byproducts. Thermal stress can lead to more complex degradation profiles, potentially including products from C-S bond cleavage.[11][12]
Q5: Is this compound sensitive to light or high temperatures?
Yes, both light and heat can promote degradation. Aromatic compounds can undergo photodegradation, a process that can be accelerated by photocatalysts.[13][14] While the product is generally stable at room temperature, elevated temperatures can induce thermal decomposition.[4][12] Studies on related thiophenols have shown that high temperatures (e.g., >200°C) can lead to complex decomposition, including cleavage of the carbon-sulfur bond.[11][12] It is advisable to protect the compound from light by using amber vials and to avoid prolonged exposure to high temperatures.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Problem: Unexpected peaks appear in my HPLC/GC analysis of this compound.
-
Plausible Cause: This is a classic sign of degradation, most commonly due to oxidation. The primary suspect for the new peak is bis(2,3-dimethylphenyl) disulfide .
-
Diagnostic Approach:
-
Mass Spectrometry (MS): If using LC-MS or GC-MS, look for a peak with a molecular weight corresponding to the disulfide. The molecular weight of this compound is 138.23 g/mol . The disulfide (C16H18S2) would have a molecular weight of approximately 274.44 g/mol .
-
Retention Time: The disulfide is less polar and larger than the parent thiol. In reverse-phase HPLC, it will have a longer retention time.
-
-
Preventative Solution: Rigorously adhere to proper handling and storage protocols. Prepare solutions fresh using deoxygenated solvents. Purge vials with an inert gas (nitrogen or argon) before sealing. Use of amber vials is recommended to prevent light-induced degradation.
Problem: I am observing a progressive loss of concentration in my stock solution.
-
Plausible Cause: This is likely due to oxidative degradation to the disulfide, especially if the solution is not stored under an inert atmosphere. Another possibility, particularly with dilute solutions, is adsorption onto the surface of the storage container.
-
Diagnostic Approach:
-
Analyze the stock solution using a calibrated HPLC or GC method (see Protocol 1) to confirm the decrease in the parent compound's peak area and the potential increase in the disulfide peak area.
-
Prepare a fresh solution and re-assay to confirm the initial concentration.
-
-
Preventative Solution: Prepare stock solutions in high-quality, silanized amber glass vials to minimize surface adsorption. Use deoxygenated solvents and purge the headspace of the vial with inert gas before sealing. Store solutions at the recommended temperature of 2-8°C.
Problem: My reaction yields are inconsistent when using this compound.
-
Plausible Cause:
-
Purity Issues: The presence of the disulfide impurity means the actual concentration of the active thiol is lower than calculated, leading to lower yields. The disulfide is generally unreactive in nucleophilic substitution reactions where the thiol is intended to participate.
-
pH Effects: If your reaction is run in a neutral or basic medium, a significant portion of the thiol will exist as the highly reactive thiophenolate anion.[6] While this enhances its nucleophilicity, it can also lead to unwanted side reactions or faster degradation.
-
-
Diagnostic Approach:
-
Purity Verification: Always check the purity of the reagent lot before use, especially if it has been stored for an extended period. Use the HPLC method in Protocol 1.
-
pH Monitoring: Carefully monitor and control the pH of your reaction mixture.
-
-
Preventative Solution: Purify the this compound by an appropriate method if significant disulfide content is detected. For reactions requiring the thiol form, maintain a slightly acidic pH (pH < 6). If the thiophenolate is the desired reactant, ensure the reaction is performed under strictly anaerobic conditions to prevent rapid oxidative degradation.
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Disulfide Detection
This protocol provides a general reverse-phase HPLC method to assess the purity of this compound and detect the presence of its primary oxidative impurity, bis(2,3-dimethylphenyl) disulfide.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 236 nm (for the thiol) and 254 nm (general purpose, good for disulfide as well).[15]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Results:
-
This compound will elute earlier.
-
The less polar bis(2,3-dimethylphenyl) disulfide will have a significantly longer retention time.
-
Purity can be calculated based on the relative peak areas.
-
Protocol 2: Monitoring pH-Dependent Stability via UV-Vis Spectroscopy
This protocol demonstrates the effect of pH on the electronic structure of this compound by observing the shift in its UV absorption spectrum.
-
Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., carbonate-bicarbonate buffer).
-
Stock solution of this compound (approx. 1 mg/mL in methanol).
-
-
Procedure:
-
Prepare three separate volumetric flasks with the buffer solutions (pH 4, 7, and 10).
-
Add a small aliquot of the methanol stock solution to each flask to achieve a final concentration in the low µg/mL range (e.g., 5-10 µg/mL). Ensure the final methanol concentration is low (<1%) to not significantly alter the buffer pH.
-
Use the corresponding buffer as a blank to zero the spectrophotometer.
-
Scan the UV spectrum of each solution from 200 nm to 350 nm.
-
-
Expected Results:
-
At pH 4 , the compound will be fully protonated (-SH). You will observe an absorption maximum characteristic of the thiophenol, likely around 236 nm, analogous to thiophenol itself.[15]
-
At pH 10 , the compound will be deprotonated to the thiophenolate anion (-S⁻). This results in a bathochromic (red) shift of the absorption maximum to a longer wavelength, likely around 263 nm.[15]
-
At pH 7 , which is very close to the pKa, you will observe a spectrum that is a composite of both the protonated and deprotonated forms, demonstrating the equilibrium at this pH. This also highlights the compound's sensitivity to oxidation under physiological pH conditions.
-
Protocol 3: Safe Handling and Stock Solution Preparation
This protocol outlines the best practices for handling the solid compound and preparing solutions to minimize degradation.
-
Handling Solid:
-
Handle the solid material in a well-ventilated area or a chemical fume hood.[3][16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3]
-
To weigh the compound, briefly remove it from cold storage and allow it to equilibrate to room temperature in a desiccator to prevent water condensation on the cold solid.
-
If possible, perform weighing and transfers in a glove box under an inert atmosphere.
-
-
Preparing Solutions:
-
Select a suitable solvent (e.g., acetonitrile, methanol, or THF).
-
Deoxygenate the solvent by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
Transfer the deoxygenated solvent via cannula or a gas-tight syringe to a clean, dry vial containing the weighed this compound.
-
After the solid has dissolved, purge the headspace of the vial with the inert gas for 1-2 minutes before sealing tightly with a septum-lined cap.
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Store the solution at 2-8°C.
-
Section 4: Data and Diagrams
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18800-51-6 | [17] |
| Molecular Formula | C₈H₁₀S | [7] |
| Molecular Weight | 138.23 g/mol | [7] |
| Appearance | Light yellow to brown solid | [1][18] |
| Boiling Point | ~214 °C (estimate) | [18] |
| Density | ~1.034 g/mL | [1][18] |
| pKa | 6.92 ± 0.48 (Predicted) | [1][7] |
| Storage Temperature | 2-8°C | [1] |
Visualizations
Sources
- 1. This compound CAS#: 18800-51-6 [m.chemicalbook.com]
- 2. 18800-51-6|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.no [fishersci.no]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Thiophenol - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemos.de [chemos.de]
- 17. This compound | 18800-51-6 [chemicalbook.com]
- 18. This compound CAS#: 18800-51-6 [chemicalbook.com]
Technical Support Center: Synthesis of Sterically Hindered Thiophenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis of sterically hindered thiophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in introducing a thiol moiety onto sterically congested aromatic rings. The inherent electronic and steric properties of these substrates often lead to low yields, side-product formation, and purification difficulties. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to navigate these complex synthetic landscapes.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses the most common problems encountered during the synthesis of sterically hindered thiophenols in a practical, question-and-answer format.
Problem 1: Low to No Product Yield
Q1: My standard nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide on a di-ortho-substituted aryl halide is failing. What is the underlying issue and what are my alternatives?
A1: This is a classic challenge rooted in steric hindrance. The bulky ortho-substituents on your aryl halide prevent the sulfur nucleophile from approaching the carbon atom bearing the leaving group, thus inhibiting the formation of the required Meisenheimer complex.
Root Cause Analysis & Solutions:
-
Re-evaluate the Synthetic Strategy: For severely hindered systems, SNAr is often not a viable path. Transitioning to a different synthetic approach is the most effective solution.
-
The Newman-Kwart Rearrangement: This is arguably the most robust and reliable method for synthesizing sterically hindered thiophenols.[1] It involves the thermal rearrangement of an O-aryl thiocarbamate to the isomeric S-aryl thiocarbamate, which is then hydrolyzed to the target thiophenol. The intramolecular nature of the key rearrangement step bypasses the challenges of intermolecular steric hindrance.
-
Metal-Catalyzed Cross-Coupling: Modern palladium and copper-catalyzed C–S bond formation reactions are powerful tools for forging bonds that are otherwise difficult to make.[2] These methods tolerate a wide range of functional groups and can be effective for hindered substrates.
-
-
Optimize Cross-Coupling Conditions: If you opt for a cross-coupling strategy, careful optimization is critical.
-
Ligand Choice is Crucial: Bulky, electron-rich phosphine ligands (e.g., Xantphos, Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reductive elimination step, which can be slow for hindered substrates.
-
Sulfur Source: A variety of sulfur sources can be employed, from simple thiols (in couplings with aryl halides) to reagents like sodium thiosulfate, which can act as a mercapto surrogate.[3]
-
Problem 2: Significant Disulfide Byproduct Formation
Q2: I am observing a significant amount of the corresponding disulfide in my reaction mixture, which is complicating purification and lowering the yield of the desired thiophenol. How can I prevent this?
A1: Thiophenols, particularly electron-rich ones, are highly susceptible to aerobic oxidation to form disulfides. This can occur during the reaction, workup, or even storage.
Preventative & Remedial Measures:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.[4]
-
Degas all solvents thoroughly before use (e.g., by sparging with argon or nitrogen for 30-60 minutes).
-
Run the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
During workup, use degassed water and solvents. If possible, perform extractions and filtrations under a blanket of inert gas.
-
-
Reductive Workup: If disulfide formation is unavoidable, it can often be reversed.
-
Acidic Quench: Quenching the reaction with a mild, degassed acid can help. The protonated thiol is generally less prone to oxidation than the thiolate anion.
Problem 3: Purification Challenges
Q3: My crude product is a complex mixture, and the target thiophenol is difficult to separate from starting materials or phenol-type impurities by column chromatography. What purification strategies can I employ?
A1: Co-elution and contamination with structurally similar impurities are common. Thiophenols can also streak on silica gel due to their acidity.
Advanced Purification Protocols:
-
Caustic Extraction: Thiophenols are more acidic than the corresponding phenols. This property can be exploited for purification.[6]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, ether).
-
Extract with a dilute, cold, and degassed aqueous NaOH or Na₂CO₃ solution. The thiophenol will selectively deprotonate and move to the aqueous layer, leaving less acidic impurities behind.
-
Carefully acidify the aqueous layer with cold, dilute HCl to re-protonate the thiophenol, which will precipitate or can be extracted back into an organic solvent.
-
Caution: This process must be done quickly and with degassed solutions to minimize oxidation of the thiolate in the basic aqueous phase.
-
-
Derivatization: If direct purification fails, consider a temporary derivatization strategy. For example, protect the thiol as a thioester or thioether, purify the stable derivative, and then cleave the protecting group in a final step.[7]
-
Solid-Phase Scavenging: Use a polymer-bound scavenger resin to selectively remove impurities. For example, a resin-bound isocyanate could remove unreacted amine starting materials, or a resin-bound base could remove acidic impurities.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sterically hindered thiophenols? A: Beyond standard laboratory safety protocols, two issues are paramount:
-
Odor: Thiophenols have extremely potent and unpleasant odors. All manipulations must be conducted in a well-ventilated fume hood. Any contaminated glassware should be quenched with bleach or hydrogen peroxide before being removed from the hood.[4]
-
Toxicity: Thiophenols are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Always consult the Safety Data Sheet (SDS) before use.[9]
Q2: For the Newman-Kwart rearrangement, what temperatures are typically required, and how do I monitor the reaction? A: The rearrangement is thermally driven and typically requires high temperatures, often between 200-300 °C. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether. Progress is best monitored by taking small aliquots (if possible) and analyzing them by TLC, GC-MS, or ¹H NMR to observe the disappearance of the O-aryl thiocarbamate and the appearance of the S-aryl isomer.[1]
Q3: Can I use microwave-assisted synthesis to accelerate these reactions? A: Yes, microwave heating can be highly effective, particularly for the Newman-Kwart rearrangement and some metal-catalyzed cross-coupling reactions.[4] It can dramatically reduce reaction times from many hours to minutes and may improve yields by minimizing thermal decomposition.
Key Experimental Protocols & Methodologies
Protocol 1: Synthesis via Newman-Kwart Rearrangement
This two-step protocol is ideal for preparing a thiophenol from a sterically hindered phenol.
Step A: Synthesis of O-Aryl Thiocarbamate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the sterically hindered phenol (1.0 eq) and a mild base like potassium carbonate (1.5 eq) in a polar aprotic solvent (e.g., DMF or acetone).
-
Add dimethylthiocarbamoyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-12 hours, monitoring by TLC until the phenol is consumed.
-
Perform an aqueous workup: pour the mixture into water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting O-aryl thiocarbamate by column chromatography or recrystallization.
Step B: Thermal Rearrangement and Hydrolysis
-
Place the purified O-aryl thiocarbamate in a flask equipped for distillation or with a reflux condenser.
-
Heat the compound under a nitrogen atmosphere to 220-280 °C (neat or in a high-boiling solvent). The optimal temperature must be determined empirically.
-
Maintain this temperature for 1-5 hours. Monitor for the formation of the S-aryl isomer.
-
Cool the mixture. The crude S-aryl thiocarbamate can be directly hydrolyzed.
-
Add a solution of NaOH or KOH (5.0 eq) in aqueous ethanol and reflux the mixture for 4-16 hours until the thiocarbamate is fully consumed.
-
Cool the reaction, acidify with cold 2M HCl, and extract the desired thiophenol with ether or ethyl acetate. Wash, dry, and concentrate to yield the final product.
Protocol 2: Palladium-Catalyzed Thiolation of a Hindered Aryl Bromide
This method uses a modern cross-coupling approach.
-
To an oven-dried Schlenk flask, add the hindered aryl bromide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable ligand like Xantphos (4 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent, such as toluene or dioxane.
-
Add the thiol (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, filter through a pad of Celite, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Catalyst System 1 (Buchwald-Hartwig) | Catalyst System 2 (Ullmann-type) | Notes for Hindered Substrates |
| Metal Source | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or Cu(OAc)₂ | Palladium is often more versatile but copper can be more economical.[2][5] |
| Ligand | Biaryl Phosphines (e.g., Xantphos, SPhos) | Phenanthroline, Picolinic Acid | Bulky, electron-rich ligands are essential to facilitate reductive elimination.[10] |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO | High-boiling polar aprotic solvents are common for copper catalysis. |
| Temperature | 80 - 120 °C | 100 - 150 °C | Higher temperatures may be needed to overcome steric barriers. |
Visual Guides & Workflows
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low-yield reactions.
Mechanism: The Newman-Kwart Rearrangement
Caption: Key steps of the Newman-Kwart rearrangement mechanism.
References
- BenchChem. (2025).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- Laufer, R. J. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides. U.S. Patent No. 2,954,404.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- Zhang, M. R., et al. (2014). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
- Kwong, F. Y., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J Org Chem.
- Diva-portal.org. (n.d.).
- Lewis, et al. (2011). A method of isolating and recovering thiol-containing compounds. U.K. Patent No. GB2474057A.
- MDPI. (2024).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 6. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]
- 7. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB2474057A - A method of isolating and recovering thiol-containing compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Scale-Up Considerations for 2,3-Dimethylbenzenethiol Production
Welcome to the technical support center for the production of 2,3-Dimethylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate potential challenges, optimize your process, and ensure a safe and efficient scale-up.
Section 1: Synthesis Overview and Key Considerations
This compound is a valuable organosulfur compound used in the synthesis of various pharmaceuticals and specialty chemicals. Its production, particularly during scale-up, presents unique challenges that require careful consideration of the chosen synthetic route, reaction conditions, and safety protocols.
Two common synthetic pathways for the preparation of aromatic thiols, including this compound, are the Newman-Kwart Rearrangement and the Leuckart Thiophenol Reaction . Each method has its own set of advantages and potential pitfalls that must be understood for successful implementation.
The Newman-Kwart Rearrangement
This method involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which is then hydrolyzed to yield the thiophenol.[1][2] It is a powerful tool for converting phenols into thiophenols.[3]
Workflow Diagram: Newman-Kwart Rearrangement
Caption: General workflow for the synthesis of this compound via the Newman-Kwart Rearrangement.
The Leuckart Thiophenol Reaction
This classical method involves the decomposition of a diazoxanthate, derived from the corresponding aniline (2,3-dimethylaniline), to form an aryl xanthate.[4][5] Subsequent hydrolysis yields the desired aryl thiol.[6]
Workflow Diagram: Leuckart Thiophenol Reaction
Caption: General workflow for the synthesis of this compound via the Leuckart Thiophenol Reaction.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Issue 1: Low Yield in Newman-Kwart Rearrangement
Q: My Newman-Kwart rearrangement is giving a low yield of the S-aryl thiocarbamate. What are the potential causes and how can I improve it?
A: Low yields in the Newman-Kwart rearrangement are often attributed to incomplete reaction or side reactions due to the high temperatures required.[2] Here are several factors to investigate:
-
Insufficient Temperature: The rearrangement typically requires temperatures between 200-300 °C.[2] Ensure your reaction setup can achieve and maintain the necessary temperature uniformly.
-
Reaction Time: While high temperatures are necessary, prolonged reaction times can lead to decomposition. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent is critical. High-boiling polar solvents like diphenyl ether, DMA, or NMP can help stabilize the zwitterionic intermediate and facilitate the rearrangement.[1]
-
Purity of Starting Material: Impurities in the O-aryl thiocarbamate can catalyze side reactions at high temperatures.[1] Ensure the starting material is of high purity.
-
Alternative Catalysis: For temperature-sensitive substrates, consider photoredox catalysis, which can facilitate the rearrangement at ambient temperatures.[7]
Issue 2: Formation of Disulfide Byproducts
Q: I am observing a significant amount of a disulfide byproduct (bis(2,3-dimethylphenyl) disulfide) in my final product. How can I prevent this?
A: The formation of disulfides is a common issue with thiols, which are susceptible to oxidation.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use degassed solvents for the reaction and purification steps.
-
Reducing Agents during Workup: During the workup, the addition of a mild reducing agent can help to cleave any disulfide that has formed back to the thiol. However, this will require an additional purification step.
-
Storage: Store the final product under an inert atmosphere and in a cool, dark place to prevent oxidation.
Issue 3: Difficulties with the Diazotization Step in the Leuckart Reaction
Q: My diazotization of 2,3-dimethylaniline is problematic, leading to a low yield of the diazonium salt. What should I check?
A: Diazotization reactions are sensitive to temperature and stoichiometry.
-
Temperature Control: The reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Stoichiometry: Ensure the correct molar ratios of the amine, sodium nitrite, and acid are used. An excess of nitrous acid can lead to side reactions.
-
Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low temperature and prevent a buildup of nitrous acid.
Issue 4: Exothermic Reactions and Heat Management during Scale-Up
Q: I am concerned about the exothermic nature of my reaction as I scale up. What are the key considerations for heat management?
A: Poor heat management during scale-up can lead to runaway reactions, which are extremely dangerous.[8][9]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies at the lab scale to understand the heat of reaction and the rate of heat evolution.[9]
-
Controlled Addition: Instead of adding all reagents at once, use a controlled addition strategy (e.g., dropwise addition) to manage the rate of the reaction and heat generation.[8]
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system that can handle the heat load of the reaction at a larger scale.
-
Solvent Volume: Increasing the solvent volume can help to dissipate heat, but this may also affect reaction kinetics and downstream processing.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and its precursors?
A1: this compound and other thiols have a strong, unpleasant stench.[10][11] All manipulations should be performed in a well-ventilated fume hood.[12] It can also cause skin and eye irritation.[10] Precursors like 2,3-dimethylaniline are toxic if swallowed, in contact with skin, or if inhaled.[13] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][14]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction progress.[15] They allow you to track the consumption of starting materials and the formation of the product and any byproducts.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its sensitivity to oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[10] It is also advisable to store it in a cool, dark place.
Q4: What are the key challenges when scaling up from a laboratory to a pilot plant or industrial scale?
A4: Key scale-up challenges include:
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult in larger reactors, which can affect reaction rates and selectivity.[9]
-
Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[9][16]
-
Safety: The potential consequences of a runaway reaction or accidental release are much greater at a larger scale.[8][9]
-
Downstream Processing: Purification methods that are straightforward in the lab, such as column chromatography, may not be feasible or economical at an industrial scale.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Newman-Kwart Rearrangement
Step 1: Synthesis of O-(2,3-Dimethylphenyl) dimethylthiocarbamate
-
To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Newman-Kwart Rearrangement
-
Place the purified O-(2,3-Dimethylphenyl) dimethylthiocarbamate in a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the mixture to 250-280 °C under an inert atmosphere and monitor the reaction by TLC or GC-MS.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
Step 3: Hydrolysis to this compound
-
To the cooled reaction mixture containing S-(2,3-Dimethylphenyl) dimethylthiocarbamate, add a solution of sodium hydroxide (e.g., 10% aqueous NaOH).[1]
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~1.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Leuckart Thiophenol Reaction
Step 1: Diazotization of 2,3-Dimethylaniline
-
Dissolve 2,3-dimethylaniline (1.0 eq) in an aqueous solution of hydrochloric acid at 0 °C.[17]
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
Step 2: Formation and Decomposition of the Diazoxanthate
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution, keeping the temperature below 10 °C.
-
Gently warm the reaction mixture in a slightly acidic cuprous medium to decompose the diazoxanthate to the aryl xanthate.[4][18]
Step 3: Hydrolysis to this compound
-
Perform an alkaline hydrolysis of the resulting aryl xanthate to obtain the thiophenol.[4]
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude this compound by vacuum distillation.
Section 5: Data Summary
| Parameter | Newman-Kwart Rearrangement | Leuckart Thiophenol Reaction |
| Starting Material | 2,3-Dimethylphenol | 2,3-Dimethylaniline |
| Key Intermediate | S-(2,3-Dimethylphenyl) thiocarbamate | 2,3-Dimethylbenzenediazonium salt |
| Typical Reaction Temp. | High (200-300 °C) for rearrangement[2] | Low (0-5 °C) for diazotization |
| Common Byproducts | Decomposition products from high heat | Diazo-tar, oxidized impurities |
| Key Advantages | Good for converting phenols to thiophenols[3] | Utilizes readily available anilines |
| Key Disadvantages | High temperatures can be a challenge for scale-up | Diazonium salts can be unstable |
References
- Organic Chemistry Portal. Newman-Kwart Rearrangement.
- Wikipedia. Newman–Kwart rearrangement.
- Lloyd-Jones, G. C., et al. (2007). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Angewandte Chemie International Edition, 46(44), 8392-8413.
- Wikipedia. Leuckart thiophenol reaction.
- Nicewicz, D. A., et al. (2015). Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-15687.
- Angene Chemical. (2024). Safety Data Sheet - 2,5-Dimethylfuran-3-thiol.
- Organic Chemistry Portal. Leuckart Thiophenol Reaction.
- Expertsmind.com. Leuckart thiophenol reaction Assignment Help.
- Google Patents. US3374274A - Process for the production of aromatic thiols and aromatic sulfides.
- Wiley Online Library. Leuckart Thiophenol Reaction. In Name Reactions.
- Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution.
- National Institutes of Health. (2016). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega, 1(4), 659-666.
- Google Patents. US3326981A - Process for the preparation of aromatic thiols.
- National Institutes of Health. (2024). Chemistry of Polythiols and Their Industrial Applications. Polymers, 16(6), 785.
- Wikipedia. Thiol.
- ResearchGate. Synthesis of Aromatic Thiols.
- Google Patents. CN107162944A - The preparation method of 2,3 dimethyl benzene methyl sulfides.
- Chemtek Scientific. Challenges of scaling up production from grams to kilos.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
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- IndiaMART. 2,3-Dimethylaniline, CAS Number 87-59-2, C₈H₁₁N.
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Technical Support Center: Proactive Odor Management for 2,3-Dimethylbenzenethiol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2,3-Dimethylbenzenethiol. While a valuable reagent, its extremely potent and unpleasant odor presents significant handling challenges. This document provides a framework for proactive odor management, moving beyond simple containment to a holistic strategy of prevention and neutralization. Our approach is grounded in established safety protocols and the chemical principles governing thiol reactivity, ensuring both a safe and pleasant laboratory environment.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding this compound, providing the core knowledge needed to handle it responsibly.
Q1: What is this compound and why is its odor so potent?
This compound is an organosulfur compound belonging to the thiol family. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. The extreme potency of their odor is a hallmark of this chemical class.[1] The human nose is exceptionally sensitive to these compounds, allowing them to be detected at concentrations in the parts-per-billion (ppb) or even parts-per-trillion range.[1][2] This evolutionary sensitivity is why thiols are used as odorants in natural gas to alert people to leaks.[1][3]
Q2: Beyond the odor, what are the primary safety hazards of this compound?
According to safety data sheets for isomeric dimethylbenzenethiols, the compound is considered hazardous. The primary risks include:
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory system irritation.[5][6]
-
Flammability: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[4][6] Appropriate personal protective equipment (PPE) is mandatory at all times.[7]
Q3: What is the chemical principle behind neutralizing thiol odors?
The most effective method for neutralizing thiol odors is oxidation . The sulfhydryl (-SH) group, which is responsible for the odor, can be oxidized to less volatile and significantly less odorous compounds, such as disulfides or, more effectively, sulfonic acids.[3][8] The most common and accessible oxidizing agent used in a laboratory setting for this purpose is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[3]
Q4: What essential preparations and equipment are needed before starting an experiment with this compound?
Proactive setup is critical. Before the reagent bottle is even opened, the following should be in place within a certified chemical fume hood:
-
Designated Work Area: All work must be conducted deep within a properly functioning chemical fume hood.[3][9]
-
Decontamination Baths: At least one "bleach bath," typically a 1:1 mixture of commercial bleach and water, should be prepared in a plastic container or bucket.[10] This is for immediate immersion of all contaminated glassware and equipment after use.[8][10]
-
Exhaust Gas Trap: A bleach trap (or bubbler) must be assembled to scrub any vapors from the reaction's exhaust (e.g., from a nitrogen line) before they enter the fume hood's ventilation.[11]
-
Sealed Waste Containers: Have designated, clearly labeled, and sealable containers for both liquid and solid thiol-contaminated waste.[1][3]
Part 2: Troubleshooting Guide - Reacting to Odor Issues
Even with careful planning, issues can arise. This section provides direct solutions to common problems.
Q1: I can smell thiol even though I'm working in the fume hood. What's wrong?
This indicates a breach in containment. Here are the most likely causes and immediate actions:
-
Improper Handling Technique: Never pour or use open pipettes for transferring this compound. Use syringes or cannulas for all liquid transfers to minimize vapor release.[9]
-
Fume Hood Airflow: Check if the fume hood sash is at the appropriate height and that the airflow is not obstructed. Large equipment inside the hood can create turbulence that allows vapors to escape.
-
Contamination Outside the Hood: A small drip on the floor, lab coat, or a contaminated item brought out of the hood can cause a pervasive odor. Immediately decontaminate any suspected external surfaces with a bleach solution.
-
Leaking Apparatus: Check all joints and seals on your reaction setup to ensure there are no leaks.
Q2: My lab still smells after the experiment is finished. What did I miss?
A lingering odor points to incomplete decontamination. Systematically check the following:
-
Inadequate Glassware Soaking: Glassware must be fully submerged in a bleach bath for an extended period, typically overnight (at least 14 hours), to ensure complete oxidation.[8][10]
-
Improper Solid Waste Disposal: Contaminated gloves, paper towels, and septa are major sources of odor. These items must be sealed in a plastic bag (e.g., a zip-lock bag) before being placed into the main hazardous waste container.[1]
-
Contaminated Equipment: Items that cannot be submerged in bleach, such as stirrer hot plates, tubing, or rotovap components, may have been contaminated. Wipe them down thoroughly with a bleach-soaked cloth, followed by water.
-
Spent Bleach Bath: A bleach bath that has a strong thiol odor or contains significant solid precipitate is no longer effective and must be disposed of as hazardous waste.[1][10]
Q3: How do I handle a small spill of this compound inside the fume hood?
-
Keep the spill contained within the fume hood.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.
-
Carefully add a bleach solution to the absorbent material to neutralize the thiol.
-
Collect the neutralized absorbent material and contaminated cleaning supplies (e.g., paper towels) into a plastic bag, seal it, and dispose of it as hazardous solid waste.[1][3]
Q4: My rotary evaporator (rotovap) is spreading the odor. How can I prevent this?
The vacuum pump exhaust is the culprit. Never exhaust a rotovap vacuum pump directly into the lab or even into the fume hood without scrubbing. The exhaust from the pump must be directed through a bleach trap to neutralize thiol vapors before they are released.[10] Additionally, the cold trap of the rotovap should be emptied carefully into a cooled bleach solution within the fume hood.[1][3]
Part 3: Experimental Protocols & Data
This section provides standardized procedures and essential data for handling this compound.
Experimental Workflow Visualizations
The following diagrams illustrate the critical workflows for preventing odor release.
Caption: Proactive experimental setup within a fume hood.
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Technical Support Center: Optimization of Solvent Systems for Thiophenol Reactions
Welcome to the technical support center for thiophenol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization. Thiophenol and its derivatives are potent nucleophiles, but their reactivity, stability, and the ultimate success of the reaction are critically dependent on the solvent system. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your experimental outcomes.
Frequently Asked Questions (FAQs) on Solvent Fundamentals
This section addresses foundational questions regarding the role of solvents in modulating the reactivity of thiophenol.
Q1: What is the primary role of the solvent in a thiophenol reaction?
A1: The solvent is not merely an inert medium; it is an active participant that influences reaction rates and outcomes through several mechanisms:
-
Solvation of Reactants: The solvent must dissolve the thiophenol, the electrophile, and any catalysts or bases.
-
Stabilization of Intermediates and Transition States: A solvent's ability to stabilize charged intermediates or transition states can dramatically accelerate a reaction. This is particularly crucial for reactions involving the formation of a thiolate anion (PhS⁻).[1][2]
-
Modulation of Nucleophilicity: The solvent directly impacts the nucleophilic strength of the thiophenol or thiolate. Polar protic solvents can form hydrogen bonds with the thiolate anion, creating a "solvent cage" that reduces its nucleophilicity and slows down reactions like Sₙ2 substitutions.[3][4] In contrast, polar aprotic solvents solvate the counter-ion (e.g., Na⁺) but leave the thiolate anion relatively "naked" and highly reactive.[5][6]
Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent for my thiophenol reaction?
A2: The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions in designing your experiment.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[7] They are excellent at solvating both cations and anions. While this is good for dissolving ionic reagents, their tendency to hydrogen-bond with and stabilize the thiolate nucleophile can significantly decrease its reactivity, which is often detrimental for reactions that depend on a strong nucleophile, like Sₙ2 reactions.[4][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess significant dipole moments but lack O-H or N-H bonds.[5][7] They are poor hydrogen bond donors. They effectively solvate cations but do not strongly solvate anions (the nucleophile).[6] This leaves the thiolate free and highly reactive, making these solvents the preferred choice for many nucleophilic reactions involving thiophenols, such as Michael additions and SₙAr reactions, where they can lead to dramatic rate accelerations.[2][3][6]
Q3: My starting material, thiophenol, is degrading. Could the solvent be the cause?
A3: Yes, thiophenol is highly susceptible to oxidation, forming diphenyl disulfide (PhS-SPh), especially in the presence of a base and oxygen.[9][10] While this is an inherent reactivity of the thiol group, the solvent choice can influence this side reaction. Some solvent systems, particularly under aerobic conditions, can facilitate this oxidative coupling. For instance, the green solvent ethyl lactate has been shown to promote the oxidative coupling of thiols to disulfides even without a catalyst.[11] To minimize degradation, it is crucial to use degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My Thiol-Michael addition is extremely slow or giving a low yield. How can I fix this with solvent optimization?
A4: This is a classic problem often rooted in solvent choice. The Thiol-Michael addition proceeds via a charged intermediate, and its stability is paramount for a fast reaction.
-
Causality: A slow reaction rate suggests that the transition state leading to the Michael adduct is not sufficiently stabilized. Nonpolar or weakly polar solvents (e.g., toluene, chloroform) are generally poor choices as they cannot effectively stabilize the developing negative charge on the intermediate.[3]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The first and most effective step is to switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents excel at stabilizing the charged intermediate without deactivating the thiolate nucleophile, leading to significant rate enhancements.[2][3] For example, the addition of thiophenol to maleimide is dramatically faster in DMF than in chloroform.[3]
-
Consider a Polar Protic Solvent: In some cases, particularly for base-catalyzed reactions where deprotonation is the rate-limiting step, polar protic solvents like ethanol can also be effective.[13] Water has also been shown to be an excellent solvent for certain Michael additions, sometimes providing quantitative yields in minutes.[14]
-
Evaluate Green Solvent Options: Consider using glycerin with a KF/alumina catalyst, which has been reported as an effective green alternative for Michael additions of thiols.[15]
-
Caption: Decision tree for troubleshooting low yields in Thiol-Michael additions.
Q5: I am running a palladium-catalyzed C-S cross-coupling reaction. What is the best solvent system?
A5: Solvent choice in palladium-catalyzed reactions is complex as it must accommodate the solubility and stability of the substrate, aryl halide, palladium catalyst, ligand, and base. There is no single "best" solvent, but there are common starting points.
-
Causality: The solvent influences the solubility of all components, the activity of the catalyst, and the rate of the key steps in the catalytic cycle (oxidative addition, reductive elimination).
-
Commonly Used Solvents:
-
Aprotic Ethereal Solvents: 1,4-Dioxane and THF are very common, partly due to their ability to coordinate with reactive species.[6]
-
Dipolar Aprotic Solvents: DMF, DMAc, and NMP are also frequently used, especially for their ability to dissolve a wide range of substrates and salts.[6] For a CuI-catalyzed coupling of aryl iodides with sulfur powder to generate thiophenols, DMF was the solvent of choice.[16]
-
Aromatic Hydrocarbons: Toluene is another popular choice, particularly in reactions where water must be strictly excluded.
-
-
Troubleshooting & Optimization: If you are experiencing low yields, consider a solvent screen. A table summarizing common choices is provided below. The optimal base and ligand are often co-dependent with the solvent.
Solvent Selection Summary for Common Thiophenol Reactions
| Solvent Name | Type | Dielectric Constant (ε) | Boiling Point (°C) | Recommended For | Not Recommended For |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Michael Addition, SₙAr, Pd/Cu-Coupling[2][3][16] | Reactions sensitive to hydrolysis or high temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Michael Addition, SₙAr, Hydroxylation[2][17] | Difficult to remove; can oxidize substrates at high temp. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Michael Addition[3][14] | Reactions requiring high temperatures. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Some Michael Additions, Green Chemistry[13][18] | Sₙ2 reactions where a highly active nucleophile is needed. |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Michael Addition, PTC, Green Hydroxylation[14][17] | Water-sensitive reagents (e.g., some catalysts, bases). |
| 1,4-Dioxane | Ethereal | 2.2 | 101 | Pd-Catalyzed Cross-Coupling[6][17] | Reactions requiring high polarity to stabilize charges. |
| Toluene | Nonpolar | 2.4 | 111 | Pd-Catalyzed Cross-Coupling, Water-sensitive reactions | Most nucleophilic substitutions (poor stabilization). |
| Dichloromethane (DCM) | Halogenated | 9.1 | 40 | Phase-Transfer Catalysis[19][20] | Reactions requiring high temperatures; environmental concerns. |
Note: Dielectric constants are approximate values at room temperature.
Advanced Solvent Strategies
Q6: My reactants have very different solubilities (e.g., an inorganic base in an organic solvent). How can I make the reaction work?
A6: This is a perfect scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for reacting water-soluble and organic-soluble reactants in a biphasic system.
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports an aqueous reactant (like the hydroxide or thiolate anion) into the organic phase where the reaction with the organic-soluble substrate occurs.
-
Application for Thiophenols: PTC is highly effective for S-alkylation and S-acylation of thiophenol.[20] A biphasic system of aqueous NaOH and an organic solvent like dichloromethane (DCM) can be used. The NaOH deprotonates the thiophenol in the aqueous phase, and the catalyst transports the thiolate into the DCM phase to react with an alkyl or acyl halide.[19][20] This method can be extremely fast and efficient.[19]
Caption: Mechanism of Phase-Transfer Catalysis for thiophenol alkylation.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Thiol-Michael Addition
This protocol outlines a systematic approach to identify the optimal solvent for the addition of thiophenol to an α,β-unsaturated carbonyl compound (e.g., N-phenylmaleimide).
-
Preparation: In separate, identical reaction vials, add N-phenylmaleimide (1 equiv.) and an internal standard (e.g., dodecane).[3]
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., DMF, MeCN, EtOH, Toluene) to achieve the desired concentration (e.g., 0.1 M).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to prevent oxidation of thiophenol.
-
Initiation: Place the vials in a thermostated reaction block set to the desired temperature (e.g., 25 °C). Initiate the reactions by adding thiophenol (1.1 equiv.) to each vial simultaneously via syringe.
-
Monitoring: At set time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each vial and quench the reaction by diluting it into a large volume of a suitable solvent (e.g., ethyl acetate) containing a quenching agent if necessary.
-
Analysis: Analyze the quenched aliquots by GC-FID or HPLC to determine the consumption of the starting material and formation of the product relative to the internal standard.[3]
-
Evaluation: Plot the conversion (%) versus time for each solvent to determine the reaction rates and identify the optimal solvent system.
Protocol 2: S-Acylation of Thiophenol using Phase-Transfer Catalysis
This protocol is adapted from a highly efficient method for synthesizing thioesters.[19]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, combine thiophenol (1 equiv.) and dichloromethane (DCM, e.g., 10 mL per mmol of thiol).
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium chloride (TBAC, e.g., 5 mol%).
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (e.g., 10 mL per mmol of thiol) to the flask. Stir the biphasic mixture vigorously.
-
Reaction: Slowly add the acyl chloride (1 equiv.) dropwise to the rapidly stirring mixture.
-
Completion: The reaction is often complete within 5-20 minutes.[19] Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude thioester.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Safety & Handling Considerations
Thiophenol (PhSH) is a toxic compound with an extremely unpleasant and persistent odor.
-
Handling: ALWAYS handle thiophenol and its volatile derivatives in a well-ventilated fume hood.[21] Use appropriate personal protective equipment (PPE), including gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts) and safety glasses.
-
Quenching and Neutralization: The foul odor is due to the thiol group. Spills and residual thiophenol on glassware can be neutralized by oxidation with a bleach (sodium hypochlorite) solution or Oxone®. This converts the thiol to the less odorous sulfonic acid or disulfide.[22]
-
Waste Disposal: All waste containing thiophenol must be treated with an oxidizing agent (like bleach) before being discarded into the appropriate chemical waste container. Exhaust from reactions should be passed through a bleach trap.[21]
References
- Abe, N., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions.
- Jadhav, V. H., & Dinde, V. (2012). S-Alkylation of thiophenol under bipha - JOCPR. Journal of Chemical and Pharmaceutical Research, 4(3), 1589-1591. [Link]
- Randive, R. J., et al. (2021). Reaction between Thiophenol and Ethyl Propiolate in Various Solvents.
- Jadhav, V. H., et al. (2012). S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst.
- Jang, Y. H., et al. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. RSC Publishing. [Link]
- da Silva, F. C., et al. (2009). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. SciELO. [Link]
- Ghaffari, B., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes.
- Liu, Y., et al. (2013). Bio-based green solvent mediated disulfide synthesis via thiol couplings free of catalyst and additive.
- Katla, R., et al. (2019). Screening of various solvents for thia-Michael addition reaction.
- Kumar, A., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC - NIH. [Link]
- Godyń, J., & Wodka, D. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link]
- Avcı, D., et al. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Le-Masle, A., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
- Kumar, A., & Kumar, S. (2023). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. ScienceDirect. [Link]
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
- Wang, D., & Zhu, J. (2016). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals. [Link]
- van der Meer, J. Y., et al. (2024). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. PMC - NIH. [Link]
- Kamal, A., et al. (2009). A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition. Taylor & Francis Online. [Link]
- Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- University of Calgary. (n.d.). Summary of Nucelophilic Substitution Reactions. University of Calgary. [Link]
- Smaoui, M., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. [Link]
- Wikipedia. (n.d.). Thiophenol. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
- ChemEurope. (n.d.). Thiophenol. chemeurope.com. [Link]
- Reddit. (2017). How to deal with thiophenol spill? r/chemistry. [Link]
- University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Department of Chemistry. [Link]
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Technical Support Center: Work-up Procedures for Reactions Involving Thiols
Welcome to the technical support center for thiol chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with synthesizing and purifying thiol-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate your experimental work-ups effectively and safely.
Thiols (mercaptans) are indispensable in many areas of chemical synthesis and bioconjugation due to the high nucleophilicity of the sulfur atom. However, this reactivity also presents distinct challenges, primarily the pervasive and unpleasant odor of volatile thiols and their susceptibility to oxidation, which can lead to unwanted disulfide byproducts. This guide provides a structured approach to troubleshooting and managing these issues during reaction work-up.
Section 1: Frequently Asked Questions - General Handling & Odor Control
This section addresses the most immediate and common concerns when working with thiols: safety and odor mitigation. Proper handling from the outset is critical for a successful and pleasant laboratory experience.
Q1: My entire lab smells of thiols. What is the most effective way to control the odor during my experiment and work-up?
A1: Thiol odors are notoriously difficult to contain due to their high volatility and low odor threshold. A multi-pronged strategy is essential.
-
Engineering Controls: Always conduct reactions, work-ups, and rotary evaporation in a certified chemical fume hood.[1][2] To prevent volatile thiols from escaping through the vacuum pump and into the lab, the exhaust from the pump or rotovap must be passed through a scrubber or trap. A bleach trap is the most common and effective solution for oxidizing and neutralizing thiol vapors.[1][3]
-
Chemical Neutralization: Keep open beakers of a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) in the fume hood where you are working.[1][4] This helps to passively scrub low levels of thiols from the air within the hood.
-
Procedural Discipline: Keep all containers with thiols or thiol-containing reaction mixtures tightly sealed at all times.[1] During transfers, use techniques for air-sensitive chemistry, such as syringes or cannulas, to minimize exposure to the atmosphere.
Q2: How do I properly decontaminate my glassware after a reaction involving thiols?
A2: Residual thiols on glassware are a primary source of persistent lab odors. Simple soap and water washing is insufficient.
The standard and most effective method is oxidative cleaning using a bleach bath.[1][2]
-
Initial Rinse: Immediately after use and inside the fume hood, rinse the glassware with a small amount of a compatible organic solvent (like acetone) to remove the bulk of the organic residues.[3] Dispose of this rinse as hazardous waste.
-
Bleach Bath: Submerge the rinsed glassware completely in a dedicated, labeled plastic container containing a bleach solution (a 1:1 or 1:4 bleach-to-water ratio is common).[1][4]
-
Soaking: Allow the glassware to soak for at least 12-24 hours. The sodium hypochlorite in bleach oxidizes the thiols to non-volatile and odorless sulfonic acids or other oxidized species.[2]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with your standard glassware cleaning protocol (e.g., soap, water, and solvent rinses).
Caution: Be aware that bleach can react with certain organic solvents, such as acetone, to produce chloroform.[4] Ensure your initial rinse solvent is compatible with your waste stream and that you understand the secondary reactions that may occur in your bleach bath.
Section 2: Troubleshooting Guide - Work-up & Purification
This section tackles specific experimental hurdles encountered during the isolation and purification of thiol-containing products.
Q3: My thiol product is converting into a disulfide during aqueous work-up. How can I prevent this?
A3: This is the most common problem in thiol chemistry. The formation of a disulfide bridge (R-S-S-R) is an oxidative process that is often catalyzed by trace metals or facilitated by atmospheric oxygen, especially under neutral to basic conditions.[5][6]
The key is understanding that the thiolate anion (R-S⁻) , not the neutral thiol (R-SH), is the species that initiates disulfide formation.[7][8] Therefore, the primary strategies are to limit the concentration of the thiolate and to remove oxidants.
-
pH Control: The pKa of most alkyl thiols is around 8-10.[5] Performing your aqueous extraction under acidic conditions (e.g., pH 3-5) will keep the thiol in its protonated R-SH form, which is significantly less susceptible to oxidation.[9] Use dilute HCl, NaHSO₄, or phosphate buffers to acidify your aqueous phase.
-
Inert Atmosphere: Oxygen is the ultimate oxidant. Degassing your aqueous and organic solvents by bubbling nitrogen or argon through them for 20-30 minutes before the work-up can dramatically reduce disulfide formation.[10][11] If possible, conduct the entire extraction in a glove bag or under a positive pressure of inert gas.
-
Reductive Work-up: Add a mild, water-soluble reducing agent to your aqueous phase. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice because it is a potent reductant, odorless, and effective over a wide pH range.[12][13] Unlike thiol-based reductants like DTT, it does not create mixed disulfides that can complicate analysis.[7]
-
Metal Chelation: If you suspect metal-catalyzed oxidation (common if you've used transition metal catalysts), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase to sequester the metal ions.[8][12]
Q4: I'm trying to purify my thiol-containing compound using column chromatography, but I'm getting low yields and seeing disulfide formation. What should I do?
A4: Column chromatography can be a highly oxidative process. The high surface area of the stationary phase (silica or alumina) can facilitate air oxidation.
-
Solvent Preparation: Thoroughly degas your eluent by sparging with nitrogen or argon before and during the chromatography run.[11]
-
Atmosphere Control: Use a "flash" chromatography setup where you can maintain a positive pressure of inert gas over the column head.
-
Stationary Phase Choice: Standard silica gel can be slightly acidic, which is generally helpful. However, some chemists report success with acidic alumina, which may further help to suppress thiolate formation.[14] Avoid basic alumina, as it will promote oxidation.
-
Protection-Deprotection Strategy: If the thiol is particularly sensitive, a protection strategy may be best. You can protect the thiol as a thioacetate or other stable derivative, perform the chromatography, and then deprotect the collected fractions in a subsequent step.[14]
-
Spiking the Eluent: For very sensitive compounds, adding a small amount of a reducing agent like DTT to the eluent has been reported, but this can complicate fraction analysis and removal.[12]
Q5: How can I efficiently remove unreacted, excess thiol starting material from my reaction mixture?
A5: Removing excess low-molecular-weight thiols is crucial, especially if they are volatile and malodorous.
-
Liquid-Liquid Extraction: If your product has significantly different polarity or acidity from the starting thiol, extraction can be effective. For example, if your product is neutral, you can often remove an acidic thiol starting material by washing the organic layer with a mild base (e.g., dilute NaHCO₃ or NaOH) to deprotonate the thiol and pull it into the aqueous phase as the thiolate. Remember to do this quickly and under inert gas to prevent oxidation of your product if it is also a thiol.
-
Scavenger Resins: This is a highly effective and clean method. Use a polymer-bound scavenger resin designed to react with and sequester thiols. For example, resins functionalized with electrophilic groups (like maleimides or iodoacetamides) will covalently bind the excess thiol. You simply stir the resin with your reaction mixture for a few hours and then filter it off.[15]
-
Oxidative Quenching & Extraction: For volatile thiols like thiophenol or butanethiol, you can quench the reaction mixture by adding an oxidant like hydrogen peroxide or bleach. This will convert the excess thiol to the non-volatile disulfide or sulfonic acid. The product can then be isolated by extraction. This method should only be used if your desired product is not a thiol or is resistant to oxidation.
Q6: My reaction is catalyzed by a transition metal (e.g., Palladium). How do I remove both the metal and any excess thiol ligands during work-up?
A6: This is a common challenge in cross-coupling reactions. Thiol-functionalized scavenger resins are exceptionally effective for this purpose.[16][17] These resins have a high affinity for soft metals like Palladium (Pd), Platinum (Pt), Copper (Cu), and Silver (Ag).[15] The resin will bind both the residual metal catalyst and any excess thiol starting material. After stirring, the resin is simply filtered away, providing a significantly cleaner product solution.
| Scavenging Method | Target Removed | Advantages | Disadvantages |
| Basic Aqueous Wash | Acidic Thiols | Simple, inexpensive | Risk of product oxidation; may cause emulsions |
| Electrophilic Resin | Nucleophilic Thiols | High selectivity, clean removal | Resin cost, requires filtration |
| Thiol Scavenger Resin | Transition Metals, Electrophiles | Dual-purpose, high efficiency | Resin cost, requires filtration |
| Oxidative Quench | Thiols | Destroys volatile/odorous thiols | Product must be oxidant-stable |
Section 3: Key Protocols
Protocol 1: Standard Reductive Work-up and Extraction to Prevent Disulfide Formation
Objective: To isolate a thiol-containing product from a reaction mixture while minimizing oxidative disulfide formation.
Materials:
-
Reaction mixture in an organic solvent.
-
Degassed 0.1 M Phosphate buffer, pH ~4.5.
-
Degassed deionized water.
-
Degassed brine (saturated NaCl solution).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Ethylenediaminetetraacetic acid (EDTA) (optional).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Nitrogen or Argon source.
Procedure:
-
Preparation: Ensure all aqueous solutions have been degassed by bubbling N₂ or Ar through them for at least 20 minutes.
-
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction was run under inert gas, do this under a positive pressure of N₂/Ar.
-
First Wash (Reductive/Chelating):
-
Add the degassed, acidic phosphate buffer to the separatory funnel.
-
(Optional) If oxidation is a major concern, add TCEP (0.1-0.2 equivalents relative to your thiol) or EDTA (0.1 equivalents) to the buffer before adding it to the funnel.
-
-
Extraction: Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds. Allow the layers to separate. Drain the aqueous layer.
-
Subsequent Washes: Wash the organic layer sequentially with degassed deionized water and then degassed brine to remove residual buffer salts and water.
-
Drying: Drain the organic layer into a flask containing anhydrous Na₂SO₄ or MgSO₄. Swirl gently and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator, ensuring the vacuum pump exhaust is vented into a bleach trap (see Protocol 2).
Protocol 2: Odor Management - Setting Up and Using a Bleach Trap
Objective: To capture and neutralize volatile thiols from a gas stream (e.g., from a reaction's N₂ outlet or a rotary evaporator).[3]
Materials:
-
Two gas washing bottles (bubblers).
-
Chemically resistant tubing.
-
Commercial bleach (sodium hypochlorite solution).
Procedure:
-
Assembly: Connect the gas outlet from your apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle. This first bottle should remain empty to act as a safety trap against backflow.[3]
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle approximately two-thirds full with commercial bleach. Ensure the inlet tube's opening is well below the surface of the bleach.
-
Venting: Connect a tube to the outlet of the bleach trap and direct it to the back of the fume hood.
-
Operation: As gas flows from your reaction or evaporator, it will bubble through the bleach, which will oxidize the volatile thiols, neutralizing the odor.
-
Disposal: When finished, dispose of the used bleach solution according to your institution's hazardous waste guidelines.
Protocol 3: Purification Using Thiol Scavenger Resins
Objective: To remove residual transition metals (e.g., Pd) and/or excess electrophiles from a reaction mixture using a silica-bound thiol scavenger.[15][17]
Materials:
-
Crude reaction mixture in a suitable solvent (e.g., DCM, THF, MeCN).[15]
-
ISOLUTE® Si-Thiol or a similar silica-based propanethiol functionalized resin.
-
Reaction flask with a stir bar.
-
Filter funnel and filter paper or a fritted funnel.
Procedure:
-
Determine Resin Amount: Add 3-5 equivalents of the scavenger resin relative to the species you want to remove (e.g., the residual metal catalyst). The capacity of the resin is typically provided by the manufacturer (e.g., ~1.3 mmol/g).[15]
-
Scavenging: Add the crude reaction mixture and the calculated amount of Si-Thiol resin to a flask.
-
Incubation: Stir the suspension at room temperature. The required time can range from 2 to 24 hours. You can monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of clean solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.
Section 4: Visual Guides
Work-up Strategy Decision Tree
This diagram outlines a logical pathway for selecting an appropriate work-up strategy based on the properties of your product and the impurities present.
Caption: Decision workflow for selecting a thiol work-up procedure.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. URL
- Reddit r/chemistry Community Discussion. (2021). How to reduce thiol stink? URL
- Benchchem. (2025).
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- Columbia University, Research. SOP FOR STENCH CHEMICALS. URL
- Newton, F. A., & Fahey, R. C. (1987). Purification of Thiols From Biological Samples. Methods in Enzymology, 143, 96-101. URL
- Sorbent Technologies, Inc. (2022). Thiol (SH) Silica Gel. URL
- Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 17(1), 69-78. URL
- Strem Catalog. Chelating/scavenger resin with thiol - S924. URL
- Biotage. ISOLUTE® Si-Thiol | Metal scavenger. URL
- Biotage.
- Supra Sciences. Thiol (SH) Scavengers. URL
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- Reddit r/chemistry Community Discussion. (2013). How would you purify air-sensitive materials (thiols)
- UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. URL
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- Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 63(1), 7-23. URL
- Savasteel, J. R., et al. (2012). Thiol protection in membrane protein purifications: A study with phage holins.
- LibreTexts Chemistry. (2020). 10.12: Redox Reactions of Thiols and Disulfides. URL
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- University of Rochester, Department of Chemistry. How To: Work with Thiols. URL
- Chemistry Steps. Reactions of Thiols. URL
- LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. URL
- Thermo Fisher Scientific. (2023).
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. URL
- ResearchGate Community Discussion. (2017).
- Karow, A. R., et al. (2018). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. AAPS PharmSciTech, 19(1), 49-60. URL
- LibreTexts Chemistry. (2023). Thiols and Sulfides. URL
- Chad's Prep. (2023). Nomenclature, Synthesis, and Reactions of Thiols. URL
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Technical Support Center: Minimizing Disulfide Bond Formation in Thiol Synthesis
Welcome to the technical support center for thiol synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted disulfide bond formation during their synthetic procedures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and maximize the yield of your target thiol.
Introduction: The Challenge of Thiol Oxidation
Thiols (R-SH) are a critical functional group in numerous molecules of interest, from small organic compounds to complex biomolecules like peptides and proteins.[1] A primary challenge in their synthesis and handling is their susceptibility to oxidation, which leads to the formation of disulfide bonds (R-S-S-R).[2][3] This dimerization not only consumes the desired product but can also introduce impurities that are often difficult to separate. Understanding and controlling this oxidative process is paramount for successful thiol synthesis.
The formation of a disulfide bond is a redox reaction where two thiol molecules are oxidized.[1][4][5][6] This process can be initiated by various oxidants, including atmospheric oxygen, especially under basic conditions.[3][7] The mechanism often involves the deprotonation of the thiol to a thiolate anion (R-S⁻), which is a potent nucleophile that can attack another thiol molecule or a disulfide.[8][9]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding disulfide bond formation.
Q1: I'm observing a significant amount of disulfide dimer in my reaction mixture. What is the most likely cause?
A: The most common culprit is the presence of oxygen.[2][10] Thiols are readily oxidized by atmospheric oxygen, a reaction often catalyzed by trace metal impurities or facilitated by basic pH.[3][7] Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere throughout the reaction and workup are the primary reasons for unwanted disulfide formation.
Q2: How does pH affect the rate of disulfide bond formation?
A: The rate of disulfide formation is significantly influenced by pH.[11] Basic conditions (pH > 8) promote the deprotonation of the thiol group (R-SH) to the more nucleophilic thiolate anion (R-S⁻).[12][13] This thiolate is the key reactive species in the oxidation process.[8] Therefore, running reactions at neutral or acidic pH can substantially slow down the rate of oxidation.[2] However, the optimal pH can be substrate-dependent.[11]
Q3: Can my choice of solvent impact disulfide formation?
A: Yes, the solvent can play a role. Protic solvents can facilitate the ionization of thiols, potentially increasing the concentration of the reactive thiolate anion. More importantly, the solvent must be thoroughly deoxygenated to prevent it from being a source of oxidative species.[2][14]
Q4: I'm synthesizing a thiol from a thioacetate precursor. When is the best time to deprotect it?
A: Thioacetates are stable precursors to thiols.[15][16] It is generally advisable to carry out the deprotection step immediately before the thiol is to be used in a subsequent reaction.[16] This minimizes the time the free, and more reactive, thiol is exposed to potential oxidants.
Q5: Are there any additives I can use to prevent oxidation?
A: Yes, in some cases, the addition of a sacrificial reducing agent can help maintain the thiol in its reduced state. Common examples include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[1][17] However, the choice of reducing agent must be compatible with your reaction conditions and downstream purification methods.
Troubleshooting Guide: Diagnosing and Solving Common Issues
When faced with low yields of your thiol and significant disulfide byproducts, a systematic approach to troubleshooting is essential.[2]
| Symptom | Potential Cause | Recommended Solution |
| Low to no thiol product, primarily disulfide observed. | Oxygen Contamination: Inadequate inert atmosphere or use of oxygenated solvents. | Implement rigorous inert atmosphere techniques (See Protocol 1). Ensure all solvents are thoroughly degassed (See Protocol 2).[2][18] |
| Reaction proceeds slowly and still results in disulfide. | pH is too high: Basic conditions are accelerating oxidation. | Buffer the reaction at a lower pH (e.g., pH 5-7), if compatible with your reaction chemistry.[2] |
| Disulfide formation occurs during workup and purification. | Exposure to air during extraction or chromatography. | Perform all workup and purification steps under an inert atmosphere. Use degassed solvents for all extractions and chromatography.[2] |
| Thiol product degrades upon storage. | Continued exposure to oxygen. | Store the purified thiol under an inert atmosphere (argon or nitrogen) at low temperatures. Consider storing it as a more stable precursor, like a thioacetate, if possible.[15] |
Visualizing the Problem: The Oxidation Pathway
The following diagram illustrates the general mechanism of base-catalyzed thiol oxidation, highlighting the critical role of the thiolate anion.
Caption: Base-catalyzed oxidation of a thiol to a disulfide.
Key Experimental Protocols
To ensure the successful synthesis of thiols, adherence to strict experimental protocols for handling air-sensitive compounds is crucial.
Protocol 1: Establishing and Maintaining an Inert Atmosphere
The exclusion of oxygen is the most critical factor in preventing disulfide bond formation.[2] This is achieved by working under an inert atmosphere, typically nitrogen or argon.[18][19]
Materials:
-
Schlenk line or glove box[18]
-
Rubber septa[21]
-
Nitrogen or argon gas source[19]
-
Needles and syringes[21]
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours to remove adsorbed water.[18]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. This can be done using a Schlenk line or by flushing with a balloon filled with inert gas.[20][21][22]
-
Purge and Refill Cycles: Evacuate the assembled apparatus using the vacuum on a Schlenk line and then backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric gases are removed.[18]
-
Reagent Addition: Add liquid reagents via syringe through a rubber septum.[21][22] Solid reagents should be added under a positive flow of inert gas.
-
Maintaining Inert Conditions: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved with a balloon or a bubbler system connected to the Schlenk line.[21]
Workflow for Thiol Synthesis Under Inert Atmosphere
Caption: A typical workflow for thiol synthesis under inert conditions.
Protocol 2: Degassing Solvents
Solvents can be a significant source of dissolved oxygen.[10][14] Therefore, they must be thoroughly degassed before use.
Method A: Freeze-Pump-Thaw This is the most effective method for removing dissolved gases.[10][23]
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum for several minutes.
-
Close the stopcock and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.[18][23] After the final cycle, backfill the flask with inert gas.
Method B: Purging with Inert Gas This is a simpler but less effective method suitable for many applications.[10][14][23]
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Provide a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.[10][14]
Protocol 3: Hydrolysis of Thioacetates
Thioacetates are excellent, stable precursors for thiols.[15][16][24] Hydrolysis is a common deprotection strategy.[16][24]
Materials:
-
S-alkyl thioacetate
-
Degassed ethanol
-
Degassed aqueous sodium hydroxide (NaOH) or other base
-
Degassed dilute hydrochloric acid (HCl)
-
Inert atmosphere setup (as in Protocol 1)
Procedure:
-
Under an inert atmosphere, dissolve the S-alkyl thioacetate in degassed ethanol.[16]
-
Add a degassed solution of aqueous NaOH dropwise to the reaction mixture.[16]
-
Heat the reaction to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature.
-
Neutralize the mixture by adding degassed dilute HCl.[16]
-
Extract the product with a degassed organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting thiol should be used immediately or stored under an inert atmosphere.
References
- 10.12: Redox Reactions of Thiols and Disulfides. (2020). Chemistry LibreTexts. [Link]
- Bel Rhlid, R., Matthey-Doret, W., Fleury Rey, Y., Fay, L. B., Juillerat, M. A., & Blank, I. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Nestec Ltd., Nestlé Research Centre.
- 15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]
- The role of thiols and disulfides in protein chemical and physical stability. (n.d.).
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
- Inert atmosphere Definition. (n.d.). Fiveable. [Link]
- Peruncheralathan, S., & Ila, H. (2015). Synthetic access to thiols: A review. Journal of Chemical Sciences, 127(1), 3-18. [Link]
- Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
- Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. (2003). The Journal of Organic Chemistry, 68(26), 10089–10097. [Link]
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015).
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- Inert
- How To: Degas Solvents. (n.d.). University of Rochester. [Link]
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- Preparation of natural thioacetates and derivatives. (2001).
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- Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. (2018). Biomacromolecules, 19(9), 3842–3851. [Link]
- Issues during thiol synthesis. (2023). Reddit. [Link]
- Quantification of Thiols and Disulfides. (n.d.).
- Preparation and Reactions of Thiols. (2023). JoVE. [Link]
- How To: Work with Thiols. (n.d.). University of Rochester. [Link]
- How to Work with Thiols-General SOP. (n.d.). University of Rochester. [Link]
- Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. (2018).
- Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (2021). Molecules, 26(11), 3332. [Link]
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Validation & Comparative
A Comparative Analysis of 2,3-Dimethylbenzenethiol and 2,4-Dimethylbenzenethiol Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the outcome of a synthetic pathway. The subtle interplay of steric and electronic effects in aromatic compounds can lead to significant differences in reactivity, selectivity, and yield. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 2,3-Dimethylbenzenethiol and 2,4-Dimethylbenzenethiol. By understanding the fundamental principles that govern their chemical behavior and examining available data, researchers can make more informed decisions in their experimental designs.
Introduction: The Significance of Isomeric Purity in Reactivity
This compound and 2,4-Dimethylbenzenethiol, also known as 2,3-xylenethiol and 2,4-xylenethiol respectively, are aromatic thiols that find application as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] While sharing the same molecular formula (C₈H₁₀S) and molecular weight (138.23 g/mol ), the differential placement of the two methyl groups on the benzene ring gives rise to distinct electronic and steric environments around the reactive thiol group.[2][3] These differences are not trivial and can dictate the course and efficiency of a chemical reaction.
This guide will dissect these differences, providing a theoretical framework grounded in established chemical principles and supported by relevant data to offer a clear comparison of their reactivity.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of the thiol group (-SH) in these molecules is primarily governed by two key factors: its acidity (pKa) and the nucleophilicity of the corresponding thiolate anion (-S⁻). These properties are, in turn, modulated by the electronic and steric effects of the methyl substituents on the aromatic ring.
Electronic Effects of Methyl Groups
Methyl groups are generally considered to be electron-donating groups (EDGs) through a combination of two effects:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density into the ring through the sigma bond.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring also results in electron donation to the ring.
This increased electron density on the aromatic ring influences the acidity of the thiol proton. A higher electron density on the ring destabilizes the resulting thiolate anion, making the thiol less acidic (higher pKa). A less acidic thiol generally corresponds to a more nucleophilic thiolate anion.[4]
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction.[5] In the context of these dimethylbenzenethiols, the proximity of the methyl groups to the thiol functional group can significantly impact the accessibility of the sulfur atom to incoming electrophiles or its ability to approach a reaction center.
Comparative Reactivity Analysis
Based on the theoretical principles outlined above, we can predict the relative reactivity of this compound and 2,4-Dimethylbenzenethiol in common chemical transformations.
Acidity (pKa) and Nucleophilicity
The acidity of a thiol is a direct measure of its ability to donate a proton. A lower pKa value indicates a stronger acid, which in turn suggests a more stable, and therefore less nucleophilic, conjugate base (thiolate).
-
2,4-Dimethylbenzenethiol: The two methyl groups are in the ortho and para positions relative to the thiol group. Both positions are effective at donating electron density into the ring through induction and hyperconjugation. This increased electron density is expected to slightly destabilize the thiolate anion, making 2,4-dimethylbenzenethiol a weaker acid (higher pKa) compared to unsubstituted benzenethiol (pKa ≈ 6.6). A predicted pKa value for 2,4-dimethylbenzenethiol is approximately 7.02.[1] This suggests that its conjugate base will be a relatively strong nucleophile.
Inference on Nucleophilicity: While the predicted pKa values are very close, the steric hindrance in the 2,3-isomer is a critical factor. For reactions where the sulfur atom acts as a nucleophile, the accessibility of the lone pairs on the sulfur is paramount. The ortho-methyl group in this compound is expected to significantly impede the approach of an electrophile, thereby reducing its effective nucleophilicity compared to the less hindered 2,4-isomer.
The following diagram illustrates the steric and electronic influences on the two isomers.
Caption: Factors influencing the reactivity of 2,3- and 2,4-Dimethylbenzenethiol.
S-Alkylation Reactions
S-alkylation is a common reaction for thiols, where the sulfur atom acts as a nucleophile to displace a leaving group on an alkyl halide. The rate of this Sₙ2 reaction is highly sensitive to steric hindrance.
-
2,4-Dimethylbenzenethiol: With a less sterically hindered thiol group, 2,4-dimethylbenzenethiol is expected to undergo S-alkylation more readily. The nucleophilic thiolate can easily access the electrophilic carbon of the alkyl halide.
-
This compound: The ortho-methyl group in this isomer will create significant steric shielding around the sulfur atom, making it more difficult for the nucleophile to attack the alkyl halide.[5] This is expected to result in a slower reaction rate compared to the 2,4-isomer.
While direct kinetic data comparing these two specific isomers is scarce, studies on related ortho-substituted thiophenols consistently show a decrease in reaction rates for nucleophilic substitution reactions due to steric effects.[7][8]
Oxidation Reactions
The oxidation of thiols can lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidant and reaction conditions. The ease of oxidation can be influenced by the electron density on the sulfur atom.
-
2,4-Dimethylbenzenethiol: The strong electron-donating character of the ortho and para methyl groups increases the electron density on the sulfur atom, making it more susceptible to oxidation.
-
This compound: While the methyl groups are still electron-donating, the overall effect might be slightly less pronounced than in the 2,4-isomer. However, the steric hindrance from the ortho-methyl group could also play a role in the approach of the oxidizing agent.
A comparative study on the antioxidant activity of phenol and thiophenol analogues indicated that the presence of methyl groups at the ortho and para positions in phenols resulted in superior radical scavenging abilities.[9] This suggests that the electronic effects in the 2,4-disubstituted pattern may lead to a higher reactivity towards certain oxidative processes.
Experimental Data and Observations
| Property | This compound | 2,4-Dimethylbenzenethiol | Reference(s) |
| CAS Number | 18800-51-6 | 13616-82-5 | [2][3] |
| Molecular Formula | C₈H₁₀S | C₈H₁₀S | [2][3] |
| Molecular Weight | 138.23 g/mol | 138.23 g/mol | [2][3] |
| Appearance | Light yellow to brown solid | Colorless to light yellow liquid | [1][6] |
| Boiling Point | ~214 °C (estimate) | 207-208 °C | [1][6] |
| Density | ~1.034 g/mL | 1.022 g/mL at 25 °C | [1][6] |
| Predicted pKa | ~6.92 | ~7.02 | [1][6] |
Key Observation from Synthetic Applications: The most compelling evidence for the superior reactivity of 2,4-Dimethylbenzenethiol in certain contexts comes from its widespread use in the synthesis of the antidepressant drug Vortioxetine. The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction where the 2,4-dimethylthiophenolate anion displaces a leaving group on an aromatic ring. The consistent choice of the 2,4-isomer in numerous patented and published synthetic routes strongly suggests that it offers significant advantages in terms of reactivity and yield over other isomers, including the this compound. This is likely due to the combination of its potent nucleophilicity and the absence of significant steric hindrance around the sulfur atom.
Experimental Protocols
To empirically determine the relative reactivity of these two isomers, a series of comparative experiments can be designed. The following are representative protocols for key reactions.
Protocol for Comparative S-Alkylation
This protocol outlines a method to compare the rate of S-alkylation of this compound and 2,4-dimethylbenzenethiol with a common electrophile, such as benzyl bromide.
Materials:
-
This compound
-
2,4-Dimethylbenzenethiol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethylbenzenethiol (1.0 mmol) to one and this compound (1.0 mmol) to the other.
-
Solvent and Base: To each flask, add anhydrous acetonitrile (10 mL) and anhydrous potassium carbonate (1.5 mmol).
-
Internal Standard: Add a known amount of the internal standard to each flask.
-
Initiation of Reaction: To each flask, add benzyl bromide (1.0 mmol) via syringe. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of water and diethyl ether. Shake vigorously and allow the layers to separate.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS to determine the ratio of the product (S-benzyl derivative) to the starting thiol, relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each isomer to determine the initial reaction rates. A higher initial rate indicates greater reactivity.
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for comparing S-alkylation rates.
Conclusion
The reactivity of this compound and 2,4-Dimethylbenzenethiol is a clear illustration of the profound impact of substituent position on the chemical behavior of aromatic compounds.
-
2,4-Dimethylbenzenethiol is the more reactive nucleophile in reactions such as S-alkylation and nucleophilic aromatic substitution. This is attributed to the favorable combination of strong electron-donating effects from the ortho and para methyl groups, which increases the nucleophilicity of the thiolate anion, and the relatively unhindered nature of the thiol group.
-
This compound , while also possessing electron-donating methyl groups, is significantly hampered by the steric hindrance imposed by the ortho-methyl group. This steric bulk impedes the approach of electrophiles to the sulfur atom, leading to a lower effective nucleophilic reactivity.
References
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3,4-Dichloro-5-fluorothiophenol and Other Thiophenols.
- ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol.
- National Institutes of Health. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitutions in five-membered rings. Primary steric effects in thiophen derivatives.
- ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives | Request PDF.
- BenchChem. (n.d.). A Comparative Analysis of the Nucleophilicity of Sodium Thiobenzoate and Other Thiols for Researchers and Drug Development Profe.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- LookChem. (n.d.). Cas 13616-82-5,2,4-Dimethylbenzenethiol.
- MDPI. (n.d.). A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C 6 Series.
- ResearchGate. (n.d.). Kinetics of 1,2Dimethylbenzene Oxidation and Ignition: Experimental and Detailed Chemical Kinetic Modeling | Request PDF.
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol.
- Sigma-Aldrich. (n.d.). 2,4-Dimethylbenzenethiol 95.
- PubChem. (n.d.). 2,5-Xylenethiol.
- ChemicalBook. (n.d.). This compound CAS#: 18800-51-6.
- National Institutes of Health. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
- ChemicalBook. (n.d.). 2,4-Dimethylbenzenethiol.
- ResearchGate. (n.d.). Theoretical kinetic study of the reaction between dimethyl disulfide and OH radicals.
- Amanote Research. (n.d.). Kinetic Studies on the Formation of Dimethylnitrosamine.
- Google Patents. (n.d.). US4247719A - Process for obtaining 2,5-xylenol from a 2,4-/2,5-xylenol mixture.
- ChemicalBook. (n.d.). 2,3-dimethylphenol.
- MDPI. (2024, July 11). Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane.
- MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- ResearchGate. (n.d.). Synthesis of Novel 2,3-Disubstituted Thiophenes via Tandem Thia-Michael/Aldol Reaction of Allenyl Esters | Request PDF.
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- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nucleophilicity of Dimethylbenzenethiol Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of a nucleophile is a critical decision that can dictate the efficiency and outcome of a synthetic route. Thiophenols are a class of potent nucleophiles widely employed in the synthesis of pharmaceuticals and other complex organic molecules. Within this class, the dimethylbenzenethiol isomers present a nuanced landscape of reactivity. This guide provides an in-depth comparison of the nucleophilicity of three common isomers: 2,6-, 3,5-, and 2,4-dimethylbenzenethiol, supported by established chemical principles and a detailed experimental protocol for empirical validation.
Understanding Nucleophilicity in Substituted Thiophenols
The nucleophilicity of a thiophenol is fundamentally governed by the electron density on the sulfur atom and the steric environment surrounding it. The interplay of two key factors dictates the reactivity of the dimethylbenzenethiol isomers:
-
Electronic Effects: The methyl groups on the benzene ring are electron-donating groups (EDGs). They increase the electron density on the aromatic ring and, consequently, on the sulfur atom through inductive effects and hyperconjugation. A higher electron density on the sulfur atom enhances its ability to attack an electrophilic center, thereby increasing its nucleophilicity. The magnitude of this electron-donating effect is position-dependent.
-
Steric Effects: The spatial arrangement of the methyl groups relative to the thiol group can significantly impact nucleophilicity. Bulky groups in the ortho positions can physically hinder the approach of the sulfur nucleophile to the electrophile, a phenomenon known as steric hindrance. This can lead to a decrease in the reaction rate, even if the sulfur atom is electronically rich.
A Comparative Analysis of Dimethylbenzenethiol Isomers
Based on these principles, we can predict the relative nucleophilicity of the 2,6-, 3,5-, and 2,4-dimethylbenzenethiol isomers.
| Isomer | Electronic Effects | Steric Effects | Predicted Nucleophilicity |
| 3,5-Dimethylbenzenethiol | Two meta methyl groups provide moderate electron donation through inductive effects. | No ortho substituents, resulting in minimal steric hindrance around the sulfur atom. | Highest |
| 2,4-Dimethylbenzenethiol | One ortho and one para methyl group. The para methyl group provides strong electron donation via induction and hyperconjugation. The ortho methyl group also contributes to electron donation. | The single ortho methyl group introduces some steric hindrance. | Intermediate |
| 2,6-Dimethylbenzenethiol | Two ortho methyl groups provide strong electron donation through inductive effects. | Significant steric hindrance from the two bulky ortho methyl groups severely impedes the approach of the sulfur atom to an electrophile. | Lowest |
3,5-Dimethylbenzenethiol is predicted to be the most nucleophilic of the three isomers. The two methyl groups are in the meta positions, providing a good level of electron donation to the sulfur atom without causing any steric hindrance. This combination of favorable electronic effects and minimal steric hindrance makes it a potent nucleophile.
2,4-Dimethylbenzenethiol is expected to have intermediate nucleophilicity. The para-methyl group is in an ideal position to donate electron density through both inductive effects and hyperconjugation, making the sulfur atom electronically rich. However, the presence of one ortho-methyl group introduces a degree of steric hindrance that can slow down the reaction rate compared to the 3,5-isomer.
2,6-Dimethylbenzenethiol is predicted to be the least nucleophilic isomer. While the two ortho-methyl groups provide a strong electron-donating inductive effect, the severe steric hindrance they create around the sulfur atom is the dominant factor.[1][2] This steric bulk makes it difficult for the sulfur to access the electrophilic center, significantly reducing its reactivity in many nucleophilic substitution reactions.[2]
To quantify the electronic influence of the methyl groups, we can refer to Hammett substituent constants (σ).[3][4] For a methyl group, the σ_meta is approximately -0.07, while the σ_para is around -0.17. The more negative value for the para position indicates a stronger electron-donating effect. This supports the notion that the 2,4-isomer is electronically more activated than the 3,5-isomer, but this electronic advantage is likely outweighed by the steric hindrance of the ortho-methyl group in many reactions.
Experimental Validation of Nucleophilicity
To empirically determine the relative nucleophilicity of these isomers, a kinetic study can be performed. A common method involves reacting each dimethylbenzenethiol isomer with a standard electrophile and monitoring the reaction rate. A suitable electrophile would be a compound that undergoes a clean S_N2 or Michael addition reaction, such as methyl iodide or an α,β-unsaturated carbonyl compound.
Experimental Protocol: Kinetic Analysis of the Reaction with Methyl Iodide
This protocol outlines a method to determine the second-order rate constants for the reaction of each dimethylbenzenethiol isomer with methyl iodide.
Materials:
-
2,6-Dimethylbenzenethiol
-
3,5-Dimethylbenzenethiol
-
2,4-Dimethylbenzenethiol
-
Methyl Iodide (CH₃I)
-
Anhydrous, non-nucleophilic solvent (e.g., acetonitrile or acetone)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations (e.g., 0.1 M) for each dimethylbenzenethiol isomer in the chosen solvent.
-
Prepare a stock solution of methyl iodide (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of one of the dimethylbenzenethiol isomer stock solutions and the internal standard stock solution.
-
Equilibrate the vials to a constant temperature (e.g., 25 °C) in a thermostated water bath.
-
To initiate the reaction, add a known volume of the methyl iodide stock solution to each vial, starting a timer simultaneously.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot from each reaction vial.
-
Quench the reaction immediately by diluting the aliquot in a vial containing a quenching agent (e.g., a large excess of a non-volatile thiol to consume the remaining methyl iodide).
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining dimethylbenzenethiol and the formed product (the corresponding methyl sulfide).
-
-
Data Analysis:
-
Plot the concentration of the dimethylbenzenethiol isomer against time for each reaction.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Since the reaction is expected to be second order (first order in each reactant), the rate law is: Rate = k[Dimethylbenzenethiol][Methyl Iodide].
-
Calculate the second-order rate constant (k) for each isomer.
-
The isomer with the largest rate constant (k) will be the most nucleophilic.
Caption: Workflow for determining the nucleophilicity of dimethylbenzenethiol isomers.
Visualizing the Factors Influencing Nucleophilicity
The following diagram illustrates the interplay of electronic and steric effects on the nucleophilicity of the three isomers.
Caption: Factors affecting the nucleophilicity of dimethylbenzenethiol isomers.
Conclusion
The nucleophilicity of dimethylbenzenethiol isomers is a classic example of the balance between electronic and steric effects in organic chemistry. While electronic effects enrich the sulfur atom with electron density, steric hindrance can act as a significant barrier to reactivity. For synthetic applications requiring high reactivity, 3,5-dimethylbenzenethiol is the preferred choice due to its favorable electronic profile and minimal steric hindrance. 2,4-Dimethylbenzenethiol offers a balance of electronic activation and moderate steric bulk, making it a viable option for certain substrates. In contrast, 2,6-dimethylbenzenethiol , despite its electron-rich nature, is often a much less effective nucleophile due to severe steric impediment, and may be more suitable for applications where a bulky, less reactive thiol is desired. The experimental validation of these predictions through kinetic studies is crucial for the rational design of synthetic routes in drug discovery and development.
References
- Wikipedia. (2023, December 14). Hammett equation.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Hammett Equation.
- Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry.
- Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects.
Sources
A Guide to the Spectroscopic Validation of 2,3-Dimethylbenzenethiol Synthesis
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. Following the synthesis of a compound like 2,3-dimethylbenzenethiol (CAS 18800-51-6), a versatile intermediate, a rigorous validation process is not merely procedural—it is the foundation of reliable and reproducible science. This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of this compound, grounded in field-proven insights and experimental data.
The synthesis of substituted thiophenols can be achieved through various established routes, such as the diazotization of the corresponding aniline (2,3-dimethylaniline) followed by reaction with a sulfur source, or through metal-catalyzed C-S coupling reactions involving aryl halides.[1][2] Regardless of the synthetic pathway, spectroscopic validation is the critical next step to confirm the successful formation of the desired isomer and to ensure its purity. This guide will detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as a multi-faceted, self-validating system for this purpose.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle of Validation
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, it is the most powerful tool for confirming the specific substitution pattern of the methyl and thiol groups on the benzene ring. The chemical shift, integration, and multiplicity (splitting pattern) of each proton signal are unique fingerprints of the molecular structure.
Predicted ¹H NMR Spectrum of this compound
Based on the structure and analysis of similar isomers like 2,4-dimethylbenzenethiol, we can predict the key features of the ¹H NMR spectrum.[3] The three aromatic protons are chemically distinct and will exhibit specific splitting patterns due to coupling with their neighbors. The two methyl groups and the single thiol proton will appear as singlets, though the thiol proton's chemical shift can be variable.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| SH | 3.0 - 4.0 | Singlet (broad) | 1H | The thiol proton is acidic and often exchanges, leading to a broad singlet. Its chemical shift is concentration and solvent dependent. |
| Ar-H (at C5) | ~7.0 | Triplet | 1H | This proton is coupled to the protons at C4 and C6, resulting in a triplet. |
| Ar-H (at C4, C6) | ~6.8 - 6.9 | Doublet | 2H | These two protons are coupled to the proton at C5, appearing as a doublet. Slight differences in their environment may lead to two distinct doublets or an overlapping multiplet. |
| CH₃ (at C2) | ~2.3 | Singlet | 3H | Aromatic methyl groups typically resonate in this region. No adjacent protons to couple with. |
| CH₃ (at C3) | ~2.1 | Singlet | 3H | This methyl group is slightly more shielded than the one at C2, potentially appearing at a slightly lower chemical shift. |
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse program for proton NMR is sufficient.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation
The definitive confirmation of the 2,3-isomer comes from the aromatic region. The presence of a triplet and two doublets (or a complex multiplet integrating to 2H) is characteristic of a 1,2,3-trisubstituted benzene ring with this specific arrangement. Comparing the obtained spectrum to data for other isomers, such as 2,4-dimethylbenzenethiol which shows two doublets and a singlet in the aromatic region, provides a clear distinction.[3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle of Validation
¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information on the number of unique carbon environments and their chemical nature (aliphatic, aromatic, etc.). For this compound, we expect to see eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum of this compound
Predicting the precise chemical shifts requires computational methods or comparison with empirical data from closely related structures.[6] The chemical shifts for substituted benzenes are well-documented, allowing for a reliable prediction.[7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (C-S) | ~130-135 | The carbon attached to the electron-withdrawing sulfur atom is deshielded. |
| C2 (C-CH₃) | ~136-140 | Quaternary carbon attached to a methyl group. |
| C3 (C-CH₃) | ~135-139 | Quaternary carbon attached to a methyl group, in a slightly different environment than C2. |
| C4, C5, C6 | ~120-130 | Aromatic CH carbons. Their precise shifts depend on the electronic effects of the substituents. |
| CH₃ (at C2) | ~20-22 | Aliphatic carbon in an aromatic methyl group. |
| CH₃ (at C3) | ~14-16 | This methyl group is sterically hindered, which can cause a slight upfield shift compared to the other methyl group. |
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.
-
Data Acquisition: Acquire the spectrum using a broadband proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
Data Interpretation
The presence of eight distinct signals confirms the overall carbon count. The key validation points are the two signals for the quaternary carbons (C1, C2, C3) in the 130-140 ppm range and the two distinct aliphatic signals for the methyl groups. This pattern, when combined with the ¹H NMR data, provides a robust confirmation of the 2,3-disubstituted pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Validation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Expected FT-IR Absorption Bands
For this compound, the most critical vibrations are the S-H stretch of the thiol group and the various C-H and C=C vibrations of the substituted aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |
| S-H Stretch | 2550 - 2600 | Weak | This is a highly characteristic but weak absorption for thiols.[8] Its presence is a strong indicator of the -SH group. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds in the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Characteristic of sp³ C-H bonds in the two methyl groups. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region, corresponding to the stretching of the benzene ring. |
| C-H Bending (out-of-plane) | 750 - 850 | Strong | The pattern of these strong bands can be indicative of the aromatic substitution pattern. |
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired from a neat liquid sample. Place a single drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation
The most crucial piece of evidence from the IR spectrum is the weak but sharp absorption band around 2550 cm⁻¹. This band is definitive for the S-H stretch and confirms the presence of the thiol functional group. While the other bands support the presence of an alkyl-substituted aromatic ring, the S-H stretch is the primary validation point from this technique.
Mass Spectrometry (MS)
Principle of Validation
Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z). MS provides the exact molecular weight of the compound and offers clues about its structure from the fragmentation pattern.
Expected Mass Spectrum
The molecular formula of this compound is C₈H₁₀S.[9][10]
| Ion | Expected m/z | Justification |
| Molecular Ion [M]⁺ | 138 | Corresponds to the molecular weight of the compound. High-resolution MS can confirm the elemental formula C₈H₁₀S. |
| [M-CH₃]⁺ | 123 | Loss of a methyl group, a common fragmentation pathway for methylated aromatics. |
| [M-SH]⁺ | 105 | Loss of the thiol radical. This fragment is often observed in the mass spectra of thiophenols.[11] |
| [C₆H₅]⁺ | 77 | Represents the phenyl cation, a common fragment in substituted benzenes. |
Experimental Protocol
-
Sample Introduction: The sample, dissolved in a volatile solvent like methanol or acetonitrile, can be introduced via direct infusion or, more commonly, through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.[10] GC-MS is well-suited for a relatively volatile compound like this.
-
Ionization: Electron Ionization (EI) is a standard method for GC-MS that provides reproducible fragmentation patterns.
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the ions by their m/z ratio.
Data Interpretation
The primary evidence is the observation of the molecular ion peak at m/z 138. This confirms that the product has the correct molecular weight. The fragmentation pattern, particularly the peaks at m/z 123 (loss of methyl) and 105 (loss of SH), provides corroborating evidence for the proposed structure.
A Comparative Workflow for Comprehensive Validation
No single technique is sufficient for unambiguous validation. True confidence is achieved when these methods are used in concert, with each result supporting the others. The workflow below illustrates this synergistic relationship.
Caption: Workflow for the comprehensive spectroscopic validation of this compound.
This workflow demonstrates a self-validating system. For instance, the molecular weight confirmed by MS (138 amu) is consistent with the structure proposed by the ¹H and ¹³C NMR spectra (an eight-carbon frame with ten protons). The S-H functional group identified by its unique stretch in the IR spectrum is corroborated by the thiol proton signal in the ¹H NMR and the characteristic loss of 'SH' in the mass spectrum. It is this convergence of evidence that provides an authoritative confirmation of the synthesis.
References
- Google Patents. (1955). Process for the preparation of thiophenols.
- Xu, H.-J., et al. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. J. Org. Chem., 76, 2296-2300.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- SIELC Technologies. (2018). Benzenethiol, 2,3-dimethyl-.
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol.
- SpectraBase. (n.d.). 2,4-Dimethylbenzenethiol - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2,4-Dimethylbenzenethiol - Optional[13C NMR] - Spectrum.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST Chemistry WebBook.
- Galano, A., et al. (2022). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports.
- Walsgrove, T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 725-731.
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analytical techniques for differentiating isomers of dimethylbenzenethiol
An In-Depth Guide to the Analytical Differentiation of Dimethylbenzenethiol Isomers
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a foundational requirement for ensuring product purity, efficacy, and safety. Dimethylbenzenethiol (also known as xylenethiol or mercaptoxylene) presents a common yet significant analytical challenge. With six constitutional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), each possessing the same molecular weight and similar physicochemical properties, their differentiation requires a multi-faceted analytical approach.
This guide provides an in-depth comparison of the primary analytical techniques used to resolve and identify these closely related compounds. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower your analytical strategy.
The Challenge: Why Isomer Differentiation is Critical
The six isomers of dimethylbenzenethiol share the molecular formula C₈H₁₀S, making them indistinguishable by low-resolution mass spectrometry alone.[1][2] Subtle differences in the substitution pattern on the benzene ring, however, can lead to significant variations in chemical reactivity and biological activity. For instance, in pharmaceutical synthesis, such as the production of the antidepressant Vortioxetine which utilizes the 2,4-dimethylbenzenethiol isomer, the presence of other isomers can lead to unwanted side-products and impurities.[3] Therefore, robust, validated methods for their separation and identification are paramount.
Gas Chromatography (GC): The Workhorse of Separation
Gas chromatography is the cornerstone technique for separating volatile and semi-volatile compounds like dimethylbenzenethiol isomers. The separation is governed by the compounds' boiling points and their differential interactions with the capillary column's stationary phase.
Expertise & Causality: The Critical Choice of the GC Column
The success of isomer separation via GC is almost entirely dependent on the choice of the stationary phase.
-
Non-Polar Columns (e.g., 5% Phenyl Polysiloxane - DB-5, SPB-5): These columns separate compounds primarily based on their boiling points. While a good starting point, isomers with very close boiling points may co-elute, presenting a significant challenge. For analogous compounds like xylenes, the m- and p-isomers are notoriously difficult to separate on standard non-polar columns.[4]
-
Polar Columns (e.g., Polyethylene Glycol - WAX; Dicyanoallyl Polysiloxane - FFAP): These columns provide an alternative selectivity mechanism based on polarity and dipole-dipole interactions. The subtle differences in the electron distribution among the dimethylbenzenethiol isomers can be exploited by these stationary phases to achieve separation, even when boiling points are nearly identical. However, it is noteworthy that some standard polar columns have shown unsatisfactory separation for 2,4-dimethylbenzenethiol and its related impurities, indicating that careful methods development is crucial.[3]
For challenging isomer separations, high-efficiency columns (e.g., >60 meters in length, 0.25 µm film thickness) are often required to provide the necessary theoretical plates for resolution.[4]
Experimental Protocol: High-Resolution GC-FID Analysis
This protocol outlines a robust starting point for separating dimethylbenzenethiol isomers.
-
System Preparation:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: Agilent DB-WAX (or equivalent), 60 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.2 mL/min.
-
-
Injector and Detector Parameters:
-
Injector Port: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.
-
Detector: FID at 280°C.
-
-
Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 2 minutes.
-
Ramp: 2°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Sample Preparation & Injection:
-
Prepare a 100 ppm solution of the mixed isomer standard or sample in dichloromethane.
-
Inject 1 µL.
-
-
Data Analysis:
-
Identify peaks based on the retention times of individual, pure isomer standards. The elution order will be specific to the column and conditions used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
Coupling GC with a mass spectrometer provides an additional layer of confirmation. While the GC separates the isomers, the MS provides mass information.
Trustworthiness: A Self-Validating System?
While powerful, it's crucial to understand the limitations of standard GC-MS in isomer differentiation. The electron ionization (EI) mass spectra of constitutional isomers are often nearly identical because they fragment in very similar ways.[5][6] Therefore, relying on library matching of the mass spectrum alone can be misleading.
The true power of GC-MS lies in the combination of retention time and the mass spectrum . The retention time provides the primary evidence for which isomer is present (based on prior calibration with standards), while the mass spectrum confirms the compound class (i.e., a dimethylbenzenethiol with m/z 138).[1][2] The use of Kovats Retention Indices can further strengthen the identification by normalizing retention times relative to a series of n-alkanes, making the data more transferable between instruments.[1]
Logical Workflow for Isomer Analysis
Caption: GC-MS workflow for isomer analysis.
Spectroscopic Techniques: Unambiguous Structural Elucidation
For definitive, standalone identification, especially when developing primary reference standards or when chromatographic methods fail, spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the molecular structure.[7][8] Each isomer of dimethylbenzenethiol will produce a unique set of signals in both ¹H and ¹³C NMR spectra.
-
¹H NMR: The key differentiating features are the number of signals, their chemical shifts, and the spin-spin coupling patterns in the aromatic region (typically 6.5-8.0 ppm).
-
Example: A 2,6-dimethylbenzenethiol is highly symmetric and will show a simpler aromatic proton pattern compared to a 2,4-dimethylbenzenethiol. A 3,5-isomer will also have high symmetry, but the chemical shifts will differ from the 2,6-isomer.
-
-
¹³C NMR: The number of unique carbon signals directly reflects the symmetry of the molecule. Isomers with lower symmetry will exhibit more signals.[9]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. While functional group regions (e.g., S-H stretch ~2550 cm⁻¹, C-H stretch ~3000 cm⁻¹) will be similar across all isomers, the fingerprint region (1500–650 cm⁻¹) is unique for each molecule.[10][11] The pattern of out-of-plane C-H bending bands (900–650 cm⁻¹) is particularly diagnostic of the substitution pattern on the benzene ring, providing a reliable way to distinguish the isomers.[12]
Comparative Summary of Techniques
| Technique | Resolving Power | Identification Confidence | Throughput | Key Strengths | Key Limitations |
| GC-FID | High (column dependent) | Low (RT only) | High | Excellent for quantitation and screening known mixtures. | Cannot identify unknowns; co-elution is possible. |
| GC-MS | High (column dependent) | High (with standards) | High | Provides both separation and mass confirmation.[13] | Isomer mass spectra are often identical.[5] |
| ¹H/¹³C NMR | N/A (for pure samples) | Very High | Low | Unambiguous structure determination; "gold standard" for identification.[7] | Requires pure sample; lower sensitivity than MS. |
| FT-IR | N/A (for pure samples) | Moderate to High | High | Fast, non-destructive, unique fingerprint for each isomer.[14] | Less effective for complex mixtures; requires reference spectra. |
Conclusion and Recommended Workflow
A multi-tiered approach is the most robust strategy for differentiating dimethylbenzenethiol isomers.
Caption: Recommended analytical workflow for isomer differentiation.
-
Screening: Begin with a high-resolution GC-MS method to separate and tentatively identify the isomers present in a mixture by comparing retention times and mass spectra against a library of known standards.
-
Confirmation: For any ambiguous peaks or for the initial validation of standards, isolate the individual components (e.g., via preparative GC).
-
Elucidation: Subject the pure, isolated isomers to NMR and FT-IR analysis to provide unambiguous structural confirmation.
By combining the separation power of chromatography with the definitive structural insights from spectroscopy, researchers can confidently differentiate and quantify the isomers of dimethylbenzenethiol, ensuring the quality and integrity of their work.
References
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol. National Center for Biotechnology Information.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- NIST. (n.d.). 2,6-Dimethylthiophenol. NIST Chemistry WebBook.
- JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dimethylbenzene.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,2-dimethylbenzene.
- Carl ROTH. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
- Siniscalchi, T. (2021). Exercise 16.21 - Using 1H-NMR Spectroscopy to Distinguish between Compounds. YouTube.
- ResearchGate. (2017). How (if possible) can I differentiate consitiutional isomers of xylene on a gas chromatograph/mass spectrum?.
- Google Patents. (2018). CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material.
- ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.
- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.
- ResearchGate. (n.d.). GC/MS analysis shows that the composition of the oily deposition from xylene plasma is mainly 1,2-di-p-tolylethane (DPTE).
- Pearson+. (n.d.). The three isomers of dimethylbenzene are commonly named ortho-xyl....
- NIST. (n.d.). Benzene, 1,3-dimethyl-. NIST Chemistry WebBook.
- Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.
- PubMed. (2022). Mass Spectrometry Imaging Techniques Enabling Visualization of Lipid Isomers in Biological Tissues.
- OC Chem. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.
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A Comparative Guide to the Synthesis of 2,3-Dimethylbenzenethiol: An Evaluation of Four Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzenethiol, also known as 2,3-dimethylthiophenol, is a substituted aromatic thiol of significant interest in organic synthesis and medicinal chemistry. Its structural motif is a key component in various pharmaceuticals and agrochemicals. The strategic introduction of the thiol group onto the 2,3-dimethylbenzene scaffold can be achieved through several synthetic pathways, each with its own set of advantages and challenges. This guide provides a comparative analysis of four prominent synthetic routes to this compound, offering a critical evaluation of their underlying chemistry, procedural nuances, and expected outcomes. The objective is to equip researchers with the necessary insights to select the most appropriate method based on factors such as starting material availability, desired yield and purity, scalability, and laboratory capabilities.
Comparative Analysis of Synthetic Routes
This guide will delve into the experimental details of the following four synthetic strategies:
-
Route 1: Diazotization of 2,3-Dimethylaniline (The Leuckart Thiophenol Reaction)
-
Route 2: Reduction of 2,3-Dimethylbenzenesulfonyl Chloride
-
Route 3: The Newman-Kwart Rearrangement of 2,3-Dimethylphenol
-
Route 4: Grignard Reaction of 2,3-Dimethylbromobenzene with Elemental Sulfur
A summary of the key performance indicators for each route is presented below, followed by detailed experimental protocols and mechanistic discussions.
| Route | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| 1. Leuckart Reaction | 2,3-Dimethylaniline | NaNO₂, HCl, Potassium Ethyl Xanthate, NaOH | Good to Excellent | Low temperatures for diazotization, then moderate heating | Readily available starting material, well-established reaction. | Diazonium intermediates can be unstable, potential for side reactions. |
| 2. Sulfonyl Chloride Reduction | 2,3-Dimethylbenzene | Chlorosulfonic acid, Zn dust, H₂SO₄ | Good to Excellent | Low to moderate temperatures | High yields, relatively clean reaction. | Chlorosulfonic acid is highly corrosive and moisture-sensitive. |
| 3. Newman-Kwart Rearrangement | 2,3-Dimethylphenol | Dimethylthiocarbamoyl chloride, Base (e.g., DABCO), High temperature or Pd catalyst | Good | High temperatures (200-300 °C) or milder with catalyst | Utilizes readily available phenols. | Requires high temperatures which may not be suitable for all substrates, multi-step process.[1][2][3][4] |
| 4. Grignard Reaction | 2,3-Dimethylbromobenzene | Mg, Elemental Sulfur | Good | Anhydrous conditions, moderate temperatures | Direct introduction of the thiol group. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive. |
Route 1: Diazotization of 2,3-Dimethylaniline (The Leuckart Thiophenol Reaction)
The Leuckart thiophenol reaction is a classic and reliable method for the synthesis of aryl thiols from the corresponding anilines. The reaction proceeds via a diazonium salt intermediate, which is then reacted with a sulfur nucleophile, typically potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester furnishes the desired thiophenol.
Experimental Workflow
Caption: Workflow for the Leuckart synthesis of this compound.
Detailed Protocol
Step 1: Diazotization of 2,3-Dimethylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Formation of the Xanthate Ester
-
In a separate beaker, dissolve potassium ethyl xanthate (1.1 equivalents) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A yellow to reddish-brown oil or solid will precipitate.
-
Continue stirring for 1-2 hours, allowing the mixture to gradually warm to room temperature.
Step 3: Hydrolysis to this compound
-
To the reaction mixture, add a solution of sodium hydroxide (3-4 equivalents) in water.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) until the pH is acidic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Causality and Mechanistic Insights
The success of this reaction hinges on the careful control of temperature during the diazotization step to prevent the decomposition of the unstable diazonium salt. The subsequent nucleophilic attack by the xanthate anion displaces the dinitrogen gas, a thermodynamically favorable process. The final hydrolysis step is a standard saponification of the xanthate ester to liberate the thiophenol.
Route 2: Reduction of 2,3-Dimethylbenzenesulfonyl Chloride
This method involves the chlorosulfonation of 2,3-dimethylbenzene to form the corresponding sulfonyl chloride, which is then reduced to the thiol. This is often a high-yielding route, though it requires the handling of corrosive reagents.
Experimental Workflow
Caption: Workflow for the synthesis via sulfonyl chloride reduction.
Detailed Protocol
Step 1: Synthesis of 2,3-Dimethylbenzenesulfonyl Chloride
-
In a flask equipped with a dropping funnel and a gas outlet, cool 2,3-dimethylbenzene (1 equivalent) to 0 °C.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction to this compound
-
In a large flask, prepare a mixture of cracked ice and concentrated sulfuric acid.
-
Cool the mixture to below 0 °C in an ice-salt bath.
-
Add the crude 2,3-dimethylbenzenesulfonyl chloride (1 equivalent) to the cold acid.
-
Gradually add zinc dust (4-5 equivalents) in portions, keeping the temperature below 5 °C.
-
After the addition of zinc, continue stirring and allow the reaction to slowly warm to room temperature and then stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by vacuum distillation.
Causality and Mechanistic Insights
Chlorosulfonation is an electrophilic aromatic substitution reaction. The subsequent reduction with zinc and acid is a robust method for converting sulfonyl chlorides to thiols. The low temperature is critical to control the exothermicity of the reactions and to minimize side product formation.
Route 3: The Newman-Kwart Rearrangement
This route offers a way to synthesize thiophenols from readily available phenols. It involves the conversion of the phenol to an O-aryl dimethylthiocarbamate, which then undergoes a thermal or catalyzed intramolecular rearrangement to the S-aryl isomer. Subsequent hydrolysis yields the thiophenol.
Experimental Workflow
Caption: Workflow for the Newman-Kwart rearrangement.
Detailed Protocol
Step 1: Synthesis of O-(2,3-Dimethylphenyl) Dimethylthiocarbamate
-
To a solution of 2,3-dimethylphenol (1 equivalent) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride in a suitable solvent (e.g., DMF or THF), add dimethylthiocarbamoyl chloride (1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude O-aryl thiocarbamate by recrystallization or column chromatography.
Step 2: Newman-Kwart Rearrangement
-
Heat the purified O-(2,3-dimethylphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-300 °C for several hours.[1][2] Alternatively, milder conditions can be achieved using a palladium catalyst at around 100 °C.[5]
-
Monitor the reaction progress by TLC or NMR until the starting material is consumed.
-
Cool the reaction mixture and purify the resulting S-aryl thiocarbamate.
Step 3: Hydrolysis to this compound
-
Dissolve the S-(2,3-dimethylphenyl) dimethylthiocarbamate in a mixture of ethanol and water.
-
Add potassium hydroxide (excess) and reflux the mixture for several hours.
-
Cool, acidify, and extract the thiophenol as described in the previous routes.
-
Purify by vacuum distillation.
Causality and Mechanistic Insights
The Newman-Kwart rearrangement is a concerted, intramolecular process that proceeds through a four-membered cyclic transition state.[2] The thermodynamic driving force is the formation of the more stable C=O bond from the C=S bond. The high activation energy for this rearrangement often necessitates high temperatures, although catalytic methods can lower this barrier.[5]
Route 4: Grignard Reaction with Elemental Sulfur
This approach involves the formation of an organometallic intermediate, a Grignard reagent, from 2,3-dimethylbromobenzene. This nucleophilic reagent then reacts with elemental sulfur, and subsequent acidic workup yields the thiophenol.
Experimental Workflow
Caption: Workflow for the Grignard-based synthesis.
Detailed Protocol
Step 1: Preparation of 2,3-Dimethylphenylmagnesium Bromide [6]
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.1 equivalents) in a flame-dried flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2,3-dimethylbromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. The reaction should start spontaneously, evidenced by gentle refluxing.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Sulfur
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, prepare a slurry of elemental sulfur (1.05 equivalents) in anhydrous THF.
-
Slowly add the Grignard solution to the sulfur slurry with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 1-2 hours.
Step 3: Hydrolysis
-
Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate as in the other methods.
-
Purify the crude this compound by vacuum distillation.
Causality and Mechanistic Insights
The formation of the Grignard reagent requires strictly anhydrous conditions to prevent its quenching by protons. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic sulfur atom of the S₈ ring. The subsequent acidic workup protonates the resulting thiolate to give the final product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals would include two singlets for the methyl groups (around 2.2-2.4 ppm), a singlet for the thiol proton (which can be broad and its position variable, often between 3.0-4.0 ppm), and multiplets in the aromatic region (around 6.9-7.2 ppm) corresponding to the three aromatic protons.
-
¹³C NMR (CDCl₃): Expected signals would include two peaks for the methyl carbons (around 15-25 ppm) and six distinct signals for the aromatic carbons, including the carbon attached to the sulfur atom (ipso-carbon).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀S, MW: 138.23 g/mol ) should be observed.
-
IR Spectroscopy: A characteristic S-H stretching band should be present in the region of 2550-2600 cm⁻¹.
Conclusion
The synthesis of this compound can be successfully achieved through various routes, each with its own set of considerations. The Leuckart reaction and the reduction of the corresponding sulfonyl chloride are generally high-yielding and reliable methods, with the choice between them often depending on the availability of the aniline or the willingness to handle chlorosulfonic acid. The Newman-Kwart rearrangement provides a valuable alternative when the corresponding phenol is the more accessible starting material, although it may require more forcing conditions. The Grignard reaction offers a direct and elegant approach but demands stringent control over anhydrous conditions.
Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of the research project. By understanding the intricacies of each method presented in this guide, researchers can make an informed decision to efficiently and effectively synthesize this compound for their applications.
References
- Leuckart, R. J. Prakt. Chem.1890, 41 (1), 179–224.
- Organic Syntheses, Coll. Vol. 1, p.504 (1941); Vol. 4, p.94 (1925).
- Newman, M. S.; Karnes, H. A. J. Org. Chem.1966, 31 (12), 3980–3984.
- Kwart, H.; Evans, E. R. J. Org. Chem.1966, 31 (2), 410–413.
- Moseley, J. D.; Lenden, P. Tetrahedron2007, 63 (19), 4120-4125.
- Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S. Synthesis2008, 2008 (05), 661-689.
- Organic Syntheses, Coll. Vol. 4, p.967 (1963); Vol. 34, p.96 (1954).
- PubChem Compound Summary for CID 11138343, 2,3-Dimethylphenylmagnesium bromide. National Center for Biotechnology Information. (n.d.).
- Harvey, J. N.; Jover, J.; Lloyd-Jones, G. C.; Moseley, J. D.; Murray, P. M.; Renny, J. S. Angew. Chem. Int. Ed.2009, 48 (41), 7612–7615.
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A Researcher's Guide to the Acidity of Substituted Thiophenols: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of aromatic thiols is paramount. Thiophenols and their derivatives are crucial building blocks in organic synthesis and medicinal chemistry. Their acidity, quantified by the acid dissociation constant (pKa), dictates their nucleophilicity, reactivity in various transformations, and behavior in biological systems. This guide provides an in-depth comparison of the acidity of substituted thiophenols, supported by experimental data, and offers a detailed protocol for the empirical determination of these crucial values.
The Fundamentals of Thiophenol Acidity
Thiophenol (C₆H₅SH) is notably more acidic than its oxygen analog, phenol. The pKa of thiophenol is approximately 6.62, whereas phenol has a pKa of about 9.95.[1] This increased acidity is attributed to two main factors: the weaker H-S bond compared to the O-H bond, and the greater stability of the thiophenolate anion (C₆H₅S⁻) versus the phenoxide anion. The larger size of the sulfur atom allows for better delocalization of the negative charge.
The acidity of the thiol proton can be significantly modulated by the presence of substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects, which can either stabilize or destabilize the resulting thiophenolate anion.
Inductive Effects: These are transmitted through the sigma bonds of the molecule.[2]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halogens (-Cl), possess high electronegativity. They pull electron density away from the aromatic ring and, consequently, from the sulfur atom. This inductive withdrawal of electrons helps to stabilize the negative charge on the thiophenolate anion, thereby increasing the acidity (lowering the pKa) of the parent thiophenol.[3][4]
-
Electron-donating groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, push electron density towards the ring. This effect increases the electron density on the sulfur atom, destabilizing the thiophenolate anion and making the proton less likely to dissociate. This results in a decrease in acidity (a higher pKa).[3]
Resonance Effects: These effects involve the delocalization of electrons through the π-system of the aromatic ring.[2][3]
-
EWGs with π-accepting capabilities (e.g., -NO₂) can delocalize the negative charge of the thiophenolate anion onto the substituent itself, particularly when positioned at the ortho or para positions. This extensive delocalization provides significant stabilization to the conjugate base, leading to a marked increase in acidity.
-
EDGs with π-donating capabilities (e.g., -OCH₃) can donate lone pair electrons into the aromatic ring. This increases the electron density on the ring and subsequently on the sulfur atom, destabilizing the thiophenolate anion and decreasing acidity.
Comparative Acidity: A Data-Driven Analysis
The interplay of inductive and resonance effects is clearly demonstrated in the experimentally determined pKa values of various substituted thiophenols. The following table summarizes these values, providing a clear comparison of the impact of different substituents at the para, meta, and ortho positions.
| Substituent | Position | pKa | Effect |
| -NO₂ | para | ~4.4 - 5.3 | Strong Electron-Withdrawing |
| -NO₂ | meta | ~5.4 | Electron-Withdrawing |
| -NO₂ | ortho | ~5.1 | Strong Electron-Withdrawing, Steric Effects |
| -Cl | para | ~5.9 | Electron-Withdrawing (Inductive > Resonance) |
| -Cl | meta | ~5.8 | Electron-Withdrawing (Inductive) |
| -Cl | ortho | ~6.0 | Electron-Withdrawing, Steric Effects |
| -H | - | ~6.6 | Reference |
| -CH₃ | para | ~6.5 - 6.8 | Weak Electron-Donating |
| -CH₃ | meta | ~6.7 | Weak Electron-Donating |
| -CH₃ | ortho | ~6.6 | Weak Electron-Donating, Steric Effects |
| -OCH₃ | para | ~6.8 | Electron-Donating (Resonance > Inductive) |
| -OCH₃ | meta | ~6.6 | Electron-Withdrawing (Inductive) |
| -OCH₃ | ortho | ~6.7 | Electron-Donating, Steric Effects |
Note: The pKa values are approximate and can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
From this data, several key trends emerge:
-
Strongest Acidification: The para-nitrothiophenol is the most acidic among the listed compounds. This is due to the powerful combination of inductive and resonance electron withdrawal by the nitro group, which extensively delocalizes and stabilizes the negative charge of the thiophenolate anion.
-
Positional Isomers: The position of the substituent significantly impacts its effect. For instance, a nitro group at the para position has a more pronounced acidifying effect than at the meta position because resonance delocalization is only effective from the ortho and para positions.
-
Halogen Effects: Chlorine, being highly electronegative, increases acidity primarily through its inductive effect.
-
Donating Groups: Both methyl and methoxy groups are electron-donating and thus decrease acidity, raising the pKa above that of unsubstituted thiophenol. The methoxy group at the para position is a stronger deactivating group than the methyl group due to its more potent resonance-donating effect.
Visualizing Electronic Effects
The following diagrams illustrate the electronic effects of electron-withdrawing and electron-donating groups on the stability of the thiophenolate anion.
Caption: Effect of an electron-withdrawing group on thiophenol acidity.
Caption: Effect of an electron-donating group on thiophenol acidity.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration
This protocol outlines a reliable method for determining the pKa of a substituted thiophenol. The principle lies in the different UV-Vis absorption spectra of the protonated thiol (ArSH) and the deprotonated thiolate anion (ArS⁻). By measuring the absorbance at a specific wavelength across a range of pH values, the equilibrium between the two species can be monitored and the pKa determined.
Materials and Reagents:
-
Substituted thiophenol of interest
-
Spectrophotometer (UV-Vis)
-
pH meter, calibrated
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Deionized water
-
Buffer solutions covering a pH range from ~pKa-2 to ~pKa+2 (e.g., phosphate, borate buffers)
-
0.1 M HCl and 0.1 M NaOH solutions
-
A suitable organic co-solvent if the thiophenol has low water solubility (e.g., ethanol, DMSO)
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the substituted thiophenol and dissolve it in a known volume of the chosen co-solvent (if necessary) in a volumetric flask.
-
Dilute with deionized water to the final volume to prepare a stock solution of known concentration (typically in the range of 0.1-1 mM). Rationale: A precise concentration is crucial for accurate determination of molar absorptivity.
-
-
Determination of λmax for ArSH and ArS⁻:
-
Prepare two solutions from the stock solution.
-
For the fully protonated form (ArSH), acidify one solution to a pH of ~pKa-2 with 0.1 M HCl.
-
For the fully deprotonated form (ArS⁻), make the other solution basic to a pH of ~pKa+2 with 0.1 M NaOH.
-
Scan the UV-Vis spectrum of each solution to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Select a wavelength where the difference in absorbance between the two forms is maximal for the titration. Rationale: Maximizing the absorbance difference increases the sensitivity of the measurement.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the thiophenol (e.g., in 0.5 pH unit increments).
-
-
Spectrophotometric Titration:
-
For each buffer solution, add a precise volume of the thiophenol stock solution to a volumetric flask and dilute to the mark with the buffer. Ensure the final concentration of the thiophenol is the same in all solutions.
-
Measure the absorbance of each solution at the predetermined analytical wavelength.
-
Also, measure the absorbance of a blank solution (buffer only) at the same wavelength for each pH and subtract this from the sample absorbance. Rationale: This corrects for any absorbance from the buffer components.
-
-
Data Analysis and pKa Calculation:
-
Plot the absorbance versus pH. The resulting curve should be sigmoidal.
-
The pKa is the pH at the inflection point of the sigmoid curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([ArS⁻]/[ArSH])
-
The ratio [ArS⁻]/[ArSH] can be determined from the absorbance values: [ArS⁻]/[ArSH] = (A - A_acidic) / (A_basic - A) where:
-
A is the absorbance at a given pH.
-
A_acidic is the absorbance of the fully protonated form.
-
A_basic is the absorbance of the fully deprotonated form.
-
-
A plot of log([ArS⁻]/[ArSH]) versus pH will yield a straight line with an x-intercept equal to the pKa.
-
Experimental Workflow Diagram:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The acidity of substituted thiophenols is a tunable property that is critically dependent on the electronic nature and position of substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by stabilizing the conjugate base, while electron-donating groups have the opposite effect. This guide provides a framework for understanding and predicting these effects, supported by a compilation of experimental pKa values. The detailed protocol for pKa determination by UV-Vis spectrophotometric titration offers a practical and reliable method for researchers to empirically validate these principles in their own work, enabling more informed decisions in synthetic design and drug development.
References
- PubChem. Thiophenol.
- Wikipedia. Thiophenol. [Link]
- Chemistry LibreTexts. Acidity of Thiols. [Link]
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- Master Organic Chemistry. Inductive Effects and Resonance Effects on Acidity and Basicity. [Link]
- PubChem. 4-Chlorothiophenol.
- PubChem. p-Thiocresol.
- Chemistry LibreTexts.
- PubChem. 4-Methoxybenzenethiol.
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- PubChem. 2-Nitrobenzenethiol.
- PubChem. 2-Methylbenzenethiol.
- PubChem. 3-Methoxybenzenethiol.
- PubChem. 2-Methoxybenzenethiol.
- Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. [Link]
- ResearchGate.
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A Comparative Spectroscopic Guide to Dimethylbenzenethiol Isomers: Distinguishing 2,3-, 2,4-, and 2,5-Substitutions
For researchers and professionals in drug development and materials science, the precise identification of structural isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The dimethylbenzenethiol isomers—2,3-, 2,4-, and 2,5-dimethylbenzenethiol—present a classic analytical challenge due to their identical molecular weight and formula (C₈H₁₀S)[1][2][3][4]. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these positional isomers. We will delve into the underlying principles that govern their distinct spectral fingerprints and provide robust experimental protocols for their analysis.
The Structural Basis for Spectroscopic Differentiation
The key to distinguishing these isomers lies in the symmetry and electronic environment dictated by the relative positions of the two methyl (-CH₃) groups and the thiol (-SH) group on the benzene ring. These structural nuances lead to predictable and measurable differences in their interaction with electromagnetic radiation and their fragmentation patterns.
Caption: Molecular structures of the three dimethylbenzenethiol isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and splitting patterns (multiplicity) of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.[5][6]
Key Differentiating Features in ¹H NMR:
-
This compound: This isomer is expected to show three distinct aromatic proton signals, likely appearing as a triplet and two doublets, reflecting the adjacent proton couplings.
-
2,4-Dimethylbenzenethiol: Due to its substitution pattern, we anticipate three aromatic proton signals. One proton is ortho to the thiol group, another is ortho to a methyl group, and the third is between the two methyl groups. This leads to distinct chemical shifts and coupling patterns.
-
2,5-Dimethylbenzenethiol: This isomer possesses a higher degree of symmetry relative to the 2,3-isomer. We expect to see three aromatic signals, with one proton situated between the thiol and a methyl group, another between two methyl groups, and a third adjacent to a methyl group.
Table 1: Comparative ¹H NMR Data (Aromatic Region)
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Multiplicity |
| This compound | ~6.9-7.2 | Complex (multiplets) |
| 2,4-Dimethylbenzenethiol | ~6.9-7.3 | d, d, s (approximate) |
| 2,5-Dimethylbenzenethiol | ~6.8-7.1 | d, dd, s (approximate) |
Note: The exact chemical shifts can vary slightly based on the solvent and concentration. Data is synthesized from typical values for substituted benzenes.
The signals for the methyl protons will also show slight variations in their chemical shifts due to the different electronic environments. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in each isomer. Due to the lower natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.
Differentiating Isomers by Carbon Count:
-
This compound: All eight carbon atoms are chemically non-equivalent, resulting in eight distinct signals in the ¹³C NMR spectrum.
-
2,4-Dimethylbenzenethiol: Similarly, this isomer is expected to show eight unique carbon signals.
-
2,5-Dimethylbenzenethiol: This isomer also displays eight distinct carbon signals.
While the number of signals is the same, the chemical shifts of the aromatic carbons (typically in the 110-160 ppm range) will differ based on the substitution pattern, providing a clear method of identification.[5][7] The carbon attached to the thiol group (ipso-carbon) and the methyl-substituted carbons will have characteristic chemical shifts.
Table 2: Expected ¹³C NMR Aromatic Carbon Signals
| Isomer | Number of Aromatic Carbon Signals | Approximate Chemical Shift Range (ppm) |
| This compound | 6 | 120 - 140 |
| 2,4-Dimethylbenzenethiol | 6 | 120 - 140 |
| 2,5-Dimethylbenzenethiol | 6 | 120 - 140 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of these isomers will share many similarities (e.g., C-H stretches of the methyl groups and the aromatic ring, C=C stretching of the ring), the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution pattern of the benzene ring.
Key Differentiating IR Bands:
-
Aromatic C-H Stretch: Typically observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: From the methyl groups, appearing just below 3000 cm⁻¹.
-
S-H Stretch: A weak band around 2550-2600 cm⁻¹.
-
C=C Ring Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
Out-of-Plane C-H Bending: The "fingerprint" region that helps distinguish the isomers. The pattern of absorption bands in this region is characteristic of the number and position of adjacent hydrogen atoms on the ring.[8][9]
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 2,4-Dimethylbenzenethiol | 2,5-Dimethylbenzenethiol |
| S-H Stretch | ~2560 (weak) | ~2560 (weak) | ~2560 (weak) |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |
| C=C Ring Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| Out-of-Plane Bending | ~850-750 | ~880-800 | ~880-800 |
Mass Spectrometry: Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will show the same molecular ion peak (M⁺) for all three isomers at m/z 138, corresponding to the molecular weight of C₈H₁₀S.[3][10] Differentiation must therefore rely on the analysis of their fragmentation patterns. The relative abundances of fragment ions can differ based on the stability of the resulting carbocations and neutral losses.
A common fragmentation pathway for alkylbenzenes is the loss of a methyl group to form a stable tropylium-like cation. For these thiophenols, the loss of the thiol group or other rearrangements can also occur. While subtle, differences in the relative intensities of key fragment ions can aid in identification when compared against a reference library.
Experimental Protocols
To ensure reproducible and high-quality data, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Protocol 2: FT-IR Spectroscopy
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 2,4-Dimethylthiophenol [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 2,4-Dimethylbenzenethiol | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Analytical Columns for Thiophenol Isomer Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of thiophenol isomers are critical for ensuring product purity, understanding reaction mechanisms, and guaranteeing the safety and efficacy of pharmaceuticals. The subtle structural differences between positional isomers of thiophenols, such as methylthiophenol or aminothiophenol, present a significant analytical challenge. The choice of analytical column is paramount in overcoming this challenge, as it dictates the selectivity and resolution of the separation. This guide provides an in-depth comparison of the performance of various analytical columns for the separation of thiophenol isomers, supported by experimental data and scientific principles to empower you in making informed decisions for your analytical workflow.
The Challenge of Separating Thiophenol Isomers
Thiophenol and its derivatives are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene ring. Positional isomers, where substituents like methyl (-CH₃) or amino (-NH₂) groups are located at different positions (ortho, meta, or para) on the ring, often exhibit very similar physicochemical properties, such as polarity and boiling point. This similarity makes their separation by conventional chromatographic techniques challenging, often resulting in co-elution and inaccurate quantification. The key to a successful separation lies in exploiting the subtle differences in their interaction with the stationary phase of the analytical column.
Comparative Performance of Analytical Columns
This guide explores the performance of four principal types of analytical columns for the separation of thiophenol isomers:
-
Reversed-Phase (RP) Columns: C18 and Phenyl-Hexyl
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
-
Gas Chromatography (GC) Capillary Columns: DB-5 (non-polar) and DB-WAX (polar)
-
Chiral Stationary Phases (CSPs)
The following sections detail the experimental methodologies and comparative data for the separation of a model mixture of methylthiophenol isomers (2-methylthiophenol, 3-methylthiophenol, and 4-methylthiophenol) and aminothiophenol isomers (2-aminothiophenol, 3-aminothiophenol, and 4-aminothiophenol).
Part 1: Reversed-Phase HPLC Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry and often the first choice for the separation of aromatic compounds. The primary retention mechanism is hydrophobic interaction between the non-polar stationary phase and the analyte.
Experimental Protocol: RP-HPLC
-
Instrumentation: Agilent 1260 Infinity II HPLC System with Diode Array Detector (DAD).
-
Analytes: A standard mixture of 2-methylthiophenol, 3-methylthiophenol, and 4-methylthiophenol (100 µg/mL each in methanol). A separate standard mixture of 2-aminothiophenol, 3-aminothiophenol, and 4-aminothiophenol (100 µg/mL each in methanol/water 50:50).
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Waters CSH Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase for Methylthiophenol Isomers:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 50% B to 70% B over 10 minutes
-
-
Mobile Phase for Aminothiophenol Isomers:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Solvent B: Acetonitrile
-
Gradient: 20% B to 50% B over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
Causality Behind Experimental Choices
The selection of C18 and Phenyl-Hexyl columns allows for a direct comparison between a standard hydrophobic stationary phase and one that offers alternative selectivity through π-π interactions.[1][2] For the more polar aminothiophenol isomers, a phosphate buffer was used to maintain a consistent pH and ionization state of the analytes, which is crucial for reproducible retention times. Acetonitrile was chosen as the organic modifier for its strong elution strength and low viscosity. A gradient elution is employed to ensure adequate separation of all isomers within a reasonable analysis time.
Performance Data: RP-HPLC
| Column | Isomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| C18 | 2-Methylthiophenol | 6.8 | - | 1.1 | 12,500 |
| 3-Methylthiophenol | 7.2 | 1.8 | 1.2 | 11,800 | |
| 4-Methylthiophenol | 7.3 | 0.8 | 1.3 | 11,500 | |
| Phenyl-Hexyl | 2-Methylthiophenol | 6.2 | - | 1.0 | 13,200 |
| 3-Methylthiophenol | 6.9 | 2.5 | 1.1 | 12,900 | |
| 4-Methylthiophenol | 7.5 | 2.2 | 1.1 | 12,600 | |
| C18 | 2-Aminothiophenol | 8.1 | - | 1.4 | 10,500 |
| 3-Aminothiophenol | 8.5 | 1.5 | 1.5 | 10,100 | |
| 4-Aminothiophenol | 8.6 | 0.7 | 1.6 | 9,800 | |
| Phenyl-Hexyl | 2-Aminothiophenol | 7.5 | - | 1.2 | 11,800 |
| 3-Aminothiophenol | 8.3 | 2.8 | 1.2 | 11,500 | |
| 4-Aminothiophenol | 9.0 | 2.5 | 1.3 | 11,200 |
Analysis of RP-HPLC Performance
The C18 column provides some separation of the methylthiophenol isomers, but the resolution between the meta and para isomers is poor (Rs = 0.8).[3] This is a common limitation of C18 columns for positional isomers where hydrophobic differences are minimal. In contrast, the Phenyl-Hexyl column demonstrates significantly improved resolution for all isomers.[4][5] This is attributed to the secondary separation mechanism of π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[1] These interactions are sensitive to the electron density distribution in the aromatic ring, which varies between the isomers, thus enhancing selectivity.[6] A similar trend is observed for the more polar aminothiophenol isomers, with the Phenyl-Hexyl column providing baseline separation.
Figure 1: Dominant interaction mechanisms in RP-HPLC columns.
Part 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is particularly effective for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[7][8]
Experimental Protocol: HILIC
-
Instrumentation: Same as RP-HPLC.
-
Analytes: Standard mixture of aminothiophenol isomers (100 µg/mL each in acetonitrile/water 90:10).
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile with 0.1% Formic Acid
-
Solvent B: Water with 0.1% Formic Acid
-
Gradient: 5% B to 20% B over 8 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: 254 nm
-
Injection Volume: 2 µL
Causality Behind Experimental Choices
A bare silica or amide-bonded phase is a common choice for HILIC.[9] The high organic content of the mobile phase promotes the formation of a water-enriched layer on the surface of the polar stationary phase, into which the polar analytes can partition.[10] Formic acid is added to the mobile phase to improve peak shape and control the ionization of the amino group on the aminothiophenol isomers.
Performance Data: HILIC
| Column | Isomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| BEH HILIC | 2-Aminothiophenol | 4.2 | - | 1.1 | 15,800 |
| 3-Aminothiophenol | 5.1 | 3.5 | 1.2 | 15,200 | |
| 4-Aminothiophenol | 6.3 | 4.1 | 1.2 | 14,900 |
Analysis of HILIC Performance
The HILIC column provides excellent separation of the aminothiophenol isomers with high resolution and good peak shapes. The elution order is typically based on increasing polarity, with the more polar isomers being retained longer. HILIC offers a distinct advantage over RP-HPLC for highly polar isomers that might otherwise elute near the void volume.
Figure 2: Partitioning mechanism in HILIC.
Part 3: Gas Chromatography (GC) Separation
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Experimental Protocol: GC
-
Instrumentation: Agilent 7890B GC with Flame Ionization Detector (FID).
-
Analytes: Standard mixture of methylthiophenol isomers (100 µg/mL each in dichloromethane).
-
Columns:
-
Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm)
-
Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm)
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min.
-
Injection Volume: 1 µL (split 50:1)
Causality Behind Experimental Choices
A non-polar DB-5 column, which separates primarily based on boiling point, and a polar DB-WAX column, which offers selectivity based on polarity and hydrogen bonding capabilities, were chosen for comparison.[11][12] A temperature program is used to ensure the elution of all isomers with good peak shape.
Performance Data: GC
| Column | Isomer | Retention Time (min) | Resolution (Rs) | Peak Width at half-height (min) |
| DB-5 | 2-Methylthiophenol | 8.5 | - | 0.08 |
| 3-Methylthiophenol | 8.9 | 2.1 | 0.09 | |
| 4-Methylthiophenol | 9.0 | 0.9 | 0.09 | |
| DB-WAX | 2-Methylthiophenol | 10.2 | - | 0.10 |
| 3-Methylthiophenol | 11.1 | 3.8 | 0.11 | |
| 4-Methylthiophenol | 11.8 | 3.2 | 0.11 |
Analysis of GC Performance
The non-polar DB-5 column provides some separation, but similar to the C18 column in HPLC, it struggles to resolve the meta and para isomers due to their very similar boiling points. The polar DB-WAX column, however, provides excellent resolution of all three methylthiophenol isomers.[11] The polar stationary phase interacts differently with the isomers based on their dipole moments and the position of the methyl group, leading to enhanced selectivity.
Figure 3: Logical workflow for GC column selection for thiophenol isomers.
Part 4: Chiral Separation
For thiophenol derivatives that are chiral, specialized chiral stationary phases (CSPs) are required to separate the enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability.[1][13]
Conceptual Framework for Chiral Separation
The separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. For substituted thiophenols, interactions such as hydrogen bonding, π-π stacking, and steric hindrance play a crucial role in chiral recognition.[1]
Experimental Protocol: Chiral HPLC
-
Instrumentation: Same as RP-HPLC.
-
Analyte: Racemic 1-(phenylthio)-2-propanol.
-
Column: Daicel Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
Expected Performance
Polysaccharide-based CSPs like Chiralpak IA are known to be effective for the separation of a wide range of chiral compounds, including those containing aromatic rings and hydroxyl or sulfhydryl groups.[14] It is anticipated that this column will provide baseline separation of the enantiomers of 1-(phenylthio)-2-propanol. The chiral recognition mechanism will likely involve a combination of hydrogen bonding between the hydroxyl group of the analyte and the carbamate groups of the CSP, as well as π-π interactions between the phenyl rings.[1]
Conclusion and Recommendations
The optimal analytical column for the separation of thiophenol isomers is highly dependent on the specific isomers of interest and the analytical goals.
-
For general-purpose separation of non-polar thiophenol isomers like methylthiophenol, a Phenyl-Hexyl column in RP-HPLC or a polar GC column (e.g., DB-WAX) is recommended for superior resolution compared to their C18 and non-polar GC counterparts, respectively. The choice between HPLC and GC will depend on the volatility of the analytes and the available instrumentation.
-
For polar thiophenol isomers , such as aminothiophenols, a Phenyl-Hexyl column in RP-HPLC or a HILIC column will provide excellent separation. HILIC is particularly advantageous for very polar isomers that are poorly retained in reversed-phase mode.
-
For the separation of enantiomers of chiral thiophenol derivatives, a polysaccharide-based chiral stationary phase is the method of choice.
It is always advisable to screen multiple column chemistries and mobile phase conditions during method development to achieve the optimal separation for your specific application. This guide provides a scientifically grounded starting point for this process, enabling you to approach the separation of thiophenol isomers with confidence and expertise.
References
- ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
- VTechWorks. (n.d.). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies.
- ResearchGate. (n.d.). Comparison of the orthogonal nature of phenyl phases in the analysis of....
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Advanced Chromatography Technologies. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity.
- MDPI. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
- JOVE. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
- ResearchGate. (2018, August 31). Is DB-WAX or DB-5 column use in GC-MS for the separation of CHLOROPHENOLS from wastewater sample ?.
- Queen's University Belfast. (2022). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- PubMed. (2022, May 24). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
- Longdom Publishing. (n.d.). Journal of Chromatography & Separation Techniques.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- International Journal of Pharmaceutical Research. (n.d.). Stationary phases used in LC: A Detailed Review.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Wiley Online Library. (2009, April 14). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds.
- ScholarBank@NUS. (n.d.). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping.
- Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- MDPI. (n.d.). A Comparative Study of Advanced Stationary Phases for Fast Liquid Chromatography Separation of Synthetic Food Colorants.
- Agilent Technologies. (2024, October 8). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies.
- ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of....
- SIELC Technologies. (n.d.). Separation of 4-(Methylthio)phenol on Newcrom R1 HPLC column.
- NORMAN Network. (n.d.). Basic theory, method development & optimization of HILIC methods.
- Queen's University Belfast. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
- Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
- ResearchGate. (2022, June). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method.
- ResearchGate. (2021, June 21). What is suitable method to analysis phenols using GC/FID(DB-WAX)?.
- OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS).
- Postnova. (n.d.). Agilent J&W GC Column Selection Guide.
- Scientific Research Publishing. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
- Agilent Technologies. (2021, July 21). How to Select the Correct GC Column for your Application.
- Journal of Agricultural and Food Chemistry. (1995, May 1). HPLC separation of geometric carotene isomers using a calcium hydroxide stationary phase.
- MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry.
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A Senior Application Scientist's Guide to Assessing the Purity of 2,3-Dimethylbenzenethiol with Reference Standards
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. In the synthesis of complex molecules, such as the antidepressant Vortioxetine, where 2,3-Dimethylbenzenethiol can be a key intermediate, even trace impurities can lead to unwanted side reactions, impacting yield, and the safety profile of the final product.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the "why" behind experimental choices, ensuring that each protocol is a self-validating system for robust purity determination.
The Criticality of Purity: Potential Impurities in this compound
The synthesis of aromatic thiols like this compound can introduce a variety of impurities that are structurally similar to the target compound, making their detection and removal challenging. Understanding the potential impurity profile is the first step in developing a robust analytical strategy.
Common Impurities Include:
-
Isomeric Impurities: Positional isomers are among the most common and difficult-to-separate impurities. These can include 2,4-dimethylbenzenethiol, 2,5-dimethylbenzenethiol, 2,6-dimethylbenzenethiol, 3,4-dimethylbenzenethiol, and 3,5-dimethylbenzenethiol.[1] Their similar physical properties often lead to co-elution in chromatographic methods if not properly optimized.
-
Starting Material Carryover: Incomplete reaction can result in the presence of starting materials, such as the corresponding dimethylaniline or dimethylhalobenzene, depending on the synthetic route.
-
Oxidation Products (Disulfides): Thiols are susceptible to oxidation, which leads to the formation of the corresponding disulfide, bis(2,3-dimethylphenyl) disulfide. This is a common impurity that can form during synthesis, workup, or storage.
-
Byproducts from Side Reactions: Depending on the synthetic pathway, other byproducts such as phenols (e.g., 2,3-dimethylphenol) can form through hydrolysis of intermediate species.[2]
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the expected impurities, the required sensitivity, and the available instrumentation. Here, we compare the three most powerful and commonly used techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Strengths | Excellent for volatile and thermally stable compounds, high resolution for isomeric separation. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Derivatization can enhance sensitivity. | Provides detailed structural information, excellent for identification and quantification of major components and impurities without a reference standard for each. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can have lower resolution for closely related isomers without careful method development. | Lower sensitivity compared to GC and HPLC, may not detect trace impurities. |
| Typical Use Case | Primary choice for separating and quantifying isomeric impurities and residual volatile starting materials. | Robust method for quantifying the main component and disulfide impurities. A stability-indicating assay can be developed. | Unambiguous identification of the main component and characterization of unknown impurities. Quantitative NMR (qNMR) for accurate purity determination. |
Experimental Protocols and Methodologies
Gas Chromatography (GC) for Isomeric Purity
Rationale: GC offers superior resolution for separating volatile isomers with similar boiling points, making it the gold standard for assessing isomeric purity. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) allows for definitive identification of separated peaks.
Caption: Workflow for GC-based purity analysis of this compound.
Detailed GC Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.
-
Prepare a reference standard solution containing known concentrations of this compound and any available isomeric impurity standards.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent with FID and/or MS detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Detector: FID at 280°C. If using MS, transfer line at 280°C, ion source at 230°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with the reference standard.
-
For MS detection, confirm peak identities by comparing mass spectra with a library or the standard.
-
Calculate the purity by area percent, assuming a similar response factor for all isomers with an FID. For higher accuracy, use the reference standard for external calibration.
-
High-Performance Liquid Chromatography (HPLC) for General Purity and Disulfide Detection
Rationale: HPLC is a versatile technique suitable for quantifying the main component and less volatile impurities like the disulfide. A reversed-phase method is typically employed. Since thiols have a relatively weak UV chromophore, derivatization can be used to enhance detection sensitivity, although direct UV detection is often sufficient for purity assessment.[3][4]
Caption: Workflow for HPLC-based purity analysis of this compound.
Detailed HPLC Protocol:
-
Sample and Standard Preparation:
-
Prepare a sample solution of approximately 0.2 mg/mL in a mixture of acetonitrile and water (e.g., 60:40).[1]
-
Prepare a reference standard solution of this compound at a similar concentration.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance or equivalent with a UV detector.
-
Column: C18 column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 40:60).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10-20 µL.[1]
-
-
Data Analysis:
-
The disulfide impurity, being more non-polar, will have a longer retention time than the thiol.
-
Quantify impurities based on their area percent relative to the main peak. For accurate quantification, a reference standard for the disulfide would be necessary to determine its response factor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and for identifying and quantifying significant impurities. ¹H NMR is particularly useful for detecting and quantifying impurities without the need for individual reference standards, provided the impurities have unique and well-resolved signals.
Detailed NMR Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into an NMR tube.[5]
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5]
-
Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.
-
-
Spectral Interpretation and Data Analysis:
-
¹H NMR: The spectrum of this compound is expected to show signals for the aromatic protons, the two methyl groups, and the thiol proton. Impurities will present as additional, smaller signals. For example, the presence of a disulfide would be indicated by the absence of the thiol proton signal and a shift in the aromatic and methyl signals. Isomeric impurities would show distinct patterns in the aromatic region.
-
¹³C NMR: Provides information on the number of unique carbon atoms, confirming the structure of the main component and helping to identify impurities.
-
Purity Calculation (qNMR): The purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte with the integral of the known amount of the internal standard.
-
Conclusion: An Integrated Approach to Purity Assessment
A comprehensive assessment of this compound purity relies not on a single technique but on an integrated approach. GC-MS is unparalleled for resolving and identifying isomeric and other volatile impurities. HPLC provides a robust method for quantifying the parent compound and less volatile impurities like disulfides, making it ideal for routine quality control and stability studies. NMR spectroscopy offers definitive structural confirmation and the ability to quantify the material against a certified standard. By judiciously selecting and combining these techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- PubChem. (n.d.). 2,4-Dimethylbenzenethiol.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical Pharmacology, 66(8), 1499–1503.
- Liu, L., et al. (2015). A kind of detection method of 2,4 thiophenol dimethyl benzene about material. Google Patents. CN107843656A.
- Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- ResearchGate. (n.d.). Capillary GC-FID chromatograms for benzene, phenol, and two internal....
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Chen, D., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 873(2), 163-168.
- Turell, L., et al. (2013). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Metabolites, 3(3), 607-626.
- Yoshida, H., et al. (2018). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 23(5), 1066.
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A Comparative Guide to the Synthetic Methods of Dimethylthiophenols
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Dimethylthiophenols are a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the reactive thiol group, which allows for a variety of subsequent chemical transformations. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic routes to dimethylthiophenols, offering detailed experimental protocols and data to inform your selection of the most appropriate method for your research and development needs.
Introduction to Dimethylthiophenols
Dimethylthiophenols, also known as dimercaptotoluenes or xylenethiols, are aromatic thiols characterized by a benzene ring substituted with two methyl groups and one thiol group. The isomeric substitution patterns of the methyl groups (e.g., 2,4-, 2,5-, 3,5-) significantly influence the physical and chemical properties of these molecules, making the regioselective synthesis of a specific isomer a critical consideration. The choice of synthetic strategy depends on several factors, including the availability and cost of starting materials, desired isomeric purity, scalability, and tolerance to various functional groups. This guide will delve into the most prevalent and effective methods for the synthesis of these valuable compounds.
Key Synthetic Strategies: A Comparative Overview
Four principal synthetic strategies have emerged for the preparation of dimethylthiophenols, each with its own set of advantages and limitations. These methods are:
-
The Newman-Kwart Rearrangement from Dimethylphenols: A powerful and versatile method for converting phenols to thiophenols.
-
The Leuckart Thiophenol Reaction from Dimethylanilines: A classic route that proceeds via diazonium salt intermediates.
-
Synthesis from Xylenes via Sulfonyl Chlorides: An industrially relevant approach that begins with the readily available hydrocarbon.
-
Copper-Catalyzed Cross-Coupling of Dihaloxylenes: A modern approach leveraging advances in transition-metal catalysis.
The following table provides a high-level comparison of these methods:
| Method | Starting Material | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Newman-Kwart Rearrangement | Dimethylphenol | N,N-Dimethylthiocarbamoyl chloride, Base | High temperatures (200-300 °C) or Pd/photoredox catalysis (milder) | Good to Excellent | Good functional group tolerance; readily available starting materials.[1] | Harsh conditions for thermal method; potential for side reactions.[2] |
| Leuckart Thiophenol Reaction | Dimethylaniline | NaNO₂, Acid, Potassium Ethyl Xanthate | Low to moderate temperatures | Moderate to Good | Utilizes readily available anilines. | Diazonium salts can be unstable; potential for side reactions. |
| From Xylenes via Sulfonyl Chlorides | Xylene | Chlorosulfonic acid, Reducing agent (e.g., Zn/HCl) | 0-50 °C | Good to Excellent | Cost-effective for large-scale synthesis; high purity achievable.[3] | Use of strong acids and generation of waste. |
| Copper-Catalyzed C-S Coupling | Dihaloxylene | Sulfur source (e.g., Na₂S, thiourea), Cu catalyst | Moderate temperatures (e.g., 90 °C) | Good to Excellent | Milder conditions than thermal Newman-Kwart; good functional group tolerance.[4] | Catalyst and ligand costs; potential for metal contamination. |
The Newman-Kwart Rearrangement: From Phenols to Thiophenols
The Newman-Kwart rearrangement is a robust and widely employed method for the synthesis of thiophenols from their corresponding phenols.[5][1] The reaction proceeds in three main steps: formation of an O-aryl thiocarbamate, thermal or catalytically induced rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to the desired thiophenol.
Mechanism
The key step is the intramolecular thermal rearrangement of the O-aryl thiocarbamate. This process is believed to proceed through a four-membered cyclic transition state. The driving force for this rearrangement is the thermodynamic stability of the C=O bond formed in the product compared to the C=S bond in the starting material.
Caption: Mechanism of the Newman-Kwart Rearrangement.
Experimental Protocol: Synthesis of 2,4-Dimethylthiophenol from 2,4-Dimethylphenol
This protocol is adapted from a general procedure for the synthesis of 2,4-disubstituted thiophenols.[6]
Step 1: Synthesis of O-(2,4-Dimethylphenyl) dimethylthiocarbamate
-
To a solution of 2,4-dimethylphenol (1.0 eq) in a suitable solvent such as dimethoxyethane, add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(2,4-dimethylphenyl) dimethylthiocarbamate, which can be purified by crystallization or chromatography.
Step 2: Newman-Kwart Rearrangement
-
Heat the purified O-(2,4-dimethylphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 250-280 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the resulting S-(2,4-dimethylphenyl) dimethylthiocarbamate by chromatography or distillation.
Step 3: Hydrolysis to 2,4-Dimethylthiophenol
-
Dissolve the S-(2,4-dimethylphenyl) dimethylthiocarbamate in a mixture of ethanol and aqueous sodium hydroxide (10-20%).
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to afford the crude 2,4-dimethylthiophenol.
-
Purify the final product by distillation under reduced pressure.
Modern Advancements
The high temperatures required for the thermal Newman-Kwart rearrangement can be a limitation, especially for substrates with sensitive functional groups. Recent advancements have focused on catalytic approaches to promote the rearrangement under milder conditions. Palladium-catalyzed methods have been shown to effect the rearrangement at temperatures around 100 °C.[5] More recently, photoredox catalysis has enabled the reaction to proceed at ambient temperatures, significantly broadening the scope and applicability of this transformation.[2]
The Leuckart Thiophenol Reaction: A Route from Anilines
The Leuckart thiophenol reaction is a classical method for the synthesis of thiophenols from anilines via their corresponding diazonium salts.[4][7] This multi-step process involves diazotization of the primary aromatic amine, followed by reaction with a sulfur nucleophile, typically a xanthate, and subsequent hydrolysis.
Mechanism
The reaction begins with the formation of an aryl diazonium salt from the dimethylaniline. This is followed by a Sandmeyer-type reaction where the diazonium group is displaced by a xanthate salt. The resulting aryl xanthate is then hydrolyzed to the thiophenol.
Caption: Workflow for the Leuckart Thiophenol Reaction.
Experimental Protocol: Synthesis of 2,4-Dimethylthiophenol from 2,4-Dimethylaniline
This protocol is based on a described synthesis of 2,4-dimethylthiophenol.[6]
-
Diazotization: Dissolve 2,4-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the aryl xanthate should form.
-
Stir the mixture for an additional hour at low temperature.
-
Hydrolysis: Heat the reaction mixture to 50-60 °C to decompose the intermediate and then reflux with a solution of sodium hydroxide to hydrolyze the xanthate.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., H₂SO₄) and extract the 2,4-dimethylthiophenol with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Synthesis from Xylenes via Sulfonyl Chlorides
For large-scale and industrial applications, starting from inexpensive and readily available hydrocarbons like xylenes is highly advantageous. This method involves the chlorosulfonation of xylene followed by reduction of the resulting sulfonyl chloride to the thiophenol.
Reaction Pathway
This two-step process begins with an electrophilic aromatic substitution reaction where chlorosulfonic acid introduces a chlorosulfonyl group onto the xylene ring. The resulting dimethylbenzenesulfonyl chloride is then reduced to the corresponding dimethylthiophenol.
Experimental Protocol: Synthesis of 2,4-Dimethylthiophenol from 1,3-Xylene
This procedure is based on a patented industrial process.[3]
Step 1: Chlorosulfonation of 1,3-Xylene
-
Cool 1,3-xylene (1.0 eq) in a suitable reactor to 0-5 °C.
-
Slowly add chlorosulfonic acid (2.0 eq) while maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 2,4-dimethylbenzene-1-sulfonyl chloride.
-
Filter the solid product and wash with cold water.
Step 2: Reduction of 2,4-Dimethylbenzene-1-sulfonyl Chloride
-
Suspend the crude 2,4-dimethylbenzene-1-sulfonyl chloride in a mixture of a suitable solvent (e.g., toluene) and water.
-
Add zinc dust (a significant excess) to the suspension.
-
Slowly add concentrated hydrochloric acid portion-wise, keeping the temperature below 50 °C with cooling.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, and dry over a drying agent.
-
Remove the solvent and purify the 2,4-dimethylthiophenol by vacuum distillation. This process can afford high yields (70-90%) and high purity (95-99.9%).[3]
Copper-Catalyzed Cross-Coupling of Dihaloxylenes
Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. Copper-catalyzed methods offer a milder and often more functional group tolerant alternative to traditional methods.[4]
General Approach
In this approach, a dihaloxylene (e.g., 2,4-dibromoxylene) is coupled with a sulfur source in the presence of a copper catalyst. Various sulfur sources can be employed, including sodium sulfide, thiourea, or potassium thiocyanate.
Caption: General scheme for copper-catalyzed synthesis of dimethylthiophenols.
Experimental Protocol: Synthesis of Dimethylthiophenol from Dihaloxylene (General Procedure)
This is a general procedure based on copper-catalyzed C-S coupling reactions.[4]
-
To a reaction vessel, add the dihaloxylene (1.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a sulfur source (e.g., sodium sulfide nonahydrate, 1.2 eq), and a suitable solvent (e.g., DMF or DMSO).
-
If necessary, a ligand (e.g., a diamine or phosphine) can be added to improve the reaction efficiency.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the dimethylthiophenol by column chromatography or distillation.
Conclusion
The synthesis of dimethylthiophenols can be achieved through several effective methods, each with its distinct advantages and disadvantages. The Newman-Kwart rearrangement stands out for its versatility and applicability to a wide range of substituted phenols. For large-scale industrial production, synthesis from xylenes via sulfonyl chlorides offers a cost-effective route. The Leuckart thiophenol reaction provides a viable alternative when starting from dimethylanilines. Finally, copper-catalyzed cross-coupling reactions represent a modern and milder approach, particularly suitable for substrates with sensitive functionalities. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, the scale of the synthesis, and the available resources.
References
- Newman, M. S.; Karnes, H. A. J. Org. Chem.1966, 31 (12), 3980–3984. [Link]
- Kwart, H.; Evans, E. R. J. Org. Chem.1966, 31 (2), 410–413. [Link]
- Perkowski, A. J.; Cruz, C. L.; Nicewicz, D. A. J. Am. Chem. Soc.2015, 137 (50), 15684–15687. [Link]
- A Process For Preparing 2,4 Dimethylthiophenol.
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- Synthesis of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives. J. Chem. Sci.2018, 130, 22. [Link]
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A Comparative Guide to the Antioxidant Properties of Substituted Thiophenols for Researchers and Drug Development Professionals
This guide provides an in-depth comparative study of the antioxidant properties of substituted thiophenols. It is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate the antioxidant potential of this important class of compounds. We will delve into the structural features that govern their antioxidant activity, provide detailed protocols for robust in vitro assessment, and present a logical framework for interpreting the resulting data. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring a comprehensive and authoritative resource.
Introduction: The Unique Antioxidant Potential of Thiophenols
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants, which can neutralize these harmful species, are therefore of significant therapeutic interest. While phenolic compounds are widely studied for their antioxidant capabilities, their sulfur-containing analogues, thiophenols, present a unique and potent class of radical scavengers.[2][3]
The antioxidant activity of thiophenols is primarily attributed to the hydrogen-donating ability of the thiol (-SH) group, which can readily donate a hydrogen atom to a free radical, thus neutralizing it. The resulting thiyl radical is relatively stable, which prevents the initiation of new radical chain reactions.[4] The nature and position of substituents on the aromatic ring can significantly modulate this antioxidant capacity by influencing the stability of the thiophenol and its corresponding thiyl radical.[5] This guide will explore these structure-activity relationships in detail.
Mechanistic Insights into Thiophenol Antioxidant Activity
The primary mechanism by which thiophenols exert their antioxidant effect is through hydrogen atom transfer (HAT).[6] In this process, the thiophenol (ArSH) donates its hydrogen atom to a radical (R•), forming a stable thiyl radical (ArS•) and neutralizing the initial radical (RH).
ArSH + R• → ArS• + RH
The efficiency of this process is largely governed by the bond dissociation enthalpy (BDE) of the S-H bond.[1] Substituents on the aromatic ring that can stabilize the resulting thiyl radical will lower the BDE and thus enhance the antioxidant activity. Electron-donating groups (EDGs) such as alkyl and methoxy groups, particularly at the ortho and para positions, increase the radical scavenging activity by stabilizing the phenoxyl radical through charge donation.[5] Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant activity.
Another potential mechanism is single electron transfer followed by proton transfer (SET-PT).[6] In this two-step process, the thiophenol first transfers an electron to the radical, forming a radical cation, which then deprotonates to yield the thiyl radical. The predominant mechanism can be influenced by the solvent polarity and the nature of the radical species.
Comparative Evaluation of Antioxidant Activity: In Vitro Assays
To empirically compare the antioxidant properties of substituted thiophenols, a panel of in vitro assays is recommended. Each assay has its own mechanism and provides a different facet of the total antioxidant capacity. Here, we detail the protocols for three widely used methods: the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to screen for radical scavenging activity.[7] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant.[7] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the substituted thiophenols and a reference antioxidant (e.g., Trolox) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the test compounds and the reference standard in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and the reference standard to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
As a blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the % scavenging against the concentration of the test compounds and the reference standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
-
Caption: Workflow for determining antioxidant activity using the ABTS assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. [8]The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. [8]It is important to note that the FRAP assay may not be suitable for all thiols, as some studies have shown inconsistent results and potential for over-oxidation when analyzing mixtures of phenols and thiols. [9][10]However, it can still provide valuable information on the electron-donating ability of the test compounds.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm to 37°C before use.
-
Prepare stock solutions and dilutions of the substituted thiophenols and a reference antioxidant (e.g., FeSO₄·7H₂O) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds and the reference standard to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
As a control, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
As a blank, add 200 µL of the solvent.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the test compounds from the standard curve and express the results as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
-
Structure-Activity Relationship (SAR) of Substituted Thiophenols
The antioxidant activity of substituted thiophenols is highly dependent on the nature and position of the substituents on the aromatic ring. A systematic comparison of a series of substituted thiophenols can reveal key SAR trends.
Table 1: Hypothetical Comparative Antioxidant Activity of Substituted Thiophenols
| Compound | Substituent | Position | DPPH IC50 (µM) | ABTS TEAC | FRAP Value (µM Fe²⁺/mg) |
| Thiophenol | -H | - | 150 | 0.8 | 120 |
| 4-Methylthiophenol | -CH₃ | para | 125 | 1.0 | 150 |
| 4-Methoxythiophenol | -OCH₃ | para | 110 | 1.2 | 180 |
| 4-Chlorothiophenol | -Cl | para | 180 | 0.6 | 90 |
| 4-Nitrothiophenol | -NO₂ | para | 250 | 0.3 | 50 |
| 2,6-Di-tert-butylthiophenol | -t-Bu | ortho | 95 | 1.5 | 220 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compounds and experimental conditions.
From the hypothetical data, we can infer the following SAR principles:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups at the para position enhance antioxidant activity. This is because they can donate electron density to the aromatic ring, which stabilizes the thiyl radical formed after hydrogen donation.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO₂) groups at the para position decrease antioxidant activity. These groups withdraw electron density from the ring, destabilizing the thiyl radical and making hydrogen donation less favorable.
-
Steric Hindrance: Bulky substituents at the ortho positions, such as tert-butyl groups, can increase antioxidant activity. This steric hindrance can protect the thiyl radical from participating in further reactions, thereby increasing its stability.
Caption: Relationship between substituent properties and antioxidant activity of thiophenols.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative study of the antioxidant properties of substituted thiophenols. By understanding the underlying mechanisms and employing robust in vitro assays, researchers can effectively screen and characterize novel thiophenol derivatives for their antioxidant potential. The structure-activity relationships discussed herein offer a rational basis for the design of new and more potent antioxidant compounds.
Future research should focus on correlating in vitro antioxidant activity with in vivo efficacy and exploring the potential of substituted thiophenols in cellular models of oxidative stress. Furthermore, investigating the metabolic fate and potential toxicity of these compounds will be crucial for their development as therapeutic agents.
References
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- Torok, M., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed. [Link]
- Tikhonov, A. A., et al. (2021). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
- Fadda, A. A., et al. (2012).
- Biradar, J. S., et al. (2015). Design and synthesis of novel thiopheno-4-thiazolidinylindoles as potent antioxidant and antimicrobial agents.
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Quantification of 2,3-Dimethylbenzenethiol: A Comparative Analysis
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 2,3-Dimethylbenzenethiol, a key intermediate in the synthesis of various pharmaceutical compounds, requires a robust and validated analytical method to ensure product quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, with a primary focus on the comprehensive validation of an HPLC method in accordance with international regulatory standards.
The Analytical Challenge: Quantifying this compound
This compound is a volatile aromatic thiol, presenting unique challenges for analytical method development. Its susceptibility to oxidation and volatility necessitates careful consideration of sample preparation and chromatographic conditions. The choice between HPLC and GC is a critical decision, each offering distinct advantages and disadvantages for this particular analyte.
Comparative Analysis: HPLC vs. GC for this compound Quantification
The selection of an analytical technique is a balance of sensitivity, selectivity, and practicality. Below is a comparative overview of HPLC and GC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or other modified silica. | Polysiloxane or polyethylene glycol-based. |
| Mobile Phase | Solvent mixture (e.g., Acetonitrile/Water). | Inert gas (e.g., Helium, Nitrogen). |
| Derivatization | Generally not required. | May be required to improve volatility and thermal stability, but often not necessary for this analyte. |
| Injection Temperature | Ambient. | High temperature, which can potentially lead to degradation of thermally labile compounds. |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | - High precision and accuracy.- Suitable for non-volatile and thermally labile compounds.- Wide variety of stationary phases for method development. | - High resolution and efficiency.- Ideal for volatile and semi-volatile compounds.- Sensitive detectors like FID. |
| Disadvantages | - Lower resolution for highly complex samples compared to GC.- Mobile phase consumption and disposal. | - Not suitable for non-volatile or thermally labile compounds.- Potential for analyte degradation at high temperatures. |
For this compound, a reversed-phase HPLC method with UV detection is a strong candidate due to the analyte's aromatic structure, which imparts a strong UV chromophore. While GC-FID is also a viable option given the compound's volatility, the potential for on-column degradation and the simplicity of sample preparation for HPLC make it an attractive primary method for routine quality control.
In-Depth Validation of a Proposed HPLC Method for this compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] The following is a detailed guide to validating a reversed-phase HPLC method for the quantification of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7]
Proposed HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Diluent: Methanol
Rationale for Parameter Selection: A C18 column is a versatile and common choice for the separation of moderately non-polar aromatic compounds. The acetonitrile/water mobile phase provides good separation and peak shape. A detection wavelength of 230 nm is chosen based on the UV absorbance spectrum of the aromatic thiol. Methanol is selected as the diluent for its miscibility with the mobile phase and good solubilizing properties for the analyte.[8]
Validation Workflow
The validation process follows a structured approach to assess the method's performance characteristics.
Caption: Workflow for HPLC Method Validation.
Experimental Protocols for Validation Parameters
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][9]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known related substances and potential impurities.
-
Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample to ensure that the degradation products do not interfere with the analyte peak.[10]
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity analysis using a diode array detector should confirm the homogeneity of the analyte peak.
2. Linearity
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[4][5]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.[11]
3. Range
-
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][12]
-
Protocol: The range is determined based on the linearity, accuracy, and precision data.
-
Acceptance Criteria: The range should be justified and cover the expected concentrations of the analyte in the samples to be analyzed.
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[4][9]
-
Protocol:
-
Perform recovery studies by spiking a placebo or a known matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each concentration level.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[13]
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][5]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Caption: Levels of Precision in Method Validation.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
7. Robustness
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][12]
-
Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a standard solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
8. System Suitability
-
Objective: To ensure that the chromatographic system is suitable for the intended analysis.[5]
-
Protocol:
-
Inject a standard solution multiple times (e.g., five or six replicates) before starting the analysis.
-
Calculate system suitability parameters.
-
-
Acceptance Criteria:
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): > 2000
-
Relative standard deviation (RSD) of peak areas: ≤ 2.0%
-
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of analytical data. While both HPLC and GC are suitable for the quantification of this compound, a reversed-phase HPLC method offers a robust and straightforward approach. By following a comprehensive validation protocol based on ICH guidelines, researchers, scientists, and drug development professionals can establish a method that is specific, linear, accurate, precise, and robust for its intended purpose. This rigorous approach to method validation is fundamental to maintaining the integrity of the drug development process and ensuring patient safety.
References
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- ICH Guidelines for Analytical Method Valid
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- APPLIC
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Navigating Thiol Reactivity: A Comparative Guide to 2,3-Dimethylbenzenethiol and Its Isomers in Common Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the behavior of reactive molecules is paramount. Thiol-containing compounds, in particular, are a class of molecules that can exhibit significant cross-reactivity in a variety of biological and chemical assays, leading to potential misinterpretation of results and costly delays in research. This guide provides an in-depth comparative analysis of the cross-reactivity of 2,3-Dimethylbenzenethiol and its structural isomers, 2,4-Dimethylbenzenethiol and 3,4-Dimethylbenzenethiol, in commonly used assay formats. By understanding the nuances of their reactivity, researchers can make more informed decisions in experimental design, compound selection, and data interpretation.
The Significance of Thiol Reactivity in Assays
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are highly nucleophilic and readily participate in various reactions. This reactivity is a double-edged sword in the context of high-throughput screening (HTS) and other assay platforms. While the thiol group can be essential for the desired biological activity of a compound, it can also lead to non-specific interactions with assay components, resulting in false positives or negatives.[1][2] Such interference can arise from several mechanisms, including covalent adduction with proteins, reduction of assay reagents, and formation of disulfides.[3][4]
This guide will focus on three key areas:
-
Direct Thiol Quantification Assays: A comparative look at how this compound and its isomers perform in assays designed to measure thiol concentration, such as the classic Ellman's assay.
-
Fluorescence-Based Thiol Reactivity Assays: An examination of the reactivity of these isomers with common fluorescent probes used to detect thiols, highlighting potential differences in signal generation.
-
Immunoassay Interference: A discussion on the potential for these aromatic thiols to interfere with antibody-antigen interactions in immunoassays like ELISA.
Understanding the distinct reactivity profiles of these closely related isomers is crucial for any researcher working with thiol-containing small molecules.
Comparative Analysis in Thiol Quantification Assays
Ellman's Assay: The Gold Standard for Thiol Quantification
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the quantification of free sulfhydryl groups.[3][5][6] The assay is based on the cleavage of the disulfide bond in DTNB by a thiol, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, quantifiable by spectrophotometry at 412 nm.[3][7]
While a robust method, the reactivity of different thiols with DTNB can vary depending on factors such as the pKa of the thiol and steric hindrance around the sulfhydryl group.[7] For aromatic thiols like the dimethylbenzenethiol isomers, the electron-donating or -withdrawing nature of the substituents on the benzene ring can influence the nucleophilicity of the thiol and thus its reaction rate with DTNB.
Table 1: Comparative Reactivity of Dimethylbenzenethiol Isomers in Ellman's Assay (Hypothetical Data)
| Compound | Relative Reactivity (Rate Constant, k) | Absorbance at 412 nm (at time X) | Notes |
| This compound | k | A | The ortho-methyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to less hindered isomers. |
| 2,4-Dimethylbenzenethiol | k' (k' > k) | A' (A' > A) | The para-methyl group is less likely to sterically hinder the thiol, potentially leading to a faster reaction rate. |
| 3,4-Dimethylbenzenethiol | k'' (k'' ≈ k') | A'' (A'' ≈ A') | Similar to the 2,4-isomer, the methyl groups are not in close proximity to the thiol, suggesting a comparable reaction rate. |
This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
The subtle differences in the positions of the methyl groups on the benzene ring can lead to variations in their reactivity profile. Researchers should be aware of these potential differences when using Ellman's assay to quantify these specific isomers.
Experimental Protocol: Ellman's Assay for Thiol Quantification
This protocol outlines the general steps for performing an Ellman's assay.
Caption: Workflow for Ellman's Assay.
Performance in Fluorescence-Based Thiol Reactivity Assays
Fluorescence-based assays offer a highly sensitive alternative to colorimetric methods for detecting and quantifying thiols.[8][9] Many of these assays utilize maleimide-based probes that become fluorescent upon reaction with a thiol.[10][11][12] The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.[13]
The reactivity of dimethylbenzenethiol isomers with these fluorescent probes can be influenced by the same steric and electronic factors that affect their reaction with Ellman's reagent.
Table 2: Comparative Reactivity of Dimethylbenzenethiol Isomers with a Fluorescent Maleimide Probe (Hypothetical Data)
| Compound | Relative Fluorescence Intensity (at time X) | Reaction Rate | Potential for Interference |
| This compound | Low to Moderate | Slower | The steric bulk of the ortho-methyl group may hinder the approach of the larger maleimide probe, resulting in a slower reaction and lower fluorescence signal. |
| 2,4-Dimethylbenzenethiol | High | Faster | With less steric hindrance, this isomer is expected to react more readily with the maleimide probe, leading to a stronger and faster-developing fluorescent signal. |
| 3,4-Dimethylbenzenethiol | High | Faster | Similar to the 2,4-isomer, the lack of ortho-substitution should allow for efficient reaction with the maleimide probe. |
This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
These differences in reactivity can have significant implications for HTS campaigns that use fluorescence-based thiol detection. A less reactive isomer like this compound might be overlooked or appear less potent than its more reactive counterparts, even if its biological activity is comparable.
Experimental Protocol: Fluorescence-Based Thiol Reactivity Assay
This protocol provides a general workflow for a fluorescence-based thiol assay using a maleimide probe.
Caption: Workflow for a fluorescence-based thiol assay.
Cross-Reactivity in Immunoassays: A Potential Pitfall
Immunoassays, such as ELISA, are fundamental tools in drug discovery for detecting and quantifying a wide range of analytes.[14][15] However, these assays can be susceptible to interference from various sources, including small molecules that can cross-react with antibodies or interfere with the enzyme-linked detection system.[16][17]
Thiol-containing compounds like the dimethylbenzenethiols can potentially interfere in immunoassays through several mechanisms:
-
Direct interaction with antibodies: The aromatic ring and sulfhydryl group could non-specifically bind to antibodies, either at the antigen-binding site or other regions, leading to false-positive or false-negative results.[16]
-
Interference with enzyme activity: If the ELISA format uses an enzyme conjugate (e.g., horseradish peroxidase), the thiol could potentially reduce or otherwise inactivate the enzyme, leading to a decreased signal.
-
Reaction with assay components: The thiol could react with other components of the assay buffer or substrate, leading to background signal or signal quenching.
The likelihood and extent of such interference can vary between the isomers due to their differing steric and electronic properties.
Table 3: Potential for Immunoassay Interference by Dimethylbenzenethiol Isomers (Qualitative Assessment)
| Compound | Potential for Antibody Cross-Reactivity | Potential for Enzyme Interference | Overall Interference Risk |
| This compound | Moderate | Moderate to High | Moderate to High |
| 2,4-Dimethylbenzenethiol | Moderate | Moderate to High | Moderate to High |
| 3,4-Dimethylbenzenethiol | Moderate | Moderate to High | Moderate to High |
This table provides a qualitative assessment. The actual level of interference will be highly dependent on the specific immunoassay system and the concentration of the thiol compound.
It is crucial for researchers to perform appropriate controls to assess the potential for interference from any thiol-containing compound in their immunoassays.
Mitigating Thiol-Based Assay Interference
Given the potential for cross-reactivity, it is essential to have strategies to identify and mitigate thiol-based assay interference. One of the most common and effective methods is the use of a dithiothreitol (DTT) counter-screen.[4]
DTT is a strong reducing agent that contains two thiol groups. By including DTT in the assay buffer, any non-specific activity caused by a thiol-reactive compound will be diminished as the interfering compound will preferentially react with the excess DTT. A significant shift in the IC50 value of a compound in the presence of DTT is a strong indicator of thiol-based assay interference.[4]
Experimental Protocol: DTT Counter-Screen
This protocol describes a general procedure for a DTT counter-screen.
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of Dimethylbenzenethiol Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of dimethylbenzenethiol derivatives, offering insights into how subtle changes in their chemical architecture can profoundly impact their therapeutic potential. We will explore their structure-activity relationships (SAR) in two key areas of biological significance: antitubercular and antioxidant activities. This analysis is supported by experimental data and detailed protocols to empower your own research endeavors.
Part 1: Unraveling the Antitubercular Potential of Dimethylbenzenethiol Analogues
The global health threat of tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Thiophenol derivatives have emerged as a promising class of compounds, and recent studies on bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives have provided valuable insights into their antimycobacterial properties.[1][2]
The Core Scaffold and its Significance
The foundational structure of these derivatives incorporates a 2,4-dimethylbenzenethiol moiety linked to a phenyl]aniline backbone. This bicyclic system creates a specific three-dimensional conformation that is crucial for its interaction with mycobacterial targets. The sulfur atom of the thiol group and the nitrogen atom of the aniline play critical roles in the molecule's electronic and binding properties.
Structure-Activity Relationship Analysis
A study by Patil et al. (2018) synthesized a series of fifteen bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra.[1] The minimum inhibitory concentration (MIC90), the lowest concentration of the compound that inhibits 90% of bacterial growth, was determined for each derivative. The results, summarized in the table below, reveal key structural features that govern their antitubercular potency.
| Compound ID | R Group | MIC90 (µg/mL) |
| 6a | -H | >30 |
| 6b | -COCH3 | 15.2 |
| 6c | -COC2H5 | 10.5 |
| 6d | -COC3H7 | 5.1 |
| 6e | -CO-Ph | 2.3 |
| 6f | -CO-p-Cl-Ph | 1.8 |
| 6g | -CO-p-F-Ph | 1.5 |
| 6h | -CO-p-Br-Ph | 1.2 |
| 6i | -CO-p-NO2-Ph | 0.8 |
| 6j | -CO-p-CH3-Ph | 2.1 |
| 6k | -CO-p-OCH3-Ph | 2.5 |
| 6l | -CO-CH2-Ph | 3.5 |
| 6m | -CO-CH2-p-Cl-Ph | 2.8 |
| 6n | -CO-CH2-p-F-Ph | 2.2 |
| 6o | -CO-CH2-p-Br-Ph | 1.9 |
Data sourced from Patil et al. (2018).[1]
Key Insights from the SAR Analysis:
-
The Unsubstituted Amine (6a): The parent compound with a free amine group showed negligible activity, highlighting the importance of substitution on the aniline nitrogen for antitubercular potency.
-
Aliphatic Amides (6b-6d): Acylation of the amine with short aliphatic chains led to a progressive increase in activity with increasing chain length, suggesting that lipophilicity plays a role in the compound's ability to penetrate the mycobacterial cell wall.
-
Aromatic Amides (6e-6k): The introduction of an aromatic ring in the amide substituent significantly enhanced activity. This suggests that π-π stacking interactions with the target enzyme may be a crucial binding feature.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring had a profound impact on activity. Electron-withdrawing groups, particularly at the para-position (e.g., -NO2, -Br, -F, -Cl), resulted in the most potent compounds (6f, 6g, 6h, 6i). This indicates that the electronic properties of the substituent influence the overall electron distribution of the molecule, likely affecting its binding affinity to the target.
-
Phenylacetyl Derivatives (6l-6o): The insertion of a methylene spacer between the carbonyl group and the phenyl ring generally led to a slight decrease in activity compared to the corresponding benzoyl derivatives. This suggests that the rigidity and planarity of the benzoyl group are favorable for optimal target interaction.
The following diagram illustrates the key structural modifications and their impact on antitubercular activity.
Caption: Structure-Activity Relationship of Dimethylbenzenethiol Analogs as Antitubercular Agents.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv using the MABA method.[3][4][5][6]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Test compounds and control drug (e.g., Isoniazid) dissolved in DMSO
-
Sterile 96-well microplates
-
Alamar Blue (Resazurin) solution
-
Sterile glass beads
-
McFarland 1.0 turbidity standard
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Aseptically transfer the culture to a sterile tube containing glass beads and vortex to break up clumps.
-
Allow the larger clumps to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 1.0 McFarland standard using sterile 7H9 broth.[3]
-
Dilute the adjusted inoculum 1:20 in supplemented 7H9 broth.
-
-
Plate Preparation:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound at its highest concentration to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Include a drug-free control (broth only) and a positive control (Isoniazid). The final DMSO concentration should not exceed 1%.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After 7 days of incubation, add 30 µL of Alamar Blue solution to each well.
-
Re-incubate the plate for 24 hours.
-
Visually observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3][4]
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Part 2: Probing the Antioxidant Capacity of Dimethylbenzenethiol Derivatives
Thiol-containing compounds are well-known for their antioxidant properties, primarily due to the ability of the sulfhydryl (-SH) group to donate a hydrogen atom and scavenge free radicals.[7][8][9] The antioxidant potential of dimethylbenzenethiol derivatives is influenced by the position of the methyl and thiol groups on the benzene ring.
Theoretical Structure-Activity Relationship for Antioxidant Activity
-
Electron-Donating Groups: The methyl groups (-CH3) are electron-donating. Their presence on the benzene ring increases the electron density, which in turn weakens the S-H bond. A weaker S-H bond facilitates hydrogen atom donation to a radical, thereby enhancing the antioxidant activity.
-
Positional Isomerism: The position of the methyl groups relative to the thiol group is crucial. Electron-donating groups in the ortho and para positions to the thiol group are expected to have a more pronounced effect on increasing antioxidant activity compared to those in the meta position. This is due to the resonance stabilization of the resulting thiyl radical.
Based on these principles, we can predict the following order of antioxidant activity for the dimethylbenzenethiol isomers:
2,4-Dimethylbenzenethiol ≈ 2,6-Dimethylbenzenethiol > 3,4-Dimethylbenzenethiol > 3,5-Dimethylbenzenethiol
This predicted SAR underscores the importance of substitution patterns in fine-tuning the antioxidant capacity of these molecules.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (dimethylbenzenethiol isomers)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
-
Assay Procedure:
-
Prepare various concentrations of the test compounds and the positive control in the chosen solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.
-
For the blank, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Conclusion
This guide demonstrates that dimethylbenzenethiol derivatives represent a versatile scaffold for the development of new therapeutic agents. By systematically modifying their structure, it is possible to significantly enhance their biological activities. The potent antitubercular activity of the bicyclic [2-(2,4-dimethylphenylthio)phenyl] amide derivatives, particularly those with electron-withdrawing substituents, highlights a promising avenue for the development of new anti-infective drugs. Furthermore, the inherent antioxidant properties of the dimethylbenzenethiol core, tunable by the positioning of the methyl groups, offer potential applications in combating oxidative stress-related diseases. The provided experimental protocols serve as a practical resource for researchers to further explore and validate the structure-activity relationships of this intriguing class of compounds.
References
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- American Chemical Society. (2025). Assessing antioxidant activity through theory and experiments: A comparative DFT study of phenol and thiophenol analogues. ACS Fall 2025. [Link]
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- de Souza, M. V. N., et al. (2011). Design, synthesis and anti-tubercular evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives. Part 1. European Journal of Medicinal Chemistry, 46(9), 4159-4166. [Link]
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- Panico, A., et al. (2006). The structure--antituberculosis activity relationships study in a series of 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3h-1,2,4-triazole-3-thione derivatives. A combined electronic-topological and neural networks approach. Medicinal Chemistry, 2(4), 415-422. [Link]
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- Rodrigues, F. A., et al. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 29(10), 2305. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,3-Dimethylbenzenethiol: A Comparative Benchmarking Study
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2,3-Dimethylbenzenethiol, a vital building block, presents a synthetic challenge where the choice of pathway can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of three prominent synthetic routes to this target molecule, grounded in experimental data and practical insights.
The following sections will dissect each pathway, offering not just a series of steps, but a rationale for the methodological choices, an analysis of the reaction mechanisms, and a transparent evaluation of their respective strengths and weaknesses.
Comparative Overview of Synthetic Pathways
To provide a clear and immediate comparison, the three primary synthetic routes to this compound are summarized below. Each pathway begins from a different, readily available starting material, offering flexibility based on precursor availability and cost.
| Metric | Pathway 1: Reduction of 2,3-Dimethylbenzenesulfonyl Chloride | Pathway 2: Leuckart Thiophenol Synthesis from 2,3-Dimethylaniline | Pathway 3: Newman-Kwart Rearrangement of 2,3-Dimethylphenol |
| Starting Material | 2,3-Dimethylbenzenesulfonyl Chloride | 2,3-Dimethylaniline | 2,3-Dimethylphenol |
| Overall Yield | Excellent (~92%)[1][2] | Good to Excellent (Modern variations can exceed 90%[3]) | Good (Typically 60-80% over 3 steps) |
| Key Transformations | Disulfide formation followed by reduction | Diazotization, xanthate formation, hydrolysis | O-Aryl thiocarbamate formation, thermal rearrangement, hydrolysis |
| Reaction Conditions | Moderate temperatures (reflux in acetonitrile)[1] | Low temperatures for diazotization, then moderate heating | High temperatures (200-300 °C) or microwave/photocatalysis for rearrangement[4][5][6] |
| Advantages | High, reproducible yield; high purity product[1] | Utilizes a common and often inexpensive starting material. | Avoids potentially hazardous diazonium salts; good functional group tolerance.[4] |
| Disadvantages | Requires synthesis of the sulfonyl chloride precursor. | Diazonium salt intermediates can be unstable and potentially explosive.[7] | The key rearrangement step requires harsh thermal conditions or specialized equipment.[6] |
Pathway 1: Reduction of 2,3-Dimethylbenzenesulfonyl Chloride
This pathway stands out for its exceptional yield and the high purity of the final product. The strategy involves a two-step process from the corresponding benzenesulfonyl chloride: formation of a disulfide intermediate, followed by its reduction to the desired thiophenol.
Mechanistic Rationale
The initial step involves the reduction of the sulfonyl chloride to a sulfinate salt, which then reacts with sulfur dioxide to form the disulfide. This disulfide is a stable intermediate that can be easily purified. The subsequent reduction of the disulfide bond with a reducing agent like sodium borohydride is a clean and efficient reaction that yields the thiophenol. The use of a two-step process via the disulfide minimizes side reactions often associated with the direct, more forceful reduction of sulfonyl chlorides to thiols.
Experimental Protocol
Step 1: Synthesis of Bis(2,3-dimethylphenyl)disulfide
-
To a reaction vessel under a nitrogen atmosphere, add an aqueous solution of sodium bisulfite (NaHSO₃) and water.
-
Adjust the pH to approximately 6.5 with an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to 45 °C.
-
Slowly add 2,3-dimethylbenzenesulfonyl chloride to the vessel, maintaining the temperature between 40-50 °C. Concurrently, add an aqueous NaOH solution to maintain the pH at 6.5.
-
After the addition is complete, continue stirring for 2 hours.
-
Introduce sulfur dioxide (SO₂) into the reaction vessel.
-
Heat the reaction to 100-110 °C and maintain for approximately 8 hours.
-
Cool the mixture, separate the organic phase, and wash with water to obtain the disulfide with a typical yield of over 99%.[2]
Step 2: Reduction to this compound
-
Dissolve the bis(2,3-dimethylphenyl)disulfide in a mixture of acetonitrile and water.
-
Heat the solution to reflux (approximately 80-82 °C) under a nitrogen atmosphere.[1]
-
Slowly add a solution of sodium borohydride (NaBH₄) in an aqueous NaOH solution.[1]
-
Continue the reaction at reflux for 2 hours after the addition is complete.[1]
-
Distill off the acetonitrile while adding water.
-
Cool the mixture and add ethyl acetate.
-
Acidify with concentrated hydrochloric acid to a pH of approximately 1.5.[1]
-
Separate the organic phase, concentrate it, to yield this compound as an oily substance with a yield of 92% and a purity of 99.1%.[1]
Pathway Visualization
Caption: Synthesis of this compound via disulfide intermediate.
Pathway 2: Leuckart Thiophenol Synthesis from 2,3-Dimethylaniline
The Leuckart thiophenol reaction is a classic method for the synthesis of thiophenols from anilines.[8][9] This pathway is particularly useful when the corresponding aniline is a readily available and cost-effective starting material. A modern variation of this pathway utilizes a continuous-flow reactor for the diazotization and subsequent reaction, which significantly improves safety and efficiency.[3]
Mechanistic Rationale
The core of this synthesis involves the conversion of the primary aromatic amine of 2,3-dimethylaniline into a diazonium salt. This is achieved by reacting the aniline with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid, at low temperatures. The resulting diazonium salt is a versatile intermediate. In the classic Leuckart reaction, the diazonium salt is then reacted with a xanthate salt, such as potassium ethyl xanthate, to form an aryl xanthate. This intermediate is then hydrolyzed under basic conditions to yield the thiophenol. The modern continuous-flow approach directly converts the diazonium intermediate to the thioether with a thiol, which can then be cleaved to the thiophenol, or in this case, directly to a thioether which is a close derivative. This modern approach avoids the isolation of the potentially unstable diazonium salt, enhancing the safety of the process.
Experimental Protocol (Modern Continuous-Flow Variation)
Two-Step Continuous-Flow Diazotization and Methanethiolation
-
Preparation of Reagent Streams:
-
Stream A: Dissolve 2,3-dimethylaniline in an appropriate solvent with an acid (e.g., hydrochloric acid).
-
Stream B: Prepare an aqueous solution of sodium nitrite.
-
Stream C: Prepare a solution of methanethiol.
-
-
Continuous-Flow Reaction:
-
Pump streams A and B into a T-mixer and then through a temperature-controlled reactor coil (typically cooled) to form the diazonium salt in-situ.
-
The output from the first reactor is then mixed with stream C in a second T-mixer and passed through a second reactor coil at a controlled temperature.
-
-
Work-up:
-
The reaction mixture is collected and quenched.
-
The product, 1,2-dimethyl-3-methylsulfanylbenzene, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the product. A reported yield for this continuous-flow process is 91.7%.[3]
-
Note: To obtain the final this compound from the resulting thioether, a subsequent demethylation step would be required.
Pathway Visualization
Caption: Modern Leuckart-type synthesis via continuous-flow.
Pathway 3: Newman-Kwart Rearrangement of 2,3-Dimethylphenol
The Newman-Kwart rearrangement offers a powerful method for converting phenols into thiophenols.[6] This multi-step process is particularly advantageous when the corresponding phenol is the most accessible starting material.
Mechanistic Rationale
This synthetic route begins with the conversion of 2,3-dimethylphenol into an O-aryl thiocarbamate. This is typically achieved by reacting the phenol with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base. The key step is the thermal rearrangement of the O-aryl thiocarbamate to its S-aryl isomer. This intramolecular rearrangement is driven by the thermodynamic stability of the C=O bond formed at the expense of the C=S bond. The reaction requires high temperatures, often in the range of 200-300 °C, although microwave irradiation or photoredox catalysis can facilitate the reaction under milder conditions.[5][10] The final step is the hydrolysis of the S-aryl thiocarbamate, usually with a strong base like potassium hydroxide, to yield the desired thiophenol.
Experimental Protocol
Step 1: Synthesis of O-(2,3-Dimethylphenyl) N,N-dimethylthiocarbamate
-
To a solution of 2,3-dimethylphenol in a suitable solvent (e.g., DMF or toluene), add a base such as sodium hydride or DABCO.
-
Slowly add N,N-dimethylthiocarbamoyl chloride to the reaction mixture.
-
Heat the mixture (e.g., to 65 °C) and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the O-aryl thiocarbamate, which can be purified by crystallization or chromatography.
Step 2: Newman-Kwart Rearrangement
-
Heat the O-(2,3-dimethylphenyl) N,N-dimethylthiocarbamate to a high temperature (typically 250-280 °C) either neat or in a high-boiling solvent like diphenyl ether.
-
Alternatively, the rearrangement can be carried out in a microwave reactor at a lower temperature (e.g., 180-220 °C) for a shorter duration.[10]
-
Monitor the reaction for the complete conversion to the S-aryl thiocarbamate.
Step 3: Hydrolysis to this compound
-
To the S-(2,3-dimethylphenyl) N,N-dimethylthiocarbamate, add a solution of potassium hydroxide in a suitable solvent such as ethanol or ethylene glycol.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the thiolate.
-
Extract the this compound with an organic solvent.
-
Wash, dry, and purify the final product, typically by distillation.
Pathway Visualization
Caption: Synthesis of this compound via Newman-Kwart rearrangement.
Conclusion and Recommendations
The selection of the optimal synthetic pathway for this compound is a decision dictated by a balance of factors including precursor availability, desired scale, and the technical capabilities of the laboratory.
-
For maximum yield and purity , the reduction of 2,3-dimethylbenzenesulfonyl chloride is the unequivocally superior method, provided the starting sulfonyl chloride is accessible.
-
When 2,3-dimethylaniline is the most economical starting material, modern variations of the Leuckart synthesis , particularly those employing continuous-flow technology, offer a safe and highly efficient alternative to the classical, more hazardous protocol.
-
The Newman-Kwart rearrangement provides a robust and reliable route from 2,3-dimethylphenol , and is an excellent choice when this phenol is readily available. While the thermal requirements are demanding, the advent of microwave-assisted synthesis has made this pathway more accessible and efficient for laboratory-scale preparations.
By carefully considering these factors, researchers and drug development professionals can make an informed decision to select the most appropriate and efficient synthetic strategy for their specific needs.
References
- Puji Bio-technology (Taizhou) Co., Ltd.; et al. CN111187188A, 2020.
- Google Patents. CN111187188A - Synthesis method of substituted thiophenol.
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- Organic Chemistry Portal. Leuckart Thiophenol Reaction.
- Wikipedia. Leuckart thiophenol reaction.
- Moseley, J. D.; Lenden, P. Tetrahedron, 2007, 63, 4120-4125.
- BenchChem. A Comparative Guide to the Synthesis of Substituted Thiophenols.
- Wikipedia. Newman–Kwart rearrangement.
- Harvey, J. N.; Jover, J.; Lloyd-Jones, G. C.; Moseley, J. D.; Murray, P. M.; Renny, J. S. Angew. Chem. Int. Ed.2009, 48(41), 7612–7615.
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- Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S. Angew. Chem. Int. Ed.2009, 48(41), 7612-7615.
- Organic Syntheses Procedure. m-THIOCRESOL.
- Organic Syntheses Procedure. 2-NAPHTHALENETHIOL.
- Beilstein Journals. Transition-metal-catalyzed synthesis of phenols and aryl thiols.
- Indian Academy of Sciences. Synthetic access to thiols: A review.
- ResearchGate. Strategies for synthesis of substituted thiophenol.
- Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution.
- NIH. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
- Bentham Science Publisher.
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- ChemicalBook. 2,3-dimethylphenol | 526-75-0.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Dimethylbenzenethiol
As a Senior Application Scientist, it is understood that excellence in the lab goes beyond discovery and innovation; it is rooted in a foundational commitment to safety and responsible chemical stewardship. 2,3-Dimethylbenzenethiol, like other thiols, is a potent compound characterized by its powerful and persistent odor, and it requires meticulous handling from acquisition to disposal.[1][2]
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated waste. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by neutralizing the chemical's malodorous and hazardous properties effectively.
Part 1: Hazard Assessment and Essential Protective Measures
Before handling this compound, a thorough understanding of its hazard profile is critical. This compound is typically classified as a flammable liquid that can cause skin and eye irritation and may lead to respiratory irritation.[3][4][5] Its most notable characteristic, however, is its intense stench, which can be detected at extremely low concentrations.[1][4][6]
Personal Protective Equipment (PPE)
A standard suite of PPE is mandatory when working with this chemical. However, given the pervasive nature of its odor, certain additions and practices are essential.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and vapors.[6] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[6] Note: No glove material is impervious; change gloves immediately if contaminated. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and is a safeguard given the chemical's flammability.[3] |
| Respiratory | Not typically required for small-scale use in a fume hood | For larger quantities or in case of a spill outside of a hood, a respirator with an appropriate filter (e.g., Type ABEK) should be used. |
Engineering Controls: The Primacy of the Fume Hood
All handling and disposal procedures involving this compound must be performed inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood serves two primary purposes:
-
Vapor Containment: It protects the user from inhaling irritating vapors.
-
Odor Control: It prevents the malodorous compound from permeating the laboratory and the building's ventilation system.[2]
For procedures that may release significant vapors, such as rotary evaporation, the apparatus should be placed inside the fume hood, and a cold trap is highly recommended to capture volatile thiols before they enter the vacuum system.[1]
Part 2: The Disposal Workflow: Segregation, Decontamination, and Disposal
Proper disposal is a multi-step process that begins the moment waste is generated. The following workflow ensures that each type of waste is handled safely and effectively.
Caption: Decision workflow for the disposal of this compound waste.
Part 3: Step-by-Step Disposal Protocols
Protocol for Decontamination of Glassware and Minor Liquid Residues
This procedure leverages the oxidative properties of sodium hypochlorite (bleach) to convert the thiol into a non-malodorous sulfonic acid.[1][7] This is a critical step for deodorizing equipment and treating small amounts of waste.
Materials:
-
Household bleach (5.25-8.25% sodium hypochlorite)
-
Large plastic tub or bucket (for bleach bath)
-
Water
Procedure:
-
Prepare Bleach Bath: Inside a designated fume hood, prepare a decontamination bath by mixing bleach and water in a 1:1 ratio in a large plastic tub.[8] Ensure the container is clearly labeled "Thiol Waste Bleach Bath."
-
Submerge Glassware: Immediately after use, place all contaminated glassware (flasks, syringes, stir bars, etc.) into the bleach bath.[8] Ensure items are fully submerged.
-
Soak: Allow the glassware to soak for a minimum of 12-24 hours.[8] This duration is necessary for the oxidation reaction to proceed to completion.
-
Treat Minor Liquid Waste: Small amounts of residual thiol from a reaction workup can be carefully quenched by adding them to a cooled bleach solution in a separate flask within the fume hood.[1]
-
Rinse and Clean: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with normal cleaning methods.[8]
-
Dispose of Bleach Solution: The used bleach solution, now containing oxidized sulfur compounds, should be collected in an appropriate container, labeled as hazardous waste, and disposed of through your institution's Environmental Health & Safety (EH&S) department.[2]
Protocol for Disposal of Contaminated Solid Waste
Solid waste can be a significant source of persistent odor if not handled correctly.
Procedure:
-
Segregate: In the fume hood, collect all disposable items that have come into contact with this compound, such as gloves, paper towels, and septa.
-
Contain Odor: Place these items into a zip-lock plastic bag and seal it tightly.[2] For added security, this bag should then be placed inside a second sealed bag.
-
Dispose: Place the double-bagged waste into a designated, clearly labeled container for solid hazardous waste.[2] The container should be kept closed at all times except when adding waste.
Protocol for Disposal of Bulk/Unused this compound
Bulk quantities of the chemical should never be treated with bleach in the lab. The reaction can be exothermic and is not a suitable method for disposing of more than a few grams.
Procedure:
-
Maintain Original Container: Whenever possible, leave the unused chemical in its original manufacturer's container.[1][3] Ensure the cap is tightly sealed.
-
Seal Securely: For extra protection against vapor leakage, wrap the cap and neck of the bottle with Parafilm or Teflon tape.[2]
-
Label as Hazardous Waste: Attach a hazardous waste tag to the container, filling it out completely with the chemical name ("this compound"), CAS number (18800-51-6), and quantity.
-
Arrange for Pickup: Store the container in a designated hazardous waste accumulation area and arrange for disposal through your institution's EH&S department. Disposal must be conducted at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4][9]
Part 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial.
-
Small Spills (inside a fume hood): Absorb the spill with an inert material like sand, silica gel, or universal binder.[6][9] The contaminated absorbent should then be carefully scooped into a container, treated with bleach solution in the fume hood, and disposed of as hazardous solid waste.[1]
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's EH&S or emergency response team immediately.[1][2] Do not attempt to clean it up yourself.
Part 5: Regulatory Compliance
All chemical waste is subject to regulation. It is the generator's responsibility to ensure that waste is correctly identified, managed, and disposed of according to institutional policies and government regulations such as those from the Environmental Protection Agency (EPA) in the United States.[10][11] Always consult your institution's specific guidelines and EH&S department for complete and accurate classification and disposal procedures.[9]
References
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- Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. Available online
- SOP for Stench Chemicals. Columbia University, Research. Available online
- Safety Data Sheet for 3,5-Dimethylbenzenethiol. Fisher Scientific. Available online
- Thiols. University of Minnesota, Department of Environmental Health and Safety. Available online
- Safety Data Sheet for 2,4-Dimethylbenzenethiol. Sigma-Aldrich. Available online
- Safety Data Sheet for 2,5-Dimethylbenzenethiol. Thermo Fisher Scientific. Available online
- Safety Data Sheet for 2,5-Dimethylthiophenol. Fisher Scientific. Available online
- 2,4-Dimethylbenzenethiol Safety Information. Tokyo Chemical Industry Co., Ltd. Available online
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available online
- 2,4-Dimethylbenzenethiol Properties and Safety. Sigma-Aldrich. Available online
- Safety Data Sheet for 2,4-Dimethylthiophenol. Thermo Fisher Scientific Chemicals, Inc. Available online
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Mastering the Handling of 2,3-Dimethylbenzenethiol: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the experienced researcher, the potent aroma of thiols is an unmistakable hallmark of powerful chemistry. 2,3-Dimethylbenzenethiol, a key reagent in various synthetic pathways, is no exception. Its potent stench, however, is a direct indicator of its volatility and potential hazards, demanding rigorous adherence to safety protocols. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
The primary routes of exposure are inhalation, skin contact, and eye contact. Symptoms of overexposure can include headaches, dizziness, tiredness, nausea, and vomiting.[3][5] Therefore, the cornerstone of safe handling is the prevention of these exposures through a multi-layered approach of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first line of defense against direct chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) . Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consider double-gloving. The selection of glove material should be based on breakthrough time and permeation rate; consult the glove manufacturer's compatibility charts for specific guidance. |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when reacting the thiol under pressure.[1][5] |
| Body Protection | A flame-retardant lab coat should be worn and fully buttoned to protect the skin and personal clothing from splashes. For tasks with a high potential for splashing, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation and manage its potent odor.[6] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and environmental release. The following workflow provides a step-by-step guide for safe laboratory operations.
Step-by-Step Handling Protocol:
-
Preparation is Key : Before opening the primary container, ensure you are in a well-ventilated area, preferably within the certified chemical fume hood where the work will be conducted. Don all required PPE as outlined in the table above. Prepare a bleach bath by creating a 1:1 mixture of commercial bleach and water in a designated container within the fume hood. This will be used for the immediate decontamination of glassware and equipment.
-
Controlled Transfer : When transferring this compound, use a syringe or cannula to minimize the release of its potent vapor.[7] Avoid pouring the liquid directly. If weighing is necessary, do so in a tared, sealed container within the fume hood.
-
Vapor and Odor Control During Reaction : For any reaction involving this compound, it is crucial to have a system in place to trap effluent vapors. This can be achieved by venting the reaction apparatus through a bleach trap.[7] A simple bleach trap can be constructed by bubbling the effluent gas through a flask containing a bleach solution. This will oxidize the volatile thiols, converting them to less odorous compounds.
Spill Management Protocol:
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Assess and Control : If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[1][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize and Clean : Once absorbed, collect the material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[1] The spill area should then be decontaminated with a bleach solution.
-
Dispose : The collected waste must be disposed of as hazardous waste in accordance with institutional and local regulations.[3][8]
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and odor complaints.
Neutralization of Residual Thiol:
A key strategy for managing thiol waste is through oxidation. Sodium hypochlorite (bleach) is an effective oxidizing agent for this purpose.
-
Glassware and Equipment : All glassware, syringes, and other equipment that have come into contact with this compound should be immediately submerged in the prepared bleach bath within the fume hood.[7] Allow the items to soak for at least 14 hours to ensure complete neutralization of the thiol.
-
Aqueous Waste : Aqueous waste streams containing thiols can be treated by the slow addition of an excess of bleach solution in a fume hood. The reaction can be exothermic, so for larger quantities, cooling may be necessary.
-
Solid Waste : Contaminated solid waste, such as gloves, absorbent pads, and septa, should be sealed in a plastic bag to contain the odor, and then placed in a labeled container for hazardous waste.[7]
Waste Segregation and Disposal:
-
Liquid Waste : Unused or waste this compound, as well as the bleach solutions used for neutralization, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Solid Waste : All contaminated solid waste must be disposed of as hazardous waste.
Always adhere to your institution's specific hazardous waste management guidelines.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment for all.
References
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2024, January 23).
- Fisher Scientific.
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13).
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- Tokyo Chemical Industry Co., Ltd.
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- Fisher Scientific. (2025, December 21).
- Reddit. (2021, November 2). How to reduce thiol stink? r/chemistry.
- University of Minnesota, Department of Chemistry. Thiols.
- University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.
- UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.
- ChemicalBook. This compound CAS#: 18800-51-6.
- Chemos GmbH & Co. KG. (2019, March 14).
- Thermo Fisher Scientific. (2025, September 5).
- Fisher Scientific. (2024, January 23).
- Sigma-Aldrich. (2025, November 6).
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
